Product packaging for 3-Methyl-1-phenyl-1H-pyrazol-5-ol(Cat. No.:CAS No. 942-32-5)

3-Methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B1217949
CAS No.: 942-32-5
M. Wt: 174.2 g/mol
InChI Key: KZQYIMCESJLPQH-UHFFFAOYSA-N
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Description

Demethylated antipyrine, also known as edarabone or methylphenylpyrazolone, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Demethylated antipyrine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, demethylated antipyrine is primarily located in the cytoplasm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1217949 3-Methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 942-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenyl-1H-pyrazol-3-one
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InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KZQYIMCESJLPQH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
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DSSTOX Substance ID

DTXSID9061334, DTXSID6091550
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
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Record name N-Demethylantipyrine
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Molecular Weight

174.20 g/mol
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Physical Description

Solid
Record name Demethylated antipyrine
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CAS No.

19735-89-8, 942-32-5, 89-25-8
Record name 3-Methyl-1-phenylpyrazolone
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Record name 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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Record name Demethylated antipyrine
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Melting Point

130 °C
Record name Demethylated antipyrine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a pivotal heterocyclic compound with significant applications in pharmaceuticals and chemical synthesis. Commonly known by the trivial name Edaravone, this pyrazolone derivative is synthesized through the well-established Knorr pyrazole synthesis. This document will dissect the underlying reaction mechanism, provide detailed experimental protocols, and discuss the critical aspects of reaction control and product characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, first synthesized in 1887, is a five-membered lactam ring containing two adjacent nitrogen atoms and a carbonyl group.[1] Its prominence in the scientific community stems largely from its therapeutic applications. Marketed as Edaravone (Radicava), it is utilized as a neuroprotective agent to aid in recovery after a stroke and to treat amyotrophic lateral sclerosis (ALS).[2] The pyrazolone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties.[2]

The robust and efficient synthesis of this molecule is therefore of paramount importance. The primary and most common route is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative.[1][3] This guide will focus on the reaction between ethyl acetoacetate and phenylhydrazine, the foundational method for producing this compound.

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The synthesis of this compound from ethyl acetoacetate and phenylhydrazine is a classic example of the Knorr pyrazole synthesis.[1][3] The reaction proceeds through a condensation mechanism, culminating in an intramolecular cyclization to form the stable pyrazolone ring.

The accepted mechanism involves two key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine on the electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a phenylhydrazone intermediate.[1][4][5] The regioselectivity of this initial attack is crucial for the formation of the desired product.

  • Intramolecular Cyclization and Tautomerization: The intermediate hydrazone then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the ester carbonyl group. This is followed by the elimination of an ethanol molecule to yield the pyrazolone ring.[1][5] The final product, this compound, exists in multiple tautomeric forms, the prevalence of which can be influenced by the solvent and physical state.[2][6]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Knorr pyrazole synthesis for this compound.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Ethyl Acetoacetate Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Nucleophilic Attack - H2O Reactant2 Phenylhydrazine Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Elimination - EtOH

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: A Validated Approach

The following protocol is a robust and widely cited method for the laboratory-scale synthesis of this compound. This solvent-free approach offers high yields and simplifies product isolation.[1][2]

Materials and Equipment:
  • Reactants:

    • Ethyl acetoacetate (C₆H₁₀O₃)

    • Phenylhydrazine (C₆H₈N₂)

  • Solvents & Reagents:

    • Diethyl ether ((C₂H₅)₂O)

    • Ethanol (C₂H₅OH) for recrystallization (optional)

  • Apparatus:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Beaker

    • Ice-water bath

    • Stirring apparatus (magnetic stirrer and stir bar)

    • Buchner funnel and flask for vacuum filtration

Step-by-Step Methodology:
  • Reactant Addition: In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) under constant stirring. Note: This addition is exothermic and should be performed in a fume hood.[1][4]

  • Reaction Heating: Assemble a reflux condenser on the flask and heat the reaction mixture to 135–145 °C for approximately 60 minutes.[1] The mixture will gradually transform into a heavy syrup.

  • Product Isolation: After heating, transfer the resulting syrup into a beaker and cool it thoroughly in an ice-water bath.[1][4]

  • Precipitation: Add a small volume of diethyl ether to the cooled syrup and stir the mixture vigorously. This will induce the precipitation of the crude this compound as a powdered solid.[1][4]

  • Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether.[4] For higher purity, the product can be recrystallized from a minimal amount of hot ethanol.[7]

Quantitative Data Summary
ParameterValueReference
Reactant Molar Ratio 1:1 (Ethyl acetoacetate : Phenylhydrazine)[1]
Reaction Temperature 135–145 °C[1]
Reaction Time 60 minutes[1]
Typical Yield 93-100%[2]

Tautomerism: A Key Structural Feature

An important characteristic of this compound is its existence in different tautomeric forms. The three primary tautomers are the OH-form (aromatic), the CH-form, and the NH-form.[2] The equilibrium between these forms is influenced by the solvent polarity. In non-polar solvents, the CH-form tends to be more prevalent, while in more polar solvents like DMSO, the OH-form can be the major species, contributing to the aromaticity of the pyrazole ring.[2][5] This tautomerism is a critical consideration for spectroscopic analysis and understanding the compound's reactivity.

Visualization of Tautomeric Forms

Tautomers OH_form OH-form (Aromatic) CH_form CH-form OH_form->CH_form NH_form NH-form CH_form->NH_form

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-ol, also known as PMP or Edaravone, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazolone core is a privileged scaffold found in numerous biologically active molecules. PMP itself is a potent free radical scavenger and antioxidant, which has led to its investigation and use in treating conditions associated with oxidative stress, such as stroke and amyotrophic lateral sclerosis (ALS). A thorough understanding of its physicochemical properties is paramount for researchers in optimizing its synthesis, developing new derivatives, formulating it for therapeutic applications, and understanding its mechanism of action at a molecular level.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, moving beyond a simple listing of data to explain the causality behind its chemical behavior and the experimental methodologies used for its characterization.

Molecular Structure and Tautomerism

The chemical structure of this compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position and a phenyl group at the 1-position, with a hydroxyl group at the 5-position. However, the molecule exhibits tautomerism, existing in equilibrium between three primary forms: the hydroxyl (OH), the methylene (CH), and the amino (NH) tautomers.[1][2] The predominant tautomeric form is highly dependent on the solvent environment, a critical consideration for its reactivity and biological interactions.

Caption: Tautomeric forms of this compound.

In polar aprotic solvents like DMSO, the OH-form is favored, likely due to hydrogen bonding interactions between the solvent and the hydroxyl group.[1] Conversely, in nonpolar solvents such as chloroform (CDCl3), the CH-form is the predominant species.[1] This solvent-dependent equilibrium has significant implications for its spectroscopic characterization and reactivity.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][3] This reaction can be performed under various conditions, including solvent-free methods, to achieve high yields.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated period (typically 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the crude product often solidifies. The solid can be washed with a non-polar solvent, such as petroleum ether, to remove unreacted starting materials and byproducts.[3]

  • Purification: For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Caption: General workflow for the synthesis and purification of PMP.

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. A summary of these properties is presented below, followed by a more detailed discussion.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 174.20 g/mol [4]
Melting Point 126-130 °C[4][5]
Boiling Point 287 °C at 265 mmHg[5]
Appearance White to light yellow crystalline powder[4][5]
Solubility Soluble in hot water, alcohol, acid, and alkali; slightly soluble in benzene; insoluble in ether and petroleum ether.[5]
pKa Data not readily available in the searched literature. Experimental determination is recommended.
Solubility

The solubility profile of PMP is indicative of its amphiphilic nature. The presence of the phenyl and pyrazole rings imparts lipophilic character, while the hydroxyl group and nitrogen atoms allow for hydrogen bonding and interactions with polar solvents. Its solubility in acidic and alkaline solutions is due to the formation of the corresponding protonated and deprotonated species. A more quantitative analysis of its solubility in a range of pharmaceutically relevant solvents would be beneficial for formulation development.

Acidity (pKa)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of PMP and for studying its tautomeric equilibrium. The chemical shifts are sensitive to the electronic environment of the nuclei, which differs significantly between the tautomeric forms.

¹H NMR (400 MHz, CDCl₃, CH-form): [1]

  • δ 7.84 (d, J=7.5 Hz, 2H): Protons on the phenyl ring ortho to the pyrazole nitrogen.

  • δ 7.38 (t, J=6.7 Hz, 2H): Protons on the phenyl ring meta to the pyrazole nitrogen.

  • δ 7.17 (t, J=6.7 Hz, 1H): Proton on the phenyl ring para to the pyrazole nitrogen.

  • δ 3.42 (s, 2H): Methylene protons (CH₂) of the pyrazolone ring.

  • δ 2.18 (s, 3H): Methyl protons (CH₃).

¹³C NMR (100 MHz, CDCl₃, CH-form): [1]

  • δ 170.2, 156.1, 137.6, 128.4, 124.6, 118.4: Aromatic and pyrazolone ring carbons.

  • δ 42.6: Methylene carbon (CH₂).

  • δ 16.6: Methyl carbon (CH₃).

In DMSO-d₆, where the OH-form is predominant, the NMR signals will shift accordingly, and the proton of the hydroxyl group will be observed.[1]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of PMP will exhibit characteristic absorption bands corresponding to its various structural features.

Key IR Absorption Bands: [6][7]

  • ~3400 cm⁻¹ (broad): O-H stretching vibration, indicative of the hydroxyl group and potential hydrogen bonding.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching of the methyl group.

  • ~1600-1650 cm⁻¹: C=O stretching vibration in the keto (CH or NH) tautomers. The exact position can vary depending on the tautomeric form and hydrogen bonding.

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 174.

The fragmentation pattern would likely involve cleavages of the pyrazolone ring and the loss of small neutral molecules. While detailed fragmentation studies on PMP itself are not extensively available in the provided results, analysis of related pyrazolone structures suggests potential fragmentation pathways.[8][9] A common fragmentation would be the loss of the methyl group or cleavage of the phenyl group.

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The crystal structure reveals the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state. This information is crucial for understanding its physical properties like melting point and solubility, as well as for computational modeling studies. The crystal system and space group have been reported, providing a detailed three-dimensional arrangement of the molecule in the crystalline form.[10]

Conclusion

This compound is a molecule of considerable scientific and therapeutic interest. Its physicochemical properties, particularly its pronounced tautomerism, are key to understanding its chemical behavior and biological activity. This guide has provided a detailed overview of its synthesis, structural features, and spectroscopic characterization based on the available scientific literature. For researchers and drug development professionals, a thorough grasp of these fundamental properties is the foundation for innovation, whether in the design of novel therapeutics or the development of advanced formulations. Further quantitative studies on its pKa and solubility in a wider range of solvents would be valuable additions to the existing body of knowledge.

References

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. [Link]
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
  • Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13C NMR study.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]
  • 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. [Link]
  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
  • Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry. [Link]
  • IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one).
  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. [Link]
  • One-pot synthesis of this compound (7b) and furopyrazole 5c–f.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetyl
  • Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]
  • 1-Phenyl-3-Methyl-5-Pyrazole. ChemBK. [Link]
  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem. [Link]
  • (PDF) Crystal structure of (Z)-N′-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propyl]benzenesulfonohydrazide.
  • 5-HYDROXY-3-METHYL-1-PHENYL-PYRAZOLE - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]
  • 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one.

Sources

An In-depth Technical Guide to the Tautomerism of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric behavior of 3-methyl-1-phenyl-1H-pyrazol-5-ol, a molecule of significant interest in medicinal chemistry and drug development, perhaps best known by its generic name, Edaravone. We will delve into the structural nuances of its primary tautomeric forms—the keto (CH), enol (OH), and zwitterionic (NH) forms—and explore the profound influence of the solvent environment on their equilibrium. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the experimental and computational methodologies used to characterize this dynamic phenomenon.

Introduction: The Significance of Tautomerism in Pyrazolones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with far-reaching implications in pharmacology and materials science. For pyrazolone derivatives such as this compound, the predominant tautomeric form can significantly impact a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity and therapeutic efficacy.[1] A thorough understanding of the tautomeric landscape of this compound is therefore crucial for rational drug design and development.

This compound can exist in three principal tautomeric forms, as depicted below: the CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), the OH-form (this compound), and the NH-form, which is often represented as a zwitterion.[2][3] The equilibrium between these forms is delicately balanced and highly susceptible to the influence of the surrounding solvent.[4]

Tautomers CH CH-form (Keto) OH OH-form (Enol) CH->OH Equilibrium NH NH-form (Zwitterionic) CH->NH Equilibrium OH->NH Equilibrium

Caption: Tautomeric forms of this compound.

This guide will systematically explore the solvent-dependent tautomeric equilibrium of this compound, detailing the experimental techniques and computational approaches that enable its characterization.

The Role of the Solvent: A Modulator of Tautomeric Equilibrium

The solvent plays a pivotal role in determining the predominant tautomeric form of this compound. The key solvent properties that influence this equilibrium are polarity, proticity (the ability to donate hydrogen bonds), and the dielectric constant.[4]

  • Nonpolar, Aprotic Solvents: In solvents such as cyclohexane and chloroform (CDCl3), the less polar CH-form (keto) is generally the most stable and, therefore, the predominant species.[1] This is attributed to the fact that nonpolar solvents are less capable of stabilizing the more polar OH and NH forms through dipole-dipole interactions or hydrogen bonding.[5]

  • Polar, Aprotic Solvents: In polar aprotic solvents like dimethyl sulfoxide (DMSO), the equilibrium shifts significantly. These solvents can stabilize the more polar tautomers. In the case of this compound in DMSO, a mixture of tautomers is observed, with the OH-form (enol) being the most abundant, followed by the CH-form and a smaller amount of the NH-form.[6] The approximate ratio in DMSO-d6 has been reported to be 81% OH-form, 13% CH-form, and 6% NH-form.[6]

  • Polar, Protic Solvents: Polar protic solvents, such as ethanol and methanol, are capable of both donating and accepting hydrogen bonds. This allows them to strongly stabilize the OH-form (enol) through intermolecular hydrogen bonding with the hydroxyl group.[5][7]

The stabilization of the different tautomers is a direct consequence of the intermolecular forces between the solute and solvent molecules. The ability of a solvent to engage in hydrogen bonding is a particularly strong determining factor.[8][9]

Experimental Characterization of Tautomerism

The tautomeric equilibrium of this compound in different solvents can be elucidated using a combination of spectroscopic techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a powerful tool for observing shifts in tautomeric equilibrium due to the different electronic transitions associated with each tautomer.[10] The wavelength of maximum absorption (λmax) is sensitive to the electronic structure of the molecule, and changes in the solvent environment that favor one tautomer over another will result in a shift in the observed λmax.[11]

Table 1: UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents

SolventPredominant Tautomerλmax (nm)Reference(s)
CyclohexaneCH (Keto)~248[12]
n-HexaneCH (Keto)251[2]
AcetonitrileOH/NH Mixture248, with shoulder at ~275[2]
EthanolOH (Enol)~244[2][5]
MethanolOH (Enol)247[2]
WaterOH/NH Mixture246, with shoulder at ~278[2]

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol). Prepare a series of dilute solutions (typically in the 10⁻⁵ to 10⁻⁴ M range) in the desired solvents by evaporating the stock solvent and redissolving the compound.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm) against a solvent blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each solvent. The observed shifts in λmax provide qualitative information about the change in the predominant tautomeric form.[13]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis P1 Prepare Stock Solution P2 Create Dilute Solutions in Target Solvents P1->P2 A1 Record UV-Vis Spectra (200-400 nm) P2->A1 An1 Identify λmax in Each Solvent A1->An1 An2 Correlate λmax Shift with Tautomer Predominance An1->An2 NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Analysis P1_nmr Dissolve Compound in Deuterated Solvent A1_nmr Acquire ¹H and ¹³C NMR Spectra P1_nmr->A1_nmr An1_nmr Assign Signals to Respective Tautomers A1_nmr->An1_nmr An2_nmr Determine Tautomer Ratios from ¹H Signal Integrals An1_nmr->An2_nmr

Caption: NMR spectroscopy workflow for tautomer analysis.

Computational Chemistry: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for investigating the tautomerism of this compound. DFT calculations can be used to:

  • Determine the relative stabilities of the different tautomers in the gas phase and in various solvents. [4][14]* Predict the geometric parameters (bond lengths and angles) of each tautomer.

  • Calculate theoretical NMR chemical shifts to aid in the assignment of experimental spectra. [15] Methodology

A common approach involves geometry optimization of each tautomer followed by frequency calculations to confirm that the optimized structures correspond to energy minima. The B3LYP functional with the 6-311++G** basis set is a widely used level of theory for such calculations. [4] Solvent effects are typically incorporated using a Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. [4]This allows for the calculation of the relative energies of the tautomers in different solvent environments, providing insights into how the solvent stabilizes or destabilizes each form. [16] The results of these calculations generally show that the relative stability of the tautomers is highly dependent on the dielectric constant of the solvent, with more polar solvents favoring the more polar tautomers. [4]

Conclusion: A Unified Understanding

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of structural and environmental factors. By integrating experimental data from UV-Visible and NMR spectroscopy with theoretical insights from computational chemistry, a comprehensive understanding of its solvent-dependent behavior can be achieved. This in-depth knowledge is invaluable for researchers in the pharmaceutical sciences, as it provides a foundation for optimizing the properties of pyrazolone-based drug candidates and for predicting their behavior in biological systems.

References

  • Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone.
  • Zouchoune, B., & Ouamerali, O. (2013). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 745-751. [Link]
  • Baranac-Stojanović, M. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Magnetic Resonance in Chemistry, 39(10), 627-634. [Link]
  • Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone.
  • Emandi, A., & Bunaciu, A. A. (2014). Solvatochromic Properties of Azo Pyrazolone Ligands in Coordinative Compounds with Erbium. Revista de Chimie, 65(1), 58-62. [Link]
  • Karimi-Jaberi, Z., & Bikas, R. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 1-11. [Link]
  • Ivanova, G., & Stoyanov, S. (2005). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products-Experimental and theoretical UV spectral analysis. Journal of Photochemistry and Photobiology A: Chemistry, 173(1), 43-49. [Link]
  • Al-Hourani, B. J. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1303, 137552. [Link]
  • Chapkanov, A., Shivachev, B., & Ivanova, G. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones.
  • Gilli, G., & Gilli, P. (2009). The nature of the hydrogen bond: experimental and theoretical evidence for a continuum of interactions. Chemical reviews, 109(12), 6665-6711. [Link]
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515. [Link]
  • Lawrence, A. L., & Hutchings, M. G. (2010). Keto–enol tautomerism balancing aromaticity and antiaromaticity. Journal of the American Chemical Society, 132(11), 3624-3625. [Link]
  • Royal Society of Chemistry. (2017). Supplementary Information for Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
  • Katritzky, A. R., & Elguero, J. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]
  • Ivanova, G., Stoyanov, S., & Yordanov, N. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. Monatshefte für Chemie/Chemical Monthly, 137(5), 629-637. [Link]
  • Lyčka, A. (2002). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 2(11), 4983-4990. [Link]
  • Perlovich, G. L. (2017). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 17(10), 5434-5445. [Link]
  • Li, Y., et al. (2022). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.
  • Mohamed, G. G., & Abd El-Wahab, Z. H. (2003). Keto-enol tautomerism and intramolecular hydrogen bonding in Schiff bases. Journal of the Serbian Chemical Society, 68(10), 717-726. [Link]
  • Elguero, J., & Perez, M. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium, 1(1), 1-23. [Link]
  • Claramunt, R. M., et al. (1993). The Tautomerism of 3 (5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440. [Link]
  • Elguero, J., & Yranzo, G. I. (2000). The Use of NMR Spectroscopy to Study Tautomerism. The Tautomerism of Heterocycles, 113-162. [Link]
  • Al-Masoudi, N. A., & Al-Sultani, K. A. (2022). DFT calculations of 1H-and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific reports, 12(1), 1-13. [Link]
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Heterocycles in Life and Society, 1-76. [Link]
  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
  • Afonin, A. V., & Vashchenko, A. V. (2014). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Current Organic Chemistry, 18(19), 2534-2576. [Link]
  • University of Washington. (n.d.).
  • Ivanova, G., & Stoyanov, S. (2005). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products-Experimental and theoretical UV spectral analysis. Journal of Photochemistry and Photobiology A: Chemistry, 173(1), 43-49. [Link]
  • Niskanen, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The journal of physical chemistry letters, 13(11), 2546-2551. [Link]
  • Asiri, A. M., & Khan, S. A. (2011). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1, 3-diazabicyclo [3.1. 0] hex-3-ene. Molecules, 16(1), 573-581. [Link]
  • Shultz, M. D. (2019). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of medicinal chemistry, 62(24), 11029-11042. [Link]

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Introduction: The Significance of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the solid-state characteristics of this compound.

This compound, also known by its trivial name PMP, is a heterocyclic compound that has garnered considerable attention for its versatile applications. Its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Furthermore, these compounds serve as crucial intermediates in the synthesis of various pharmaceuticals and dyes. A thorough understanding of its solid-state structure is paramount for controlling its physicochemical properties, such as solubility and bioavailability, which are critical in drug development. This guide will delve into the crystallographic details of this compound, providing a foundational understanding for its application and further research.

Tautomerism: A Critical Aspect of the Molecular Structure

Pyrazolones are known to exist in several tautomeric forms: the OH-form (enolic), the NH-form, and the CH-form (keto).[1][2] The predominant tautomer is highly dependent on the solvent and the physical state (solid, liquid, or gas). In the solid state, this compound has been reported to exist as a zwitterion.[3] The IUPAC name provided in the PubChem database for the crystal structure is 5-methyl-2-phenyl-1H-pyrazol-3-one, which corresponds to the keto (CH) form.[4] This highlights the importance of considering tautomerism when analyzing the crystal structure and its implications for intermolecular interactions.

Experimental Determination of the Crystal Structure: A Methodological Overview

The crystal structure of this compound was determined by single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in a crystalline solid.

Synthesis and Crystallization Protocol

A general protocol for the synthesis and crystallization of this compound is as follows:

  • Synthesis: The compound is typically synthesized by the condensation reaction of ethyl acetoacetate and phenylhydrazine.[5] This one-pot synthesis is efficient and widely used. A video demonstration of a similar synthesis is available, providing a practical overview of the laboratory procedure.[4]

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent, such as ethanol. The choice of solvent is critical as it can influence the resulting crystal packing and potentially the tautomeric form.

X-ray Diffraction Data Collection and Refinement

The crystallographic data for this compound was obtained from the Crystallography Open Database (COD) under the deposition number 2016114.[4] The data was originally published by Wardell et al. in Acta Crystallographica Section C in 2007.[4]

Crystallographic Data Summary

The key crystallographic parameters for this compound are summarized in the table below.

ParameterValue
Chemical FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensionsa = 15.0138 Å, b = 5.2952 Å, c = 10.9469 Å
α = β = γ = 90°
Volume of Unit Cell870.5 ų
Molecules per Unit Cell (Z)4
Calculated Density1.329 g/cm³

Data sourced from PubChem CID 70335 and the associated COD entry 2016114.[4]

Analysis of the Crystal Structure

The crystal structure reveals a specific arrangement of the molecules in the solid state, governed by intermolecular interactions. The orthorhombic crystal system and the non-centrosymmetric space group Pca2₁ indicate a well-ordered, chiral packing of the molecules.

Molecular Conformation

In the crystalline state, the pyrazole ring is nearly planar. The phenyl ring is twisted with respect to the pyrazole ring, which is a common feature in related structures to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is primarily dictated by hydrogen bonding and other weaker intermolecular forces. In the case of this compound, the presence of a potential hydrogen bond donor (N-H or O-H, depending on the tautomer) and acceptor (C=O or N) suggests that hydrogen bonding plays a crucial role in the crystal packing. These interactions lead to the formation of a stable three-dimensional network. The analysis of intermolecular interactions is fundamental to understanding the material's properties, such as melting point and solubility.

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Tautomeric Forms of this compound

Tautomers Tautomeric Forms OH OH-form (Enol) CH CH-form (Keto) OH->CH Keto-Enol Tautomerism NH NH-form CH->NH Prototropic Shift NH->OH Prototropic Shift

Caption: Tautomeric equilibria of this compound.

Workflow for Crystal Structure Determination

Workflow Crystal Structure Determination Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation Analysis Analysis of Geometry & Packing Validation->Analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The crystal structure of this compound provides a detailed snapshot of its solid-state architecture. The orthorhombic crystal system and the specific intermolecular interactions are key determinants of its physical properties. This structural information is invaluable for computational modeling, aiding in the prediction of properties for novel derivatives. Future research could focus on co-crystallization to modify its physicochemical properties or on studying the polymorphism of this compound, as different crystalline forms can have significant impacts on its performance in various applications, particularly in the pharmaceutical industry.

References

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-455). Academic Press.
  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information.
  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2012). Pyrazol-5-ones: Tautomerism, synthesis and reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • Porter, Q. N., & Ramsay, G. C. R. (1970).
  • Wardell, J. L., Skakle, J. M. S., Low, J. N., & Glidewell, C. (2007). Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines.
  • Elguero, J., Claramunt, R. M., & Tautomerism, A. T. (1997). The Tautomerism of Heterocycles: Aromatic Tautomerism of Five-Membered Rings. In The Chemistry of Heterocyclic Compounds: Heterocyclic Chemistry in the 21st Century: A Tribute to Alan Katritzky (Vol. 59, pp. 1-73). John Wiley & Sons, Inc.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. Five-Membered Rings. In Advances in Heterocyclic Chemistry (Vol. 2, pp. 1-26). Academic Press.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 311-338). Academic Press.

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spectroscopic data (NMR, IR, MS) of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

This compound, also known by its keto tautomer name, 1-phenyl-3-methyl-5-pyrazolone (PMP), is a significant heterocyclic compound. It serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and chelating agents. Notably, its derivative, Edaravone, is utilized in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1] A comprehensive understanding of its structural and electronic properties is paramount for its application in research and drug development. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the complexities arising from its tautomerism and provide practical, field-proven insights for its characterization.

The Critical Role of Tautomerism

A key feature of this compound is its existence in multiple tautomeric forms. The equilibrium between these forms is highly dependent on the solvent and temperature, which has profound implications for its spectroscopic signatures.[1] The three primary tautomers are the hydroxyl-pyrazole (OH-form), the methylene-pyrazolidinone (CH-form), and the amino-pyrazole (NH-form).

Tautomers OH OH-form (Aromatic) This compound CH CH-form 3-Methyl-1-phenyl-2,4-dihydro-5H-pyrazol-5-one OH->CH Keto-Enol Tautomerism NH NH-form 5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CH->NH Amide-Imidic Acid Tautomerism

In non-polar solvents like CDCl₃, the CH-form is predominantly observed.[1] However, in polar aprotic solvents such as DMSO-d₆, an equilibrium exists, with the OH-form being the major species, followed by the CH and NH forms.[1] This solvent-dependent equilibrium is a critical consideration when acquiring and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric forms of this compound. The choice of solvent is a deliberate experimental decision to either isolate a specific tautomer or to observe the equilibrium.

¹H NMR Spectroscopy

The proton NMR spectrum will vary significantly with the solvent used due to the different tautomeric forms present.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

Proton OH-form (in DMSO-d₆) [1]CH-form (in CDCl₃) [1]NH-form (in DMSO-d₆) [1]
Phenyl-H (ortho)7.74 - 7.93 (d)~7.60 (d)7.74 - 7.93 (d)
Phenyl-H (meta, para)7.20 - 7.50 (m)7.20 - 7.50 (m)7.20 - 7.50 (m)
Pyrazole-CH5.50 (s)--
Methylene-CH₂-3.40 (s)-
Methyl-CH₃2.20 (s)2.25 (s)2.10 (s)
OH~10.0 (br s)--
NH--~11.5 (br s)

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on concentration and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further evidence for the predominant tautomeric form. In CDCl₃, where the CH-form is favored, the spectrum will be consistent with a non-aromatic pyrazolone ring.[1]

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for the CH-Tautomer in CDCl₃

Carbon Approximate Chemical Shift (ppm)
Carbonyl (C=O)~170
Phenyl C (quaternary)~138
Phenyl CH120 - 129
Pyrazole C=C~155
Methylene CH₂~40
Methyl CH₃~15
Experimental Protocol for NMR Data Acquisition

This protocol is designed to be a self-validating system for identifying the tautomeric forms.

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound.

    • Prepare two separate samples: one dissolved in ~0.7 mL of CDCl₃ (containing 0.03% TMS) and the other in ~0.7 mL of DMSO-d₆. The choice of two different solvents is a key experimental step to probe the tautomeric equilibrium.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup :

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Shim the instrument for each sample to obtain optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum for both samples. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans.

  • Data Analysis :

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak or TMS.

    • Integrate the proton signals to determine the relative ratios of the tautomers in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present, which differ between the tautomers. The spectrum of the solid material often reflects the most stable crystalline form.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer Indicated
O-HStretching3400-3200 (broad)OH-form
N-HStretching3300-3100NH-form
C=OStretching~1700CH-form
C=N/C=CStretching1600-1500All forms
C-H (Aromatic)Stretching3100-3000All forms

An IR spectrum of solid 3-methyl-1-phenyl-pyrazol-5-one typically shows a strong absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the CH-form.[2]

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation :

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.

    • Acquire a background spectrum.

    • Place a small amount of the solid sample onto the ATR crystal.

  • Data Acquisition :

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis :

    • The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for this type of molecule. The molecular ion peak [M]⁺ should be observed at an m/z corresponding to the molecular formula C₁₀H₁₀N₂O (174.20 g/mol ).[3]

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of stable neutral molecules or radicals.

Fragmentation M [C₁₀H₁₀N₂O]⁺˙ m/z = 174 F1 [C₉H₇N₂]⁺ m/z = 143 M->F1 - CHO F2 [C₆H₅N₂]⁺ m/z = 105 M->F2 - C₃H₅O F3 [C₆H₅]⁺ m/z = 77 F2->F3 - N₂

Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup :

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

    • Set the GC oven temperature program to ensure volatilization and separation of the analyte.

    • Set the MS to scan over a suitable mass range (e.g., m/z 40-300).

  • Data Acquisition and Analysis :

    • Inject the sample.

    • Identify the peak corresponding to the compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

Conclusion

The spectroscopic characterization of this compound is a nuanced task that requires a deep understanding of its tautomeric nature. By carefully selecting experimental conditions, particularly the solvent for NMR spectroscopy, researchers can gain detailed insights into the structure and equilibrium of this important molecule. This guide provides a framework for obtaining and interpreting high-quality spectroscopic data, enabling further advancements in the fields of medicinal chemistry and materials science.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][4][5][6][7][8]
  • PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.
  • Karoonian, F. S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 35. [Link][1]
  • ResearchGate. IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one). [Link][2]

Sources

Whitepaper: The Evolving Landscape of Pyrazolone Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of novel pyrazolone derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a mere cataloging of activities to dissect the underlying mechanisms of action, elucidate structure-activity relationships (SAR), and present detailed, validated experimental protocols for their evaluation. This document is structured to serve as a practical and authoritative resource, grounding key claims in robust scientific literature and providing the causal logic behind experimental design choices.

The Pyrazolone Core: A Scaffold of Versatility

Pyrazolone, a five-membered heterocyclic diazole ring containing a keto group, has been a subject of intense research for over a century since its initial discovery.[2][4] Its synthetic accessibility and the ease with which it can be functionalized at multiple positions make it an ideal template for combinatorial chemistry and lead optimization.[2][5] This structural versatility allows for the fine-tuning of physicochemical properties, enabling pyrazolone derivatives to interact with a wide array of biological targets, including enzymes, receptors, and signaling proteins.[3][6] Consequently, this scaffold is integral to numerous approved drugs and clinical candidates, spanning therapeutic areas from inflammation to oncology.[2][3][7] This guide will focus on four key areas of intense contemporary research: anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

Anticancer Activity: Targeting Uncontrolled Proliferation

The application of pyrazolone derivatives in oncology is one of the most promising and extensively studied areas.[7][8] Their primary mechanism often involves the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[1][6][9]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant kinase activity. Pyrazolone derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinase (JNK).[1][10][11]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibitors like Tozasertib, which is based on a 3-aminopyrazole template, bind to the ATP-binding site of Aurora kinases, inducing apoptosis in tumor cells.[6][11]

  • Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle. Pyrazolone-based compounds can act as CDK inhibitors, leading to cell cycle arrest and preventing tumor cell proliferation.[1][11]

  • PI3K/AKT Pathway: The PI3K pathway is crucial for cell growth and survival. Certain pyrazole carbaldehyde derivatives have shown potent inhibition of PI3 kinase, exhibiting significant cytotoxicity against breast cancer cells.[9]

The following diagram illustrates the general mechanism of pyrazolone-based kinase inhibition.

G cluster_0 Kinase Activity (Normal) cluster_1 Kinase Inhibition by Pyrazolone Kinase Active Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling (Cell Proliferation) PhosphoSubstrate->Signal Kinase_Inhib Active Kinase Block Proliferation Blocked Kinase_Inhib->Block Inhibition Pyrazolone Pyrazolone Derivative ATP_bind ATP Binding Site Pyrazolone->ATP_bind Competitive Binding ATP_bind->Kinase_Inhib

Caption: General mechanism of kinase inhibition by pyrazolone derivatives.

Experimental Evaluation: In Vitro Cytotoxicity Assay

A foundational step in evaluating potential anticancer agents is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a robust and widely adopted colorimetric method for this purpose.

Causality of Choice: The MTT assay is selected for its reliability and direct correlation between mitochondrial metabolic activity (reduction of MTT to formazan) and the number of viable cells. This provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

Protocol: MTT Assay for Anticancer Screening

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the novel pyrazolone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Summary: Cytotoxicity of Novel Pyrazolone Derivatives

The following table summarizes representative data for novel pyrazolone derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.[9]

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
41 MCF-7 (Breast)1.944.16
41 HepG2 (Liver)3.703.83
42 HCT116 (Colon)2.913.68
43 MCF-7 (Breast)0.250.95
29 HepG2 (Liver)10.05-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazolone derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins.[12][13][14]

Mechanism of Action: COX Inhibition and Beyond

The primary anti-inflammatory mechanism for many pyrazolones is the inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid to prostaglandins, mediators of pain and inflammation.[13] However, newer derivatives also exhibit anti-inflammatory effects through other pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α and the modulation of transcription factors like NF-κB.[15][16]

Experimental Evaluation: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.

Causality of Choice: The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response that is well-characterized. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins, making it an excellent model to test agents that inhibit prostaglandin synthesis, such as COX inhibitors.[17][18][19]

Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.[17]

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Celecoxib, 20 mg/kg), and test groups receiving different doses of the pyrazolone derivatives (e.g., 200 mg/kg) administered orally.[17]

  • Baseline Measurement: One hour after drug administration, measure the initial paw volume of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazolone derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacteria and fungi.[5][20][21][22][23]

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring. For instance, the introduction of specific aryl groups or the formation of hydrazone derivatives can significantly enhance antibacterial and antifungal activities.[23] Compound 21a (4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide) has shown particularly high activity, with MIC values lower than standard drugs like chloramphenicol.[23]

Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality of Choice: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously. It provides a quantitative endpoint (the MIC value) that is crucial for comparing the potency of different derivatives and for guiding further drug development.[23]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazolone derivatives in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Neuroprotective Activity: Defending Against Neurological Insults

Recent research has highlighted the potential of pyrazolone derivatives in treating neurological disorders. Their activity often stems from a combination of anti-inflammatory, antioxidant, and anticonvulsant properties.[15][24][25]

Mechanism of Action: Attenuating Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases and seizures. Certain pyrazolone derivatives have been shown to ameliorate neuroinflammation by downregulating key inflammatory pathways. For example, some compounds can significantly reduce the expression of pro-inflammatory mediators like TNF-α and inhibit the activation of the NF-κB transcription factor, a central regulator of the inflammatory response.[4][15]

The workflow for evaluating the neuroprotective effects via this mechanism is outlined below.

G cluster_workflow Neuroprotective Evaluation Workflow cluster_analysis Biochemical Endpoints A Animal Model (e.g., PTZ-induced seizures) B Treatment Groups (Vehicle, Standard, Pyrazolone) A->B C Behavioral Assessment (Seizure Scoring) B->C D Tissue Collection (Brain Homogenate) C->D E Biochemical Analysis D->E F ELISA (Measure TNF-α levels) E->F G Western Blot (Measure p-NF-κB expression) E->G H Oxidative Stress Markers (GSH, LPO assays) E->H

Caption: Workflow for evaluating the neuroprotective effects of pyrazolones.

Experimental Evaluation: PTZ-Induced Seizure Model and Neuroinflammation

This model is used to assess both anticonvulsant and neuroprotective properties. Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that induces seizures and subsequent neuroinflammation.

Causality of Choice: The PTZ model is valuable because it mimics aspects of human generalized seizures and triggers a well-documented inflammatory and oxidative stress response in the brain. This allows for the simultaneous evaluation of a compound's ability to suppress seizures and mitigate the underlying pathological cascades (neuroinflammation and oxidative stress).[15]

Protocol: PTZ Model and Biomarker Analysis

  • Animal Dosing: As described in the anti-inflammatory protocol, administer the vehicle, standard drug (e.g., Diazepam), or pyrazolone derivatives to different groups of mice.

  • PTZ Administration: After 60 minutes, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Behavioral Observation: Immediately observe the mice for the onset of seizures and record seizure severity scores.

  • Tissue Processing: At a predetermined time point after PTZ injection, euthanize the animals and rapidly dissect the brain tissue. Homogenize the tissue for subsequent biochemical analysis.

  • ELISA for TNF-α: Use a commercial ELISA kit to quantify the concentration of TNF-α in the brain homogenates according to the manufacturer's instructions. This provides a direct measure of a key pro-inflammatory cytokine.

  • Western Blot for NF-κB: Separate proteins from the brain homogenates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated NF-κB (the active form) and total NF-κB. Use a secondary antibody conjugated to HRP and detect the signal using chemiluminescence. Densitometry analysis will reveal the extent of NF-κB activation.

Conclusion and Future Perspectives

The pyrazolone scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—underscore its chemical and pharmacological versatility. Future research should focus on leveraging structure-activity relationship insights to design derivatives with enhanced potency and selectivity for specific biological targets. The integration of computational modeling with traditional synthesis and screening can accelerate the discovery of next-generation pyrazolone-based drugs. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers to advance this exciting field of drug discovery.

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Introduction: A Serendipitous Breakthrough in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazolone Compounds

The story of pyrazolone compounds begins not with a targeted search, but with a fortuitous discovery that would fundamentally alter the landscape of synthetic pharmaceuticals. In 1883, the German chemist Ludwig Knorr, while investigating potential synthetic alternatives to quinine, unexpectedly synthesized the first pyrazolone derivative.[1][2][3][4] This compound, later named Antipyrine (also known as Phenazone), was one of the first synthetic drugs to be introduced to the market and exhibited potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1][3][5][6] The commercial success of Antipyrine, the most widely used drug until the advent of Aspirin, catalyzed a wave of research into this new class of heterocyclic compounds, paving the way for a century of development in analgesic and anti-inflammatory medicine.[1][3]

This guide provides a technical overview of the foundational discovery, synthesis, and evolution of pyrazolone compounds, designed for researchers, scientists, and drug development professionals. We will explore the core chemical principles, key molecular milestones, and the mechanistic underpinnings that established pyrazolones as a cornerstone of medicinal chemistry.

The Foundational Chemistry: The Knorr Pyrazole Synthesis

The cornerstone of early pyrazolone chemistry is the "Knorr pyrazole synthesis," first reported by Knorr in 1883.[1][7] This reaction's versatility and relative simplicity were critical to the rapid exploration of pyrazolone derivatives. The synthesis is a classic condensation reaction between a hydrazine derivative (e.g., phenylhydrazine) and a 1,3-dicarbonyl compound, most commonly a β-ketoester like ethyl acetoacetate.[1][2][5][8]

The causality of this reaction lies in the nucleophilic nature of the hydrazine nitrogens and the electrophilic nature of the dicarbonyl carbons. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the stable five-membered pyrazolone ring.[1] This robust reaction provided a reliable pathway for creating a diverse library of pyrazolone analogs for pharmacological testing.

Visualizing the Knorr Synthesis Workflow

The following diagram illustrates the generalized experimental workflow for the Knorr pyrazole synthesis, from reactants to the final pyrazolone product.

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Reactant1 β-Ketoester (e.g., Ethyl Acetoacetate) Condensation Condensation Reaction (Solvent: Ethanol) Reactant1->Condensation Reactant2 Hydrazine Derivative (e.g., Phenylhydrazine) Reactant2->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Forms Hydrazone Intermediate Isolation Product Isolation (Cooling/Precipitation) Cyclization->Isolation Purification Recrystallization (e.g., Ethyl Acetate) Isolation->Purification Product Final Product (Pyrazolone Derivative) Purification->Product

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Key Early Pyrazolone Derivatives: From Antipyrine to Phenylbutazone

The initial success of Antipyrine spurred the development of numerous derivatives. This exploration was driven by the desire to enhance therapeutic effects while mitigating toxicity.

  • Antipyrine (Phenazone): The prototype molecule, synthesized by Knorr in 1883. Its chemical structure is 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.[5] It served as a leading analgesic and antipyretic for decades.[6]

  • Aminopyrine: An amino derivative introduced in 1897, it showed more potent analgesic action. However, its use was later curtailed due to the risk of severe side effects, including blood dyscrasias like agranulocytosis.[7][9]

  • Dipyrone (Metamizole): Introduced in 1922, it remains a widely used analgesic in many countries.[7][9] It is a pro-drug that is converted to active metabolites.[9]

  • Phenylbutazone: A significant advancement, Phenylbutazone was synthesized in 1946 and introduced clinically in 1949 by the Swiss company Geigy.[10][11] Initially developed as a solubilizing agent for aminopyrine, it was discovered to possess potent anti-inflammatory properties of its own.[10] This marked a shift, establishing pyrazolones not just as analgesics but as powerful non-steroidal anti-inflammatory drugs (NSAIDs) for treating conditions like rheumatoid arthritis and gout.[10][11][12][13] However, due to severe potential side effects, its use in humans was heavily restricted by the 1980s.[10][14]

Quantitative Data of Early Pyrazolone Derivatives

The following table summarizes key data for the most significant early pyrazolone compounds.

CompoundYear IntroducedMolecular FormulaMolar Mass ( g/mol )Primary Therapeutic Use
Antipyrine 1883C₁₁H₁₂N₂O188.23Analgesic, Antipyretic
Aminopyrine 1897C₁₃H₁₇N₃O231.30Analgesic, Antipyretic
Dipyrone 1922C₁₃H₁₆N₃NaO₄S333.34Analgesic, Antipyretic
Phenylbutazone 1949C₁₉H₂₀N₂O₂308.38Anti-inflammatory, Analgesic

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for the analgesic, antipyretic, and anti-inflammatory effects of early pyrazolones like Antipyrine and Phenylbutazone is the non-selective inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][5][6][9]

This inhibition is the critical causal link to the therapeutic effect. COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs).[1][6] Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. By blocking COX, pyrazolones reduce the synthesis of prostaglandins, thereby alleviating these symptoms. The non-selective nature of this inhibition, particularly of the constitutive COX-1 enzyme, is also responsible for many of the adverse side effects associated with these drugs, such as gastrointestinal issues.[11]

Signaling Pathway: COX Inhibition by Pyrazolones

The diagram below illustrates the biochemical pathway disrupted by pyrazolone compounds.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A₂ COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGG₂, PGH₂, etc.) COX->PGs Conversion Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever Pyrazolone Pyrazolone Derivatives Pyrazolone->Block Block->COX Inhibition

Sources

3-Methyl-1-phenyl-1H-pyrazol-5-ol derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-ol Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword

The pyrazole nucleus represents a cornerstone in heterocyclic chemistry, serving as a versatile scaffold for compounds across a spectrum of applications, from medicine to materials science.[1][2] Among its many forms, the this compound moiety, the core of the approved antioxidant drug Edaravone, stands out for its remarkable chemical reactivity and profound biological significance.[3] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the synthesis, derivatization, and multifaceted therapeutic applications of this privileged structure. We move beyond simple protocols to explore the causal relationships behind synthetic strategies and the mechanistic underpinnings of the observed biological activities, providing a robust framework for innovation in the field.

The Core Scaffold: Synthesis and Fundamental Chemistry

The parent compound, this compound (also known as 1-phenyl-3-methyl-5-pyrazolone or PMP), is a critical fine chemical intermediate.[4] Its accessibility and the reactivity of its backbone make it an ideal starting point for chemical library synthesis.

Foundational Synthesis: The Knorr Condensation

The most prevalent and efficient method for synthesizing the pyrazolone core is the Knorr cyclocondensation reaction. This process involves the condensation of a β-ketoester, typically ethyl acetoacetate or methyl acetoacetate, with phenylhydrazine.[4][5]

The reaction proceeds via the formation of a phenylhydrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of an alcohol or water molecule to yield the five-membered heterocyclic ring.[5] The simplicity of the procedure and the relatively high yields make it a staple in organic synthesis.[4]

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_output Output phenylhydrazine Phenylhydrazine condensation Condensation & Cyclization phenylhydrazine->condensation ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->condensation crude Crude Product (Precipitate) condensation->crude Reflux & Cooling solvent Solvent (e.g., Methanol, Ethanol) solvent->condensation ph_adjust pH Adjustment (pH 5.0-6.5) ph_adjust->condensation purified Purified this compound crude->purified Recrystallization

Caption: General workflow for the synthesis of the pyrazolone core.

Keto-Enol Tautomerism: The Key to Reactivity

A critical feature of the this compound scaffold is its existence in multiple tautomeric forms: the keto (CH), enol (OH), and zwitterionic (NH) forms. This equilibrium is highly influenced by the solvent and pH, and it dictates the molecule's reactivity, particularly the site of electrophilic substitution. The C4 position, flanked by two carbonyl groups in the keto form, is highly nucleophilic, making it a primary site for derivatization.

Synthetic Strategies for Derivatization

The pyrazolone ring offers multiple sites for modification, allowing for the creation of diverse chemical entities with tuned pharmacological profiles.

G center Pyrazolone Core N1 N1-Phenyl Substitution center->N1 Analog Synthesis C3 C3-Methyl Modification center->C3 Analog Synthesis C4 C4-Position Derivatization center->C4 Key Site for Bis-derivatives & Acylation C5 C5-Hydroxyl Functionalization center->C5 O-Acylation

Caption: Reactive sites for derivatization on the pyrazolone scaffold.

C4-Position Modifications: The Hub of Activity

The nucleophilic C4 position is the most common site for derivatization.

  • Synthesis of 4,4'-(Arylmethylene)bis(pyrazol-5-ols): A highly efficient, three-component reaction between two equivalents of 3-methyl-1-phenyl-pyrazol-5-one and an aromatic aldehyde yields these bis-derivatives.[6] These compounds have shown significant potential as antioxidant and anticancer agents.[6] The reaction is typically catalyzed by a mild base like sodium acetate and can be performed at room temperature.[6]

  • C4-Acylation: The C4 position can be selectively acylated using aroyl chlorides. A key experimental insight is the use of a calcium(II) complex of the pyrazolone prior to adding the acylating agent.[7] This strategy effectively blocks O-acylation at the C5-hydroxyl group, directing the reaction exclusively to the C4 position and ensuring high regioselectivity.[7]

N1-Phenyl and C3-Methyl Modifications

Creating analogs by altering the substituents at the N1 and C3 positions is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies. For instance, substituting the N1-phenyl ring or replacing the C3-methyl group can significantly impact the compound's lipophilicity, binding affinity, and metabolic stability.[3][8]

The Pharmacological Landscape and Therapeutic Potential

Derivatives of this compound exhibit a wide array of biological activities, making them a "privileged scaffold" in medicinal chemistry.[1][9]

Antioxidant and Neuroprotective Activity

The parent drug, Edaravone, is a potent free radical scavenger approved for treating ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][10] Its mechanism involves donating a hydrogen atom to quench reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage. Many of its derivatives, particularly the 4,4'-(arylmethylene)bis(pyrazol-5-ols), also demonstrate potent radical scavenging activity, with some showing higher potency than standard antioxidants like ascorbic acid.[6]

Table 1: Antioxidant and Cytotoxic Activities of Selected Derivatives

Compound ID Substitution on Arylmethylene DPPH Scavenging IC50 (µM) Cytotoxicity vs. RKO Cells IC50 (µM)
3h 3-Hydroxy-4-methoxy - -
3i 3,4-Dihydroxy 6.2 ± 0.6 9.9 ± 1.1
3k 4-Methoxy - -
Ascorbic Acid (Standard) - > 10 -

Data synthesized from reference[6].

Anti-inflammatory Effects

Pyrazolone derivatives have long been recognized for their anti-inflammatory properties.[11][12] The mechanisms are often multifactorial:

  • COX/LOX Inhibition: Some derivatives inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade, thereby reducing the production of prostaglandins and leukotrienes.[11][12]

  • Modulation of Inflammatory Cytokines: Certain derivatives can suppress the NF-κB signaling pathway.[9] This inhibition prevents the transcription of pro-inflammatory mediators like TNF-α, leading to a potent anti-inflammatory effect.[9] Studies suggest this neuroprotective effect can ameliorate seizures and neuroinflammation.[9]

G cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, PTZ) receptor Cellular Receptors stimulus->receptor ikb_kinase IκB Kinase receptor->ikb_kinase nfkb_ikb NF-κB / IκB Complex (Inactive) ikb_kinase->nfkb_ikb nfkb_active Active NF-κB nfkb_ikb->nfkb_active IκB Phosphorylation & Degradation nucleus Nucleus nfkb_active->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (TNF-α, etc.) nucleus->transcription pyrazolone Pyrazolone Derivative pyrazolone->ikb_kinase Inhibition

Caption: Inhibition of the NF-κB pathway by pyrazolone derivatives.

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of pyrazolone derivatives against various cancer cell lines.[6] For example, 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated dose- and time-dependent cytotoxicity against colorectal RKO carcinoma cells.[6] Mechanistic investigations revealed that these compounds induce cell death primarily through the activation of p53-mediated apoptosis, a critical tumor suppressor pathway.[6]

Experimental Protocols: A Practical Guide

To ensure trustworthiness and reproducibility, the following are detailed, field-tested protocols.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods.[4][13]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add phenylhydrazine (1 equivalent) to water.

  • pH Adjustment: Slowly add concentrated hydrochloric acid dropwise while monitoring with a pH meter to adjust the solution to a pH of approximately 6.0.[13]

  • Reactant Addition: Begin dropwise addition of methyl acetoacetate (0.95-1.0 equivalents) to the solution. The reaction is exothermic.[13]

  • Reaction: After the addition is complete, add sodium hydrosulfite (Na₂S₂O₄) and heat the mixture to reflux (approx. 105°C) for 3 hours.[13]

  • Isolation: Stop heating and allow the mixture to cool to room temperature while stirring. A precipitate will form.

  • Purification: Collect the crude product by suction filtration. Recrystallize the solid from hot ethanol to obtain purified white crystals of this compound.

Protocol 2: Synthesis of 4,4'-[(4-Methoxyphenyl)methylene]bis(this compound) (Compound 3k analog)

This protocol is based on the methodology for synthesizing arylmethylene bis(pyrazol-5-ols).[6]

  • Reactant Mixture: In a suitable flask, dissolve this compound (2 equivalents) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Add sodium acetate (catalytic amount) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Isolation: Upon completion, a solid product will precipitate from the solution.

  • Purification: Collect the precipitate by simple filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough without further purification. Yields are typically high (>90%).[6]

Protocol 3: In Vitro Antioxidant Assessment (DPPH Radical Scavenging Assay)

This is a standard protocol for evaluating radical scavenging activity.[6]

  • Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol). Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Preparation: In a 96-well plate, add various concentrations of the test compound to the wells. Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The this compound scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic tractability and diverse pharmacological profile, ranging from neuroprotection to anticancer activity, ensure its continued relevance. Future research should focus on several key areas:

  • Multi-Target Ligands: Designing derivatives that can simultaneously modulate multiple pathways (e.g., dual COX/NF-κB inhibitors) could lead to more effective anti-inflammatory and anticancer agents.[12]

  • Bioavailability and ADME Profiling: A systematic investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives is crucial for translating in vitro activity into in vivo efficacy.

  • Advanced Drug Delivery: Exploring novel formulations, such as nano-delivery systems, could enhance the solubility and targeted delivery of promising but poorly soluble pyrazolone derivatives.

By integrating rational design, robust synthetic chemistry, and thorough pharmacological evaluation, the full therapeutic potential of this remarkable class of compounds can be realized, paving the way for the next generation of innovative medicines.

References

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoCcLwbKQgLDQGsgBzwxvkoyNiJoyVXoPFpLaZO3etzP8MdE22GiNADta1lFFPVKF2u_ssD53OMMgj6gUMw-DsGW4uThgeQ7E5WL-mCgvu5HMtGeVqX-a91M5SkSgDg4jJ7LllimxsVyOCbSntLL9-HIhUvzXz6u5pRvj93f3z-5wxHg7rQLiQuFMs9u_XsYPTs-Vc]
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1sp0AjdJL2gl-_MDgJOFUgmhipL0WB3Vo5jLnS1iSpnITdgdYwDrvGh0NrERT-XUYyrCWp-7IPC9V6i_LE6MiNGzYJTrgrBgedQqB9ngLYgOSf_icjE_pspWxt08lC2pgoic6Wg1s1Ha7T-8=]
  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. YouTube. [URL: https://www.youtube.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [URL: https://doi.org/10.1186/s13065-021-00765-y]
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents. [URL: https://patents.google.
  • Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Il Farmaco. [URL: https://pubmed.ncbi.nlm.nih.gov/11292471/]
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  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538604/]
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. ResearchGate. [URL: https://www.researchgate.
  • PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6698]
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388330/]
  • CN102285920A - Optimal edaravone synthesis method. Google Patents. [URL: https://patents.google.
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  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [URL: https://www.proquest.com/openview/129712017366d5b0c7937b2576b539c3/1?pq-origsite=gscholar&cbl=2043232]
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An In-Depth Technical Guide to the Solubility of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP), a molecule of significant interest in the pharmaceutical and chemical industries, also known as Edaravone. For researchers, scientists, and drug development professionals, a thorough understanding of PMP's solubility in various organic solvents is critical for process development, formulation, and analytical method design. This document delves into the physicochemical properties of PMP that govern its solubility, presents quantitative solubility data in a range of common organic solvents, and provides detailed experimental protocols for the accurate determination of solubility.

Introduction: The Chemical Identity and Importance of this compound

This compound (CAS No. 89-25-8), is a heterocyclic compound featuring a pyrazolone core. It is a white to off-white crystalline powder. PMP is a crucial intermediate in the synthesis of various dyes and pigments. More notably, it is the active pharmaceutical ingredient in the drug Edaravone, a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).

The therapeutic efficacy and industrial utility of PMP are intrinsically linked to its physicochemical properties, among which solubility is paramount. The ability to dissolve PMP in appropriate solvents is fundamental for its purification, reaction chemistry, and the formulation of bioavailable drug products.

A key feature of PMP's chemistry is its existence in multiple tautomeric forms: the CH, OH, and NH forms. This tautomerism significantly influences its intermolecular interactions and, consequently, its solubility in different solvent environments. The equilibrium between these forms can be shifted by the nature of the solvent, further complicating solubility predictions.

Physicochemical Properties Governing Solubility

A molecule's solubility is dictated by a balance of intermolecular forces between the solute and solvent molecules. For PMP, the following properties are of primary importance:

  • Molecular Structure and Polarity: PMP possesses both polar (the pyrazolone ring with its nitrogen and oxygen atoms) and non-polar (the phenyl group) regions, giving it a moderate overall polarity. The presence of heteroatoms allows for hydrogen bonding, a key factor in its solubility in protic solvents.

  • Tautomerism: The existence of keto-enol tautomerism in the pyrazolone ring plays a critical role. The enol form (-OH) can act as a hydrogen bond donor, while the keto form (C=O) is a hydrogen bond acceptor. The predominant tautomer in a given solvent will dictate the nature and strength of solute-solvent interactions.

  • Crystal Lattice Energy: PMP is a crystalline solid. The energy required to overcome the forces holding the crystal lattice together is a significant barrier to dissolution. Solvents that can effectively interact with and solvate the PMP molecules will be more successful in overcoming this lattice energy.

Quantitative Solubility of this compound

A recent study systematically measured the solubility of Edaravone (PMP) in twelve pure organic solvents at temperatures ranging from 283.15 K to 323.15 K using the static gravimetric method.[1] The results provide invaluable data for solvent selection in various applications.

The mole fraction solubility of PMP at 298.15 K (25 °C) in these solvents is summarized in the table below. The data has been converted to grams per 100 mL for practical laboratory use.

SolventMolar Mass ( g/mol )Density at 298.15 K (g/cm³)Mole Fraction Solubility (x) at 298.15 KSolubility ( g/100 mL) at 298.15 K
1,2-Dichloroethane98.961.2530.041687.39
Ethyl Lactate118.131.0310.039186.06
2-Butanone (MEK)72.110.8050.037225.99
3-Methyl-1-butanol88.150.8100.026093.84
4-Methyl-2-pentanone (MIBK)100.160.8020.024323.51
Methyl Acetate74.080.9340.023723.83
Propyl Acetate102.130.8880.022793.32
Dimethyl Carbonate90.081.0700.020113.48
Butyl Acetate116.160.8820.019532.80
Isopropyl Acetate102.130.8720.016212.45
Isobutyl Acetate116.160.8710.014192.14
n-Hexane86.180.6590.00052020.07

Note: Solubility in g/100 mL was calculated from the mole fraction data using the molar masses and densities of the solvents and PMP (Molar Mass = 174.20 g/mol ).

The data clearly indicates that the solubility of PMP is highly dependent on the solvent. It exhibits the highest solubility in 1,2-dichloroethane and is practically insoluble in n-hexane. This trend aligns with the "like dissolves like" principle, where the moderately polar PMP dissolves best in polar aprotic and some polar protic solvents, and poorly in non-polar solvents. The study also found that solubility in all tested solvents increases with temperature.[1]

Factors Influencing Solubility: A Deeper Dive

The quantitative data provides a clear picture of PMP's solubility, which can be further understood by examining the underlying intermolecular forces.

The Role of Solvent Polarity and Hydrogen Bonding

The high solubility in solvents like 1,2-dichloroethane, ethyl lactate, and 2-butanone can be attributed to favorable dipole-dipole interactions and, in the case of the ketones and esters, the ability to act as hydrogen bond acceptors for the OH/NH tautomers of PMP. The solubility in alcohols like 3-methyl-1-butanol is also significant, facilitated by both hydrogen bond donating and accepting capabilities of the solvent. Conversely, the extremely low solubility in the non-polar n-hexane is due to the inability of the solvent to form strong interactions with the polar PMP molecule, making it energetically unfavorable to break the crystal lattice.

Tautomeric Equilibrium and Solvent Effects

The tautomeric equilibrium of PMP is a dynamic process influenced by the solvent environment. In polar protic solvents, the enol (OH) and imine (NH) forms, which can participate in hydrogen bonding, are expected to be more stabilized. In polar aprotic solvents, the keto (CH) form may be more prevalent. This shift in equilibrium can alter the effective polarity and hydrogen bonding capacity of the PMP molecule, thereby influencing its solubility.

dot

Caption: Tautomeric equilibrium of PMP in different solvent environments.

Experimental Protocol for Determining Thermodynamic Solubility

For researchers needing to determine the solubility of PMP or its derivatives in a new solvent system, the saturation shake-flask method is a reliable and widely accepted technique. This protocol is based on the principles outlined in the United States Pharmacopeia (USP) chapter <1236>.

Materials and Equipment
  • This compound (pure solid)

  • Solvent of interest (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid PMP to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of PMP of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of PMP in the saturated solution.

dot

Solubility_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Sampling Sampling & Preparation cluster_Analysis Analysis A Add excess PMP solid to vials B Add known volume of solvent A->B C Securely cap vials B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G I Analyze samples and standards (e.g., by HPLC) G->I H Prepare standard solutions H->I J Determine concentration from calibration curve I->J

Caption: Experimental workflow for the saturation shake-flask method.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure, tautomerism, and the nature of the solvent. This guide has provided a foundational understanding of these principles, supported by recently published quantitative solubility data in a variety of organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of PMP in their specific systems of interest. A thorough grasp of these concepts is essential for the effective utilization of this important molecule in both pharmaceutical development and the broader chemical industry.

References

  • Solubility Behavior and Data Correlation of Edaravone in 12 Individual Solvents at Multiple Temperatures.
  • Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models.
  • Equilibrium solubility of edaravone in some binary aqueous and non-aqueous solutions reconsidered: Extended Hildebrand solubility approach, transfer property and preferential solvation.
  • Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. MDPI. [Link]
  • Solubility of Edaravone in Four Mixed Solvents at 273.15−313.15 K and Correlation of Jouyban−Acree and.
  • 1-Phenyl-3-Methyl-5-Pyrazole. ChemBK. [Link]
  • 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8. Emco Chemicals. [Link]

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Theoretical Computational Studies of Pyrazolone Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities. The subtle interplay of their structural features, such as tautomerism and substituent effects, dictates their therapeutic potential. This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to unravel the complexities of pyrazolone structures. We move beyond a mere listing of methods, delving into the "why" behind the computational choices, providing a framework for robust, insightful, and predictive studies. Our focus is on the practical application of theoretical methods to accelerate the discovery and optimization of novel pyrazolone-based therapeutics.

Part 1: The Dynamic Nature of the Pyrazolone Core - Tautomerism and Stability

A defining characteristic of pyrazolones is their existence in various tautomeric forms, primarily the CH, OH, and NH forms, due to proton migration. The equilibrium between these tautomers is a critical determinant of the molecule's reactivity, spectroscopic signature, and biological interactions. Understanding and predicting the dominant tautomeric form is, therefore, a foundational step in any computational study.

The "Why" Behind the Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse for studying pyrazolone tautomerism. Its strength lies in providing a good balance between computational cost and accuracy for calculating the electronic structure and energies of molecules. Specifically, we employ DFT to:

  • Determine Geometric Stability: By optimizing the geometry of each tautomer, we can identify the most stable three-dimensional arrangement of atoms for each form.

  • Calculate Relative Energies: DFT allows for the precise calculation of the electronic energy of each tautomer. By comparing these energies, we can predict which form is thermodynamically more stable and, therefore, more likely to exist.[1][2]

Experimental Protocol: Predicting Tautomeric Equilibrium

This protocol outlines the steps to determine the relative stability of pyrazolone tautomers using DFT.

  • Initial Structure Generation:

    • Construct the 3D structures of the CH, OH, and NH tautomers using a molecular builder like Avogadro or GaussView.

    • Perform an initial, rapid geometry optimization using a semi-empirical method (e.g., PM6) to obtain reasonable starting geometries.

  • DFT Geometry Optimization and Frequency Analysis:

    • Employ a robust DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[2][3]

    • Perform a full geometry optimization for each tautomer.

    • Crucially, follow this with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Energy and Population Analysis:

    • Extract the electronic energies and Gibbs free energies from the output of the frequency calculations.

    • The tautomer with the lowest Gibbs free energy is the most stable.

    • Calculate the relative populations of the tautomers at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

Data Presentation: Tautomer Stability of a Hypothetical Pyrazolone
TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)
NH-form 0.000.0075.3
OH-form 1.251.1020.1
CH-form 3.503.204.6

Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Caption: Workflow for determining the most stable pyrazolone tautomer.

Part 2: Bridging Theory and Experiment - Simulating Spectroscopic Properties

Computational spectroscopy is a powerful tool for validating experimental findings and interpreting complex spectra. By simulating spectroscopic data, we can confirm the identity of a synthesized compound and gain deeper insights into its electronic and vibrational properties.

The "Why" Behind the Method: DFT and TD-DFT
  • Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR or Raman spectrum.[4] This is invaluable for assigning experimental peaks to specific molecular motions.

  • Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is an extension of DFT that can predict the electronic transitions of a molecule. This allows for the simulation of UV-Vis absorption spectra, providing information about the molecule's chromophores and electronic structure.

Experimental Protocol: Simulating Vibrational and Electronic Spectra
  • Optimized Structure: Begin with the geometry of the most stable tautomer, optimized at a suitable DFT level (e.g., B3LYP/6-311++G(d,p)).

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory used for optimization.

    • The output will contain the vibrational frequencies and their corresponding IR and Raman intensities.

    • It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations.

  • TD-DFT Calculation for UV-Vis Spectrum:

    • Perform a TD-DFT calculation on the optimized geometry.

    • Specify the number of excited states to calculate.

    • The output will provide the excitation energies (often in eV) and oscillator strengths for each electronic transition. These can be converted to wavelengths (nm) to generate a simulated UV-Vis spectrum.

Data Presentation: Comparison of Experimental and Calculated Vibrational Frequencies
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(C=O)16851720Carbonyl stretch
ν(N-H)32503300N-H stretch
δ(C-H)14501465C-H bend

Calculated frequencies are unscaled.

Part 3: In Silico Pharmacology - Predicting Biological Activity

The ultimate goal for many researchers studying pyrazolones is to develop new therapeutic agents. Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are indispensable in modern drug discovery for predicting and understanding the biological activity of these compounds.[5][6][7]

The "Why" Behind the Methods: Molecular Docking and QSAR
  • Molecular Docking: This technique predicts how a small molecule (ligand), such as a pyrazolone derivative, binds to a macromolecular target, typically a protein.[8][9] It provides insights into the binding pose, affinity, and key intermolecular interactions, which are crucial for understanding the mechanism of action and for designing more potent inhibitors.[8][9]

  • QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized pyrazolone derivatives, thereby prioritizing synthetic efforts.

Experimental Protocol: Molecular Docking Workflow
  • Preparation of the Receptor and Ligand:

    • Receptor: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Generate the 3D structure of the pyrazolone derivative (the most stable tautomer) and optimize its geometry. Assign partial charges and define rotatable bonds.

  • Defining the Binding Site:

    • Identify the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site identification algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the optimal binding pose of the ligand within the receptor's binding site. The program will score and rank the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the pyrazolone derivative and the protein. This analysis provides valuable information for structure-based drug design.

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation L1 Generate 3D Structure L2 Energy Minimization L1->L2 L3 Assign Charges & Torsion L2->L3 Dock Molecular Docking L3->Dock R1 Obtain PDB Structure R2 Prepare Protein (add H, remove water) R1->R2 R3 Define Binding Site R2->R3 R3->Dock Analysis Analysis of Binding Modes & Interactions Dock->Analysis

Caption: A streamlined workflow for molecular docking studies.

Experimental Protocol: QSAR Model Development
  • Dataset Curation:

    • Compile a dataset of pyrazolone derivatives with experimentally determined biological activity data (e.g., IC50 values).

    • Ensure the data is consistent and covers a significant range of activity.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) that numerically represent its structural and physicochemical properties.

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the molecular descriptors with the biological activity for the training set.

    • Validate the predictive power of the model using the test set and various statistical metrics (e.g., r², q²).

Conclusion: The Synergy of Computation and Experiment

The theoretical computational study of pyrazolone structures offers a powerful and predictive framework for understanding and manipulating their chemical and biological properties. From elucidating the subtleties of tautomerism to predicting spectroscopic signatures and guiding the design of potent drug candidates, computational chemistry is an indispensable partner to experimental research. By embracing the principles and protocols outlined in this guide, researchers can unlock new avenues for innovation in the ever-evolving landscape of pyrazolone chemistry.

References

  • Arora, S. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds.
  • Philip, S., Sherin, D. R., & Roy, R. M. (2023).
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  • European Open Science. (n.d.). In-Silico QSAR Studies of Some Pyrazolone Compounds. [Link]
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  • El-Gazzar, A. B. A., et al. (2025). Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. Journal of the Iranian Chemical Society. [Link]
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  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]
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An In-Depth Technical Guide to 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluorouridine (CAS 146954-74-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Player in Modified Oligonucleotide Synthesis

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluorouridine, commonly known in the scientific community as 5'-O-DMT-2'-fluoro-2'-deoxyuridine, is a chemically modified nucleoside analog. It serves as a critical building block in the synthesis of therapeutic and diagnostic oligonucleotides. The strategic placement of a fluorine atom at the 2' position of the deoxyribose sugar ring, combined with the protective 5'-O-dimethoxytrityl (DMT) group, endows this molecule with unique properties that are highly advantageous in the field of drug development, particularly in the realm of antisense oligonucleotides, small interfering RNAs (siRNAs), and antiviral research.[1][2]

This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and applications of this important molecule, offering insights for researchers and developers in the life sciences.

Molecular Structure and Physicochemical Properties

The structure of 5'-O-DMT-2'-fluoro-2'-deoxyuridine is characterized by a uridine nucleobase linked to a 2'-deoxyribose sugar that is fluorinated at the 2' position and protected with a DMT group at the 5' position.

Diagram of the Molecular Structure of 5'-O-DMT-2'-fluoro-2'-deoxyuridine

Caption: Chemical structure of 5'-O-DMT-2'-fluoro-2'-deoxyuridine.

PropertyValueSource
CAS Number 146954-74-7[3][4]
Molecular Formula C₃₀H₂₉FN₂O₇[5][6]
Molecular Weight 548.56 g/mol [7]
Appearance White to pale yellow powder[7][8]
Purity ≥ 98%
Solubility Soluble in DMSO (100 mg/mL), sparingly soluble in ethanol (1-10 mg/mL)[9][10]
Storage Long-term: -20°C, Short-term: 2-8°C, protect from light[7]

The Significance of the 2'-Fluoro Modification

The introduction of a fluorine atom at the 2' position of the ribose sugar is a key modification that confers several advantageous properties to oligonucleotides:

  • Increased Nuclease Resistance: The 2'-fluoro group enhances the stability of oligonucleotides against degradation by nucleases, which is a major hurdle for in vivo applications. This increased stability prolongs the half-life of the therapeutic molecule.[1][2][11]

  • Enhanced Binding Affinity: The electronegativity of the fluorine atom influences the sugar pucker conformation, favoring an A-form helix. This pre-organization increases the binding affinity (melting temperature, Tm) of the oligonucleotide to its target RNA sequence.[2][11]

  • Reduced Immunostimulation: Compared to unmodified RNA, 2'-fluoro modified oligonucleotides can exhibit a reduced innate immune response.[]

Synthesis and Purification

The synthesis of 5'-O-DMT-2'-fluoro-2'-deoxyuridine is a multi-step process that is crucial for obtaining a high-purity product for oligonucleotide synthesis.

Synthetic Pathway Overview

A 2'-Deoxy-2'-fluorouridine B 5'-O-DMT-2'-deoxy-2'-fluorouridine A->B DMT-Cl, Pyridine C 5'-O-DMT-2'-deoxy-2'-fluorouridine-3'-CE-phosphoramidite B->C 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA A Detritylation (DMT Removal) B Coupling A->B Exposes 5'-OH C Capping B->C Unreacted 5'-OH capped D Oxidation C->D D->A Next Cycle

Sources

An In-depth Technical Guide on the Safe Handling of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 3-Methyl-1-phenyl-1H-pyrazol-5-ol (also known as Edaravone or PMP). A thorough understanding and implementation of these guidelines are critical to ensure a safe laboratory environment.

Section 1: Compound Identification and Hazard Classification

This compound is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O.[1][2] It is a solid, crystalline powder, typically white to light yellow in appearance.[3] A critical first step in safe handling is to recognize its hazard classifications under the Globally Harmonized System (GHS).

1.1 GHS Hazard Classification

This compound is classified as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][4][5]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][6]

  • Serious Eye Irritation (Category 2/2A), H319: Causes serious eye irritation.[1][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][6]

These classifications are the foundation of our risk assessment and dictate the necessary control measures. The "Warning" signal word is applied to this substance.[1]

Hazard Statement GHS Classification Description
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][4][5]
H315Skin Irritation (Category 2)Causes skin irritation.[1][6]
H319Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1][5][6]
H335STOT - Single Exposure (Category 3)May cause respiratory irritation.[1][6]

Section 2: Toxicological Profile and Exposure Routes

Understanding the toxicology of this compound is paramount for appreciating the potential health effects of exposure.

2.1 Acute Toxicity Data

The primary route of acute toxicity is ingestion. The oral LD50 in rats is reported as 1,915 mg/kg.[1] Symptoms observed in animal studies following oral administration include lacrimation (tearing), acute pulmonary edema, and changes in the liver.[1] While inhalation and dermal toxicity data are less defined, the substance is considered potentially harmful if inhaled or absorbed through the skin, causing respiratory tract and skin irritation respectively.[3]

2.2 Primary Exposure Routes and Health Effects

The main routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.

  • Inhalation: Inhaling dust can lead to respiratory tract irritation.[1][3]

  • Skin Contact: Direct contact causes skin irritation.[1][3]

  • Eye Contact: The compound is a serious eye irritant, capable of causing significant discomfort and potential damage.[1][3]

  • Ingestion: Accidental ingestion is harmful and can lead to systemic effects.[1][3]

2.3 Carcinogenicity

Currently, there is no evidence to suggest that this compound is a carcinogen. It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[1][3][6]

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

A systematic approach to safety is essential. The hierarchy of controls prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Hierarchy of controls for safe handling.

3.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound in a well-ventilated area.[1][3]

  • Fume Hoods/Exhaust Ventilation: All weighing and manipulation of the solid material should be conducted in a certified chemical fume hood or at a bench with appropriate local exhaust ventilation to minimize dust formation and inhalation.[1][3]

  • Ventilation Systems: Ensure general laboratory ventilation is adequate to maintain low ambient concentrations.[6]

3.2 Administrative Controls: Standard Operating Procedures (SOPs)

Clear and concise SOPs are crucial for reinforcing safe practices.

  • Restricted Access: Designate specific areas for handling this compound.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[4] Always wash hands thoroughly after handling the material and before leaving the lab.[1]

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing work.

3.3 Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is mandatory.[1][3]

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[6]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[1]

    • Lab Coat: A lab coat or chemical-resistant suit should be worn to protect against skin contact.[1]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved N95 (US) or type P1 (EN 143) respirator is recommended.[3]

Section 4: Safe Handling, Storage, and Disposal Protocols

4.1 Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Prevent the formation of dust and aerosols during handling.[1][3]

  • Use in a well-ventilated area and keep containers tightly closed when not in use.[3]

4.2 Storage Conditions

  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[3]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][3]

  • The compound is stable under recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents.[7]

4.3 Spill and Disposal Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Do not allow the product to enter drains.[1][3]

Spill Cleanup Protocol:

  • Don appropriate PPE, including respiratory protection.[1]

  • Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[1]

  • Place the material into a suitable, closed container for disposal.[1][3]

  • Clean the spill area thoroughly.

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] It is advisable to contact a licensed professional waste disposal service.[3]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of an exposure. Always have the Safety Data Sheet (SDS) available when seeking medical attention.[1][3]

First_Aid_Workflow cluster_1 First Aid Response for this compound Exposure Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Exposure->Inhalation Skin Skin Contact: Wash with soap and plenty of water. Exposure->Skin Eye Eye Contact: Rinse with plenty of water for at least 15 minutes. Exposure->Eye Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion Medical Consult a Physician Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

First aid workflow for exposure incidents.

5.1 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and consult a physician.[1][3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][3][4]

5.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][7]

  • Specific Hazards: Combustion may produce hazardous carbon oxides and nitrogen oxides (NOx).[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

References

  • Bis(3-methyl-1-phenyl-5-pyrazolone) Safety Data Sheet. (2017, October 31). KISHIDA CHEMICAL CO., LTD.
  • 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one Safety Data Sheet. (2024, August 28). Angene Chemical.
  • 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. (n.d.).
  • 3-methyl-5-phenyl-1H-pyrazole Safety Data Sheet. (n.d.).
  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry.
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one 99% Material Safety Data Sheet. (n.d.). Cole-Parmer.

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a compound more widely recognized in the pharmaceutical industry as Edaravone, is a potent free-radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure and stability. In its solid state, Edaravone exists predominantly in the keto form (3-methyl-1-phenyl-2-pyrazolin-5-one) and is relatively stable.[3] However, in solution and under thermal stress, its stability is compromised, leading to degradation that can impact its potency and produce potentially harmful impurities.

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. As Senior Application Scientists, our goal is to move beyond mere data presentation and offer a causal explanation for the compound's behavior. Understanding the kinetics and mechanisms of its degradation is paramount for researchers, formulation scientists, and quality control professionals in ensuring the development of safe, stable, and effective pharmaceutical products. This document outlines the critical thermal properties, decomposition mechanisms, analytical methodologies for stability assessment, and best practices for handling and storage.

Physicochemical Properties and Thermal Profile

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior. The molecule's structure features a pyrazolone ring, a methyl group, and a phenyl group, and it exhibits keto-enol tautomerism, with the equilibrium being highly dependent on the solvent environment.[3][4]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O[5][6]
Molecular Weight 174.20 g/mol [5][6]
CAS Number 89-25-8[5][7]
Appearance White to light-yellow crystalline powder[7][8]
Melting Point ~127-130 °C[8][9][10]
pKa 7.0[3][11]
Thermal Profile by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a cornerstone technique for characterizing the thermal properties of pharmaceutical compounds. The rationale for its use is its ability to precisely measure heat flow associated with thermal transitions. For a crystalline substance like Edaravone, DSC provides a definitive melting point, which is a critical indicator of purity, and can also reveal exothermic events associated with decomposition.

A typical DSC thermogram of Edaravone shows a sharp, single endothermic peak around 128-129°C, corresponding to its melting point.[9][10] This distinct peak confirms the crystalline nature of the material.[9][12] The absence of multiple endotherms suggests the presence of a single crystalline form under standard conditions. In some studies, a broad endotherm at much higher temperatures (e.g., 334°C) has been noted, which likely corresponds to the boiling and/or complete decomposition of the material.[12]

Thermal Decomposition: Mechanism and Products

The thermal degradation of this compound is primarily an oxidative process, significantly accelerated by increased temperature.[11] The decomposition cascade is initiated by the formation of a highly reactive edaravone radical, which serves as a precursor to a variety of degradation products.[3][11]

Proposed Decomposition Pathway

In aqueous environments or in the presence of trace moisture, the stability of Edaravone is significantly reduced. At a pH near its pKa of 7.0, a substantial portion of the molecule exists as the edaravone anion.[3][11] This anion is susceptible to oxidation; it can donate an electron to molecular oxygen, especially at elevated temperatures, to form an edaravone radical.[3][11] This radical is the linchpin of the degradation pathway. It can then react with other edaravone radicals or molecules, leading to the formation of complex dimeric and trimeric impurities.[3][11]

G cluster_initiation Initiation at Elevated Temperature cluster_propagation Propagation & Product Formation cluster_input Influencing Factors A Edaravone Anion (in solution, pH ≈ pKa) B Edaravone Radical A->B Oxidation e e⁻ A->e C Further Radical Reactions B->C O2 Oxygen (O₂) O2->A D Major Degradation Product (Edaravone Trimer) C->D Radical Combination E Other Oxidation Products C->E Temp Elevated Temperature Temp->A pH Neutral pH pH->A

Caption: Proposed oxidative decomposition pathway of Edaravone.

Major Thermal Degradants

Forced degradation studies, which involve subjecting the drug to stress conditions like heat, are essential for identifying potential impurities that could form during manufacturing or storage. Under thermal stress, several degradation products of Edaravone have been identified.

Degradation ProductMethod of IdentificationReference(s)
4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneLC-MS/MS[13][14]
Edaravone Trimer (general term)HPLC, NMR[3][11]
Other unspecified oxidation and hydrolysis productsLC-MS/MS[11][13]

The most significant and well-characterized thermal degradant is a complex trimeric structure formed through the combination of edaravone radicals.[11][13][14] The identification of such a large, complex impurity underscores the importance of stringent temperature control.

Experimental Methodologies for Stability Assessment

A multi-technique approach is required for a comprehensive evaluation of thermal stability. The choice of these specific methods—TGA and DSC—is causal: TGA provides quantitative mass loss information, while DSC identifies the temperatures and energy changes of thermal events. Together, they provide a complete picture of the material's response to heat.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which degradation begins (onset temperature) and to quantify mass loss due to decomposition.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Parameter Setup:

    • Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 600°C).

    • A linear heating rate of 10°C/min is standard.

    • Set the purge gas (typically nitrogen for an inert atmosphere) to a flow rate of 20-50 mL/min.

  • Data Acquisition: Initiate the run and record the mass loss (%) versus temperature (°C).

  • Data Analysis: Analyze the resulting curve to determine the onset temperature of decomposition and the temperature ranges of significant mass loss events.

Caption: Standard experimental workflow for TGA.

Forced Degradation (Thermal Stress) Protocol

Principle: This protocol, aligned with ICH guidelines, intentionally degrades the sample to identify potential degradation products and validate the stability-indicating power of analytical methods.[13][14]

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of Edaravone (e.g., 1 mg/mL) in a suitable solvent.[11] Prepare solid samples by placing a known quantity of the powder in a controlled environment.

  • Stress Application:

    • Place the samples in a calibrated oven at an elevated temperature (e.g., 70°C).[11]

    • Maintain the stress condition for a defined period (e.g., 45 minutes to several days), withdrawing aliquots at specified time points.[11]

  • Sample Analysis:

    • Neutralize aqueous samples if necessary.[11]

    • Analyze the stressed samples using a validated stability-indicating HPLC method, typically with a C18 column and UV detection.[11]

    • Compare the chromatograms of stressed samples to a control (unstressed) sample to identify new peaks corresponding to degradation products.

  • Characterization: For significant unknown peaks, use LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation patterns to elucidate the structure of the degradation products.[13][14]

Factors Influencing Thermal Stability

While temperature is the primary driver of degradation, its effects are often synergistic with other environmental factors.

  • Oxygen: As the degradation mechanism is oxidative, the presence of oxygen is critical.[3][11] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance its stability, particularly for solutions.

  • pH: In aqueous solutions, stability is highly pH-dependent. The compound is most vulnerable near its pKa of 7.0.[3][11] Buffering solutions to a more acidic pH range (e.g., 3.0-4.5) can reduce the concentration of the reactive anion and thereby slow degradation.[11]

  • Light: Edaravone is sensitive to light, particularly UV radiation, which can induce photolytic degradation.[7][11] This is a separate degradation pathway but can be exacerbated by heat. Therefore, protection from light is essential during storage and handling.

Handling, Storage, and Safety

The inherent instability of this compound under certain conditions necessitates strict protocols for its handling and storage to ensure both personnel safety and material integrity.

  • Recommended Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It must be protected from light.[7][11]

  • Handling Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

    • Avoid breathing dust; handle in a well-ventilated area or a fume hood.[5][8]

    • Wash hands thoroughly after handling.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents, which can cause vigorous reactions.[8][15]

  • Hazardous Decomposition Products: When involved in a fire, the compound may emit toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

Conclusion

This compound (Edaravone) is a thermally sensitive compound whose stability is governed by a complex interplay of temperature, pH, oxygen, and light. The primary thermal degradation pathway is oxidative, proceeding through a radical mechanism to form complex impurities. A thorough understanding of this profile, gained through analytical techniques such as DSC, TGA, and forced degradation studies, is not merely an academic exercise. It is a critical requirement for the development of robust drug formulations, the establishment of meaningful shelf-life specifications, and the assurance of patient safety. By implementing the control strategies and handling procedures outlined in this guide, researchers and developers can effectively mitigate the risks associated with the thermal lability of this important therapeutic agent.

References

  • Patel, Y., et al.
  • Edaravone Stability and Degradation: A Technical Support Resource. Benchchem, .
  • Rajput, S. J., & Banchhor, M. Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products.
  • Gautam, S., & Khan, S. Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, .
  • Parikh, A., et al. Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement. Dovepress, .
  • DSC curves of edaravone precipitates after solubility measurements in...
  • Formulation and Characterization of Edaravone-loaded Chitosan Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis Inter. International Journal of Pharmaceutical Sciences and Drug Research, .
  • Watanabe, T., et al. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Pharmaceutical and Biomedical Analysis, .
  • SAFETY DATA SHEET for 3-Methyl-1-phenyl-1H-pyrazole. Fisher Scientific, .
  • 3-METHYL-1-PHENYL-5-PYRAZOLONE Safety D
  • Material Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one 99%. Cole-Parmer, .
  • 3-Methyl-1-Phenyl 5-Pyrazolone Material Safety D
  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem, .
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society, .
  • edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. World Journal of Pharmaceutical Research, .
  • Minnelli, C., et al. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PMC - PubMed Central, .

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electronic properties and chemical reactivity of pyrazolone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties and Chemical Reactivity of Pyrazolone Compounds

Executive Summary

Pyrazolones are a class of five-membered heterocyclic compounds that have garnered significant attention for over a century, beginning with the synthesis of the analgesic antipyrine.[1] Their versatile chemical nature and diverse biological activities make them privileged scaffolds in medicinal chemistry, agrochemicals, and material science.[2][3][4] This guide provides a comprehensive exploration of the core principles governing the electronic structure and chemical reactivity of the pyrazolone nucleus. We will delve into the critical role of tautomerism, the influence of substituents on electron distribution, and the compound's multifaceted reactivity as a nucleophile, cycloaddition partner, and coordination ligand. Furthermore, this document outlines key experimental and computational methodologies for characterizing these properties, offering a robust framework for researchers aiming to harness the synthetic potential of this remarkable heterocyclic system.

The Pyrazolone Core: Structure and Significance

Pyrazolones are oxo-derivatives of pyrazoles, featuring a five-membered ring with two adjacent nitrogen atoms.[5] Their structure is fundamental to their utility, serving as a versatile building block for a wide range of more complex molecules.[6] The discovery of antipyrine in 1883 highlighted the therapeutic potential of this scaffold, and today, pyrazolone-containing molecules are found in FDA-approved drugs like Edaravone, used for treating stroke and ALS.[1][7] Their applications extend beyond medicine to roles as pigments, dyes, chelating agents, and pesticides.[3]

Fundamental Electronic Properties

The electronic nature of the pyrazolone ring is not static; it is a dynamic system heavily influenced by tautomerism and the electronic effects of its substituents. Understanding these properties is paramount to predicting and controlling its chemical behavior.

Prototropic Tautomerism: A System in Equilibrium

The most defining electronic characteristic of pyrazolones is their existence as an equilibrium mixture of multiple tautomeric forms.[5] For a simple 1-substituted-3-methyl-5-pyrazolone, three primary tautomers are in constant interplay: the CH-form, the OH-form, and the NH-form.[8]

The position of this equilibrium is highly sensitive and can be influenced by several factors:

  • Solvent Polarity: The predominant tautomer can change dramatically with the solvent.[5][9] For instance, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists predominantly as dimeric pairs of the 1H-pyrazol-3-ol (OH-form) in nonpolar solvents like CDCl₃, whereas it favors the monomeric form in polar solvents like DMSO-d₆.[9]

  • Substituents: Electron-donating groups (EDGs) on the C-3 position tend to shift the equilibrium toward the CH form.[5]

  • Physical State: The tautomeric form present in the solid state, which can be unambiguously determined by X-ray crystallography, may differ from the equilibrium mixture observed in solution.[9][10]

Tautomerism cluster_equilibrium Tautomeric Equilibrium CH CH-form (4,5-dihydro-pyrazol-5-one) OH OH-form (1H-pyrazol-5-ol) (Aromatic) CH->OH H⁺ shift NH NH-form (1,2-dihydro-pyrazol-3-one) CH->NH H⁺ shift OH->NH H⁺ shift

Caption: Prototropic tautomerism in the pyrazolone nucleus.

Aromaticity and Stability

The tautomeric forms differ significantly in their aromatic character. The OH-form (pyrazol-5-ol) possesses a fully aromatic pyrazole ring, which contributes to its stability.[11][12] In contrast, the CH and NH forms have a disrupted π-system and are not aromatic. While aromaticity is a significant stabilizing factor, it is not the sole determinant of the predominant tautomer; the overall stability is a delicate balance of aromaticity, bond energies, and solvation effects.[12] Computational studies, often using Density Functional Theory (DFT), have shown that while the aromatic OH-form is often energetically favorable, the energy differences between tautomers can be small, allowing for the observed dynamic equilibrium.[12][13]

Substituent Effects on Electronic Structure

The electronic landscape of the pyrazolone ring can be precisely tuned by the introduction of substituents. The nature and position of these groups dictate the molecule's reactivity, acidity/basicity, and tautomeric preferences.[14][15]

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or alkoxy (-OCH₃) increase the electron density of the ring. EDGs at the C3 position have been shown to increase the basicity of the pyrazole ring.[14]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. EWGs generally increase the acidity of the NH proton.[14]

Quantum chemical calculations are instrumental in quantifying these effects. Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to predict reactivity.[16][17] For example, a higher HOMO energy, often induced by EDGs, correlates with increased nucleophilicity and susceptibility to oxidation.[17]

The Landscape of Chemical Reactivity

Pyrazolones are synthetically versatile, capable of participating in a wide array of chemical transformations.[2] Their reactivity stems from the multiple nucleophilic and electrophilic sites distributed across their tautomeric forms.

Reactivity Pyrazolone Pyrazolone Core (Tautomeric Mixture) Nuc Nucleophilic Reactions (Alkylation, Acylation, Condensation) Pyrazolone->Nuc Acts as Nucleophile Cyc Cycloaddition Reactions ([3+2], [2+2]) Pyrazolone->Cyc Acts as Dipolarophile or Diene Coord Coordination Chemistry (Ligand for Metals) Pyrazolone->Coord N, O donor atoms Elec Electrophilic Reactions (e.g., at C4) Pyrazolone->Elec Acts on Electrophiles

Caption: Key reactivity pathways of the pyrazolone scaffold.

Nucleophilic Reactivity

The pyrazolone ring is electron-rich and readily engages in reactions as a nucleophile. The C4 position of the CH-tautomer is particularly reactive due to its enolate-like character.[1][8]

  • Alkylation and Acylation: Reactions at the C4 position are common, leading to functionalized pyrazolones.[2]

  • Condensation Reactions: The active methylene group at C4 readily condenses with aldehydes and ketones, a reaction often used to synthesize derivatives like 4-arylidene-pyrazolones.[4][7] This reactivity is a cornerstone of many multicomponent reactions.[18][19]

  • Diazo Coupling: The C4 position is highly susceptible to electrophilic attack by diazonium salts, forming azo-dyes.[2][20]

Cycloaddition Reactions

Pyrazolones are valuable partners in cycloaddition reactions, providing access to complex fused and spirocyclic heterocyclic systems. These reactions are powerful tools for building molecular complexity in a single step.

  • (3+2) Cycloadditions: Pyrazolone-derived intermediates can react with dipolarophiles like arynes in Lewis base-catalyzed (3+2) cycloadditions to form intriguing indene-fused spiropyrazolones.[21] They also participate in 1,3-dipolar cycloadditions with nitrile imines.[22]

  • Michael Addition/Cyclization Cascades: In multicomponent syntheses, pyrazolones can act as the initial Michael donor, attacking an α,β-unsaturated system, which is followed by an intramolecular cyclization to yield fused ring systems like pyrano[2,3-c]pyrazoles.[18][19]

Coordination Chemistry: Versatile Ligands

The pyrazolone scaffold contains both nitrogen and oxygen atoms that can act as donor sites, making them excellent ligands for a wide variety of metal ions. This has led to the development of a rich coordination chemistry.[23][24]

  • Binding Modes: Pyrazolone-based ligands can coordinate to metals in a mono- or bidentate fashion, utilizing the pyridine-like N2 nitrogen and the exocyclic oxygen atom.[20][25]

  • Complex Structures: They can form diverse structures, including mononuclear, binuclear, and polynuclear complexes.[26][24]

  • Applications of Complexes: These metal complexes have applications as catalysts, new materials, and potential therapeutic agents.[2]

Characterization: Experimental and Computational Protocols

A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is essential for the robust characterization of pyrazolone compounds.

Spectroscopic Analysis for Tautomer Identification

Distinguishing between the different tautomers in solution and in the solid state is a common challenge. Spectroscopic methods are indispensable for this task.

Technique Key Observables for Tautomer Analysis References
¹³C & ¹⁵N NMR Chemical shifts of C3, C5, N1, and N2 are highly sensitive to the tautomeric form. In solution, rapid interconversion can lead to averaged signals, while solid-state NMR can identify the specific tautomer present in the crystal.[9][9][27]
¹H NMR The presence and chemical shift of OH vs. NH protons can be indicative. The disappearance of a signal upon D₂O exchange confirms the presence of these labile protons.[9][9][27]
FT-IR The presence or absence of strong C=O stretching bands (keto/NH form) vs. C-O and O-H bands (enol form) provides crucial evidence.[10][28][10][28]

Protocol Outline: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve the pyrazolone compound in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H and ¹³C NMR Acquisition: Record standard 1D spectra for each solution at room temperature. Note any broad signals, which may indicate exchange processes.

  • ¹⁵N NMR Acquisition: If possible, acquire ¹⁵N NMR spectra. The chemical shifts of N1 and N2 are particularly diagnostic of the electronic environment and can help distinguish between "pyrrole-like" and "pyridine-like" nitrogens.[9]

  • Variable Temperature (VT) NMR: For samples showing averaged signals, perform VT-NMR. Lowering the temperature may slow the tautomeric interconversion enough to resolve distinct signals for each species, allowing for their quantification.

  • Data Analysis: Compare the observed chemical shifts to those of "fixed" derivatives (where tautomerism is blocked by substitution) and to values predicted by DFT calculations to assign the predominant tautomeric form in each solvent.[9][10]

Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful technique used to investigate the oxidation and reduction processes of pyrazolone derivatives.[29] These studies reveal how substituents affect the electron-donating or -accepting capacity of the molecule. The electrochemical oxidation of pyrazolones often involves one-electron processes, and the peak potentials are sensitive to the substitution pattern on the ring.[13][29]

Computational Chemistry: The DFT Approach

Density Functional Theory (DFT) has become an essential tool for studying pyrazolones. It provides deep insights into their structure and reactivity that complement experimental findings.[30][31]

Common DFT Applications:

  • Tautomer Stability: Calculating the relative energies (Gibbs free energy, enthalpy) of the different tautomers in the gas phase and in various solvents to predict the equilibrium position.[10][13]

  • Reactivity Indices: Calculating frontier molecular orbital (HOMO/LUMO) energies, electrostatic potential maps, and Fukui functions to predict sites of nucleophilic and electrophilic attack.[10][32]

  • Spectra Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments.[27][30][33]

DFT_Workflow Start Define Pyrazolone Structure & Tautomers Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Solvent Add Solvation Model (e.g., PCM) Opt->Solvent NBO NBO/FMO Analysis (HOMO/LUMO, Charges) Opt->NBO Energy Calculate Relative Energies (ΔG, ΔH) -> Stability Freq->Energy Spectra Predict Spectra (NMR, IR) Freq->Spectra Compare Compare with Experimental Data Energy->Compare Solvent->Energy Reactivity Predict Reactivity (ESP Maps) NBO->Reactivity Reactivity->Compare Spectra->Compare

Sources

literature review of 3-Methyl-1-phenyl-1H-pyrazol-5-ol research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Introduction: A Multifaceted Molecule from Benchtop to Bedside

This compound, a compound known by several names including PMP, Edaravone, and its commercial name Radicava®, represents a remarkable journey of a chemical entity from a laboratory reagent to a clinically significant therapeutic agent.[1] Initially recognized within the realm of analytical chemistry for its chelating properties and as a building block in dye synthesis, its profound biological activity as a potent free radical scavenger has carved its place in modern medicine.[2][3] First approved in Japan in 2001 for the treatment of acute ischemic stroke, its neuroprotective capabilities have since been harnessed for a more challenging indication: slowing the progression of Amyotrophic Lateral Sclerosis (ALS).[2][4][5]

This guide offers a comprehensive exploration of this compound, intended for researchers, clinicians, and drug development professionals. We will dissect its chemical nature, delve into its synthesis, elucidate its mechanism of action, critically review its therapeutic applications, and provide actionable experimental protocols. The narrative is structured to provide not just information, but insight into the causality behind its function and application.

Part 1: Core Chemistry and Synthesis

A fundamental understanding of the molecule's structure and properties is paramount to appreciating its function.

Chemical Structure and Tautomerism

This compound is a heterocyclic compound featuring a pyrazolone core.[1] A critical aspect of its chemistry is its existence in three tautomeric forms: the OH-form, the CH-form, and the NH-form.[1][2] The equilibrium between these tautomers is influenced by the solvent, with studies in DMSO-d6 indicating a preponderance of the OH-form, while the CH-form is favored in CDCl3.[1] This dynamic nature is crucial for its biological activity, particularly its ability to donate a hydrogen atom/electron.

Physicochemical Properties

The molecule's therapeutic efficacy is deeply rooted in its physicochemical characteristics. Its amphiphilic nature, with a cLogP value of 1.33, is particularly noteworthy.[2][6] This allows it to operate in both aqueous and lipid environments, enabling it to scavenge both water-soluble and lipid-soluble free radicals—a distinct advantage over purely hydrophilic (like Vitamin C) or lipophilic (like Vitamin E) antioxidants.[2][6]

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[7][8]
Molecular Weight 174.20 g/mol [2][7]
Appearance White crystalline powder[2]
Melting Point 129-131 °C[8][9]
pKa 6.9 - 7.0[2]
Solubility Freely soluble in ethanol, methanol; slightly soluble in water.[2]
cLogP 1.33[2][6]
Synthesis Pathway

The most common and established synthesis of this compound is a straightforward condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][2][9] This reaction is typically performed in an alcohol solvent and can be driven to high yields.[1][9] Greener, solvent-free methods have also been developed, affording the product quantitatively.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Reaction Condensation (Ethanol, Reflux) Phenylhydrazine->Reaction EAA Ethyl Acetoacetate EAA->Reaction PMP 3-Methyl-1-phenyl- 1H-pyrazol-5-ol Reaction->PMP - H₂O - EtOH

Caption: Synthesis of this compound.

Part 2: Mechanism of Action - A Potent Free Radical Scavenger

The cornerstone of Edaravone's therapeutic effect is its potent antioxidant activity.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in neurodegenerative diseases and ischemic injury.[10][11] Edaravone directly mitigates this by scavenging the most damaging free radicals.

Its mechanism involves the donation of an electron from its enolate form to free radicals like the hydroxyl radical (•OH) and peroxyl radicals (LOO•).[6][12] This action neutralizes the radical, preventing it from damaging critical cellular components like lipids, proteins, and DNA.[10] Upon donating an electron, Edaravone is converted into a stable, less reactive radical, which is ultimately oxidized to 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).[6][12]

Beyond direct scavenging, Edaravone also modulates key cellular defense pathways. It has been shown to activate the Nrf2 signaling pathway, a master regulator of antioxidant responses, which upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[11]

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_edaravone Edaravone Action cluster_cellular Cellular Damage ROS Reactive Oxygen Species (e.g., •OH, LOO•) Damage Lipid Peroxidation DNA Damage Protein Oxidation ROS->Damage Causes Edaravone Edaravone (Enolate form) Edaravone->ROS Donates Electron (e⁻) Neutralizes Edaravone_Radical Stable Edaravone Radical Edaravone->Edaravone_Radical OPB Oxidized Metabolite (OPB) Edaravone_Radical->OPB Oxidation

Caption: Edaravone's mechanism as a free radical scavenger.

Part 3: Therapeutic Applications

Edaravone's neuroprotective properties have been validated in two major neurological conditions.

Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that attacks nerve cells controlling voluntary muscles.[13] In 2017, the U.S. FDA approved Edaravone for the treatment of ALS, making it one of only a few drugs available for the disease.[13][14][15] The approval was based on a pivotal six-month clinical trial in Japan where patients receiving Edaravone showed a 33% slower decline in a clinical assessment of daily functioning compared to those on placebo.[13][15]

The rationale for its use in ALS is the strong evidence implicating oxidative stress in the degeneration of motor neurons.[16] By reducing this oxidative burden, Edaravone is thought to protect nerve cells and slow disease progression.[16] However, its long-term efficacy remains a subject of ongoing research and debate. Some observational studies have found that disease progression rates and survival probability were not statistically different from standard therapy alone over longer periods.[17] In 2022, an oral formulation, Radicava ORS, was approved, offering a more convenient administration route than the original intravenous infusion.[13][14]

Acute Ischemic Stroke

Edaravone was first approved and has been widely used in Japan for acute ischemic stroke.[4][18] An ischemic stroke occurs when a blood clot blocks a vessel supplying blood to the brain, leading to rapid neuronal damage.[19] A significant portion of this damage occurs during reperfusion (the restoration of blood flow), which triggers a burst of free radical production.

Edaravone's role is to mitigate this reperfusion injury.[4] Clinical data from multiple studies and meta-analyses suggest that Edaravone, when administered early after a stroke, is associated with improved neurological outcomes and a higher proportion of patients with marked neurological improvement.[18][19] Retrospective analyses of patients undergoing endovascular reperfusion therapy also suggest that early Edaravone use is associated with greater functional independence and lower in-hospital mortality.[20]

Part 4: Analytical and Other Applications

Beyond its medicinal use, the pyrazolone scaffold of this compound makes it a valuable reagent in other scientific fields. Its derivatives, particularly C-acylated pyrazolones, are effective chelating agents used in solvent extraction and separation of metal ions.[3] The reactivity of the C4 position allows for the synthesis of a wide range of derivatives, including bis-pyrazolone compounds which have been evaluated for their own antioxidant and anticancer activities.[21]

Part 5: Key Experimental Protocols

For researchers working with this compound, standardized protocols are essential for reproducibility.

Protocol 1: Synthesis of this compound

This protocol describes the classic laboratory synthesis via condensation.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in a minimal amount of absolute ethanol.

  • While stirring, add phenylhydrazine (1.0 equivalent) dropwise to the solution at room temperature.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product, a white crystalline solid, in a vacuum oven. The expected melting point is 129-131 °C.[9]

Protocol 2: DPPH Radical Scavenging Assay

This protocol provides a method to quantify the antioxidant activity of Edaravone.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measure Measurement & Analysis Prep_DPPH Prepare 100 µM DPPH stock solution in Methanol Mix Mix Edaravone solution with DPPH solution (1:1 v/v) in a microplate Prep_DPPH->Mix Prep_Eda Prepare serial dilutions of Edaravone in Methanol Prep_Eda->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure Absorbance at ~517 nm using a plate reader Incubate->Measure Calculate Calculate % Inhibition and determine IC₅₀ value Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

Materials:

  • Edaravone

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Prepare a 100 µM stock solution of DPPH in methanol. This solution should have a deep violet color.

  • Prepare Edaravone Solutions: Prepare a stock solution of Edaravone in methanol and perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well microplate, add 100 µL of each Edaravone dilution to separate wells. Add 100 µL of the DPPH solution to each of these wells.

  • Controls: Prepare a blank (100 µL methanol + 100 µL methanol) and a positive control (100 µL methanol + 100 µL DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The violet color of the DPPH will fade in the presence of the antioxidant.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of Edaravone to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Conclusion and Future Perspectives

This compound (Edaravone) stands as a testament to the potential of small molecules to address complex pathologies like neurodegeneration and ischemic injury. Its well-defined mechanism as a potent, amphiphilic free radical scavenger provides a solid foundation for its clinical utility. While its approval for ALS and stroke marks a significant advancement, the scientific and medical communities must continue to explore its full potential.

Future research should focus on optimizing its therapeutic index, exploring its efficacy in other oxidative stress-related diseases, and developing next-generation derivatives with enhanced potency and targeted delivery. The journey of this pyrazolone derivative from a simple organic reagent to a life-altering therapeutic is a powerful example of chemical innovation in the service of human health.

References

  • Witzel, S., et al. (n.d.). Edaravone Is Safe as Add-on Therapy for ALS, But Does Not Slow Progression. NeurologyLive.
  • ResearchGate. (n.d.). One-pot synthesis of this compound (7b) and furopyrazole 5c–f.
  • Al-Chalabi, A., et al. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Journal of Central Nervous System Disease.
  • ALS Therapy Development Institute. (n.d.). Riluzole, Edaravone, and Tofersen: The Approved Drugs for ALS Progression.
  • Massachusetts General Hospital. (n.d.). Common Questions about Radicava (Edaravone).
  • Cochrane. (2022). Edaravone for acute ischaemic stroke.
  • Zhu, B., et al. (2015). Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta-analysis of randomized controlled trials. Journal of the Formosan Medical Association.
  • U.S. Food and Drug Administration (FDA). (2022). FDA Approves Oral Form for the treatment of adults with amyotrophic lateral sclerosis (ALS).
  • Lapchak, P. A. (2010). A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE AGENT?. Expert Opinion on Pharmacotherapy.
  • Patsnap. (2024). What is the mechanism of Edaravone?.
  • Naganuma, M., et al. (2019). Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy. Stroke.
  • Nakagawa, S., et al. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. International Journal of Molecular Sciences.
  • Watanabe, T., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition.
  • Lee, J. M., et al. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences.
  • ResearchGate. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem Compound Database.
  • ResearchGate. (n.d.). Synthesis of this compound (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B).
  • Ghamari, N., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
  • Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Supplementary Information.
  • Al-Ayed, A. S., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis and Photochromic Properties. Molecules.

Sources

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the one-pot synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol and its derivatives. Pyrazolone scaffolds are crucial pharmacophores found in numerous therapeutic agents, and their efficient synthesis is of paramount importance in medicinal chemistry and drug development.[1][2] This application note details the underlying chemical principles, offers step-by-step protocols for both two-component and multi-component reactions, discusses key optimization parameters, and provides troubleshooting guidance. The methodologies presented are designed to be efficient, scalable, and adaptable, with considerations for green chemistry principles.[3][4]

Introduction: The Significance of the Pyrazolone Core

This compound, also known by the trade name Edaravone, is a potent antioxidant and free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[4] The pyrazolone ring system is a privileged structure in drug discovery, forming the backbone of compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[1][5][6]

Traditional multi-step syntheses of pyrazolone derivatives can be time-consuming, generate significant waste, and result in lower overall yields. One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, offers a streamlined and efficient alternative. This approach enhances operational simplicity, reduces solvent and energy consumption, and often improves yields by minimizing the handling and purification of intermediate compounds.[7][8]

Foundational Chemistry: The Knorr Pyrazole Synthesis

The classical synthesis of the this compound core is achieved through a cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative (phenylhydrazine).[1][4] This reaction is a cornerstone of heterocyclic chemistry.

Mechanism of Action: The reaction proceeds through two primary stages:

  • Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl carbons of ethyl acetoacetate (typically the more electrophilic ketone carbon), forming a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of an ethanol molecule to yield the stable five-membered heterocyclic pyrazolone ring.[4]

This entire sequence can be performed efficiently in a single reaction vessel.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products EAA Ethyl Acetoacetate Intermediate Hydrazone Intermediate EAA->Intermediate Condensation PH Phenylhydrazine PH->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat / Catalyst Product 3-Methyl-1-phenyl- 1H-pyrazol-5-ol Cyclization->Product Elimination Ethanol Ethanol (byproduct) Cyclization->Ethanol

Figure 1: Reaction mechanism for the one-pot synthesis of this compound.

Core Protocol: One-Pot Synthesis of this compound

This protocol describes a reliable and straightforward method for synthesizing the parent pyrazolone compound.

3.1. Materials and Equipment

  • Reagents:

    • Ethyl acetoacetate (C₆H₁₀O₃)

    • Phenylhydrazine (C₆H₈N₂)

    • Glacial Acetic Acid (optional catalyst)

    • Ethanol (95% or absolute)

    • Diethyl ether (for washing)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or water bath

    • Beaker and crushed ice

    • Buchner funnel and vacuum flask

    • Standard laboratory glassware

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (0.1 mol, ~12.4 mL) and phenylhydrazine (0.1 mol, ~10 mL).[9]

    • Expert Insight: This reaction is exothermic. For larger-scale syntheses, it is advisable to combine the reagents in an ice bath to control the initial temperature rise.

  • Catalyst Addition (Optional): Add 1-2 mL of glacial acetic acid to the mixture. The acid catalyzes the condensation and cyclization steps, often reducing the required reaction time.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture in a water bath or heating mantle to 80-100°C.[10] Continue heating under reflux with vigorous stirring for 1-2 hours. The mixture will become a thick, viscous syrup.[9]

  • Precipitation: After the reflux period, allow the mixture to cool to room temperature. A heavy syrup or semi-solid mass should form.

  • Product Isolation: Add 30-40 mL of diethyl ether or cold ethanol to the flask and stir vigorously. This process, known as trituration, helps to break up the syrup and induce the crystallization of the product while washing away unreacted starting materials.[9]

  • Filtration: Transfer the resulting slurry into a beaker of crushed ice and neutralize with a dilute acid like HCl if necessary.[9] Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid on the filter paper with a small amount of cold diethyl ether or ethanol to remove residual impurities. Dry the product in a desiccator or a vacuum oven at a low temperature (~50°C).

3.3. Purification The crude product can be purified by recrystallization from a suitable solvent, typically an ethanol/water mixture, to yield a pale yellow or off-white crystalline solid.[1][4]

Protocol Optimization and Parameter Control

The efficiency and yield of the pyrazolone synthesis can be significantly influenced by several experimental parameters. Fine-tuning these conditions is crucial for achieving optimal results, especially when synthesizing derivatives with varied functional groups.

ParameterTypical Range / ConditionRationale & Expert Insights
Stoichiometry 1:1 to 1.5:1 (Ketoester:Hydrazine)A slight excess of the ketoester can sometimes be used to ensure the complete consumption of the more expensive hydrazine component. For three-component reactions, reactant ratios must be carefully optimized.[8][11]
Solvent Ethanol, Acetic Acid, Water, or Solvent-FreeEthanol/Acetic Acid: Classic, effective solvents that facilitate dissolution and heat transfer. Water: A green and economical alternative, particularly for catalyst-free domino reactions.[3] Solvent-Free: Microwave-assisted solvent-free conditions offer rapid reaction times and high yields, aligning with green chemistry principles.[8][12]
Catalyst None, Acid (Acetic Acid), Base (KOH), Ionic LiquidCatalyst-Free: Many protocols work well without a catalyst, relying on thermal energy.[3] Acid/Base: Catalysts can accelerate the condensation and cyclization steps, especially for less reactive substrates. Ionic Liquids: Serve as both solvent and catalyst, offering an environmentally friendly and efficient medium.[13]
Temperature Room Temp to Reflux (80-120°C)Higher temperatures increase the reaction rate but may also lead to the formation of side products or degradation. Temperature control is critical for reaction selectivity.[5]
Reaction Time 30 minutes to 6 hoursHighly dependent on temperature, catalyst, and reactants. Microwave-assisted reactions can be completed in as little as 10 minutes, while traditional heating may require several hours.[8]

Advanced Application: One-Pot, Three-Component Synthesis of Pyrazolone Derivatives

The one-pot methodology can be elegantly extended to synthesize more complex derivatives, such as 4-arylidene-3-methyl-1-phenyl-1H-pyrazol-5-ols. This is achieved by introducing an aromatic aldehyde into the initial reaction mixture.

Mechanism Insight: In this three-component reaction, the initially formed this compound acts as an active methylene compound. It then undergoes a Knoevenagel condensation with the aromatic aldehyde at the C4 position to form the final arylidene derivative.

Workflow cluster_input Step 1: Combine Reactants cluster_reaction Step 2: One-Pot Reaction cluster_output Step 3: Isolation & Purification Reactants Ethyl Acetoacetate + Phenylhydrazine + Aromatic Aldehyde Reaction Heating / Microwave (with or without catalyst) Reactants->Reaction Intermediate In-situ formation of This compound Reaction->Intermediate Stage 1 Condensation Knoevenagel Condensation Intermediate->Condensation Stage 2 Workup Cooling, Precipitation, Filtration Condensation->Workup Product 4-Arylidene Pyrazolone Derivative Workup->Product

Figure 2: Workflow for the one-pot, three-component synthesis of 4-arylidene pyrazolone derivatives.

5.1. Protocol: Microwave-Assisted Synthesis of (Z)-4-(4-Bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from efficient, solvent-free microwave synthesis methods.[8]

  • Reagents:

    • Ethyl acetoacetate (0.45 mmol)

    • Phenylhydrazine (0.3 mmol)

    • 4-Bromobenzaldehyde (0.3 mmol)

  • Equipment:

    • 50 mL flask suitable for microwave synthesis

    • Domestic or dedicated laboratory microwave oven

    • Ethyl acetate (for trituration)

5.2. Step-by-Step Procedure

  • Combine Reagents: In a 50 mL flask, directly combine ethyl acetoacetate, phenylhydrazine, and 4-bromobenzaldehyde.

    • Scientific Rationale: By using a slight excess of ethyl acetoacetate, the reaction equilibrium is shifted towards the formation of the pyrazolone intermediate, ensuring the aldehyde and hydrazine are the limiting reagents for the subsequent condensation.[8]

  • Microwave Irradiation: Place the flask (unsealed) in a microwave oven and irradiate at a power of approximately 420 W for 10 minutes.[8] The mixture will turn into a solid mass.

  • Work-up: After irradiation, allow the flask to cool to room temperature. Add a small amount of ethyl acetate and triturate the solid.

  • Isolation: Collect the solid product by suction filtration and wash with a minimal amount of cold ethyl acetate to afford the desired product as a solid.[8]

Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For this compound, characteristic signals include a methyl singlet (~2.0 ppm), a methylene singlet (~3.1 ppm), and aromatic protons in the 7-8 ppm range.[4] For 4-arylidene derivatives, a characteristic singlet for the vinylic proton will appear around 7.3 ppm.[8]

  • Infrared (IR) Spectroscopy: IR spectra will show characteristic peaks for C=O, C=N, and C=C stretching, confirming the presence of the pyrazolone ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[8][14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Insufficient heating or reaction time.Increase reflux time or temperature. Consider using a catalyst (e.g., acetic acid) or switching to microwave irradiation.
Impure starting materials.Ensure the purity of ethyl acetoacetate and phenylhydrazine. Phenylhydrazine can oxidize on storage.
Oily Product / Fails to Solidify Incomplete reaction; presence of unreacted starting materials or oily side products.Extend the reaction time. Ensure efficient stirring. Try triturating with a different non-polar solvent (e.g., hexane) or placing the oil in a freezer to induce crystallization.
Product is Highly Colored / Impure Side reactions due to excessive heat.Reduce the reaction temperature and extend the time accordingly. Purify the crude product thoroughly by recrystallization, possibly with activated charcoal to remove colored impurities.
Reaction Stalls (in multi-component synthesis) The pyrazolone intermediate is not reactive enough for the Knoevenagel condensation.Add a base catalyst (e.g., a few drops of piperidine or KOH) after the initial reflux period to facilitate the condensation with the aldehyde.[7]

Safety Precautions

  • Phenylhydrazine: Is toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is performed using a heating mantle or water bath, away from open flames.

  • Microwave Synthesis: Use appropriate microwave-safe vessels. Do not cap the reaction vessel tightly to avoid pressure build-up.

Conclusion

The one-pot synthesis of this compound and its derivatives represents a highly efficient, versatile, and scalable strategy for accessing this important class of heterocyclic compounds. By carefully selecting reactants and optimizing key parameters such as solvent, catalyst, and temperature, researchers can rapidly generate a diverse library of pyrazolones for applications in drug discovery and materials science. The adoption of greener methods, such as solvent-free microwave irradiation, further enhances the appeal of this synthetic approach.

References

  • ResearchGate. (n.d.). One-pot synthesis of this compound (7b) and furopyrazole 5c–f.
  • Pharmacy Education. (2021). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent.
  • Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • ResearchGate. (n.d.). Proposed reaction mechanism of one-pot synthesis of pyrazoline.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities.
  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (n.d.). synthesis of 3 methyl-1-phenyl-pyrazol-5-one (P).
  • ResearchGate. (n.d.). Optimization of the Synthesis of Pyrazolone 13.
  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Semantic Scholar. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • Semantic Scholar. (n.d.). Rishiram Prajuli.pmd.
  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.
  • MDPI. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
  • SpectraBase. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl benzoate.
  • YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline.
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  • Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
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Application Notes & Protocols: The Strategic Use of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in the Synthesis of High-Performance Dyes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, chemists, and material scientists with a comprehensive technical guide to the synthesis of dyes utilizing 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP). This versatile heterocyclic compound is a cornerstone intermediate in the production of a wide array of vibrant and stable colorants, particularly within the azopyrazolone class. This document moves beyond simple procedural outlines to explore the mechanistic rationale behind the synthesis, offering field-proven insights to empower researchers in developing novel and efficient coloration technologies.

Section 1: The Chemical Rationale of Pyrazolone Dyes

This compound, often referred to as PMP, belongs to the pyrazolone family of heterocyclic compounds.[1][2] Its value in dye synthesis is rooted in its specific chemical architecture. The molecule exists in a state of tautomeric equilibrium between keto (CH₂) and enol (CH-OH) forms. The critical feature for dye synthesis is the presence of an active methylene group at the 4-position, which is highly susceptible to electrophilic attack.

This reactivity makes PMP an exceptional "coupling component." In the synthesis of azo dyes, the most common application for PMP, a diazotized aromatic amine (a diazonium salt) acts as the electrophile. The core reaction is an electrophilic aromatic substitution where the diazonium salt couples with the electron-rich carbon at the 4-position of the pyrazolone ring, forming the characteristic -N=N- azo chromophore.[3][4] The resulting molecular structure, with its extended system of conjugated double bonds, is responsible for the absorption of light in the visible spectrum, thereby producing color.[2] The specific color and properties of the final dye can be finely tuned by modifying the substituents on the aromatic amine used for diazotization.[2][5]

Many commercially significant dyes, including Tartrazine (Acid Yellow 23), Mordant Red 19, and various disperse and pigment yellows, are based on a pyrazolone core structure.[1]

Section 2: The Core Synthetic Workflow: A Two-Stage Process

The synthesis of a pyrazolone azo dye is fundamentally a two-stage process: the diazotization of a primary aromatic amine, followed by the azo coupling with this compound.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A Primary Aromatic Amine (e.g., Sulfanilic Acid) B Dissolve in Acid (e.g., HCl) A->B C Cool to 0-5 °C (Ice Bath) B->C D Add Sodium Nitrite (NaNO₂) Solution Dropwise C->D E Formation of Aryl Diazonium Salt D->E I Add Diazonium Salt Solution Slowly with Stirring E->I Couple F This compound (PMP) G Dissolve in Alkaline Solution (e.g., NaOH) F->G H Cool to 0-5 °C (Ice Bath) G->H J Azo Dye Precipitates I->J

Fig. 1: General workflow for pyrazolone azo dye synthesis.

2.1 Stage 1: Diazotization of an Aromatic Amine

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

Causality Behind the Protocol:

  • Low Temperature (0-5 °C): The reaction is performed in an ice bath because diazonium salts are generally unstable at higher temperatures and can decompose, prematurely releasing nitrogen gas and leading to unwanted side products.[7]

  • Strong Acid: The acid serves two purposes: it dissolves the aromatic amine (many, like sulfanilic acid, are zwitterionic) and it reacts with sodium nitrite to generate the highly electrophilic nitrosonium ion (NO⁺), the key reactant that attacks the amine's nitrogen atom.[6]

2.2 Stage 2: The Azo Coupling Reaction

This is the color-forming step. The prepared diazonium salt solution is added to a cooled, alkaline solution of PMP.

Causality Behind the Protocol:

  • Alkaline/Neutral pH: The coupling reaction is typically carried out in a slightly alkaline or neutral medium.[8] This is a critical parameter. In a strongly acidic environment, the concentration of the phenoxide/enolate form of the pyrazolone is too low, reducing its nucleophilicity and slowing or preventing the coupling. Conversely, in a strongly alkaline solution, the diazonium ion can be converted into a non-electrophilic diazotate ion. Therefore, maintaining the correct pH is essential for maximizing yield.

  • Slow, Controlled Addition: The diazonium salt solution is added slowly to the PMP solution to maintain temperature control and ensure a homogenous reaction, which leads to a purer product with a more uniform particle size.

Fig. 2: Simplified mechanism of the azo coupling reaction.

Note: The DOT script above is a conceptual representation. Displaying complex chemical structures requires image support, which is represented by placeholders.

Section 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aromatic amines and diazonium salts can be toxic and potentially explosive if allowed to dry in a pure state.

Protocol 1: Synthesis of a Representative Yellow Azo Dye

This protocol details the synthesis of a dye analogous to Mordant Yellow, using sulfanilic acid as the diazo component and PMP as the coupling component.

3.1 Reagents & Equipment

Reagent/EquipmentPurpose
Sulfanilic AcidPrimary aromatic amine (Diazo Component)
Sodium Carbonate (Na₂CO₃)To dissolve sulfanilic acid
Sodium Nitrite (NaNO₂)Source of nitrous acid for diazotization
Hydrochloric Acid (HCl), concentratedCatalyst for diazotization
This compound (PMP)Coupling Component
Sodium Hydroxide (NaOH)To dissolve PMP and control pH
Sodium Chloride (NaCl)To aid in precipitating ("salting out") the dye
Beakers, Magnetic Stirrer, Ice BathStandard laboratory glassware
Buchner Funnel & Filter FlaskFor vacuum filtration

3.2 Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve 4.4 g of sulfanilic acid and 1.4 g of sodium carbonate in 50 mL of water. Warm gently if necessary to achieve a clear solution.

  • In a separate 100 mL beaker, dissolve 1.8 g of sodium nitrite in 10 mL of water.

  • Cool the sulfanilic acid solution to 0-5 °C in an ice-water bath with continuous stirring.

  • While maintaining the low temperature, slowly add the sodium nitrite solution to the sulfanilic acid solution.

  • In a separate beaker, prepare a solution of 5 mL of concentrated HCl in 10 mL of crushed ice.

  • Slowly and carefully, add the cold sulfanilic acid/nitrite mixture to the HCl/ice mixture with vigorous stirring. Do not allow the temperature to rise above 5 °C. The formation of a fine precipitate of the diazonium salt should be observed. This suspension is used immediately in the next step.[9]

Part B: The Coupling Reaction

  • In a 400 mL beaker, dissolve 4.3 g of this compound (PMP) in 40 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • With continuous and efficient stirring, slowly add the cold diazonium salt suspension (from Part A) to the cold PMP solution over 10-15 minutes.

  • A vibrant yellow-orange precipitate will form immediately.[10]

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

  • "Salt out" the product by adding ~10 g of sodium chloride (NaCl) to the reaction mixture and stirring for 15 minutes. This reduces the solubility of the dye in the aqueous medium, promoting complete precipitation.

  • Isolate the solid dye product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold saturated NaCl solution to remove inorganic impurities.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to achieve high purity.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

Section 4: Characterization and Properties

The synthesized dye should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λ_max), which dictates its color.[11]

  • FTIR Spectroscopy: To identify key functional groups, such as the azo (-N=N-) bond, carbonyl (C=O) of the pyrazolone ring, and aromatic C-H bonds.[4]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structure and confirm the position of the azo coupling.[11][12]

The properties of the final dye, such as solubility, lightfastness, and thermal stability, are directly influenced by the molecular structure. For instance, incorporating sulfonic acid groups (-SO₃H), as in the example above, significantly increases water solubility, making the product suitable as an acid dye for materials like wool, silk, and nylon.[3][8]

Section 5: Conclusion

This compound is a highly effective and versatile coupling component for the synthesis of a broad spectrum of yellow, orange, and red azo dyes. A thorough understanding of the underlying reaction mechanisms—specifically the critical parameters of temperature and pH control during diazotization and coupling—is paramount for achieving high yields and purity. The protocols and principles outlined in this guide provide a solid foundation for researchers to not only replicate established syntheses but also to innovate by designing novel dye structures with tailored properties for advanced applications.

References

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  • Malik, G. M., Patel, P. C., Tailor, J. H., & Naik, C. G. (n.d.). Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. ResearchGate. [URL: https://www.researchgate.net/publication/287515792_Synthesis_characterization_and_dyeing_properties_of_mono_azo_pyrazolone_dyes_based_on_2-amino_5-methyl_thiazole]
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  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9323719/]
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Application of Pyrazolone Compounds in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Since the synthesis of the first pyrazolone derivative, antipyrine, in 1883, this heterocyclic motif has been integral to the discovery of drugs with diverse pharmacological activities.[1][2] This guide provides an in-depth exploration of the applications of pyrazolone compounds, offering detailed protocols for their synthesis and biological evaluation, alongside insights into their mechanisms of action.

The Enduring Legacy and Therapeutic Versatility of Pyrazolones

Pyrazolone derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[1][3][4] The adaptability of the pyrazolone ring allows for a multitude of chemical modifications, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects and mitigate potential side effects. Several pyrazolone-containing drugs have received FDA approval, such as the free radical scavenger edaravone for amyotrophic lateral sclerosis (ALS) and the analgesic and antipyretic dipyrone.[1]

The continued interest in pyrazolone chemistry stems from the scaffold's ability to interact with various biological targets. This guide will delve into key therapeutic areas where pyrazolones have made a significant impact, providing practical guidance for researchers in the field.

General Synthesis of Pyrazolone Derivatives: A Foundational Protocol

The classical and most common method for synthesizing the pyrazolone core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[5][6] This straightforward approach allows for the introduction of diverse substituents on both the pyrazolone ring and the N-phenyl group, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.

Protocol 2.1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a fundamental synthesis of a simple pyrazolone derivative.

Materials and Reagents:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing crushed ice. A solid precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from ethanol.[7]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reaction.

  • Reflux: The elevated temperature accelerates the rate of reaction.

  • Crushed Ice: The sudden decrease in temperature and the presence of water cause the less soluble pyrazolone product to precipitate out of the solution.

  • Recrystallization: This purification technique removes impurities, yielding a product with high purity.

Pyrazolones as Potent Anti-inflammatory Agents

Pyrazolone derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).[8] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[2][8] Some newer derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at inflammatory sites, which is a desirable trait to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Protocol 3.1: In Vivo Evaluation of Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

This protocol details a standard in vivo method to assess the anti-inflammatory effects of pyrazolone compounds in rats.

Materials and Reagents:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test pyrazolone compound

  • Reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups: a control group (vehicle), a reference group (diclofenac sodium), and test groups (different doses of the pyrazolone compound). Administer the respective treatments orally or intraperitoneally.

  • Induction of Edema: After 1 hour of treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Causality Behind Experimental Choices:

  • Carrageenan: A phlogistic agent that induces a biphasic acute inflammatory response.

  • Plethysmometer: A device used to accurately measure changes in volume, in this case, the swelling of the rat paw.

  • Diclofenac Sodium: A well-established NSAID used as a positive control to validate the experimental model.

Visualizing the Mechanism: Pyrazolone Inhibition of the COX Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazolone Pyrazolone Derivatives Pyrazolone->COX_Enzymes Inhibition

Caption: Pyrazolone derivatives exert their anti-inflammatory effects by inhibiting COX enzymes.

The Expanding Role of Pyrazolones in Anticancer Drug Discovery

The structural similarity of the pyrazolone scaffold to purines has made it a privileged structure in the design of anticancer agents, particularly as kinase inhibitors.[10][11] Many pyrazolone derivatives have been shown to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[12][13]

Protocol 4.1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10] It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test pyrazolone compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolone compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • MTT: The yellow tetrazolium salt is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[10]

  • DMSO: A common solvent for dissolving hydrophobic compounds for in vitro assays. It is also used to dissolve the formazan crystals.

  • Doxorubicin: A well-known chemotherapeutic agent used as a positive control.

Quantitative Data: Anticancer Activity of Pyrazolone Derivatives
Compound IDTarget Cell LineIC50 (µM)Reference
Compound 43 MCF7 (Breast Cancer)0.25[12]
Compound 7a HepG2 (Liver Cancer)6.1[14]
Compound 7b HepG2 (Liver Cancer)7.9[14]
Compound 27 MCF7 (Breast Cancer)16.50[12]
Visualizing the Mechanism: Pyrazolone as a Kinase Inhibitor

Kinase_Inhibition cluster_cell Cancer Cell Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Signaling_Cascade Downstream Signaling Cascade RTK->Signaling_Cascade Proliferation Cell Proliferation & Angiogenesis Signaling_Cascade->Proliferation Pyrazolone Pyrazolone-based Kinase Inhibitor Pyrazolone->RTK Inhibition of ATP Binding Site

Caption: Pyrazolone derivatives can inhibit cancer cell growth by blocking the ATP binding site of receptor tyrosine kinases.

Pyrazolones as Broad-Spectrum Antimicrobial Agents

Pyrazolone derivatives have been reported to exhibit significant activity against a variety of bacteria and fungi.[1][3] The antibacterial effect of pyrazolones is generally more pronounced than their antifungal activity.[1] Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase.[15]

Protocol 5.1: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method

This protocol is a widely used method for the preliminary screening of the antimicrobial activity of new compounds.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Test pyrazolone compounds

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)

  • Sterile cork borer

  • Sterile swabs

Step-by-Step Methodology:

  • Media Preparation and Inoculation: Prepare the appropriate agar plates. Inoculate the surface of the agar with the microbial suspension using a sterile swab.

  • Well Preparation: Create wells in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into the wells. Also, add the positive and negative (vehicle) controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Causality Behind Experimental Choices:

  • Agar Well Diffusion: This method relies on the diffusion of the antimicrobial agent from the well into the agar, creating a concentration gradient. The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.

  • Standard Microbial Strains: Using ATCC (American Type Culture Collection) strains ensures the reproducibility and comparability of results across different laboratories.

Quantitative Data: Antimicrobial Activity of Pyrazolone Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[16]
Compound 4 Streptococcus epidermidis0.25[16]
Compound 2 Aspergillus niger1[16]
Compound 21a Staphylococcus aureus2.9-7.8[17]

Conclusion and Future Perspectives

The pyrazolone scaffold continues to be a highly valuable platform in medicinal chemistry. The synthetic accessibility and the wide range of biological activities make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel pyrazolone derivatives with improved potency and selectivity for their biological targets. The exploration of pyrazolone-based compounds as multi-target agents, particularly in the context of complex diseases like cancer, is also a promising avenue for future drug discovery efforts.

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Application Notes and Protocols for the Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). This class of compounds is of significant interest in medicinal chemistry due to a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The synthetic route described herein is a robust and versatile method, adaptable to a variety of substrates and reaction conditions.

Introduction

The core structure of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) consists of two pyrazolone rings linked by an arylmethylene bridge. This scaffold has proven to be a valuable pharmacophore in drug discovery.[1][4][5] The synthesis is typically achieved through a one-pot, pseudo-three-component reaction involving the condensation of an aromatic aldehyde with two equivalents of 3-methyl-1-phenyl-1H-pyrazol-5-one (also known as edaravone).[1][4] This reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition, often facilitated by a catalyst.[6][7]

Numerous catalytic systems have been developed to improve the efficiency, yield, and environmental footprint of this synthesis. These include the use of various catalysts such as sodium acetate, alum, cerium(IV) sulfate, and novel magnetic nanocomposites, with many procedures offering the advantages of short reaction times, high yields, and solvent-free conditions.[1][2][8][9][10] This guide will focus on a generalized, yet detailed, protocol that can be adapted based on the available resources and desired scale.

Reaction Mechanism: A Stepwise Perspective

The formation of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is a classic example of a domino reaction sequence, specifically a Knoevenagel condensation followed by a Michael addition.[6][7]

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aromatic aldehyde with one molecule of 3-methyl-1-phenyl-1H-pyrazol-5-one. The active methylene group at the C4 position of the pyrazolone is deprotonated by the catalyst, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol intermediate yields an arylmethylene pyrazolone derivative (an α,β-unsaturated ketone).[7][11]

  • Michael Addition: The second equivalent of 3-methyl-1-phenyl-1H-pyrazol-5-one, acting as a Michael donor, undergoes a conjugate addition to the electron-deficient double bond of the arylmethylene pyrazolone intermediate. This step is also typically base-catalyzed and results in the formation of the final bis-pyrazolone product.[6][7]

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition Aromatic_Aldehyde Aromatic Aldehyde Intermediate Arylmethylene Pyrazolone (α,β-unsaturated ketone) Aromatic_Aldehyde->Intermediate Pyrazolone_1 3-Methyl-1-phenyl- 1H-pyrazol-5-ol (1 eq.) Pyrazolone_1->Intermediate Catalyst_1 Catalyst Catalyst_1->Intermediate Water_1 H₂O Intermediate->Water_1 Final_Product 4,4'-(Arylmethylene)bis (this compound) Intermediate->Final_Product Pyrazolone_2 3-Methyl-1-phenyl- 1H-pyrazol-5-ol (1 eq.) Pyrazolone_2->Final_Product Catalyst_2 Catalyst Catalyst_2->Final_Product

Caption: Reaction mechanism for the synthesis of the target compounds.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). The choice of catalyst and solvent can be adapted from the various methods reported in the literature.[2][4][8][9]

Experimental_Workflow Start Start Reagents Combine Aromatic Aldehyde (1 mmol), This compound (2 mmol), and Catalyst in a reaction vessel. Start->Reagents Solvent Add solvent (if not solvent-free). Common solvents include ethanol, water, or a mixture. Reagents->Solvent Reaction Stir the mixture at the specified temperature (room temperature to 60°C). Solvent->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Workup Upon completion, cool the reaction mixture. Add water or an ethanol/water mixture to precipitate the product. Monitoring->Workup Isolation Filter the solid product, wash with cold solvent, and dry under vacuum. Workup->Isolation Purification Recrystallize from a suitable solvent (e.g., ethanol) if further purification is needed. Isolation->Purification Characterization Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis.

Materials and Reagents
  • Aromatic aldehyde (1.0 mmol)

  • 3-Methyl-1-phenyl-1H-pyrazol-5-one (2.0 mmol)

  • Catalyst (e.g., sodium acetate, alum, cerium(IV) sulfate)[1][2][9] (catalytic amount, typically 10-20 mol%)

  • Solvent (e.g., ethanol, water, or a mixture) or solvent-free conditions[4][8][9]

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser if heating, filtration apparatus)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-one (2.0 mmol), and the chosen catalyst.

  • Solvent Addition (if applicable): If the reaction is not being performed under solvent-free conditions, add the appropriate solvent. For instance, a 70% ethanol in water solution is commonly used.[4]

  • Reaction Conditions: Stir the reaction mixture at the designated temperature. Many protocols report successful synthesis at room temperature, while others may require gentle heating to around 60°C to expedite the reaction.[1][9]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature if it was heated. Add water or a 50% ethanol/water mixture to precipitate the crude product.[4] Collect the solid by vacuum filtration, wash it with cold solvent (e.g., 50% ethanol) to remove any unreacted starting materials and catalyst, and then dry it under vacuum.

  • Purification: The crude product is often of high purity.[1][4] However, if necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic ¹H NMR signals include a singlet for the methine proton (CH) typically in the range of δ 4.8-5.2 ppm and singlets for the methyl groups (CH₃) around δ 2.3 ppm.[1][4]

Data Presentation: Scope of the Reaction

The described protocol is applicable to a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. The table below summarizes typical results obtained for the synthesis of various derivatives.

EntryAromatic AldehydeCatalystConditionsTime (min)Yield (%)Reference
1BenzaldehydeSodium Acetate70% EtOH, rt1597[4]
24-ChlorobenzaldehydeAlumSolvent-free, 60°C1595[9]
34-MethoxybenzaldehydeCe(SO₄)₂·4H₂OEtOH/H₂O1095[2]
44-NitrobenzaldehydeMagnetic NanocompositeSolvent-free, 80°C2592[8]
52-HydroxybenzaldehydeAlumSolvent-free, 60°C1096[9]
63,4-DihydroxybenzaldehydeSodium Acetate70% EtOH, rt2093[4]

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature. Ensure the catalyst is active and used in the appropriate amount. The purity of the starting materials is also crucial.

  • Incomplete Reaction: If the reaction does not go to completion, a stronger catalyst or slightly elevated temperature might be necessary. For aldehydes with strong electron-withdrawing groups, a more active catalyst may be required.

  • Purification Issues: If the product is difficult to purify, consider a different recrystallization solvent or column chromatography. However, in most reported cases, simple filtration and washing provide a product of sufficient purity.[1][4]

  • Catalyst Selection: A variety of catalysts have been shown to be effective.[5][12] The choice may depend on factors such as cost, availability, reusability, and environmental considerations. For instance, magnetic nanocomposite catalysts offer the advantage of easy separation and recycling.[8]

Conclusion

The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is a straightforward and efficient process that provides access to a class of compounds with significant therapeutic potential. The one-pot, pseudo-three-component reaction is highly versatile and can be performed under mild and often environmentally friendly conditions. This guide provides a solid foundation for researchers to successfully synthesize these valuable molecules and explore their applications in drug discovery and development.

References

  • Construction of a Novel Magnetic Nanocomposite, and its Utility for the Fabrication of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) - Chemical Methodologies
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • Synthesis of 4,4′-(arylmethylene)-bis(this compound)s derivatives using Alum.
  • Synthesis of 4,4'-(Aryl Methylene)Bis(3-Methyl-1H-Pyrazol-5-ol)
  • Synthesis of 4,4′-(arylmethylene)bis(this compound)...
  • Fabrication of a novel organic-inorganic hybrid nanocatalyst and its application for the synthesis of bis(pyrazolyl)methanes - OICC Press
  • Ph3CCl catalyzed synthesis of bis(pyrazolyl)
  • Synthesis of bis(pyrazolyl)methanes 6a-m using STA as catalyst (Scheme 2)
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - Springer
  • Synthesis of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols)
  • Mechanism for the synthesis of pyrazole derivatives via Knoevenagel...
  • Unveiling the cutting-edge synthetic methods and multifaceted applications of bis(pyrazolyl)methanes: A comprehensive review of recent advances - Taylor & Francis Online
  • One-pot synthesis of 4,4-(arylmethylene)-bis-(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • arylmethylene) bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) - Redalyc
  • 1 H NMR spectrum of 4,4-(arylmethylene)-bis(3-methyl-1-phenylpyrazol-5-ol).
  • (PDF) ChemInform Abstract: An Unexpected Catalytic Synthesis of Novel and Known Bis(pyrazolyl) Methanes by the Use of α-Aryl-N-phenyl Nitrones in Aqueous Media.
  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjug
  • Recent advances in the synthesis of bis(pyrazolyl)
  • Knoevenagel Condensation Doebner Modific
  • Metal-free, Mild, and Selective Synthesis of Bis(pyrazolyl)
  • Knoevenagel condens
  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube
  • Approaches to the Synthesis of Dicarboxylic Deriv
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction - MDPI
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - Semantic Scholar

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Application Notes and Protocols for 3-Methyl-1-phenyl-1H-pyrazol-5-ol and its Derivatives as Chelating Agents for Metal Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Pyrazolones in Selective Metal Extraction

The selective extraction and recovery of metal ions from aqueous solutions is a critical process in fields ranging from hydrometallurgy and nuclear waste reprocessing to analytical chemistry and environmental remediation. Among the diverse array of chelating agents developed for this purpose, 3-methyl-1-phenyl-1H-pyrazol-5-ol (PMP) and its 4-acyl derivatives have emerged as a particularly versatile and effective class of compounds. Their robust chelating ability, coupled with the tunability of their chemical properties through structural modification, makes them powerful tools for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the application of PMP-based chelating agents for metal extraction. Moving beyond a simple recitation of procedural steps, we will delve into the fundamental principles governing their function, offering detailed, field-proven protocols for their synthesis and application in both solvent and solid-phase extraction systems. The causality behind experimental choices will be elucidated, empowering the user to not only replicate the described methods but also to adapt and optimize them for their specific analytical challenges.

The Chemistry of Chelation: A Tale of Tautomers and Coordination

The efficacy of 4-acyl-3-methyl-1-phenyl-pyrazol-5-ones as metal extractants is rooted in their unique molecular structure and the principle of keto-enol tautomerism. In solution, these compounds exist in equilibrium between their keto and enol forms. It is the deprotonated enol tautomer that acts as a bidentate chelating agent, coordinating with a metal ion through the oxygen atoms of the enolic hydroxyl and the acyl carbonyl groups to form a stable six-membered ring.[1][2][3] This chelation neutralizes the charge of the metal ion, and the overall hydrophobicity of the resulting metal-ligand complex facilitates its extraction into an immiscible organic phase.

The position of the keto-enol equilibrium and the acidity of the enolic proton are influenced by the nature of the acyl group at the C4 position. Electron-withdrawing groups on the acyl moiety increase the acidity of the ligand, enabling extraction at lower pH values. Conversely, electron-donating groups can enhance the basicity of the coordinating oxygen atoms, potentially leading to stronger complex formation with certain metals. This inherent tunability allows for the rational design of PMP derivatives with tailored selectivity for specific metal ions.[4]

Chelation Mechanism cluster_0 Keto-Enol Tautomerism cluster_1 Chelation Process Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Enolate Deprotonated Enol (Enolate) Enol->Enolate -H+ Metal_Complex Hydrophobic Metal Chelate Enolate->Metal_Complex + M^n+ Metal_Ion Metal Ion (M^n+) Metal_Ion->Metal_Complex Organic_Phase Organic Phase Metal_Complex->Organic_Phase Extraction

Figure 1: Tautomerism and Chelation Mechanism of 4-Acyl-PMP.

Protocol I: Synthesis of 4-Acyl-3-methyl-1-phenyl-1H-pyrazol-5-ol

The introduction of an acyl group at the C4 position of PMP is crucial for enhancing its chelating ability. The following protocol, adapted from established methods, describes a reliable procedure for the synthesis of these derivatives.[4][5][6]

Materials and Reagents:

  • This compound (PMP)

  • Anhydrous 1,4-dioxane

  • Calcium hydroxide (Ca(OH)₂)

  • Appropriate acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • 2 M Hydrochloric acid (HCl)

  • Methanol or ethanol for recrystallization

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In the round-bottom flask, dissolve this compound in anhydrous 1,4-dioxane with gentle heating and stirring. It is important to ensure complete dissolution.

  • Addition of Base: To the solution, add a molar excess (typically 2 equivalents) of calcium hydroxide. The suspension will appear milky.

  • Acylation: Cool the mixture in an ice bath. Slowly add the desired acyl chloride dropwise with vigorous stirring. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 2 M HCl with vigorous stirring. This will decompose the calcium complex and precipitate the crude product.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. Recrystallize the product from a suitable solvent, such as methanol or ethanol, to obtain the pure 4-acyl-3-methyl-1-phenyl-1H-pyrazol-5-ol.

Causality Behind Experimental Choices:

  • Anhydrous Dioxane: The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride, which would reduce the yield of the desired product.[5]

  • Calcium Hydroxide: Calcium hydroxide acts as a base to facilitate the formation of the enolate, which is the reactive species in the C-acylation. It also serves to neutralize the HCl generated during the reaction. The formation of a calcium complex is crucial for directing the acylation to the C4 position and avoiding O-acylation.[5]

  • Acidic Work-up: The final acidic wash is necessary to decompose the intermediate calcium chelate and protonate the product, causing it to precipitate from the aqueous solution.

Protocol II: Solvent Extraction of Metal Ions

This protocol provides a general framework for the solvent extraction of metal ions using a 4-acyl-PMP derivative. It is designed to be adaptable for both screening and optimization studies.

Materials and Reagents:

  • 4-Acyl-3-methyl-1-phenyl-1H-pyrazol-5-ol derivative

  • Organic solvent (e.g., chloroform, methyl isobutyl ketone (MIBK), toluene)

  • Aqueous solution containing the metal ion(s) of interest

  • Buffer solutions for pH adjustment (e.g., acetate, MES) or dilute HCl/NaOH

  • Separatory funnels

  • Mechanical shaker (optional)

  • pH meter

  • Analytical instrument for metal ion quantification (e.g., AAS, ICP-OES, ICP-MS)

Solvent Extraction Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis Prep_Organic Prepare organic phase (PMP derivative in solvent) Combine Combine phases in separatory funnel Prep_Organic->Combine Prep_Aqueous Prepare aqueous phase (Metal ion solution, adjust pH) Prep_Aqueous->Combine Equilibrate Equilibrate by shaking Combine->Equilibrate Separate Allow phases to separate Equilibrate->Separate Collect_Aqueous Collect aqueous phase Separate->Collect_Aqueous Analyze_Metal Analyze metal concentration (e.g., ICP-OES) Collect_Aqueous->Analyze_Metal Calculate Calculate Analyze_Metal->Calculate Calculate Distribution Ratio (D) and % Extraction

Figure 2: General Workflow for a Solvent Extraction Experiment.

Procedure:

  • Phase Preparation:

    • Organic Phase: Prepare a solution of the 4-acyl-PMP derivative in the chosen organic solvent at a known concentration (e.g., 0.01 M).

    • Aqueous Phase: Prepare an aqueous solution containing the metal ion(s) at a known concentration. Adjust the pH of this solution to the desired value using appropriate buffers or dilute acid/base.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 10 mL each).

    • Shake the funnel vigorously for a sufficient time to ensure equilibrium is reached (typically 5-30 minutes). A mechanical shaker can be used for reproducibility.

  • Phase Separation:

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous phase.

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

  • Calculations:

    • Calculate the percentage of extraction (%E) and the distribution ratio (D) using the following equations:

      • %E = [ (C₀ - Cₑ) / C₀ ] * 100

      • D = [ (C₀ - Cₑ) / Cₑ ] * (Vₐ / Vₒ) where C₀ is the initial concentration of the metal ion in the aqueous phase, Cₑ is the equilibrium concentration of the metal ion in the aqueous phase, and Vₐ and Vₒ are the volumes of the aqueous and organic phases, respectively.

Optimization of Extraction Parameters:

  • Effect of pH: The extraction of metal ions with 4-acyl-PMP derivatives is highly pH-dependent.[7][8] To determine the optimal pH for extraction, perform the above procedure over a range of pH values, keeping all other parameters constant. Plot %E or log D versus pH to identify the pH at which maximum extraction occurs.

  • Effect of Ligand Concentration: The concentration of the chelating agent in the organic phase will influence the extraction efficiency. Vary the concentration of the 4-acyl-PMP derivative while keeping the metal ion concentration and pH constant to determine the optimal ligand-to-metal ratio.

  • Choice of Solvent: The nature of the organic solvent can affect the distribution of both the ligand and the metal chelate, thereby influencing the extraction efficiency. Compare the extraction performance in different solvents (e.g., chloroform, MIBK, toluene) to select the most suitable one for your system.

Quantitative Data on Metal Extraction:

The following table summarizes representative data for the extraction of various metal ions using 4-acyl-PMP derivatives, highlighting the influence of pH.

Metal Ion4-Acyl GroupSolventOptimal pH for ExtractionDistribution Ratio (D)Separation Factor (β)
Fe(III)AcetylMIBK~1.5>100High vs. Fe(II)
Cu(II)BenzoylChloroform4-6Varies with conditions-
Zn(II)BenzoylChloroform5-7Varies with conditions-
Lanthanides (e.g., Eu³⁺)BenzoylBenzene~4-6Varies with conditionsVaries across series
Actinides (e.g., Th⁴⁺)VariousChloroform~1-3HighHigh vs. UO₂²⁺

Note: The values in this table are illustrative and can vary significantly depending on the specific experimental conditions.

Synergistic Extraction: Enhancing Efficiency and Selectivity

The extraction efficiency of 4-acyl-PMP derivatives can be dramatically enhanced by the addition of a neutral donor ligand to the organic phase, a phenomenon known as synergism.[9][10][11] Common synergistic agents include tri-n-octylphosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). These molecules coordinate to the central metal ion in the extracted chelate, displacing any remaining water molecules in the coordination sphere. This increases the overall hydrophobicity of the complex, leading to a significant increase in the distribution ratio.

The stoichiometry of the synergistic adduct can vary, with common forms being M(PMP)n·S and M(PMP)n·2S, where S is the synergistic agent. The degree of synergistic enhancement depends on the metal ion, the 4-acyl-PMP derivative, the synergist, and the solvent used. This approach can also be exploited to improve the separation factors between different metal ions.

Protocol III: Solid-Phase Extraction of Metal Ions

For applications requiring preconcentration or the processing of larger sample volumes, 4-acyl-PMP derivatives can be immobilized on a solid support to create a selective solid-phase extraction (SPE) sorbent.

Materials and Reagents:

  • SPE cartridge packed with PMP-functionalized resin (e.g., silica gel or a polymer support)

  • Aqueous sample containing the metal ion(s) of interest

  • Buffer solutions for pH adjustment

  • Eluent for stripping the metal ions (e.g., dilute nitric acid)

  • SPE manifold and vacuum pump

  • Collection vials

Procedure:

  • Sorbent Synthesis (Conceptual): The PMP derivative is chemically bonded to a solid support, such as silica gel or a polymeric resin. This typically involves modifying the PMP molecule with a functional group that can react with the surface of the support.[12][13][14]

  • Cartridge Conditioning: Pass a suitable conditioning solvent (e.g., methanol followed by deionized water) through the SPE cartridge to activate the sorbent.

  • pH Adjustment: Adjust the pH of the aqueous sample to the optimal value for metal chelation by the immobilized PMP derivative.

  • Sample Loading: Pass the pH-adjusted sample through the SPE cartridge at a controlled flow rate. The metal ions will be retained on the sorbent through chelation.

  • Washing: Wash the cartridge with a small volume of deionized water or a suitable buffer to remove any non-specifically bound matrix components.

  • Elution: Elute the retained metal ions from the sorbent by passing a small volume of an acidic eluent (e.g., 1-2 M HNO₃) through the cartridge. The low pH protonates the chelating agent, causing the release of the metal ions.

  • Analysis: Collect the eluate and analyze the concentration of the metal ions using a suitable analytical technique.

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a well-ventilated laboratory.[15][16][17][18]

  • Hazards: These compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[15][16]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling powders, work in a fume hood or use a dust mask to avoid inhalation.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Platform for Metal Extraction

This compound and its 4-acyl derivatives represent a powerful and versatile class of chelating agents for the selective extraction of metal ions. Their tunable electronic properties, robust coordination chemistry, and applicability in both solvent and solid-phase extraction methodologies make them invaluable tools for a wide range of scientific disciplines. By understanding the fundamental principles of their function and following well-defined protocols, researchers can effectively harness the potential of these compounds to address complex challenges in metal separation and analysis.

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  • ResearchGate. (n.d.).
  • Unspecified author. (n.d.). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
  • Unspecified author. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry, 62(33), 13349–13362. [Link]
  • Konshina, D., et al. (2024). Novel Organomineral Material Containing an Acylpyrazolone Functionalized Ionic Liquid for the Extraction and Separation of Rare Earth Elements. Molecules, 29(19), 4505. [Link]
  • El-Dessouky, M. M. I., et al. (2022). Synergistic effect of tri-n-butyl phosphate (TBP) or tri-n-octyl phosphine oxide (TOPO) with didodecylphosphoric acid (HDDPA) on extraction of uranium(VI) and thorium(IV) ions. Journal of Radioanalytical and Nuclear Chemistry, 331(1), 227-236. [Link]
  • Ghorbani, Z., et al. (2020). Solid phase extraction of heavy metal ions from agricultural samples with the aid of a novel functionalized magnetic metal–organic framework. Analytical Methods, 12(1), 89-97. [Link]
  • Aydin, F. A., & Soylak, M. (2011). Selective extraction, separation and speciation of iron in different samples using 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.
  • Dukov, I. L., & Atanassova, M. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2023(1), M1588. [Link]
  • Afkhami, A., et al. (2015). Solid phase extraction of Pb(II) and Cd(II) ions based on murexide functionalized magnetic nanoparticles with the aid of experimental design methodology. RSC Advances, 5(26), 20231-20239. [Link]
  • ResearchGate. (n.d.). Synergistic effect of TOPO in the extraction of copper with capric acid in chloroform. [Link]
  • Al-Saidi, H. M., & Al-Othman, Z. A. (2023). Preconcentration and Solid Phase Extraction of Trace Metal Ions by Chemically Modified Graphene Oxide Nanoconstructs. Toxics, 11(3), 273. [Link]
  • Marguí, E., et al. (2023). Dispersive Micro-Solid Phase Extraction Using a Graphene Oxide Nanosheet with Neocuproine and Batocuproine for the Preconcentration of Traces of Metal Ions in Food Samples. Foods, 12(10), 2043. [Link]
  • Tong, A., & Akama, Y. (1991). Preconcentration of Trace Metals With 1-Phenyl-3-Methyl-4-Stearoyl-5- Pyrazolone Loaded on Silica Gel. Analytical Sciences, 7(supplement), 83-86.
  • Chen, J., et al. (2025). A Study on the Separation of Nitric Acid and Acetic Acid from Simulated Reprocessing Waste by TBP Extraction. Molecules, 30(7), 1814. [Link]

Sources

Application Notes & Protocols for the Analytical Quantification of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a neuroprotective agent commonly known as Edaravone. Developed for researchers, scientists, and professionals in drug development, these notes detail three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each section offers a detailed protocol, the scientific rationale behind methodological choices, and guidance on data interpretation, ensuring scientific integrity and reproducibility. The aim is to equip analytical chemists with the necessary tools to perform accurate and reliable quantification of Edaravone in various matrices, from bulk pharmaceutical ingredients to complex biological samples.

Introduction: The Analytical Imperative for Edaravone

This compound (Edaravone) is a potent free radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] Its therapeutic mechanism involves mitigating oxidative stress, thereby preventing neuronal damage.[2] The clinical efficacy of Edaravone is directly linked to maintaining therapeutic concentrations, making its accurate quantification a critical aspect of pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring.[1]

A significant challenge in the analysis of Edaravone is its susceptibility to oxidation and degradation, particularly in biological matrices.[1][3] This necessitates the development of stability-indicating methods that can distinguish the intact drug from its potential degradants. This guide presents validated protocols designed to ensure specificity, sensitivity, and reliability.

The selection of an analytical method is contingent upon the specific application, required sensitivity, and the nature of the sample matrix. We will explore the following techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used, cost-effective, and precise method ideal for quality control of bulk drug and pharmaceutical formulations. It is the recommended method for Edaravone assays in the Japanese Pharmacopoeia.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its exceptional sensitivity and specificity, enabling quantification in complex matrices like human plasma.[1][5]

  • UV-Visible Spectrophotometry: A simple, rapid, and economical method suitable for the quantification of Edaravone in bulk or simple dosage forms.[6][7]

Method 1: Stability-Indicating RP-HPLC for Purity and Formulation Analysis

Principle and Rationale

RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This technique is the cornerstone of pharmaceutical analysis due to its precision, reproducibility, and ability to resolve complex mixtures.[4]

A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][9] This is achieved by developing a separation that provides baseline resolution between the Edaravone peak and all potential interfering peaks. Such a method is essential for assessing the stability of drug products under various stress conditions (e.g., acid, base, oxidation, heat) and determining shelf-life.[4][9] The protocol outlined below is based on validated, published methods that have demonstrated effective separation of Edaravone from its stress-induced degradants.[4]

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm)C18 columns provide excellent retention and separation for moderately lipophilic compounds like Edaravone.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent and improves peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Elution Time (min)%B
010
1590
2090
2210
2510
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 240 nmEdaravone exhibits significant absorbance at this wavelength, providing good sensitivity.[10]
Injection Volume 10 µL

Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare 0.1% formic acid in HPLC-grade water (Solvent A) and use HPLC-grade acetonitrile (Solvent B). Filter and degas both solvents before use.

  • Edaravone Stock Solution (100 µg/mL): Accurately weigh 10 mg of Edaravone reference standard and dissolve in a 100 mL volumetric flask with methanol.[4]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve final concentrations ranging from approximately 5 µg/mL to 70 µg/mL.[4][8]

System Suitability Test (SST): Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5[10]

  • Theoretical Plates: ≥ 2000[10]

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagents Mobile Phase & Standard Preparation SST System Suitability Test (SST) Reagents->SST Sample Sample Dissolution (Bulk or Formulation) Analysis Sample Injection & Analysis Sample->Analysis Cal Calibration Curve Generation SST->Cal If Pass Cal->Analysis Integration Peak Integration & Identification Analysis->Integration Quant Quantification vs. Calibration Curve Integration->Quant Report Final Report (Purity/Assay) Quant->Report

Caption: RP-HPLC workflow for Edaravone quantification.

Method 2: LC-MS/MS for Bioanalytical Quantification in Plasma

Principle and Rationale

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. It is the preferred method for quantifying drugs in complex biological matrices like plasma.[5][11] The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion (matching the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, minimizing interference from endogenous matrix components.[3]

Causality Behind Experimental Choices:

  • Antioxidant Use: Edaravone is unstable in plasma. Therefore, an antioxidant stabilizer, such as sodium metabisulfite (SMB), must be added to blood collection tubes or during sample preparation to prevent oxidative degradation and ensure accurate measurement of the true concentration.[1][3]

  • Internal Standard (IS): An IS (e.g., phenacetin or a stable isotope-labeled Edaravone) is added to all samples, calibrators, and QCs. The IS helps to correct for variability in sample processing (e.g., extraction recovery) and instrument response, thereby improving the accuracy and precision of the method.[3][5]

  • Protein Precipitation: This is a simple and rapid sample preparation technique to remove the majority of proteins from the plasma sample, which would otherwise interfere with the analysis and damage the LC column.[3]

Experimental Protocol

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC-MS/MS Conditions:

ParameterCondition
Column Agilent Zorbax SB-Aq (100 x 2.1 mm, 3.5 µm) or equivalent[5]
Mobile Phase A: 0.1% Formic acid in waterB: Methanol[3][11]
Gradient/Isocratic Isocratic (e.g., 40:60 A:B) or a shallow gradient can be used[5]
Flow Rate 0.3 mL/min
Ionization Mode ESI, Positive
MRM Transitions Edaravone: m/z 175.1 → 77.1[3]Phenacetin (IS): m/z 180.2 → 110.0[3]
Linearity Range 10 - 1000 ng/mL in plasma[3]
Lower Limit of Quant. 10 ng/mL[3]

Sample Preparation (Plasma):

  • Collect blood samples in heparinized tubes containing sodium metabisulfite (SMB).[3]

  • Centrifuge to obtain plasma.

  • To 100 µL of plasma, add 20 µL of Internal Standard working solution (e.g., phenacetin in acetonitrile).

  • Add 300 µL of acetonitrile to precipitate proteins.[3]

  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

LC-MS/MS Bioanalysis Workflow

LCMS_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Blood Collection (with SMB antioxidant) Plasma Plasma Separation (Centrifugation) Collect->Plasma Spike Spike Plasma with Internal Standard (IS) Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject MRM MRM Data Acquisition (Analyte + IS) Inject->MRM Ratio Calculate Peak Area Ratio (Analyte / IS) MRM->Ratio Curve Plot Calibration Curve (Ratio vs. Concentration) Ratio->Curve Calc Calculate Unknown Concentrations Curve->Calc

Caption: Bioanalytical workflow for Edaravone in plasma.

Method 3: UV-Visible Spectrophotometry for Bulk Drug Quantification

Principle and Rationale

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is a simple, rapid, and inexpensive technique suitable for the routine analysis of bulk Edaravone or simple pharmaceutical formulations where excipients do not interfere with the absorbance at the chosen wavelength.[7][12] The method involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).[6]

Experimental Protocol

Instrumentation:

  • Double-beam UV-Visible Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Method Parameters:

ParameterCondition
Solvent/Diluent Methanol or Acetonitrile:Water (50:50)[6][7]
λmax ~242 - 245 nm[6][12]
Linearity Range 2 - 12 µg/mL[7][12]

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Edaravone and dissolve in the chosen diluent in a 25 mL volumetric flask.[7]

  • Working Stock Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.

  • Calibration Standards: Prepare a set of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the working stock solution.[7]

  • Sample Preparation: Prepare a sample solution from the bulk drug or formulation to obtain a theoretical concentration within the calibration range.

  • Analysis: Measure the absorbance of the blank (diluent), standards, and samples at the λmax. Plot a calibration curve of absorbance versus concentration and determine the concentration of the samples using the linear regression equation.

Validation Data Summary

The following table summarizes typical validation parameters for the UV spectrophotometric method as reported in the literature.

Validation ParameterTypical ResultReference
Linearity (r²) > 0.999[7][12]
LOD ~0.36 µg/mL[12]
LOQ ~1.09 µg/mL[12]
Precision (%RSD) < 2%[7][13]

Guide to Method Selection

Choosing the appropriate analytical method is crucial for obtaining meaningful and reliable data. The decision should be based on the analytical objective, sample matrix, and available resources.

Method_Selection q_node q_node a_node a_node start What is the sample matrix? q1 Is it a biological matrix (plasma, urine, tissue)? start->q1 q2 Is it a pharmaceutical formulation or bulk drug? q1->q2 No a_lcms Use LC-MS/MS (High Sensitivity & Specificity) q1->a_lcms Yes q3 Is stability indicating method required? q2->q3 Yes a_hplc Use Stability-Indicating RP-HPLC (High Specificity & Precision) q3->a_hplc Yes a_uv Use UV-Vis Spectrophotometry (Rapid & Cost-Effective) q3->a_uv No (Simple QC/Bulk)

Sources

Application Notes & Protocols: Developing Antimicrobial Agents from Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the discovery and development of novel antimicrobial agents from pyrazolone derivatives, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic scaffolds and an exploration of novel chemical entities. Pyrazolone derivatives, a class of five-membered heterocyclic compounds, have emerged as a versatile and privileged scaffold in medicinal chemistry.[1] Renowned for a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties, their potential as antimicrobial agents is a compelling frontier in drug discovery.[2][3] The chemical tractability of the pyrazolone nucleus allows for extensive structural modifications, making it an ideal starting point for generating diverse chemical libraries and conducting robust structure-activity relationship (SAR) studies.[1]

This guide provides a comprehensive, experience-driven framework for the systematic development of pyrazolone-based antimicrobial agents. It moves beyond mere procedural descriptions to explain the underlying scientific rationale, empowering researchers to not only execute protocols but also to innovate within the discovery workflow. We will cover the essential stages: rational synthesis, robust in vitro screening, elucidation of structure-activity relationships, and preliminary exploration of the mechanism of action.

Part 1: Synthesis and Structural Characterization of Pyrazolone Derivatives

The foundation of any small molecule drug discovery program is a robust and flexible synthetic strategy. The pyrazolone core can be synthesized through several reliable methods, with the most common being the cyclocondensation of a β-ketoester with a hydrazine derivative. This approach allows for diversity at the N1 position by simply varying the substituted hydrazine. Further modifications can be introduced at the C4 position, often through Knoevenagel condensation with various aldehydes, creating a rich library of analogues for screening.[2]

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of pyrazolone derivatives.

Protocol 1.1: Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone Derivatives

This protocol details a two-step synthesis, beginning with the formation of the pyrazolone core followed by a Knoevenagel condensation to introduce diversity at the C4 position.

Step 1: Synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone analogue)

  • Rationale: This step creates the core heterocyclic structure. The reaction is a classic condensation followed by cyclization, driven by the removal of water and ethanol.

  • Reagents: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid.

  • Procedure: a. In a 250 mL round-bottom flask, combine ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL). b. Fit the flask with a reflux condenser and heat the mixture at 110-120°C for 4 hours with constant stirring. c. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile phase: Ethyl acetate:Hexane (3:7)]. d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring. e. A solid precipitate will form. Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. f. Recrystallize the crude product from ethanol to yield pure 3-methyl-1-phenyl-2-pyrazolin-5-one as a white crystalline solid.

Step 2: Knoevenagel Condensation with a Substituted Aldehyde

  • Rationale: This condensation at the active methylene group (C4) of the pyrazolone ring is a key step for creating a diverse library of compounds. The choice of aldehyde directly influences the biological activity of the final product.[2]

  • Reagents: 3-methyl-1-phenyl-2-pyrazolin-5-one (from Step 1), a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde), Ethanol, Piperidine (catalyst).

  • Procedure: a. Dissolve the pyrazolone intermediate (0.01 mol) and the substituted aldehyde (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask. b. Add a catalytic amount of piperidine (4-5 drops) to the mixture. c. Reflux the reaction mixture for 6-8 hours. Monitor via TLC. d. After cooling, the colored solid product typically precipitates out of the solution. e. Filter the product, wash with cold ethanol, and dry. Recrystallize from glacial acetic acid or an appropriate solvent if necessary. f. Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[2][4]

Part 2: In Vitro Antimicrobial Screening

The primary goal of this phase is to identify which of the synthesized compounds possess antimicrobial activity and to quantify this activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Antimicrobial Screening Workflow

G Library Pyrazolone Compound Library (in DMSO) Plate Prepare 96-Well Plates (Serial Dilutions) Library->Plate Strains Bacterial Strains (Gram+, Gram-, e.g., S. aureus, E. coli) Inoculate Inoculate with Bacterial Suspension Strains->Inoculate Plate->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read MIC Determine MIC Value Read->MIC MBC Determine MBC (Optional) (Plate on Agar) MIC->MBC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Broth Microdilution Assay for MIC Determination
  • Rationale: This method provides a quantitative measure of antimicrobial potency (the MIC value), which is essential for comparing compounds and conducting SAR studies. It is more informative than qualitative methods like disk diffusion.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), synthesized compounds (stock solutions in DMSO), positive control antibiotic (e.g., Ciprofloxacin), spectrophotometer (optional).

  • Procedure: a. Preparation: Prepare a stock solution of each test compound and control antibiotic at 1280 µg/mL in DMSO. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. b. Serial Dilution: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the compound stock solution (at 128 µg/mL, diluted from the main stock) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates concentrations ranging from 64 µg/mL to 0.125 µg/mL. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria). e. Inoculation: Add 100 µL of the prepared bacterial suspension to wells 1 through 11. The final volume in each well is 200 µL. f. Incubation: Cover the plate and incubate at 37°C for 18-24 hours. g. Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm. h. Self-Validation: The protocol is validated if: the sterility control (well 12) shows no growth, the growth control (well 11) shows turbidity, and the MIC of the positive control antibiotic falls within its expected range for the reference strain.

Data Presentation: Hypothetical MIC Values

Summarize the screening results in a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDR-Group (at C4)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs P. aeruginosa
PYZ-01 -H128>128>128
PYZ-02 4-Chloro-phenyl1664128
PYZ-03 2,4-Dichloro-phenyl83264
PYZ-04 4-Nitro-phenyl1632128
PYZ-05 2,5-Dichloro-thiophene41632
Ciprofloxacin (Control)0.50.251

Part 3: Elucidating the Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing a lead compound. By analyzing how changes in chemical structure affect antimicrobial potency, rational design strategies can be developed to enhance activity, improve selectivity, and reduce toxicity.

Key Insights from SAR Studies
  • Rationale: The goal is to identify the pharmacophore—the essential structural features responsible for activity—and to understand the influence of different substituents. This knowledge guides the synthesis of more potent and specific analogues.

  • Analysis of the Pyrazolone Scaffold:

    • N1-substituent: The nature of the group on the N1 nitrogen (e.g., phenyl, substituted phenyl) can significantly impact lipophilicity and target engagement.

    • C3-substituent: Often a methyl group from the ethyl acetoacetate precursor, this position can be modified to explore steric and electronic effects.

    • C4-substituent: This is the most common site for diversification. The SAR table above suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) and heterocyclic rings (thiophene) on the C4-arylidene moiety can enhance antimicrobial activity.[2] The presence of two chlorine atoms (PYZ-03 vs. PYZ-02) appears to improve potency.

Visualization of SAR Hotspots

SAR cluster_info SAR Analysis Pyrazolone R1_Node R1 (N1-Position) - Modulates lipophilicity - Phenyl group is common R2_Node R2 (C3-Position) - Often -CH3 - Steric bulk can be varied R3_Node R3 (C4-Position) - Key diversification point - Electron-withdrawing groups enhance activity - Heterocycles can improve potency p1 p2 p3

Caption: Key positions on the pyrazolone scaffold for SAR studies.

Part 4: Investigating the Mechanism of Action (MoA)

Identifying the bacterial target of a new antimicrobial class is a critical step in its development. It helps predict the spectrum of activity, potential for resistance, and opportunities for optimization. For pyrazole-based compounds, several mechanisms have been proposed, with a prominent hypothesis being the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7]

Protocol 4.1: Conceptual Outline for a DNA Gyrase Inhibition Assay
  • Rationale: This biochemical assay directly tests the hypothesis that the pyrazolone derivatives inhibit a specific, validated bacterial target. A positive result provides strong evidence for the MoA and a clear path for further optimization.

  • Principle: The assay measures the supercoiling activity of DNA gyrase. The enzyme converts relaxed circular DNA into a supercoiled form. An effective inhibitor will prevent this conversion.

  • Procedure Outline: a. Reagents: Purified E. coli DNA gyrase, relaxed plasmid DNA (substrate), ATP, reaction buffer, test compounds, and a known inhibitor (e.g., ciprofloxacin) as a positive control. b. Reaction: Set up reactions containing buffer, ATP, relaxed plasmid DNA, and varying concentrations of the test compound. Initiate the reaction by adding the DNA gyrase enzyme. c. Incubation: Incubate the reaction at 37°C for 1 hour. d. Analysis: Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. e. Interpretation:

    • No inhibitor: Relaxed DNA will be converted to the faster-migrating supercoiled form.
    • Effective inhibitor: The DNA will remain in its relaxed, slower-migrating form.
    • The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) can be determined.
Potential MoA Pathway

MoA Compound Pyrazolone Derivative Gyrase Bacterial DNA Gyrase / Topoisomerase IV Compound->Gyrase Inhibits DNA_rep DNA Replication & Repair Gyrase->DNA_rep Enables Gyrase->DNA_rep Cell_death Inhibition of Bacterial Growth & Cell Death DNA_rep->Cell_death Essential for

Caption: Proposed mechanism of action via inhibition of DNA gyrase.

Conclusion and Future Outlook

The pyrazolone scaffold represents a highly promising starting point for the development of new antimicrobial agents. The synthetic accessibility and potential for diversification, coupled with potent biological activity, make it an attractive area for research in the fight against antimicrobial resistance. The workflow presented here—from rational synthesis and quantitative screening to SAR-guided optimization and MoA elucidation—provides a robust framework for advancing pyrazolone derivatives from initial hits to viable lead compounds.

Future work should focus on optimizing the pharmacokinetic properties and safety profiles of lead compounds. In vivo efficacy studies in animal infection models are the essential next step to validate the therapeutic potential of these novel agents.[7] By integrating synthetic chemistry, microbiology, and biochemistry, the development of pyrazolone-based drugs can significantly contribute to replenishing our dwindling arsenal of effective antibiotics.

References

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH). [Link]
  • Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research. [Link]
  • Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. Der Pharma Chemica. [Link]
  • Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health (NIH). [Link]
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health (NIH). [Link]
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Institutes of Health (NIH). [Link]
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Advances in Medicine and Medical Research. [Link]
  • (PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. National Institutes of Health (NIH). [Link]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Arab American University Digital Repository. [Link]
  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Pyrazolone-Based Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolone Scaffold in Antioxidant Drug Discovery

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of immense interest as therapeutic agents.

The pyrazolone ring is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] One of its most notable derivatives is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] The antioxidant prowess of the pyrazolone core is largely attributed to its keto-enol tautomerism, which generates a hydroxyl group capable of donating a hydrogen atom to neutralize free radicals.[5][6] This intrinsic activity, combined with the synthetic tractability of the pyrazolone ring, makes it an exceptional starting point for the development of novel, potent antioxidant compounds.

This guide provides a comprehensive, experience-driven framework for the synthesis of pyrazolone-based antioxidants, their subsequent evaluation using established in vitro assays, and the critical assessment of their cytotoxicity, ensuring a holistic approach to identifying promising lead compounds for further development.

Part 1: Synthesis of Pyrazolone Derivatives via Knorr Condensation

The most reliable and versatile method for constructing the pyrazolone core is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative.[7][8][9][10] This reaction is robust, generally high-yielding, and allows for significant molecular diversity by simply varying the two starting components.

Causality of the Knorr Synthesis: A Mechanistic Perspective

The reaction is typically catalyzed by a weak acid, such as acetic acid. The mechanism proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, leading to cyclization and subsequent elimination of an alcohol molecule (e.g., ethanol) to yield the stable, aromatic pyrazolone ring.[10][11] The choice of a weak acid catalyst is crucial; it protonates the carbonyl oxygen, increasing its electrophilicity for the initial hydrazine attack, without being so strong as to fully protonate the hydrazine, which would diminish its nucleophilicity.

Visualizing the Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and purification of a pyrazolone derivative.

Synthesis_Workflow General Synthetic Workflow for Pyrazolones Reactants 1. Reactant Mixing (β-Ketoester + Hydrazine Derivative) Solvent 2. Solvent & Catalyst Addition (e.g., Ethanol, Acetic Acid) Reactants->Solvent Reaction 3. Reflux Reaction (Heat to ~100°C, 1-2h) Solvent->Reaction Precipitation 4. Product Precipitation (Cooling & Addition of Water) Reaction->Precipitation Filtration 5. Isolation (Vacuum Filtration) Precipitation->Filtration Purification 6. Purification (Recrystallization from Ethanol) Filtration->Purification Characterization 7. Characterization (TLC, M.P., NMR, FT-IR, MS) Purification->Characterization Final_Product Pure Pyrazolone Antioxidant Characterization->Final_Product

Caption: General Synthetic Workflow for Pyrazolones.

Detailed Protocol: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

This protocol details the synthesis of Edaravone, a benchmark pyrazolone antioxidant.

Materials and Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Ethanol (or 1-Propanol)

  • Deionized Water

  • Standard reflux apparatus, magnetic stirrer with hotplate, Buchner funnel, and vacuum filtration setup.

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetoacetate (e.g., 3 mmol) and phenylhydrazine (e.g., 3 mmol).[10]

  • Solvent and Catalyst Addition: Add ethanol (~3 mL per 3 mmol of reactant) to the flask, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.[10]

  • Reaction: Heat the mixture to reflux (approximately 100°C) with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the ethyl acetoacetate spot is completely consumed (typically 1-2 hours).[10]

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat. While still hot, carefully add deionized water (~10 mL) to the reaction mixture with stirring. The product will precipitate out of the solution as it cools.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid.[12]

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol to yield colorless needles.

  • Characterization & Validation:

    • Purity Check: Assess the purity of the final product by TLC. A single spot indicates a high degree of purity.

    • Identity Confirmation: Confirm the identity of the synthesized Edaravone by determining its melting point (literature: 127-130°C) and by spectroscopic analysis (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry) to validate the structure. This step is critical for the trustworthiness of any subsequent biological data.

Part 2: Evaluation of Antioxidant Activity

A multi-assay approach is recommended to comprehensively evaluate the antioxidant potential of the synthesized pyrazolones. Here, we detail two of the most common and robust methods: the DPPH and ABTS radical scavenging assays. These assays are based on different reaction mechanisms (Hydrogen Atom Transfer vs. Single Electron Transfer), providing a more complete picture of a compound's antioxidant profile.[3]

Visualizing the Antioxidant Screening Workflow

Antioxidant_Screening_Workflow Workflow for In Vitro Antioxidant Screening cluster_assays Primary Assays DPPH DPPH Assay (Hydrogen Atom Transfer) Data_Acquisition 4. Measure Absorbance (Spectrophotometer) DPPH->Data_Acquisition ABTS ABTS Assay (Electron Transfer) ABTS->Data_Acquisition Compound_Prep 1. Prepare Stock Solutions (Synthesized Pyrazolones & Standard) Serial_Dilution 2. Create Serial Dilutions (Multiple Concentrations) Compound_Prep->Serial_Dilution Assay_Execution 3. Perform Assays Serial_Dilution->Assay_Execution Assay_Execution->DPPH Assay_Execution->ABTS Calculation 5. Calculate % Inhibition Data_Acquisition->Calculation IC50 6. Determine IC50 Values (Dose-Response Curve) Calculation->IC50 Comparison 7. Compare to Standard (e.g., Ascorbic Acid, Trolox) IC50->Comparison Lead_ID Identify Lead Compounds Comparison->Lead_ID

Caption: Workflow for In Vitro Antioxidant Screening.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[13][14] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[15] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Prepare a stock solution of the synthesized pyrazolone and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well.[13]

  • Controls: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a negative control for each sample (100 µL sample + 100 µL methanol) to account for any intrinsic color of the compounds.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13][16]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:[13][15]

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the % inhibition against the concentration of the sample and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using linear regression analysis. A lower IC50 value indicates higher antioxidant activity.[13]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[17]

Procedure:

  • Reagent Preparation (ABTS•+ Solution):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16][17]

    • Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 (± 0.02) at 734 nm.[16]

  • Sample Preparation: Prepare serial dilutions of the synthesized pyrazolones and a standard (Trolox is commonly used) as described in the DPPH protocol.

  • Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • Incubation: Allow the reaction to proceed for a set time (typically 6-7 minutes) at room temperature.[16][18]

  • Measurement: Measure the absorbance at 734 nm.[17]

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.

  • Data Expression: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition against the concentration of Trolox. The TEAC value of the sample is then determined by comparing its % inhibition to the Trolox standard curve.

Data Presentation

Summarize the results in a clear, tabular format to facilitate comparison between different synthesized compounds and the standard.

Compound IDStructure ModificationDPPH IC50 (µM)ABTS TEAC (mM Trolox Eq/mM)
Standard Ascorbic Acid25.5 ± 1.2N/A
Standard Trolox35.1 ± 2.11.00
PYZ-01 (Parent Compound)45.8 ± 3.50.85 ± 0.04
PYZ-02 4'-Hydroxy substitution18.2 ± 0.91.52 ± 0.07
PYZ-03 4'-Methoxy substitution39.5 ± 2.80.91 ± 0.05
PYZ-04 N1-Methyl substitution52.1 ± 4.10.76 ± 0.06

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Part 3: Essential Cytotoxicity Assessment

A potent antioxidant is only a viable drug candidate if it is not toxic to healthy cells. Therefore, cytotoxicity screening is a non-negotiable step in the evaluation process. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability.[19]

Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[21]

Procedure:

  • Cell Culture: Seed a relevant cell line (e.g., a normal human fibroblast line like HDFs, or a cell line relevant to the target disease) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazolones for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the treatment media. Add 100 µL of fresh serum-free media and 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.[20][22]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at a wavelength between 570-590 nm.

  • Calculation: Express the cell viability as a percentage relative to the vehicle-treated control cells.

    • % Cell Viability = (Absorbance_sample / Absorbance_control) * 100

  • CC50 Determination: Plot the % cell viability against the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Conclusion

This guide provides a robust and validated framework for the synthesis and evaluation of novel pyrazolone-based antioxidants. By following these detailed protocols—from the rational synthesis via the Knorr condensation to the comprehensive in vitro evaluation of both efficacy (DPPH, ABTS) and safety (MTT)—researchers can efficiently identify and characterize promising lead compounds. The key to success lies in meticulous execution, careful data analysis, and a thorough understanding of the chemical and biological principles underlying each step. This structured approach significantly enhances the potential for discovering next-generation antioxidant therapeutics for a wide range of oxidative stress-related diseases.

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  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
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  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]
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  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives.
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  • DPPH Radical Scavenging Assay. MDPI. [Link]
  • ABTS Radical Scavenging Assay Method. Scribd. [Link]
  • Can you suggest a relevant protocol for ABTS radical scavenging assay?.
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  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
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Application Note: Elucidating Pyrazolone Tautomerism Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Nature of Pyrazolones

Pyrazolones are a cornerstone class of heterocyclic compounds, renowned for their extensive applications in pharmaceuticals as analgesic, anti-inflammatory, and antimicrobial agents, as well as in the dye industry.[1][2] A key feature governing their chemical reactivity, biological activity, and physicochemical properties is their existence in a dynamic equilibrium between multiple tautomeric forms.[1] The three principal prototropic tautomers are the hydroxyl-pyrazole (OH-form), the keto-amine (NH-form), and the keto-methylene (CH-form). The predominant tautomer is highly sensitive to the molecular environment, including the solvent, temperature, and the nature of substituents on the pyrazolone ring.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for investigating these tautomeric equilibria.[3][4] It allows for both the unambiguous structural identification of the coexisting forms and the precise quantification of their relative populations, providing critical insights for drug design and materials science. This guide provides a detailed experimental framework for studying pyrazolone tautomerism using modern NMR techniques.

The Tautomeric Landscape of Pyrazolones

The tautomeric equilibrium in pyrazolones involves the migration of a proton and a concurrent shift of double bonds. Understanding the distinct structures is the first step in their characterization.

Caption: Prototropic tautomeric forms of a generic 5-pyrazolone.

Core Principles: Why NMR is the Method of Choice

The utility of NMR in studying tautomerism hinges on the rate of interconversion (chemical exchange) relative to the NMR timescale.[3]

  • Slow Exchange: If the tautomers interconvert slowly, the NMR spectrum will show a distinct set of signals for each species. The relative ratio of these tautomers can be determined directly by integrating their respective signals.[3][5]

  • Fast Exchange: If the interconversion is rapid, the spectrum will display a single set of population-averaged signals. The chemical shifts will be a weighted average of the shifts of the individual tautomers.

  • Intermediate Exchange: This regime leads to significant line broadening, often to the point where signals may disappear into the baseline.

By manipulating experimental conditions, particularly temperature, it is often possible to shift from a fast to a slow exchange regime, allowing for the detailed characterization of the individual tautomers.[6]

Key NMR observables for distinguishing tautomers include:

  • ¹H and ¹³C Chemical Shifts: The hybridization and electronic environment of carbon and hydrogen atoms differ significantly between tautomers. For instance, the C4 position is an sp²-hybridized methine in the OH-form but an sp³-hybridized methylene in the NH- and CH-forms, resulting in vastly different ¹³C chemical shifts.

  • ¹⁵N Chemical Shifts: ¹⁵N NMR is exceptionally sensitive to the electronic environment of nitrogen atoms. The chemical shifts of the "pyrrolic" versus "pyridinic" nitrogen atoms in the different tautomers provide definitive structural evidence.[7][8]

  • Signal Integration: In the slow exchange regime, the integral of a specific proton signal is directly proportional to the molar population of that tautomer, enabling the calculation of the equilibrium constant (KT).[9]

Experimental Strategy: A Self-Validating Workflow

A robust study of pyrazolone tautomerism requires a systematic approach where experimental choices are made to probe the system comprehensively. The following workflow illustrates the logical progression of such a study.

Sources

Application Note: High-Throughput Screening of 3-Methyl-1-phenyl-1H-pyrazol-5-ol Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to identify potential anticancer agents from a library of 3-Methyl-1-phenyl-1H-pyrazol-5-ol derivatives. This class of compounds, which includes the clinically approved drug Edaravone, has shown significant therapeutic potential across various disease areas, including oncology.[1][2][3][4] This document details a robust, cell-based phenotypic screening protocol using the human breast cancer cell line MCF-7 and the highly sensitive CellTiter-Glo® Luminescent Cell Viability Assay.[5][6][7] We offer a step-by-step methodology, from assay development and validation to primary screening, data analysis, and hit confirmation. The protocols and workflows described herein are designed to be readily implemented in a standard HTS laboratory setting, providing a reliable framework for the discovery of novel pyrazole-based therapeutic candidates.

Introduction: The Therapeutic Promise of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[3][4] Derivatives of this compound, in particular, have garnered significant attention due to their demonstrated efficacy as antioxidant, anti-inflammatory, and anticancer agents.[1][2][3] The notable example of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, underscores the therapeutic potential inherent in this chemical class.

Recent studies have highlighted the anticancer properties of pyrazole derivatives, with many exhibiting cytotoxic effects against various cancer cell lines.[1][2][4] The mechanisms of action are often multifaceted, ranging from the induction of apoptosis to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as those regulated by protein kinases.[4] Given this compelling background, the systematic screening of libraries of this compound derivatives represents a promising strategy for the identification of novel and potent anticancer drug candidates.

This application note outlines a detailed protocol for a primary HTS campaign designed to identify cytotoxic derivatives against the MCF-7 human breast cancer cell line, a well-characterized and widely used model for estrogen receptor-positive breast cancer.[8][9][10][11]

Assay Principle and Design

The primary screening assay is a cell-based, homogeneous "add-mix-measure" assay that quantifies cell viability by measuring intracellular ATP levels.[6][7] The principle relies on the fact that ATP is a key indicator of metabolically active, viable cells.[6][7] The CellTiter-Glo® Luminescent Cell Viability Assay utilizes a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[5][6][7] A decrease in the luminescent signal upon treatment with a test compound indicates a reduction in cell viability, suggesting potential cytotoxic or cytostatic activity.

This assay format is highly amenable to HTS in 384-well plates due to its simplicity, robustness, and high sensitivity.[5][6][7] The workflow minimizes pipetting steps and does not require cell washing, making it efficient and reducing the potential for errors.[6]

HTS_Workflow cluster_prep Preparation cluster_screen HTS Primary Screen (384-well plates) cluster_analysis Data Analysis & Hit Identification Compound_Library 3-Methyl-1-phenyl-1H- pyrazol-5-ol Derivatives (in DMSO) Compound_Addition Add Compounds (10 µM) Compound_Library->Compound_Addition MCF7_Culture MCF-7 Cell Culture Seeding Seed MCF-7 Cells MCF7_Culture->Seeding Incubation1 Incubate (24h) Seeding->Incubation1 Incubation1->Compound_Addition Incubation2 Incubate (48h) Compound_Addition->Incubation2 CTG_Addition Add CellTiter-Glo® Reagent Incubation2->CTG_Addition Incubation3 Incubate (10 min) CTG_Addition->Incubation3 Luminescence_Reading Read Luminescence Incubation3->Luminescence_Reading Data_Normalization Normalize Data Luminescence_Reading->Data_Normalization Z_Factor Calculate Z'-Factor Data_Normalization->Z_Factor Hit_Selection Select Hits (% Inhibition > 50%) Z_Factor->Hit_Selection

Figure 1: High-Throughput Screening Workflow for Anticancer Activity.

High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format and assumes the use of standard automated liquid handling systems for compound dispensing and reagent addition.

Materials and Reagents
  • Cell Line: MCF-7 human breast cancer cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[10][11]

  • Assay Plates: 384-well, solid white, flat-bottom, tissue culture-treated plates.

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: Doxorubicin (a known cytotoxic agent).

  • Negative Control: 0.1% DMSO in culture medium.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Other Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

Cell Culture and Seeding
  • Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Passage cells every 3-4 days when they reach 80-90% confluency.[10]

  • On the day of the assay, harvest cells using Trypsin-EDTA and perform a cell count to determine viability (should be >95%).

  • Dilute the cell suspension in culture medium to a final concentration of 20,000 cells/mL.

  • Using a multi-drop dispenser, seed 25 µL of the cell suspension (500 cells/well) into each well of the 384-well assay plates.

  • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Addition
  • Prepare a compound plate by diluting the stock library of this compound derivatives to an intermediate concentration.

  • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 25 nL) of the compounds, positive control (Doxorubicin, final concentration 1 µM), and negative control (DMSO) to the assay plates. The final concentration of the test compounds should be 10 µM with a final DMSO concentration of 0.1%.

  • Incubate the assay plates for 48 hours at 37°C and 5% CO2.

Luminescence Detection
  • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[7]

  • Add 25 µL of CellTiter-Glo® reagent to each well of the 384-well plates.[7]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Read the luminescence on a plate reader.

Parameter Condition
Cell Line MCF-7
Plate Format 384-well, solid white
Seeding Density 500 cells/well
Compound Concentration 10 µM
Final DMSO Concentration 0.1%
Incubation Time 48 hours
Detection Reagent CellTiter-Glo®
Readout Luminescence
Positive Control Doxorubicin (1 µM)
Negative Control 0.1% DMSO

Table 1: Summary of HTS Assay Parameters.

Data Analysis and Hit Identification

Data Normalization and Quality Control
  • Normalization: The raw luminescence data from each plate should be normalized to the plate's internal controls. The percent inhibition for each test compound is calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[12][13][14][15][16] It is calculated using the signals from the positive and negative controls:

    Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    An assay is considered excellent for HTS if the Z'-factor is > 0.5.[13][15]

Hit Identification

A "hit" is a compound that demonstrates a significant and reproducible biological effect in the primary screen. For this cytotoxicity assay, a common hit criterion is a percent inhibition greater than 50%. Hits should be selected from plates that have an acceptable Z'-factor.

Data_Analysis_Pipeline Raw_Data Raw Luminescence Data Normalization Calculate % Inhibition Raw_Data->Normalization QC Calculate Z'-Factor per plate Normalization->QC Hit_Calling Identify Primary Hits (% Inhibition > 50%) QC->Hit_Calling Confirmation_Screen Hit Confirmation Screen (re-test hits) Hit_Calling->Confirmation_Screen Dose_Response Dose-Response Analysis (IC50 determination) Confirmation_Screen->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Candidates Lead Candidates SAR_Analysis->Lead_Candidates

Figure 2: Data Analysis and Hit Progression Pipeline.

Hit Confirmation and Dose-Response Analysis

Hit Confirmation

All primary hits should be re-tested under the same assay conditions to confirm their activity and eliminate false positives. This is typically done in triplicate.

Dose-Response Analysis

Confirmed hits should be further characterized by generating a dose-response curve to determine their potency (IC50 value). This involves testing the compounds over a range of concentrations (e.g., a 10-point, 3-fold serial dilution).

  • Prepare serial dilutions of the confirmed hit compounds.

  • Perform the CellTiter-Glo® assay as described above with the different compound concentrations.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) model using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration at which the compound inhibits 50% of cell viability.[17][18][19][20][21]

Compound ID Primary Screen (% Inhibition) Confirmed Hit? IC50 (µM)
PMPD-0018.2No> 50
PMPD-00265.7Yes5.3
PMPD-00392.1Yes1.2
PMPD-00415.4No> 50
Doxorubicin98.5N/A0.08

Table 2: Example Data from Primary Screen, Hit Confirmation, and Dose-Response Analysis.

Troubleshooting

Issue Potential Cause Solution
Low Z'-Factor (<0.5) - Inconsistent cell seeding- High variability in controls- Suboptimal assay window- Ensure proper mixing of cell suspension before seeding.- Check liquid handling precision.- Optimize positive control concentration.
High Plate-to-Plate Variability - Edge effects- Inconsistent incubation times- Do not use the outer wells of the plate.- Ensure consistent timing for reagent addition and reading.
False Positives - Compound autofluorescence/luminescence- Compound precipitation- Perform a counter-screen with the detection reagent in the absence of cells.- Check compound solubility in the assay medium.
False Negatives - Low compound potency- Inactive compound batch- Consider a higher screening concentration if appropriate.- Confirm compound identity and purity.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the high-throughput screening of this compound derivatives to identify novel anticancer agents. By leveraging a validated cell-based assay and a systematic data analysis workflow, researchers can efficiently screen large compound libraries and progress promising hits towards lead optimization. This approach facilitates the discovery of new therapeutic candidates from a chemically rich and biologically active class of compounds, ultimately contributing to the development of new treatments for cancer.

References

  • A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Z-Factor Calculator. PunnettSquare Tools.
  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. National Institutes of Health.
  • HTS384 Screening Methodology. National Cancer Institute.
  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. National Institutes of Health.
  • Z-factor. Wikipedia.
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  • Analysis of HTS data. Cambridge MedChem Consulting.
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  • Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. MDPI.
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  • A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Oreate AI.
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  • Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. Ubigene.
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  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • MCF7 [MCF-7] Cell Line. Elabscience.
  • Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. BellBrook Labs.
  • Breast Cancer Cells Can Evade Apoptosis-Mediated Selective Killing by a Novel Small Molecule Inhibitor of Bcl-2. AACR Journals.
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The Versatile Keystone: 3-Methyl-1-phenyl-1H-pyrazol-5-ol as a Pivotal Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a compound known by many names including 1-Phenyl-3-methyl-5-pyrazolone (PMP) and the pharmaceutical active Edaravone, stands as a cornerstone intermediate in organic synthesis.[1][2][3] Its unique structural features, particularly the reactive C4 position and keto-enol tautomerism, bestow upon it a remarkable chemical versatility. This guide provides an in-depth exploration of its synthetic utility, moving beyond simple procedural lists to explain the underlying chemical principles. We will detail its application in the synthesis of vibrant pyrazolone dyes, its critical role in pharmaceuticals as both a potent antioxidant drug and a scaffold for new therapeutic agents, and its utility in constructing complex molecules through multicomponent reactions.[1][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this indispensable chemical building block.

Core Chemical Reactivity: The Source of Versatility

The synthetic power of this compound (PMP) stems from its dynamic structural nature. The molecule exists as a mixture of three principal tautomers: the OH-form (pyrazol-5-ol), the CH-form (pyrazolin-5-one), and the NH-form.[6] This equilibrium is solvent-dependent, but the CH-form is particularly significant as it contains an "active methylene" group at the C4 position, flanked by two carbonyl groups (one actual and one enolic). This makes the C4 protons acidic and the corresponding carbanion a potent nucleophile, forming the basis for many of its key reactions.

The primary modes of reactivity that make PMP an invaluable intermediate are:

  • Electrophilic Substitution at C4: The electron-rich nature of the ring and the active methylene group make the C4 position highly susceptible to attack by electrophiles. This is the foundational reaction for creating azo dyes and for condensations with aldehydes.

  • Condensation Reactions: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones.[7][8]

  • Acylation: The molecule can undergo regioselective C-acylation at the C4 position or O-acylation at the hydroxyl group of the enol tautomer, depending on the reaction conditions.[9][10]

  • Scaffolding for Drug Design: The pyrazolone core is a recognized "privileged scaffold" in medicinal chemistry, and PMP serves as the starting point for a multitude of derivatives with diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][11][12]

Application in Dyestuff Chemistry: Synthesis of Pyrazolone Azo Dyes

Historically and commercially, one of the most significant applications of PMP is in the synthesis of azo dyes.[3][5][13] These dyes are known for their bright colors, good lightfastness, and are used extensively in textiles, leather, and pigments.[14][15] The synthesis hinges on the coupling reaction between a diazonium salt and the electron-rich C4 position of PMP.

Mechanism: Electrophilic Azo Coupling

The reaction proceeds via an electrophilic aromatic substitution mechanism. An aromatic primary amine is first converted into a highly reactive diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to prevent decomposition. This diazonium salt then acts as the electrophile, attacking the nucleophilic C4 carbon of PMP, which is typically activated by performing the reaction in a slightly alkaline medium.

Workflow for Azo Dye Synthesis

Azo Dye Synthesis Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Aromatic Amine (e.g., Aniline) Diazonium Diazonium Salt [Ar-N₂]⁺Cl⁻ Amine->Diazonium NaNO2_HCl NaNO₂ + HCl (aq) NaNO2_HCl->Diazonium IceBath 0–5 °C IceBath->Diazonium  Crucial for stability AzoDye Pyrazolone Azo Dye Diazonium->AzoDye Electrophilic Attack at C4 PMP 3-Methyl-1-phenyl- 1H-pyrazol-5-ol (PMP) PMP->AzoDye Base Alkaline Medium (e.g., NaOH) Base->PMP  Activates C4 position caption Workflow for Pyrazolone Azo Dye Synthesis.

Caption: Workflow for Pyrazolone Azo Dye Synthesis.

Protocol 1: Synthesis of a Generic Pyrazolone Azo Dye

This protocol describes the synthesis of a representative red azo dye from aniline and PMP.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Aniline93.13100.93 g (0.92 mL)
Concentrated HCl36.46~302.5 mL
Sodium Nitrite (NaNO₂)69.0010.50.72 g
This compound (PMP)174.20101.74 g
Sodium Hydroxide (NaOH)40.00~200.8 g
Water (distilled)--~100 mL
Ice--As needed

Procedure:

  • Diazonium Salt Preparation:

    • In a 250 mL beaker, dissolve aniline (10 mmol) in a mixture of 2.5 mL of concentrated HCl and 20 mL of water.

    • Cool the resulting solution to 0–5 °C in an ice-salt bath with constant stirring.

    • Separately, dissolve sodium nitrite (10.5 mmol) in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15 minutes, ensuring the temperature never exceeds 5 °C. Stir for an additional 15 minutes after the addition is complete. The formation of the diazonium salt is now complete.

  • Coupling Reaction:

    • In a separate 400 mL beaker, dissolve PMP (10 mmol) in 50 mL of 1.6% aqueous sodium hydroxide solution.

    • Cool this solution to 5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the PMP solution with vigorous stirring.

    • A brightly colored precipitate (typically red or orange) will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the solid dye product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the product in an oven at 60-70 °C.

    • The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to obtain a purified sample.

Pharmaceutical Applications: From Neuroprotection to Drug Scaffolding

The pyrazolone ring is a privileged structure in medicinal chemistry, and PMP is at the forefront of its therapeutic applications.[6][12]

Edaravone: A Potent Radical Scavenger

PMP is the active pharmaceutical ingredient (API) known as Edaravone.[2][16] It is a potent antioxidant and free radical scavenger used clinically for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[11][16][17] Its neuroprotective effects are attributed to its ability to quench reactive oxygen species (ROS) like hydroxyl radicals and peroxyl radicals, thereby reducing oxidative stress and subsequent neuronal damage.[17][18] The synthesis of Edaravone for pharmaceutical use is a highly optimized version of the classic PMP synthesis.[6]

Protocol 2: Laboratory Synthesis of this compound (Edaravone)

The most common and straightforward synthesis involves the cyclocondensation of phenylhydrazine and ethyl acetoacetate.[6][19][20]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mol)Mass/Volume
Phenylhydrazine108.140.110.8 g (10 mL)
Ethyl Acetoacetate130.140.113.0 g (12.7 mL)
Glacial Acetic Acid60.05-20 mL
Ethanol46.07-For recrystallization

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (0.1 mol), ethyl acetoacetate (0.1 mol), and 20 mL of glacial acetic acid.

    • Causality Note: Acetic acid acts as both a solvent and a catalyst for the condensation reaction.

  • Reflux:

    • Heat the mixture to reflux using a heating mantle. The solution will typically turn yellow to orange.

    • Maintain the reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation:

    • After the reaction is complete, cool the flask to room temperature, and then further cool it in an ice bath.

    • Crystals of the product will precipitate out of the solution.

    • Collect the crude product by vacuum filtration.

  • Purification:

    • Wash the crystals with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

    • Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form pure, off-white to white crystals.[16]

    • Filter the purified crystals and dry them completely. The expected melting point is around 127-130 °C.

Multicomponent Reactions: The Knoevenagel-Michael Tandem

The active methylene group of PMP is a superb nucleophile for C-C bond formation. A prominent example is the tandem Knoevenagel condensation followed by a Michael addition with aromatic aldehydes.[7][8][21] This reaction efficiently produces 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are themselves investigated for antioxidant and anticancer activities.[4]

Mechanism and Workflow

First, one molecule of PMP undergoes a Knoevenagel condensation with an aldehyde to form an arylidene intermediate (a pyrazolone-based chalcone analog). This intermediate contains an electron-deficient double bond, making it an excellent Michael acceptor. A second molecule of PMP then acts as a Michael donor, attacking the β-carbon of the double bond to form the final bis-adduct. This entire sequence can often be performed in one pot.[7][21]

Workflow for Bis-Pyrazolone Synthesis

Knoevenagel_Michael_Workflow cluster_step1 cluster_step2 PMP1 PMP (Molecule 1) Knoevenagel_Intermediate Arylidene Intermediate (Michael Acceptor) PMP1->Knoevenagel_Intermediate Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Knoevenagel_Intermediate Catalyst Catalyst (e.g., NaOAc, Base) Catalyst->Knoevenagel_Intermediate Final_Product 4,4'-(Arylmethylene)bis(pyrazol-5-ol) Knoevenagel_Intermediate->Final_Product PMP2 PMP (Molecule 2) (Michael Donor) PMP2->Final_Product caption Tandem Knoevenagel-Michael Reaction Workflow.

Caption: Tandem Knoevenagel-Michael Reaction Workflow.

Protocol 3: Synthesis of 4,4'-(Phenylmethylene)bis(this compound)

This protocol is adapted from procedures using simple catalysts at room temperature.[4]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound (PMP)174.202.00.348 g
Benzaldehyde106.121.00.106 g (0.1 mL)
Sodium Acetate (NaOAc) Solution (1M)82.030.10.1 mL
Ethanol (70% aqueous)--10 mL

Procedure:

  • Reaction Mixture:

    • In a 50 mL flask, dissolve PMP (2.0 mmol) and benzaldehyde (1.0 mmol) in 10 mL of 70% aqueous ethanol.

    • Stir the mixture at room temperature until a clear solution is obtained.

  • Catalysis:

    • Add the 1M sodium acetate solution (0.1 mL) to the flask.

    • Causality Note: Sodium acetate is a mild base that catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition by facilitating the formation of the pyrazolone enolate.

    • Stir the reaction mixture at room temperature. A precipitate usually begins to form within 30-60 minutes.

  • Isolation:

    • Continue stirring for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

    • Collect the white solid product by vacuum filtration.

    • Wash the product with a small amount of cold 50% ethanol to remove any unreacted starting materials and the catalyst.

  • Drying:

    • Dry the purified product in a desiccator or a low-temperature oven. The reaction typically affords a high yield of the pure bis-adduct, often without the need for further purification.[4]

Conclusion

This compound is far more than a simple chemical. It is a synthetically powerful and economically important intermediate whose utility spans multiple domains of chemical science. Its reactive nature allows for the straightforward synthesis of a vast array of dyes, complex pharmaceutical scaffolds, and the potent neuroprotective drug Edaravone. The protocols and principles outlined in this guide demonstrate the compound's robust and adaptable chemistry, confirming its status as an indispensable tool for researchers in both academic and industrial settings.

References

  • Bailly, C., & Mbemba, G. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(10), 115463. [Link]
  • PubMed. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.
  • ResearchGate. (n.d.). Synthesis of pyrazolone acid dyes 3aeg and their Fe (II) (6aeg) and Cu (II) (7aeg) complexes. [Link]
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  • Rojas, N., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(34). [Link]
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  • Higashi, Y., et al. (2006). Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger, for treatment of cardiovascular diseases. Recent Patents on Cardiovascular Drug Discovery, 1(1), 85-93. [Link]
  • Ghorbani‐Vaghei, R., & Malaekehpoor, S. M. (2015). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. New Journal of Chemistry, 39(4), 2538-2542. [Link]
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. [Link]
  • Ion, A. E., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(21), 7244. [Link]
  • ResearchGate. (n.d.).
  • Al-Ghorbani, M., et al. (2016). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. Scientific Reports, 6, 22542. [Link]
  • ResearchGate. (n.d.). One-pot synthesis of this compound (7b) and furopyrazole 5c–f. [Link]
  • Ghavipanjeh, F., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 18, 2697-2704. [Link]
  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2025).
  • ResearchGate. (n.d.). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. [Link]
  • ResearchGate. (n.d.). Synthesis of this compound (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B). [Link]
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  • Semantic Scholar. (n.d.).
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Mastering the C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Acylpyrazolones

The pyrazolone core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and useful chemical properties.[1][2] Among these, 4-acyl-3-methyl-1-phenyl-pyrazol-5-ones are particularly valuable synthetic intermediates. These compounds serve as crucial building blocks for various pharmaceuticals and are notable for their potent metal-chelating abilities, finding applications in extraction and separation sciences.[3][4] The strategic introduction of an acyl group at the C-4 position of the pyrazolone ring is a key transformation that unlocks access to this diverse chemical space.

This application note provides a comprehensive guide to the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, also known as Edaravone when referring to its keto-enol tautomer.[2] We will delve into the mechanistic underpinnings of the reaction, present a robust and field-proven protocol, and offer insights to ensure successful and reproducible outcomes for researchers in drug development and synthetic chemistry.

Understanding the Reaction: Mechanism and Key Considerations

The C-acylation of 3-methyl-1-phenyl-pyrazol-5-one is not as straightforward as a typical Friedel-Crafts acylation due to the tautomeric nature of the starting material and the presence of multiple reactive sites (C-4, O-5, and N-1).[5] Direct acylation without careful control of reaction conditions often leads to a mixture of C-acylated and O-acylated products, with the latter often being the major component.[3][6]

The most successful and widely adopted method for selective C-acylation involves the use of calcium hydroxide in a non-polar aprotic solvent like dioxane.[4][6] This protocol, originally developed by Jensen, offers high yields and selectivity, overcoming the drawbacks of earlier methods like Claisen condensation or Fries rearrangement which were plagued by low yields and the formation of colored byproducts.[4][6]

The key to this selectivity lies in the dual role of calcium hydroxide:

  • Enolate Formation and Chelation: 3-Methyl-1-phenyl-pyrazol-5-one exists in a tautomeric equilibrium between the keto and enol forms. Calcium hydroxide, a base, deprotonates the enolic hydroxyl group, pushing the equilibrium towards the enolate. This enolate then forms a stable calcium complex, effectively protecting the oxygen atom from acylation.[6][7]

  • Acid Scavenging: The acylation reaction, typically using an acyl chloride, generates hydrogen chloride (HCl) as a byproduct. The excess calcium hydroxide neutralizes the liberated HCl, maintaining the basicity of the reaction medium and preventing the decomposition of the calcium-pyrazolone complex.[3][6]

Failure to form the calcium complex prior to the addition of the acylating agent will predominantly result in the formation of the thermodynamically less stable but kinetically favored O-acylated product.[3][6]

Sources

Application Note & Protocols: Synthesis of Metal Complexes with Pyrazolone Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazolone Ligands in Coordination Chemistry

Pyrazolone and its derivatives represent a highly versatile class of heterocyclic compounds that have garnered significant interest in coordination chemistry.[1] Their robust framework, combined with the presence of multiple donor atoms (nitrogen and oxygen), allows them to form stable complexes with a wide array of metal ions.[1][2] These metal complexes are not merely structural curiosities; they exhibit a rich spectrum of applications, from catalysis and functional materials to pigments and dyes.[1]

For professionals in drug development, pyrazolone-based metal complexes are particularly compelling. The coordination of a metal ion to a pyrazolone-based ligand can significantly enhance the parent ligand's biological activity.[2][3] Numerous studies have reported potent anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties for these compounds, positioning them as promising candidates for next-generation therapeutics.[1][4][5][6] This guide provides a detailed overview of the synthesis and characterization of these important complexes, offering both foundational knowledge and practical, step-by-step protocols.

Theoretical Background: Understanding Pyrazolone Ligands

A deep understanding of the ligand's structure and electronic properties is paramount to successfully synthesizing and modifying metal complexes.

2.1. Tautomerism and Structure

Pyrazolone ligands can exist in several tautomeric forms (keto-enol, imine-enamine), which influences their coordination behavior.[1][7] The most common precursor, 4-acyl-5-pyrazolone, is a β-diketone analogue that readily forms stable chelates.[8][9] A prevalent synthetic modification involves the condensation of a pyrazolone derivative (like 4-aminoantipyrine or 4-acylpyrazolone) with an aldehyde, amine, or hydrazine to create more complex Schiff base ligands.[8] This modification expands the coordination possibilities and allows for fine-tuning of the complex's steric and electronic properties.

2.2. Coordination Modes

The versatility of pyrazolone ligands stems from their ability to coordinate to metal centers in various ways. The specific coordination mode depends on the ligand's structure, the metal ion, and the reaction conditions. Common modes include:

  • O,O-Chelation: Acylpyrazolones typically act as bidentate ligands, coordinating through the two oxygen atoms of the β-diketone moiety to form a stable six-membered ring with the metal ion.[9]

  • N,O-Chelation: Schiff base derivatives often coordinate in a bidentate fashion through a nitrogen atom (e.g., from an imine group) and an oxygen atom (from the pyrazolone ring or a phenolic group).[8]

  • Bridging: The pyrazole nitrogen atoms can act as bridging units, connecting two or more metal centers to form binuclear or polynuclear complexes.[1][10]

G cluster_0 Common Coordination Modes M Metal Ion (M) O1 Oxygen M->O1 O2 Oxygen M->O2 N1 Nitrogen M->N1 O3 Oxygen M->O3 N_bridge1 N (Bridge) M->N_bridge1 N_bridge2 N (Bridge) M2 M M2->N_bridge2 L1 O,O-Chelation (e.g., Acylpyrazolone) L2 N,O-Chelation (e.g., Schiff Base) L3 Bridging Mode

Caption: Common coordination modes of pyrazolone-based ligands.

General Synthetic Strategies & Workflow

The synthesis of metal complexes with pyrazolone ligands typically follows a straightforward solution-based methodology. The general approach involves the reaction of the pyrazolone-based ligand with a suitable metal salt in an appropriate solvent.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol and methanol are the most common solvents due to their ability to dissolve both the organic ligands and many metal salts (like acetates, chlorides, or nitrates). For less soluble compounds, solvents like DMSO or DMF may be required.[11]

  • Metal Salt Anion: The choice of the metal salt's counter-ion (e.g., Cl⁻, NO₃⁻, CH₃COO⁻) can influence the final structure and solubility of the complex. Acetates are often preferred as they can act as a base to facilitate the deprotonation of the ligand for coordination.

  • Temperature and Reaction Time: Many complexation reactions proceed readily at room temperature, while others require heating under reflux to overcome kinetic barriers and ensure complete reaction.[2][12] Reaction times typically range from 1 to 4 hours.

  • pH Adjustment: For ligands that need to be deprotonated to coordinate, the pH of the solution may need to be adjusted. This is often achieved by adding a weak base like triethylamine or by using a metal salt (e.g., acetate) that can act as a proton acceptor.[2]

G start Start ligand_prep Prepare Ligand Solution (e.g., in Ethanol) start->ligand_prep metal_prep Prepare Metal Salt Solution (e.g., Cu(OAc)₂·H₂O in Water/Ethanol) start->metal_prep mixing Combine Solutions (Stirring) ligand_prep->mixing metal_prep->mixing reaction Reaction (Room Temp or Reflux) mixing->reaction precipitation Precipitate Formation reaction->precipitation isolation Isolate Complex precipitation->isolation washing Wash Precipitate (with Solvent, e.g., Ethanol, Ether) isolation->washing drying Dry Complex (Vacuum Desiccator or Oven) washing->drying characterization Characterization (FT-IR, UV-Vis, etc.) drying->characterization end End characterization->end

Sources

methodology for assessing the anticancer activity of pyrazolone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methodology for Assessing the Anticancer Activity of Pyrazolone Compounds Audience: Researchers, scientists, and drug development professionals.

An Integrated Strategy for Evaluating the Anticancer Potential of Novel Pyrazolone Compounds

Introduction: The Emergence of Pyrazolones in Oncology

The pyrazolone scaffold, a five-membered heterocyclic ring, has garnered significant attention in medicinal chemistry due to its wide range of chemotherapeutic properties.[1] These compounds and their derivatives are recognized as "privileged structures" because they can interact with a diverse array of biological targets.[2] In oncology, pyrazolone-based molecules have demonstrated remarkable potential, exhibiting activities such as the inhibition of key signaling proteins like receptor tyrosine kinases (EGFR, VEGFR), cyclin-dependent kinases (CDKs), and components of the MAPK pathway.[1][3] Furthermore, various pyrazolone derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, making them promising candidates for novel anticancer drug development.[1][4][5]

This guide provides a comprehensive, multi-faceted methodology for the systematic evaluation of novel pyrazolone compounds, progressing from initial high-throughput screening to detailed mechanistic and in vivo efficacy studies. The protocols outlined herein are designed to build a robust data package to validate a compound's anticancer activity and elucidate its mechanism of action.

Part 1: In Vitro Assessment of Anticancer Activity

The initial phase of evaluation focuses on cell-based assays to determine a compound's cytotoxicity and to gain preliminary insights into its mode of action.

Foundational Cytotoxicity Screening: Determining Potency (IC₅₀)

Scientific Rationale: The first critical step is to determine the effective concentration at which a pyrazolone compound inhibits cancer cell viability. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency. This is most commonly assessed using metabolic assays that measure the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[6] The MTT assay is a cost-effective and widely adopted standard for this purpose.[7][8][9]

G cluster_prep Cell & Compound Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis P1 Culture selected cancer cell lines (e.g., A549, MCF-7) A1 Seed cells in 96-well plates (5,000-10,000 cells/well) P1->A1 P2 Prepare serial dilutions of pyrazolone compound in DMSO/media A3 Treat cells with compound dilutions for 48-72h P2->A3 A2 Incubate for 24h to allow attachment A1->A2 A2->A3 A4 Add MTT reagent (0.5 mg/mL final conc.) A3->A4 A5 Incubate for 4h at 37°C (Formazan crystal formation) A4->A5 A6 Solubilize crystals with DMSO or SDS-HCl A5->A6 A7 Measure absorbance at 570 nm A6->A7 D1 Normalize data to vehicle control (100% viability) A7->D1 D2 Plot dose-response curve (% Viability vs. Log[Concentration]) D1->D2 D3 Calculate IC50 value using non-linear regression D2->D3

Caption: Workflow for determining IC₅₀ values using the MTT assay.

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Exposure: Incubate the cells with the compound for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.[11]

Summarize the results in a table for clear comparison across different cell lines.

Compound IDCancer Cell LineIC₅₀ (µM) ± SDSelectivity Index
Pyrazolone-XA549 (Lung)1.98 ± 0.2110.1
Pyrazolone-XMCF-7 (Breast)5.80 ± 0.453.5
Pyrazolone-XHCT-116 (Colon)8.71 ± 0.982.3
Pyrazolone-XBEAS-2B (Normal)20.0 ± 1.50-
DoxorubicinA549 (Lung)0.13 ± 0.02-
Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells.
Mechanism of Action: Cell Cycle Analysis

Scientific Rationale: Many effective anticancer agents function by disrupting the cell division cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently inducing cell death.[4] Flow cytometry analysis of DNA content using a fluorescent intercalating dye like Propidium Iodide (PI) is the gold-standard method to quantify the percentage of cells in each phase of the cell cycle.[12][13][14] This allows for the determination of whether a pyrazolone compound induces cytostatic effects.

  • Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells) in 6-well plates. After 24 hours, treat with the pyrazolone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in 0.5 mL of PI/RNase Staining Buffer.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.2 ± 3.120.5 ± 2.514.3 ± 1.8
Pyrazolone-X (IC₅₀)78.9 ± 4.510.1 ± 1.911.0 ± 2.1
Pyrazolone-X (2x IC₅₀)85.1 ± 3.85.6 ± 1.29.3 ± 1.5

This example data suggests a G0/G1 phase arrest.

Mechanism of Action: Apoptosis Induction

Scientific Rationale: A crucial characteristic of a successful anticancer drug is its ability to induce apoptosis, or programmed cell death.[16] It is vital to confirm that cell death occurs via this controlled pathway rather than necrosis.[17] Key hallmarks of apoptosis include the externalization of phosphatidylserine (detected by Annexin V), loss of mitochondrial membrane potential, and the activation of a cascade of cysteine proteases known as caspases.[18][19]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., FAS) ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Ligand binding & DISC formation Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC release Bax Bax Bax->Mito promotes pore formation Bcl2 Bcl-2 Bcl2->Mito inhibits ProCasp9 Pro-Caspase-9 CytoC->ProCasp9 Apoptosome formation Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Pyrazolone Pyrazolone Compound Pyrazolone->Bax Pyrazolone->Bcl2 Casp3 Active Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Key signaling pathways of apoptosis induction.

  • Cell Treatment: Culture and treat cells with the pyrazolone compound as described in Protocol 2.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL solution) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.

  • Interpretation:

    • Viable cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Target Validation by Western Blotting

Scientific Rationale: To understand the molecular underpinnings of the compound's activity, Western blotting is used to measure changes in the expression levels of key regulatory proteins. This can confirm the observations from other assays (e.g., apoptosis, cell cycle arrest) and identify specific pathways being modulated.[20] For pyrazolones, key targets often include proteins involved in cell cycle control (CDKs, p21, p53) and apoptosis (Bcl-2 family proteins, caspases, PARP).[1][21]

  • Protein Extraction: Treat cells with the pyrazolone compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, CDK2) overnight at 4°C.[22][23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across treatments.

Part 2: In Vivo Evaluation of Antitumor Efficacy

Scientific Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they do not replicate the complex biological environment of a living organism. In vivo studies are therefore a mandatory step to evaluate a compound's therapeutic efficacy, pharmacokinetics, and potential toxicity.[24] The human tumor xenograft model in immunocompromised mice is the most widely used preclinical model for this purpose.[25][26][27]

G cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis S1 Select immunocompromised mice (e.g., Athymic Nude, SCID) S3 Subcutaneously inject cells (e.g., 5x10^6 cells) into flank of mice S1->S3 S2 Harvest cancer cells in exponential growth phase S2->S3 T1 Monitor tumor growth until average volume reaches ~100-150 mm³ S3->T1 T2 Randomize mice into groups (Vehicle, Pyrazolone-X, Positive Control) T1->T2 T3 Administer treatment daily (e.g., oral gavage, IP injection) T2->T3 T4 Measure tumor volume and body weight 2-3 times per week T3->T4 E1 Continue treatment for pre-determined period (e.g., 21 days) T4->E1 E2 Euthanize mice and excise tumors E1->E2 E3 Measure final tumor weight and volume E2->E3 E4 Analyze data: Tumor Growth Inhibition (TGI), body weight changes E3->E4

Caption: Workflow for an in vivo subcutaneous tumor xenograft study.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, pyrazolone compound at two doses, positive control). Administer the compound via the determined route (e.g., intraperitoneal injection, oral gavage) for a set period (e.g., 21 days).

  • Monitoring: Monitor tumor volume and mouse body weight 2-3 times per week. Observe for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, and excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and analyze for statistical significance. Evaluate toxicity based on body weight loss and clinical observations.

Treatment GroupFinal Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control1250 ± 150-+2.5 ± 1.0
Pyrazolone-X (25 mg/kg)650 ± 9548.0-1.5 ± 2.0
Pyrazolone-X (50 mg/kg)375 ± 7070.0-3.0 ± 2.5

Conclusion

This structured methodology provides a robust framework for the comprehensive assessment of pyrazolone compounds as potential anticancer agents. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and culminating in in vivo validation, researchers can build a compelling case for a compound's therapeutic potential. The integration of these diverse assays ensures a thorough understanding of not only if a compound works, but how it works, which is critical for successful drug development.

References

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). European Journal of Medicinal Chemistry.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). Drug Resistance Updates.
  • Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. (1996). Clinical Cancer Research.
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (2023). Molecules.
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2025). Journal of Heterocyclic Chemistry.
  • Discussion on methods/assays for apoptosis mediated by anticancer drugs. (2014). ResearchGate.
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  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy.
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  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (2020). Journal of Organic and Pharmaceutical Chemistry.
  • Cell-based Assay Protocol for Pyrazole Benzamide Compounds. (2025). BenchChem.
  • Cell cycle analysis through PI staining and following flow cytometry. (2023). ResearchGate.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2025). ResearchGate.
  • Conventional and microwave-assisted synthesis, anticancer evaluation, 99mTc-coupling and In-vivo study of some novel pyrazolone derivatives. (2022). Bioorganic Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.
  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2015). Pharmacological Reports.
  • Conventional and Microwave-Assisted Synthesis, Anticancer Evaluation, 99mTc-coupling and In-vivo Study of Some Novel Pyrazolone Derivatives. (2022). ResearchGate.
  • Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit. (2024). Cell Signaling Technology.
  • Apoptosis Assays. (2024). Thermo Fisher Scientific.
  • An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents. (2025). BenchChem.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2015). Molecules.
  • Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Molecular Biology.
  • MTT assay and its use in cell viability and proliferation analysis. (2024). Abcam.
  • Cell Viability/Growth Assays and Reagents. (2024). R&D Systems.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments.
  • CyQUANT XTT and MTT Assays for Cell Viability. (2024). Thermo Fisher Scientific.
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  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • Analysis by Western Blotting - Apoptosis. (2024). Bio-Rad.
  • Cell Cycle Analysis. (2024). Flow Cytometry Core Facility, University of Chicago.
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Application Notes and Protocols for the Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a crucial intermediate in the pharmaceutical industry. Notably, it serves as a key building block for Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] This guide offers a comprehensive overview of a reliable synthetic strategy, detailed experimental protocols, and in-depth explanations of the underlying chemical principles. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and scalability.

Introduction and Strategic Overview

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[3] The target compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, has garnered significant attention due to its role in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][4]

Several synthetic routes to this intermediate have been reported, often grappling with challenges such as the use of hazardous reagents, expensive catalysts, or the formation of impurities that complicate purification.[1] Early methods sometimes employed toxic reagents like tetraphosphorus decasulfide or phosphorous oxychloride, which are unsuitable for large-scale, industrial production due to safety and environmental concerns.[4][5]

The strategy detailed herein focuses on a robust and scalable approach that utilizes a protecting group strategy. This involves the initial synthesis of an N-protected pyrazolylpiperazine derivative, followed by a clean deprotection step to yield the final product. This methodology offers several advantages, including improved yields, simpler purification, and enhanced safety profiles, making it suitable for both laboratory and industrial settings.[1][6]

Reaction Mechanism and Rationale

The selected synthetic pathway involves two primary stages:

  • Formation of the Pyrazole Ring: This classic approach involves the cyclocondensation reaction between a β-keto-ester equivalent and phenylhydrazine.[3][7] In our case, an enamine intermediate is formed from a piperazine derivative and a β-keto-ester, which then undergoes cyclization with phenylhydrazine to form the stable pyrazole ring.

  • Deprotection: A protecting group on the piperazine nitrogen is subsequently removed to yield the target secondary amine. The choice of protecting group is critical; benzyl groups are particularly effective as they can be cleanly removed via catalytic hydrogenolysis, a mild and efficient method.[6]

This two-step process provides excellent control over the reaction and minimizes the formation of undesirable side products.

Detailed Experimental Protocols

This section outlines two effective protocols for the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Protocol 1: Synthesis via N-Benzyl Protected Intermediate and Hydrogenolysis

This protocol is advantageous for its high yield and purity of the final product. It begins with the commercially available 1-benzylpiperazine.

Reaction Scheme:

Reaction_Scheme_1 cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Deprotection Benzylpiperazine 1-Benzylpiperazine Intermediate_A Enamine Intermediate Benzylpiperazine->Intermediate_A + t-Butyl Acetoacetate Toluene, Reflux tBu_Acetoacetate t-Butyl Acetoacetate Protected_Product 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Intermediate_A->Protected_Product + Phenylhydrazine POCl3 Phenylhydrazine Phenylhydrazine (Cyclization) Final_Product 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Protected_Product->Final_Product H2, Pd/C Methanol

Caption: Synthesis via N-Benzyl Protected Intermediate.

Reagent/MaterialCAS No.Molecular Wt.Quantity (Example Scale)Notes
1-Benzylpiperazine2759-28-6176.263.0 mol (528.78 g)Commercially available
t-Butyl Acetoacetate1694-31-1158.20Stoichiometric amountReagent for enamine formation
Phenylhydrazine Hydrochloride59-88-1144.60Stoichiometric amountUsed for cyclization
Phosphorus Oxychloride (POCl₃)10025-87-3153.33As requiredCyclizing agent
Toluene108-88-392.14SolventUse anhydrous grade
Methanol67-56-132.04SolventFor hydrogenolysis
Palladium on Carbon (10% Pd/C)7440-05-3-Catalytic amount (e.g., 100g)Hydrogenolysis catalyst
Hydrogen Gas (H₂)1333-74-02.024 kg/cm ² pressureHigh-pressure gas, handle with care
  • Synthesis of 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine:

    • Synthesize the intermediate according to established literature procedures, which generally involve the reaction of 1-benzylpiperazine with a β-ketoester like t-butyl acetoacetate, followed by cyclization with phenylhydrazine using a dehydrating/cyclizing agent like POCl₃.[1]

    • The resulting product, 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is typically a viscous oil.[1]

  • Hydrogenolysis (Deprotection):

    • Charge a suitable autoclave with 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (e.g., 1.0 kg, 3.0 mol) and methanol (10.0 L).[6]

    • Stir the mixture at 30 °C to ensure complete dissolution.

    • Carefully purge the autoclave with nitrogen gas.

    • Under the nitrogen atmosphere, add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 100 g).[6]

    • Seal the autoclave and apply hydrogen gas pressure up to 4 kg/cm ².

    • Heat the reaction mixture to 45-50 °C and maintain for approximately 8 hours.[6]

    • In-Process Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Mobile phase example: Chloroform:Methanol 90:10).

    • Once the reaction is complete, cool the mixture to 30 °C and carefully vent the hydrogen gas, purging again with nitrogen.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure (vacuum) to remove the methanol.

    • The resulting solid is 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Protocol 2: Synthesis via N-Carboxylate Intermediate and Hydrolysis

This alternative route uses an ethyl piperazine-1-carboxylate protecting group, which is removed by basic hydrolysis.

Reagent/MaterialCAS No.Molecular Wt.Quantity (Example Scale)Notes
Ethyl Piperazine-1-carboxylate120-43-4158.20100 gStarting material
Ethyl Acetoacetate141-97-9130.1482.2 gReactant for pyrazole core
Phenylhydrazine100-63-0108.1468.4 gReactant for cyclization
Toluene108-88-392.141000 mLSolvent
Isopropyl Alcohol67-63-060.10SolventFor hydrolysis step
Potassium Hydroxide (KOH)1310-58-356.11As requiredBase for hydrolysis
  • Formation of Pyrazole Ring:

    • In a reaction vessel, dissolve ethyl piperazine-1-carboxylate (100 g) in toluene (1000 mL).[5]

    • Add ethyl acetoacetate (82.2 g) and heat the mixture to 100-110 °C for 24 hours.[5]

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add phenylhydrazine (68.4 g) over 15-20 minutes, maintaining the temperature below 10 °C.[5]

    • Allow the mixture to warm to 20-25 °C and stir for 3 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude N-protected intermediate.

  • Hydrolysis (Deprotection):

    • Dissolve the crude intermediate in isopropyl alcohol.

    • Add a solution of potassium hydroxide.

    • Reflux the reaction mixture for approximately 4 hours.[6]

    • Distill off the solvent under reduced pressure.

    • Add water to the residue and stir for 2.5 hours at 15-20 °C to precipitate the product.[6]

    • Filter the solid, wash with water, and dry to obtain 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Purification and Characterization

The crude product obtained from either protocol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Analytical Data Summary
AnalysisExpected Result
Appearance Off-white solid[6]
Melting Point ~107 °C[6]
HPLC Purity >99%[6]
¹H-NMR (DMSO-d₆)δ 2.14 (s, 3H, -CH₃), 2.69-2.74 (t, 8H, piperazine protons), 4.55 (s, 1H, -NH), 5.77 (s, 1H, pyrazole-H), 7.24-7.28 (t, 1H, Ar-H), 7.42-7.46 (t, 2H, Ar-H), 7.74-7.76 (d, 2H, Ar-H).[6]
Mass Spec. (M+H)⁺: m/z = 242.9[1][6]
Elemental Anal. Calculated for C₁₄H₁₈N₄: C, 69.39%; H, 7.49%; N, 23.12%. Found: C, 69.35%; H, 7.55%; N, 23.10%.[1][6]

Workflow Visualization

Workflow Start Start: Select Protocol Reaction_Setup Reaction Setup: Charge Reagents & Solvents Start->Reaction_Setup Reaction Controlled Reaction: Heating & Stirring Reaction_Setup->Reaction Monitoring In-Process Monitoring (TLC) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete Workup Reaction Work-up: Catalyst Filtration / Quenching Monitoring->Workup Complete Isolation Product Isolation: Solvent Evaporation Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Analysis QC Analysis: NMR, MS, HPLC Purification->Analysis End Final Product: Pure Compound Analysis->End

Caption: General Experimental Workflow Diagram.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood.

    • Phenylhydrazine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Hydrogen Gas: Extremely flammable. Use in a properly rated autoclave and ensure the area is free of ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The protocols described provide a reliable and scalable method for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. The N-benzyl protection strategy followed by hydrogenolysis is particularly effective, offering high yields and purity. Adherence to the detailed procedures and safety precautions is essential for the successful and safe synthesis of this important pharmaceutical intermediate.

References

  • Reddy, G. O., et al. (2018). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine.
  • Reddy, G. O., et al. (2020). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine.
  • Patel, S. D., et al. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • CN103275010A. (2013). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • CN109896701A. (2019). A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • WO2015019239A1. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Quick Company. (n.d.). A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. [Link]
  • Fassi, Z., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(24), 4477. [Link]
  • PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. [Link]
  • PharmaCompass. (n.d.). 1-(3-methyl-1-phenyl-5-pyrazolyl)
  • CN110483400A. (2019). A kind of preparation method of pyrazole derivatives.
  • US6603003B2. (2003). Method for the preparation of piperazine and its derivatives.
  • MySkinRecipes. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. [Link]
  • Srivastava, N., et al. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.
  • Islam, M. R., et al. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 34(1), 539-545. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a compound of significant interest in pharmaceutical research, widely known as Edaravone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving yield and purity. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

The most prevalent and accessible route to synthesizing Edaravone is the Knorr pyrazole synthesis, which involves the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1] While this method is generally robust and high-yielding, subtle variations in reaction conditions, reagent quality, and work-up procedures can significantly impact the outcome.[2] This guide provides a structured approach to troubleshooting and optimizing this critical synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: I am experiencing very low or no product yield. What are the likely causes and how can I fix this?

Answer:

Low or no yield is a common but often rectifiable issue. The root causes can typically be traced back to reagent quality, reaction conditions, or the reaction mechanism itself.

Probable Causes & Solutions

Probable Cause Scientific Explanation Recommended Solution
Poor Quality Reagents Phenylhydrazine is susceptible to oxidation, appearing as a dark, viscous liquid. Oxidized phenylhydrazine will not participate effectively in the initial nucleophilic attack. Ethyl acetoacetate can hydrolyze over time, especially if exposed to moisture.Use freshly distilled or recently purchased, high-purity phenylhydrazine that is light yellow in color. Ensure ethyl acetoacetate is anhydrous and stored properly.
Incorrect Reaction Temperature The condensation reaction requires sufficient thermal energy to proceed. Temperatures that are too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and side product formation.An optimized temperature range is crucial. Heating the reaction mixture in a water or oil bath between 100-145°C is often recommended.[1][3] A study showed that reducing the temperature from 120°C to 100°C and the reaction time to 15 minutes improved the yield from 66% to 81-86%.[3]
Inadequate Reaction Time The reaction needs sufficient time for the initial hydrazone formation followed by intramolecular cyclization.[3]Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[4][5]
pH of the Reaction Medium The nucleophilicity of phenylhydrazine and the electrophilicity of the carbonyl carbons in ethyl acetoacetate are pH-dependent. An optimal pH facilitates the reaction. Some patents suggest adjusting the initial pH of the phenylhydrazine solution to around 6.0 to optimize the reaction.[4][5]If using phenylhydrazine hydrochloride or in an aqueous/alcoholic medium, consider adjusting the pH to a slightly acidic condition (pH 5.0-6.5) using hydrochloric acid or ammonia to facilitate the initial condensation.[4][5]

Question 2: My reaction resulted in a sticky, dark-colored oil instead of a solid precipitate. How can I induce crystallization and what went wrong?

Answer:

The formation of an oil or syrup indicates that the product is present but has not crystallized, or that significant impurities are inhibiting crystallization.

Probable Causes & Solutions

  • Incomplete Reaction: Unreacted starting materials, particularly phenylhydrazine, can act as impurities that lower the melting point of the mixture and prevent solidification.

    • Solution: Ensure the reaction has gone to completion by extending the reflux time and monitoring via TLC. A small amount of starting material can significantly hinder crystallization.

  • Improper Work-up/Precipitation Technique: The method used to precipitate the product from the reaction mixture is critical.

    • Solution: After cooling the hot, viscous syrup from the reaction, add a small amount of a non-polar solvent like diethyl ether or petroleum ether and stir vigorously with a glass rod.[1][6] Scratching the inside of the beaker can create nucleation sites for crystal growth. Continue adding the ether in small portions while stirring until precipitation is complete.[1]

  • Presence of Water: Although the reaction eliminates water, excess moisture from reagents or the environment can contribute to an oily product.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

Question 3: The final product is yellow or brownish, not the expected white or off-white crystals. What causes this discoloration and how can I improve the purity?

Answer:

Color in the final product is a clear indicator of impurities, often arising from side reactions or the degradation of reagents.

Probable Causes & Solutions

  • Oxidation of Phenylhydrazine: As mentioned, phenylhydrazine is prone to oxidation, and these colored oxidation byproducts can carry through to the final product.

    • Solution: Use high-purity, colorless, or pale-yellow phenylhydrazine. If the reagent is dark, it should be distilled before use.

  • Side Reactions: At elevated temperatures, various side reactions can occur, leading to colored, polymeric byproducts.

    • Solution: Maintain strict control over the reaction temperature. Avoid overheating. Some protocols introduce a catalyst like sodium dithionite or sodium bisulfite, which may help to prevent oxidative side reactions and improve product color and yield.[4][7]

  • Ineffective Purification: The initial crude product will likely contain some level of impurity.

    • Solution: Recrystallization is essential for obtaining a high-purity, white product. Ethanol or a mixture of ethanol and water is a commonly used and effective solvent system for recrystallizing Edaravone.[7][8] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving the colored impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Knorr pyrazole synthesis for Edaravone?

The synthesis of this compound proceeds via the Knorr pyrazole synthesis.[1] The mechanism is a two-step process involving an initial condensation followed by an intramolecular cyclization.

  • Hydrazone Formation: The more nucleophilic nitrogen atom of phenylhydrazine attacks the more electrophilic ketone carbonyl group of ethyl acetoacetate. This is a regioselective step, as the ketone is more reactive than the ester.[3] This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the ester carbonyl carbon. This intramolecular reaction forms a five-membered ring.

  • Elimination: Finally, a molecule of ethanol is eliminated, leading to the formation of the stable pyrazolone ring structure of Edaravone.[1]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EAA Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EAA->Hydrazone Nucleophilic Attack (-H2O) PH Phenylhydrazine PH->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Edaravone Edaravone Cyclic_Intermediate->Edaravone Elimination (-EtOH)

Q2: Can I use phenylhydrazine hydrochloride instead of phenylhydrazine?

Yes, phenylhydrazine hydrochloride is a viable alternative starting material.[2] It is often more stable and less prone to oxidation than the free base. However, when using the hydrochloride salt, it is necessary to add a base (such as ammonia or sodium carbonate) to neutralize the HCl and generate the free phenylhydrazine in situ, or to adjust the pH of the solution to the optimal range of 5.0-6.5.[4][5]

Q3: What are the tautomeric forms of Edaravone, and why are they important?

Edaravone exhibits tautomerism, existing in three main forms: the CH-keto, OH-enol, and NH-keto forms. The equilibrium between these tautomers is influenced by the solvent and pH. The enol form is what gives the pyrazolone its aromatic character and is generally the major structural form observed.[9] The acidic nature of the methylene protons and the basicity of the N-2 nitrogen are explained by these tautomeric forms, which also govern its solubility and reactivity.[3]

Q4: What is the best solvent for this reaction?

The reaction can be performed neat (solvent-free), which can lead to very high yields.[2] However, using a solvent can provide better temperature control and facilitate handling. Ethanol is a commonly used solvent as it is a good solvent for the reactants and the product can be recrystallized from it.[8][10] Some procedures also utilize methanol or water.[4][5] The choice of solvent can influence reaction time and temperature.

Optimized Experimental Protocol

This protocol is adapted from established and optimized procedures to maximize yield and purity.[1][3]

Materials and Reagents:

  • Phenylhydrazine (high purity)

  • Ethyl acetoacetate (anhydrous)

  • Ethanol (95% or absolute)

  • Diethyl ether (or petroleum ether)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker (100 mL)

  • Buchner funnel and filter flask

  • Glass stirring rod

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, add ethyl acetoacetate (e.g., 1.63 mL, 12.5 mmol). To this, carefully add phenylhydrazine (e.g., 1.23 mL, 12.5 mmol). Safety Note: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment. The initial mixing may be slightly exothermic.

  • Reflux: Assemble a reflux condenser on the flask. Heat the mixture in a water or oil bath to 100-110°C.[3] The mixture will gradually turn into a heavy, viscous, orange-to-red syrup. Maintain this temperature and allow the reaction to reflux for 60-90 minutes.

  • Precipitation: After the reflux period, remove the flask from the heat and allow it to cool for a few minutes. Carefully pour the hot syrup into a 100 mL beaker. Cool the beaker in an ice-water bath to further lower the temperature.

  • Inducing Crystallization: Add approximately 2 mL of cold diethyl ether to the cooled syrup. Vigorously stir and scratch the inside of the beaker with a glass rod to induce crystallization. A solid precipitate should begin to form.[1]

  • Isolation of Crude Product: Continue to add small portions of diethyl ether (up to a total of ~10 mL) while stirring until the precipitation appears complete. Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid on the filter paper with a small amount of cold diethyl ether to remove residual unreacted starting materials. Allow the crude product to air dry.

  • Purification by Recrystallization: Transfer the dried crude product to a clean beaker. Add a minimal amount of hot ethanol and heat gently until the solid is completely dissolved. Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize recovery, place the beaker in an ice-water bath for 15-20 minutes.

  • Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol. Dry the purified product completely. The expected yield of the purified product should be in the range of 80-95%, with a melting point of 127-130°C.[10]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Start Synthesis CheckYield Check Yield & Appearance Start->CheckYield LowYield Low / No Yield CheckYield->LowYield Issue OilyProduct Oily Product CheckYield->OilyProduct Issue ColoredProduct Colored Product CheckYield->ColoredProduct Issue GoodProduct High Yield, Solid Product CheckYield->GoodProduct OK Sol_Reagents Check Reagent Purity (Distill Phenylhydrazine) LowYield->Sol_Reagents Sol_Conditions Optimize Temp & Time (100-110°C, 60-90 min) LowYield->Sol_Conditions OilyProduct->Sol_Conditions Check Reaction Completion Sol_Workup Improve Precipitation (Ether, Scratching) OilyProduct->Sol_Workup ColoredProduct->Sol_Reagents Sol_Purify Recrystallize (Hot Ethanol) ColoredProduct->Sol_Purify

References

  • Watanabe, T., Tanaka, M., & Niki, E. (1999). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Bioorganic & Medicinal Chemistry, 7(12), 2811-2817.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PMC - PubMed Central.
  • One-pot synthesis of this compound (7b) and furopyrazole 5c–f.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Application Notes and Protocols: Synthesis of Edaravone for Undergradu
  • Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). Europe PMC.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities.
  • One pot condensation reaction of phenylhydrazine, ethyl acetoacetate...
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • CN102285920A - Optimal edaravone synthesis method.
  • Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA])
  • Synthesis of this compound (A) and of...
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • CN102285920B - Optimal edaravone synthesis method.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI.
  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. YouTube.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Deriv
  • Pinner reaction. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Pinner Reaction. Organic Chemistry Portal.
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review.
  • A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. Quick Company.
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  • This compound AldrichCPR. Sigma-Aldrich.
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Technical Support Center: Characterization of Pyrazolone Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone derivatives. The tautomeric nature of pyrazolones presents unique characterization challenges that can often lead to ambiguous or misinterpreted experimental data. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and best-practice experimental protocols to navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of pyrazolones?

A1: Pyrazolones can exist in three main prototropic tautomeric forms: the CH, OH, and NH forms. The equilibrium between these forms is influenced by the substitution pattern on the pyrazole ring, the solvent, temperature, and concentration.[1][2][3] It is crucial to consider the potential for all three forms to be present in your sample.

Q2: Why do my NMR spectra for a pyrazolone sample show broad peaks?

A2: Broad peaks in the ¹H or ¹³C NMR spectra of pyrazolones are often indicative of a dynamic equilibrium between two or more tautomeric forms on the NMR timescale.[4][5] When the rate of interconversion between tautomers is comparable to the NMR frequency difference between the signals of the individual tautomers, signal coalescence and broadening occur.

Q3: The crystal structure of my pyrazolone shows one tautomer, but my solution NMR data suggests a different one. Is this normal?

A3: Yes, this is a common and important observation. The solid-state structure, determined by X-ray crystallography, represents the lowest energy tautomer in the crystal lattice and may be stabilized by specific intermolecular interactions like hydrogen bonding.[6][7][8] In solution, the tautomeric equilibrium is governed by interactions with the solvent molecules, and the predominant tautomer can be different from that in the solid state.[9]

Q4: How does the choice of solvent affect the tautomeric equilibrium?

A4: The solvent plays a critical role in determining the position of the tautomeric equilibrium.[1][4]

  • Nonpolar solvents (e.g., CDCl₃, C₆D₆) tend to favor the less polar CH form or self-associated dimers of the OH form.[1][6]

  • Polar aprotic solvents (e.g., DMSO-d₆) can disrupt intermolecular hydrogen bonds and stabilize the more polar NH and OH forms.[1][6]

  • Polar protic solvents (e.g., methanol-d₄, D₂O) can actively participate in proton exchange, further influencing the equilibrium and potentially accelerating the rate of interconversion.

Troubleshooting Guides

Issue 1: Ambiguous ¹H NMR Spectrum with Overlapping or Averaged Signals

Cause: Rapid tautomeric exchange is likely occurring at the experimental temperature, leading to averaged chemical shifts and potential signal broadening.

Troubleshooting Steps:

  • Low-Temperature NMR: Decrease the temperature of your NMR experiment. At lower temperatures, the rate of tautomeric interconversion will slow down. If the exchange rate becomes slow enough on the NMR timescale, you may observe separate, sharp signals for each tautomer.[10] This allows for the determination of the tautomeric ratio by integrating the distinct signals.

  • Solvent Study: Acquire NMR spectra in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, acetone-d₆, and methanol-d₄). A significant change in the chemical shifts or the appearance of new signals upon solvent change strongly suggests a shift in the tautomeric equilibrium.[1][6]

  • ¹⁵N NMR Spectroscopy: If your compound is ¹⁵N-labeled or if you have access to a cryoprobe for natural abundance ¹⁵N NMR, this technique can be very informative. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and protonation status, providing a clearer distinction between the NH and other tautomeric forms.[6][11]

  • Use of "Fixed" Derivatives: Synthesize and analyze methylated (O-methyl and N-methyl) derivatives of your pyrazolone. These "fixed" or "locked" tautomers serve as excellent reference compounds, as they cannot undergo tautomerization.[6] Comparing the ¹H and ¹³C NMR data of your compound to these derivatives can help in assigning the signals of the major tautomer present in the equilibrium mixture.[6]

Issue 2: Difficulty in Obtaining Single Crystals for X-ray Crystallography

Cause: The presence of multiple tautomers in solution can hinder crystallization. Also, the inherent flexibility of some pyrazolone derivatives can make crystal packing difficult.

Troubleshooting Steps:

  • Systematic Solvent Screening: Attempt crystallization from a wide variety of solvents and solvent mixtures with different polarities and evaporation rates.

  • Slow Evaporation at Controlled Temperatures: Try slow evaporation of the solvent at different temperatures (room temperature, 4 °C, etc.).

  • Vapor Diffusion: Use vapor diffusion techniques, where a less volatile solvent containing your compound is allowed to slowly equilibrate with a more volatile solvent in a sealed chamber.

  • Co-crystallization: Consider co-crystallization with a molecule that can form strong hydrogen bonds or other specific interactions with one of the tautomers, thereby stabilizing it and promoting crystallization.

Experimental Protocols

Protocol 1: Variable Temperature ¹H NMR Spectroscopy
  • Prepare a solution of your pyrazolone in a suitable deuterated solvent (e.g., toluene-d₈ or CD₂Cl₂ for low-temperature studies).

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Gradually decrease the temperature of the NMR probe in increments of 10-20 °C.

  • At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Continue decreasing the temperature until you observe the decoalescence of broad signals into sharp, distinct peaks corresponding to the individual tautomers.

  • Integrate the signals of the distinct tautomers to determine the equilibrium constant (KT) at that temperature.

Protocol 2: Characterization using "Fixed" Derivatives

G cluster_0 Synthesis of Fixed Derivatives cluster_1 NMR Analysis and Comparison Pyrazolone Pyrazolone Tautomeric Mixture O_Methylated O-Methylated Derivative ('Fixed' OH form) Pyrazolone->O_Methylated O-methylation N_Methylated N-Methylated Derivative ('Fixed' NH form) Pyrazolone->N_Methylated N-methylation NMR_Analysis Acquire ¹H, ¹³C, ¹⁵N NMR for all three compounds Pyrazolone->NMR_Analysis Methylating_Agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) O_Methylated->NMR_Analysis N_Methylated->NMR_Analysis Comparison Compare Chemical Shifts (δ) and Coupling Constants (J) NMR_Analysis->Comparison Tautomer_ID Identify Predominant Tautomer in Original Mixture Comparison->Tautomer_ID

Caption: Workflow for using fixed derivatives in tautomer characterization.

Computational Guidance

Q5: How can computational chemistry aid in the characterization of pyrazolone tautomers?

A5: Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data.[1][4][9] You can:

  • Calculate Relative Stabilities: Optimize the geometries of all possible tautomers in the gas phase and in different solvent continua (using models like PCM) to predict their relative energies and, therefore, the position of the tautomeric equilibrium.[1][12]

  • Predict NMR Chemical Shifts: Use the GIAO method to calculate the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for each optimized tautomer.[4][13] Comparing these predicted shifts with your experimental data can provide strong evidence for the assignment of the predominant tautomer.

  • Analyze Proton Transfer Barriers: Calculate the transition state energies for the interconversion between tautomers to understand the kinetics of the process and why you might observe dynamic effects in your NMR spectra.[4]

Table 1: Comparison of Experimental and Computational Approaches

Technique Information Provided Common Challenges Solutions/Best Practices
Solution NMR Tautomeric ratio in solution, dynamics of interconversion.Broad signals, averaged signals, solvent effects.Low-temperature experiments, multi-solvent studies, use of ¹⁵N NMR.
X-ray Crystallography Unambiguous structure of the tautomer in the solid state.Difficulty in obtaining suitable single crystals.Systematic crystallization screening, slow evaporation, vapor diffusion.
DFT Calculations Relative energies of tautomers, predicted NMR shifts, transition state energies.Accuracy depends on the level of theory and basis set, solvent modeling can be complex.Use appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), employ continuum solvent models.[4][9]

Concluding Remarks

The characterization of pyrazolone tautomers requires a multi-faceted approach that combines careful experimental design with theoretical calculations. By understanding the factors that influence tautomeric equilibria and by employing the troubleshooting strategies outlined in this guide, researchers can overcome the inherent challenges and achieve a comprehensive understanding of their pyrazolone systems.

References

  • Al-Hourani, B. J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4569. [Link]
  • Holzer, W., & Mereiter, K. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2779. [Link]
  • Benali, B., et al. (2013). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 673-680. [Link]
  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. In Annual Reports on NMR Spectroscopy (Vol. 58, pp. 1-77). Academic Press.
  • Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1737-1743.
  • Abdel-Latif, E., et al. (2019). Three Tautomeric structures of the Pyrazolone nucleus. Journal of Molecular Structure, 1180, 62-71.
  • Amarasekara, A. S., & Owereh, O. S. (2009). Structural tautomerism of 4-acylpyrazolone schiff bases and crystal structure of 5-methyl-2-phenyl-4-{1-[(pyridin-2-ylmethyl)-amino]-ethylidene}-2,4-dihydro-pyrazol-3-one. Russian Journal of General Chemistry, 79(12), 2653-2658.
  • Raymond, C. C., & Knopp, M. A. (2015). Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol.
  • Amarasekara, A. S., & Owereh, O. S. (2009). "Structural tautomerism of 4-acylpyrazolone schiff bases and crystal st". Digital Commons @PVAMU.
  • Çelik, H., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1301, 137357.
  • Holzer, W., & Laggner, C. (2005). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 43(11), 935-940.
  • El-Shehry, M. F., & Abu-Hashem, A. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • Touil, S., et al. (2008). Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. Journal of Molecular Structure: THEOCHEM, 862(1-3), 83-88.
  • Lash, T. D., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2769.
  • Holzer, W., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. HETEROCYCLES, 83(7), 1565-1582.
  • Kráľ, V., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 70-78.
  • Al-Majd, A. A., et al. (2018). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society, 22(8), 969-981.
  • Ivanova, Y., et al. (2022). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. Molecules, 27(19), 6524.
  • Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(9), 11334-11379.

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Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a compound widely known in the pharmaceutical field as Edaravone.[1] Achieving high purity is critical for its use in research and drug development. This guide provides field-proven insights and detailed protocols to help you troubleshoot common purification challenges and answer frequently asked questions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Q1: My final product has a persistent yellow or brownish tinge. How can I obtain a pure, white solid?

A1: A persistent color in the final product typically indicates the presence of chromophoric (color-causing) impurities, often resulting from side reactions or degradation of starting materials like phenylhydrazine. The pure compound is expected to be white or off-white crystalline powder.[1][2]

Causality & Solution: The most common and effective method to remove colored impurities is treatment with activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a large surface area for the adsorption of large, colored impurity molecules.

Recommended Protocol:

  • Dissolve the crude this compound in a suitable hot solvent (e.g., methanol or ethanol) until fully dissolved.[3][4]

  • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution.

  • Maintain the solution at a gentle reflux for 10-30 minutes to allow for sufficient adsorption.[3]

  • Perform a hot filtration using fluted filter paper or a Celite® pad to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Collect the pure white crystals by vacuum filtration.

Q2: My yield after recrystallization is significantly lower than expected. What are the primary causes and how can I improve it?

A2: Low recovery is a frequent issue in recrystallization. The primary goal is to maximize the recovery of the pure compound while leaving impurities behind in the solvent (the "mother liquor").

Causality & Solutions:

  • Improper Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield. The goal is to create a saturated solution at the boiling point of thesolvent.

  • Cooling Rate Too Rapid: Cooling the solution too quickly can trap impurities within the crystal lattice and lead to the formation of small, less pure crystals. Slow cooling is essential for forming large, pure crystals.[1]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. An ice-water bath can be used to maximize crystal formation after the solution has first cooled slowly to room temperature.[1]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, this will lead to a direct loss of product. Ensure your filtration apparatus is pre-heated.

Troubleshooting Workflow Diagram:

G start Low Recrystallization Yield q1 Is the product highly soluble in the cold solvent? start->q1 s1 Action: Change to a less polar solvent or use a mixed-solvent system. q1->s1 Yes q2 Was a large volume of solvent used? q1->q2 No end_node Yield Improved s1->end_node s2 Action: Use minimum amount of hot solvent to create a saturated solution. q2->s2 Yes q3 Was the solution cooled rapidly? q2->q3 No s2->end_node s3 Action: Allow slow cooling to room temp. before using an ice bath. q3->s3 Yes q3->end_node No, review other factors s3->end_node G start Need to Purify Compound q1 Is the scale > 5g and are impurities significantly different in polarity? start->q1 recrystallize Use Recrystallization q1->recrystallize Yes q2 Are impurities very close in polarity to the product? q1->q2 No chromatography Use Column Chromatography q2->chromatography Yes q3 Is this a small-scale (<1g) purification? q2->q3 No q3->recrystallize No q3->chromatography Yes

Sources

avoiding by-product formation in pyrazolone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges in pyrazolone synthesis, with a specific focus on preventing the formation of unwanted by-products. As Senior Application Scientists, our goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols to enhance the precision and efficiency of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in pyrazolone synthesis?

The most prevalent issue, particularly during the functionalization of the pyrazolone core, is the formation of regioisomers. When alkylating an unsymmetrically substituted pyrazolone, the reaction can yield a mixture of N1- and N2-alkylated products.[1][2] Additionally, O-alkylation can occur, leading to 5-alkoxypyrazole derivatives, further complicating purification and reducing the yield of the desired product.[3] During the initial ring formation (e.g., via Knorr synthesis), incomplete cyclization or side reactions involving the dicarbonyl starting material can also lead to impurities.[4][5]

Q2: Why is achieving regioselectivity (e.g., N1 vs. N2 alkylation) such a persistent challenge?

This challenge arises from the electronic properties of the two adjacent nitrogen atoms (N1 and N2) in the pyrazolone ring.[1][2] Their nucleophilicity can be very similar, meaning both can attack an incoming electrophile (like an alkyl halide). The final product ratio is a result of a delicate interplay between steric hindrance from substituents, the electronic nature of those substituents, and the reaction conditions (solvent, base, temperature).[2]

Q3: How does the choice of solvent and base influence by-product formation?

Solvents and bases are critical control elements. The choice of base can dramatically alter the regiochemical outcome.[1][6] For instance, strong bases like sodium hydride (NaH) fully deprotonate the pyrazolone, creating an ambident nucleophile (with reactivity at N1, N2, and O). The subsequent alkylation site is then heavily influenced by the solvent. Polar aprotic solvents (e.g., DMF, DMSO) can solvate the counter-ion (like Na+), leaving the pyrazolone anion more exposed and often favoring N1-alkylation.[2] Conversely, non-polar solvents may promote ion-pairing, which can sterically block one nitrogen and favor the other.

Troubleshooting Guide: By-Product Formation
Problem 1: My reaction yields a mixture of N1- and N2-alkylated pyrazolone isomers, complicating purification.

Plausible Causes & Mechanistic Insight

The formation of isomeric mixtures is the classic problem of regioselectivity. The pyrazolone anion is an ambident nucleophile. The outcome of the alkylation depends on whether the reaction is under kinetic or thermodynamic control, which is dictated by steric and electronic factors as well as reaction conditions.

  • Steric Effects : Alkylation generally occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C5 position will disfavor alkylation at the adjacent N1 position.[2][7]

  • Electronic Effects : Electron-withdrawing groups on the pyrazolone ring can decrease the nucleophilicity of the adjacent nitrogen atoms, affecting the reaction rate and selectivity.[2]

  • Alkylating Agent : The structure of the alkylating agent is crucial. Very bulky electrophiles can dramatically enhance selectivity.[2][8] Computational studies show that even subtle interactions, like hydrogen bonding between the pyrazolone and the alkylating agent, can stabilize one transition state over another, reversing the expected selectivity.[9]

Diagnostic Steps

  • Confirm Isomer Identity : Use ¹H NMR spectroscopy on the crude reaction mixture. Protons on the pyrazole ring or on the newly introduced alkyl group (e.g., N-CH₂-) will have distinct and predictable chemical shifts for the N1 and N2 isomers.[2]

  • Quantify the Ratio : Integrate the area of a unique, well-resolved signal for each isomer to determine the N1:N2 ratio accurately.[2]

Step-by-Step Mitigation Protocols

The following protocols are designed to favor one isomer over the other. It is recommended to test these conditions on a small scale first.

Protocol A: Maximizing N1-Alkylation (Sterically Unhindered Nitrogen)

This protocol is effective when the C5 position is less substituted than the C3 position.

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazolone (1.0 eq.).

  • Solvent : Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation : Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.

  • Reaction : Allow the reaction to warm slowly to room temperature and stir until TLC or LC-MS analysis shows consumption of the starting material.

  • Workup : Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol B: A Novel Method for Highly Selective N1-Alkylation

Recent research has shown that using sterically bulky α-halomethylsilanes as alkylating agents can achieve outstanding N1 selectivity (often >99:1).[8] The bulky silyl group sterically blocks the more hindered N2 position. The silyl group is then cleaved in a subsequent step.[8]

Protocol C: Maximizing N2-Alkylation (Sterically Hindered Nitrogen)

Achieving N2 selectivity often requires overcoming the steric bias.

  • Setup : In a glovebox or under a strictly inert atmosphere, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and a Lewis acid catalyst such as MgBr₂ (20 mol%).[2]

  • Solvent & Reagents : Add anhydrous THF, followed by the alkylating agent (e.g., α-bromoacetamide, 2.0 eq.).

  • Base Addition : Add a bulky, non-nucleophilic base such as N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise at 25 °C. The Lewis acid coordinates to the pyrazole nitrogens, and the bulky base/reagent combination can favor the thermodynamically more stable, yet sterically more demanding, N2 product.

  • Reaction & Workup : Stir at 25 °C and monitor by TLC/LC-MS. Upon completion, quench with water, extract with an organic solvent, and purify the crude product by column chromatography to isolate the N2-alkylated product.[2]

Controlling Factors for Regioselectivity

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Sterics on Pyrazolone Bulky group at C3, small group at C5Bulky group at C3Directs attack to the less hindered N1 site.[2][7]
Base Strong, non-coordinating (e.g., NaH, KHMDS)[2][8]Weaker, coordinating (e.g., K₂CO₃, Cs₂CO₃)Strong bases create a "free" anion, reacting at the most nucleophilic/accessible site. Weaker bases may involve the cation, altering steric and electronic properties.[1]
Solvent Polar aprotic (e.g., DMF, THF)[2]Nonpolar (e.g., Toluene) or Fluorinated Alcohols (TFE, HFIP)Polar solvents solvate the cation, promoting reaction at the most nucleophilic site. Nonpolar solvents can promote aggregation or ion-pairing, blocking sites. Fluorinated alcohols can dramatically improve regioselectivity in ring formation.
Alkylating Agent Small, reactive (e.g., MeI, BnBr)Bulky or specialized (e.g., α-halomethylsilanes[8], trichloroacetimidates[7])Steric bulk on the electrophile is a powerful tool to enforce selectivity by making the approach to the hindered N2 position prohibitively difficult.[8]
Problem 2: The reaction produces 4-acyl or 4-arylidene by-products.

Plausible Causes & Mechanistic Insight

This issue typically arises during the Knorr condensation synthesis of the pyrazolone ring itself or in subsequent reactions.[10][11] Pyrazolones possess an acidic methylene group at the C4 position. Under basic conditions, this position can be deprotonated to form a nucleophilic enolate. This enolate can then react with unreacted starting materials (like aldehydes or acyl chlorides) present in the reaction mixture.

Step-by-Step Mitigation Protocol

  • Control Stoichiometry : Ensure precise 1:1 stoichiometry between the β-ketoester and the hydrazine derivative during the initial ring formation. An excess of the carbonyl compound is a direct source for this by-product.

  • Order of Addition : Add the hydrazine slowly to the solution of the β-ketoester. This maintains a low concentration of the hydrazine and ensures it reacts to form the pyrazolone before any potential side reactions can occur at the C4 position.

  • Temperature Control : Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the undesired C4-acylation/condensation.

  • Purification of Intermediate : If possible, isolate and purify the initial pyrazolone product before attempting further functionalization. This removes any unreacted starting materials that could cause by-product formation in a subsequent step.

Visualizing Reaction Pathways

Diagram 1: Competing Alkylation Pathways

This diagram illustrates the tautomerism of the pyrazolone anion and the three potential sites of attack (N1, N2, and O) for an electrophile (R-X).

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Pyrazolone Substituted Pyrazolone Anion Ambident Pyrazolone Anion Pyrazolone->Anion + Base - H-Base⁺ N1_Product N1-Alkylated (Often Kinetic Product) Anion->N1_Product Attack at N1 + R-X N2_Product N2-Alkylated (Often Steric Product) Anion->N2_Product Attack at N2 + R-X O_Product O-Alkylated (By-product) Anion->O_Product Attack at O + R-X G Start Problem: Poor N1/N2 Ratio CheckSterics Is C5 more hindered than C3? Start->CheckSterics YesSterics Alkylation favors N1. Is N2 desired? CheckSterics->YesSterics Yes NoSterics Alkylation favors N2. Is N1 desired? CheckSterics->NoSterics No UseLewisAcid Strategy: Use Lewis Acid catalysis (e.g., MgBr₂) YesSterics->UseLewisAcid Yes ResultN1 Outcome: Improved N1 Selectivity YesSterics->ResultN1 No UseBulkyR Strategy: Use bulky alkylating agent (e.g., α-halomethylsilane) NoSterics->UseBulkyR Yes UseStrongBase Strategy: Use strong, non-coord. base (e.g., NaH in THF) NoSterics->UseStrongBase Yes ResultN2 Outcome: Improved N2 Selectivity NoSterics->ResultN2 No UseBulkyR->ResultN1 UseLewisAcid->ResultN2 UseStrongBase->ResultN1

Caption: A logical workflow for troubleshooting poor regioselectivity.

References
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). International Journal of Molecular Sciences. [Link]
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2023).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2008). The Journal of Organic Chemistry. [Link]
  • Switching pyrazole N-alkylation regioselectivity. (2022).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules. [Link]
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2013).
  • Knorr Pyrazole Synthesis of Edaravone. (2017). Royal Society of Chemistry. [Link]
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. [Link]
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. (2002). Journal of Medicinal Chemistry. [Link]
  • Synthesis of 4-Arylallylidenepyrazolone Deriv
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2017).
  • Synthesis, structure and photochromic properties of 4-acyl pyrazolone derivants. (2005).
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2014). Der Pharma Chemica. [Link]
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2017). Oriental Journal of Chemistry. [Link]
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2017).
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2023). The Journal of Organic Chemistry. [Link]
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2019). Molecules. [Link]
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021). Slideshare. [Link]
  • A one-step synthesis of pyrazolone. (2010).
  • Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes. (2015).
  • Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications. (2021).

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Technical Support Center: Optimizing Reaction Conditions for Pyrazolone Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolone derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazolone derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve reliable, high-yield results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a Knorr-type pyrazolone synthesis using a β-ketoester and a hydrazine derivative, but my yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in pyrazolone synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Let's break down the potential culprits and how to address them.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: The activation energy for the cyclization step might not be overcome, or the reaction time may be insufficient.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If starting materials are still present after the initial reaction time, consider extending the reflux period.[3] Increasing the reaction temperature can also be beneficial, but must be done cautiously to avoid product degradation.[2]

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial.

    • Causality: Many pyrazolone syntheses, particularly multicomponent reactions, are significantly accelerated by a catalyst. An inappropriate catalyst or an insufficient amount will result in a sluggish reaction.

    • Solution: For Knorr-type syntheses, a few drops of glacial acetic acid are often sufficient to catalyze the condensation.[1][4] In more complex syntheses, exploring different types of catalysts can be highly effective. For instance, Brønsted acids like silica sulfuric acid (SSA), phase transfer catalysts like tetra-n-butyl ammonium hydrogen sulfate (TBAHSO4), or even ionic liquids have been shown to improve yields and reaction times. It's important to optimize the catalyst loading; typically, a small molar percentage is sufficient.

  • Incorrect Stoichiometry: The molar ratio of your reactants is critical.

    • Causality: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent.

    • Solution: While a 1:1 molar ratio of the β-dicarbonyl compound and hydrazine is theoretically required, using a slight excess of the hydrazine (e.g., 2 equivalents) can sometimes drive the reaction to completion.[4] However, a large excess should be avoided as it can complicate purification.

  • Decomposition of Reactants or Products: Hydrazine derivatives can be unstable, and the product itself might degrade under harsh conditions.

    • Causality: High temperatures or prolonged reaction times can lead to the decomposition of sensitive functional groups. Hydrazine itself can also participate in side reactions, leading to colored impurities.[5]

    • Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer period.[2] Ensuring the quality of your hydrazine is also important; use freshly opened or purified reagents if possible.[6]

Issue 2: Formation of Colored Impurities

Question: My reaction mixture turns a deep yellow or red, and the final product is difficult to purify. What is causing this discoloration?

Answer: The formation of colored impurities is a frequent observation in reactions involving hydrazines, particularly phenylhydrazine.

  • Hydrazine Oxidation and Side Reactions:

    • Causality: Hydrazine and its derivatives are susceptible to oxidation, which can generate highly colored byproducts. They can also undergo self-condensation or other side reactions, especially under elevated temperatures or in the presence of air.[5][6]

    • Solution:

      • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative side reactions.[5][6]

      • Purification of Hydrazine: If the hydrazine source is old, consider purifying it by distillation before use.

      • Temperature Control: Avoid unnecessarily high temperatures.

      • Purification Strategy: While prevention is ideal, these colored impurities can often be removed. Loading the crude product onto a silica plug and washing with a non-polar solvent (like toluene or hexanes) can wash away the colored impurities before eluting the desired product with a more polar solvent.[5]

Issue 3: Difficulty in Product Purification and Crystallization

Question: I have confirmed product formation via TLC and NMR, but I am struggling to obtain a pure, crystalline solid. What purification strategies can I employ?

Answer: Purification is a critical step, and pyrazolone derivatives can sometimes be challenging to crystallize.

  • Recrystallization Issues:

    • Causality: Finding a suitable solvent system for recrystallization is key. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

    • Solution: Ethanol is a commonly used and often effective solvent for recrystallizing pyrazolone derivatives.[1][3][7] If a single solvent is not effective, a two-solvent system (a "good" solvent and a "poor" solvent) can be used, such as ethanol/water or ethyl acetate/hexanes.[2][6] Be cautious not to use an excessive amount of solvent, as this can lead to low recovery of the product.[8]

  • Product is an Oil or Low-Melting Solid:

    • Causality: Some pyrazolone derivatives are not high-melting solids at room temperature, or residual solvent may be preventing crystallization.

    • Solution:

      • Trituration: Try triturating the oil with a non-polar solvent like hexanes. This can sometimes induce solidification.[6]

      • Column Chromatography: If recrystallization and trituration fail, column chromatography is a reliable method for purification. A common stationary phase is silica gel with an eluent system like ethyl acetate/hexane.[1][6]

      • Acid-Base Extraction: Unreacted hydrazine and its byproducts are basic. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup can help remove these impurities before final purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Knorr pyrazole synthesis?

A1: The acid catalyst, typically a few drops of glacial acetic acid, protonates the carbonyl oxygen of the β-ketoester. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine, thus accelerating the initial condensation reaction to form the hydrazone intermediate.[4][9]

Q2: How can I monitor the progress of my pyrazolone synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][2] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. A suitable solvent system for many pyrazolone derivatives is a mixture of ethyl acetate and hexane.[1]

Q3: I am performing a Japp-Klingemann reaction and have isolated a stable azo intermediate instead of the desired hydrazone. Why did this happen and how can I fix it?

A3: The Japp-Klingemann reaction proceeds through an azo intermediate, which then tautomerizes to the more stable hydrazone.[10] If this conversion does not occur, it is typically due to incorrect pH.

  • Causality: The conversion of the azo compound to the hydrazone is often promoted by a slightly basic pH. If the reaction medium remains too acidic after the initial coupling step, the azo intermediate can be isolated.[11]

  • Solution: After the initial coupling of the diazonium salt with the β-dicarbonyl compound, carefully adjust the pH of the reaction mixture by adding a mild base, such as sodium acetate or a dilute sodium hydroxide solution. This will facilitate the necessary proton transfer for the tautomerization to the hydrazone.[11]

Q4: What spectroscopic methods are most useful for characterizing my pyrazolone derivative?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are crucial for determining the overall structure, including the position and nature of substituents.[3][12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying key functional groups. Look for characteristic peaks such as a C=O stretch (around 1650-1710 cm-1) and a C=N stretch (around 1590-1600 cm-1).[3]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the expected product has been formed.

Experimental Protocols & Data

Protocol: General Procedure for Knorr-Type Pyrazolone Synthesis

This protocol is a representative example for the synthesis of a pyrazolone derivative from a β-ketoester and a hydrazine.[1][4]

  • Dissolution of Reactants: In a round-bottom flask, dissolve the β-ketoester (1 equivalent) in a suitable solvent, such as ethanol or 1-propanol.[1][4]

  • Addition of Hydrazine: Add the hydrazine derivative (1-2 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 100°C) with constant stirring for 1-6 hours.[1][4]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[1][13]

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, add cold water to induce precipitation.[4][13]

  • Purification: Wash the collected solid with a small amount of cold ethanol or water and then recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazolone derivative.[1][7]

Table 1: Influence of Catalysts on a Multicomponent Pyrazolone Synthesis

The following table summarizes the effect of different Brønsted acid catalysts on the one-pot synthesis of a pyrazolone derivative under solvent-free conditions at room temperature.

Catalyst (1 mol%)Time (min)Yield (%)
None18030
Silica Sulfuric Acid (SSA)2092
TBAHSO41595
{[2,2′-BPyH][C(CN)3]2}1596

As the data shows, the presence of a catalyst dramatically reduces reaction time and increases yield. While all three catalysts are effective, the phase transfer catalyst (TBAHSO4) and the ionic liquid offer slightly better performance in terms of reaction time and yield, though the heterogeneous catalyst (SSA) is easier to separate from the reaction mixture.

Visualizing the Workflow

Diagram: Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low product yield in pyrazolone synthesis.

LowYieldTroubleshooting Start Low Product Yield CheckCompletion Monitor Reaction by TLC Start->CheckCompletion Incomplete Incomplete Reaction? CheckCompletion->Incomplete ExtendReflux Extend Reflux Time / Increase Temperature Incomplete->ExtendReflux Yes CheckCatalyst Review Catalyst System Incomplete->CheckCatalyst No, SM Consumed Success Improved Yield ExtendReflux->Success OptimizeCatalyst Optimize Catalyst Type & Loading CheckCatalyst->OptimizeCatalyst CheckStoichiometry Verify Stoichiometry CheckCatalyst->CheckStoichiometry OptimizeCatalyst->Success AdjustStoichiometry Use Slight Excess of Hydrazine CheckStoichiometry->AdjustStoichiometry ConsiderDegradation Suspect Degradation? CheckStoichiometry->ConsiderDegradation AdjustStoichiometry->Success MilderConditions Use Milder Conditions (Lower Temp, Inert Atm.) ConsiderDegradation->MilderConditions Yes MilderConditions->Success

Caption: A flowchart for diagnosing and resolving low yield issues.

Diagram: Knorr Pyrazolone Synthesis Workflow

This diagram outlines the key steps in a typical Knorr pyrazolone synthesis experiment.

KnorrWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix β-Ketoester, Hydrazine & Solvent Catalyst 2. Add Acid Catalyst Reactants->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux Monitor 4. Monitor via TLC Reflux->Monitor Isolate 5. Cool & Precipitate Product Monitor->Isolate Reaction Complete Purify 6. Recrystallize Isolate->Purify Characterize 7. Characterize (NMR, IR, MP) Purify->Characterize FinalProduct Pure Pyrazolone Derivative Characterize->FinalProduct

Caption: Standard experimental workflow for Knorr pyrazolone synthesis.

References

  • Dabiri, M., et al. (2018). New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression.
  • Ali, A., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a.
  • El-Metwaly, N. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.
  • ResearchGate. (n.d.). Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition.
  • Dabiri, M., et al. (2018). New pyrazolone derivatives synthesis: Comparison of the catalytic effect of three typically different Brønsted acid catalysts on the.
  • Taylor & Francis Online. (2022).
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
  • ResearchGate. (n.d.). Reaction mechanism leading to the formation of the targeted pyrazolone...
  • National Center for Biotechnology Information (NCBI). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NCBI. [Link]
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
  • Royal Society of Chemistry. (n.d.). Pyrazolone: a powerful synthon for asymmetric diverse derivatizations.
  • Taylor & Francis. (n.d.).
  • MDPI. (2023).
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit. [Link]
  • Wikipedia. (n.d.). Pyrazolone. Wikipedia. [Link]
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
  • YouTube. (2021).
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
  • ResearchGate. (2025). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
  • ResearchGate. (2025). (PDF) A one-step synthesis of pyrazolone.
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]
  • Journal of the American Chemical Society. (n.d.). Azo-Hydrazone Conversion. I. The Japp-Klingemann Reaction. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Mixing with Microwaves: Solvent-Free and Catalyst-Free Synthesis of Pyrazoles and Diazepines.

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troubleshooting low bioactivity in synthesized pyrazolone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low bioactivity in synthesized pyrazolone compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in translating their synthetic efforts into desired biological outcomes. Here, we move beyond simple checklists to explore the causal relationships between synthesis, compound properties, and biological activity, providing you with a robust framework for diagnosing and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized pyrazolone derivative shows significantly lower bioactivity than the parent compound. What are the most common initial culprits?

A1: This is a frequent challenge. The primary areas to investigate are compound integrity, solubility, and the specific biological assay conditions. Firstly, confirm the identity and purity of your compound using multiple analytical techniques (e.g., NMR, LC-MS, HRMS). Even minor impurities can interfere with assays or degrade your active compound. Secondly, poor aqueous solubility is a notorious issue for many heterocyclic compounds and can prevent your compound from reaching its target in cell-based or biochemical assays. Finally, ensure your assay conditions are optimized for your specific compound series; factors like buffer composition, pH, and incubation time can dramatically influence results.

Q2: How can I be sure that poor solubility is the cause of low activity, and what are the immediate steps to address it?

A2: A simple way to get an initial indication of solubility issues is to visually inspect your compound in the assay buffer. The presence of precipitate is a clear red flag. For a more quantitative assessment, nephelometry or light-scattering techniques can be employed. To address solubility, consider preparing your stock solution in an appropriate organic solvent like DMSO and then diluting it serially in the final assay buffer. However, be mindful of the final DMSO concentration, as it can be toxic to cells or inhibit enzymes at higher concentrations (typically >0.5%). If solubility remains an issue, formulation strategies using excipients like cyclodextrins may be necessary.

Q3: Could the tautomeric form of my pyrazolone be affecting its bioactivity?

A3: Absolutely. Pyrazolone scaffolds can exist in several tautomeric forms (CH, OH, and NH), and the equilibrium between these forms can be influenced by the solvent, pH, and the nature of substituents on the ring. It is highly probable that only one tautomer is the biologically active form, capable of making the correct hydrogen bonds or other key interactions with the target protein. If your synthesis favors a less active tautomer, or if the assay conditions shift the equilibrium away from the active form, you will observe low bioactivity. Characterizing the dominant tautomeric form under your experimental conditions using techniques like 2D-NMR can provide crucial insights.

In-Depth Troubleshooting Guides

Guide 1: Verifying Compound Integrity and Purity

The foundation of any successful bioactivity study is the quality of the compound being tested. The following workflow will help you systematically validate your synthesized pyrazolone derivatives.

Workflow for Compound Validation

cluster_0 Compound Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Bioactivity Testing Synthesis Initial Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS LC-MS / HRMS NMR->MS Confirm Structure Purity Purity Assessment (e.g., HPLC/UPLC >95%) MS->Purity Confirm Mass & Purity Assay Biological Assay Purity->Assay Proceed if Purity >95% Start Low Bioactivity Observed CheckSol Is Compound Soluble in Assay Buffer? Start->CheckSol LowSol Low Solubility Confirmed CheckSol->LowSol No GoodSol Compound is Soluble CheckSol->GoodSol Yes Formulate Use Co-solvents (e.g., DMSO) or Formulation Agents (e.g., Cyclodextrins) LowSol->Formulate ReAssay Re-evaluate Bioactivity Formulate->ReAssay OtherIssues Investigate Other Factors (e.g., Target Interaction, Cell Permeability) GoodSol->OtherIssues cluster_pathway Example Kinase Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Substrate Substrate Protein KinaseB->Substrate Response Cellular Response Substrate->Response Pyrazolone Pyrazolone Compound Pyrazolone->KinaseB Inhibition

Technical Support Center: Stability of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1-phenyl-1H-pyrazol-5-ol, also known as Edaravone or PMP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Tautomeric Nature and Inherent Instability

This compound is a heterocyclic compound with a pKa of approximately 7.0.[1][2] In solution, it exists in tautomeric forms, primarily the CH, NH, and OH forms, and its anionic form becomes significant at or near neutral pH.[1][3] This anionic form is particularly susceptible to oxidation, which is the primary driver of its instability in aqueous solutions.[1][2][4] Understanding and mitigating this oxidative degradation is critical for obtaining reliable experimental results.

This guide will walk you through the key factors influencing stability, provide validated protocols for stabilization and analysis, and offer a comprehensive troubleshooting section to address common challenges.

Section 1: Core Stability Concerns and Mitigation Strategies (FAQs)

This section addresses the most frequently asked questions regarding the stability of this compound in solution.

Q1: What are the primary factors that compromise the stability of my this compound solutions?

A1: The stability of this compound in solution is primarily influenced by four key factors:

  • pH: At a pH near its pKa of 7.0, the compound exists in its anionic form, which is highly susceptible to oxidation. Lowering the pH of the solution increases stability by favoring the less reactive neutral form.[1]

  • Oxygen: The presence of dissolved oxygen is a major catalyst for degradation. The anionic form of the compound can donate an electron to molecular oxygen, initiating a free radical chain reaction that leads to degradation.[1]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation. It is crucial to protect solutions from light during both storage and experimental procedures.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation of this compound.[1]

Q2: I've noticed a yellowing or discoloration of my stock solution. What does this indicate?

A2: Discoloration, typically a yellow to orange hue, is a visual indicator of oxidative degradation.[5] The pure compound in solution should be clear and colorless.[1] If you observe a color change, it is a strong indication that the integrity of your solution has been compromised, and it should be discarded and a fresh solution prepared.

Q3: My solution has formed a precipitate. Can I still use the supernatant?

A3: The formation of a precipitate is a sign of significant degradation. A major degradation product is an insoluble trimer formed from the reaction of edaravone radicals.[1] Using the supernatant is not recommended as the concentration of the active compound will be lower than intended, and it will be contaminated with soluble degradation products. The solution should be discarded.

Q4: How can I prepare and store a stable stock solution of this compound?

A4: To maximize the stability of your stock solution, adhere to the following best practices:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. For aqueous solutions, use deoxygenated water (see Protocol 1).

  • pH Adjustment: Prepare your solution in a buffer with a pH in the range of 3.0-4.5.[1]

  • Deoxygenation: Purge the solvent with an inert gas like nitrogen or argon before and after dissolving the compound (see Protocol 1).

  • Light Protection: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.[1]

  • Temperature Control: Store the solution at refrigerated temperatures (2-8 °C). For long-term storage, consider aliquoting and freezing at -20 °C or below.

Section 2: Quantitative Insights into Degradation Kinetics

To provide a clearer understanding of the impact of environmental factors on the stability of this compound, the following table summarizes degradation rate constants under various conditions.

ConditionpHTemperature (°C)Rate Constant (k)Reference
Hydrolytic2Not Specified0.00983 min⁻¹[6]
Hydrolytic5Not Specified0.0107 min⁻¹[6]
Hydrolytic7Not Specified0.01279 min⁻¹[6]
Hydrolytic10Not Specified0.0201 min⁻¹[6]
Oxidative (3% H₂O₂)4.5Not Specified0.00924 min⁻¹[6]

Note: The data presented is a compilation from various studies and experimental conditions may vary.

Section 3: Experimental Protocols for Stability Assessment and Enhancement

This section provides detailed, step-by-step protocols for key procedures related to ensuring the stability of your this compound solutions.

Protocol 1: Deoxygenation of Solvents

Objective: To remove dissolved oxygen from solvents to minimize oxidative degradation.

Materials:

  • Solvent to be deoxygenated

  • Inert gas source (Nitrogen or Argon, high purity)

  • Gas dispersion tube (sparging tube)

  • Appropriate glassware (e.g., flask or solvent reservoir)

  • Ventilation (fume hood)

Procedure:

  • Place the solvent in a suitable container.

  • Insert the gas dispersion tube into the solvent, ensuring the tip is near the bottom.

  • Start a gentle flow of the inert gas to create fine bubbles. A vigorous flow can lead to solvent evaporation.

  • Sparging for 15-30 minutes is typically sufficient for most applications.

  • After sparging, maintain a positive pressure of the inert gas over the solvent to prevent re-oxygenation.

Caption: Workflow for Solvent Deoxygenation.

Protocol 2: HPLC Method for Monitoring Stability

Objective: To quantify the concentration of this compound and detect the presence of its degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with phosphoric acid or formic acid for pH adjustment)

  • This compound standard

  • Sample solutions

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water. For example, a mobile phase of acetonitrile and water containing phosphoric acid can be used.[7][8] For MS compatibility, replace phosphoric acid with formic acid.[7][8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 240-295 nm

    • Temperature: Ambient

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Analysis: Inject the standard solutions to generate a calibration curve. Inject the test samples to determine the concentration of the parent compound and observe any additional peaks corresponding to degradation products.

Caption: HPLC Workflow for Stability Monitoring.

Section 4: Troubleshooting Guide for PMP Derivatization

This compound is widely used as a derivatizing agent (PMP) for the analysis of carbohydrates. This section addresses common issues encountered during this application.

Q1: My PMP derivatization reaction has a low yield. What are the possible causes and solutions?

A1: Low derivatization yield can be attributed to several factors:

  • Suboptimal Reaction Conditions: The efficiency of PMP derivatization is sensitive to pH, temperature, and reaction time. The reaction requires an alkaline medium (typically achieved with NaOH or ammonia) and elevated temperatures (around 70°C).[9] Ensure these parameters are optimized for your specific carbohydrate.

  • Degraded PMP Reagent: As discussed, PMP is unstable in solution. Always use a freshly prepared PMP solution for derivatization.

  • Presence of Interfering Substances: Aldehydes and ketones in the sample matrix can compete with the reducing sugars for the PMP reagent. Ensure adequate sample cleanup prior to derivatization.

  • Insufficient PMP: The derivatization reaction requires a molar excess of PMP.[9] Ensure you are using a sufficient concentration of the PMP reagent.

Q2: I am observing unexpected peaks in the chromatogram of my PMP-derivatized sample. What could they be?

A2: Extraneous peaks can arise from several sources:

  • Excess PMP and its Byproducts: The high concentration of PMP used in the reaction can lead to a large peak for the unreacted reagent and its degradation products in the chromatogram. A chloroform extraction step after the reaction can help remove excess PMP.

  • Side Reactions: PMP can undergo side reactions, especially under harsh conditions. Review your reaction parameters and consider if they are too aggressive.

  • Sample Matrix Components: Other components in your sample may also be derivatized or may be UV-active at the detection wavelength. Running a blank sample (without the carbohydrate) through the derivatization and analytical process can help identify these interfering peaks.

Q3: The retention times of my PMP-derivatized standards are shifting between runs. What should I check?

A3: Retention time variability is often related to the HPLC system and mobile phase:

  • Mobile Phase pH: The charge state of the PMP-derivatized sugars can be influenced by the mobile phase pH, affecting their retention on a reverse-phase column. Ensure your mobile phase is adequately buffered and that the pH is consistent between runs.

  • Mobile Phase Composition: Inconsistent mixing of the mobile phase components can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.

Section 5: Visualizing Degradation Pathways

The primary degradation pathway for this compound is oxidation. The following diagram illustrates a simplified proposed pathway.

G A This compound (Anionic Form) B Edaravone Radical A->B -e- (Oxidation) C Edaravone Trimer (Insoluble) B->C Radical Coupling D Further Oxidation Products B->D E 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB) D->E Compound Chemical Species Process Reaction Process

Caption: Simplified Oxidative Degradation Pathway.

Conclusion

The stability of this compound in solution is a critical factor for the accuracy and reliability of experimental data. By understanding the key factors that influence its degradation and by implementing the appropriate handling, storage, and analytical procedures outlined in this guide, researchers can minimize stability-related issues and ensure the integrity of their work. For further assistance, please consult the references provided or contact our technical support team.

References

  • BenchChem. (2025).
  • SIELC Technologies. (2018, May 16). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.
  • University of Rochester, Department of Chemistry. How To: Degas Solvents.
  • Pharmaceutical Updates. (2024, March 19). Stability Study Flow Diagram.
  • Benchchem. (2025).
  • Improved PMP derivatization method for analyzing monosaccharide composition. (2025, August 6).
  • Clemson OPEN.
  • Sadhana Gautam, & Shagufta Khan. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3), 2041-2048.
  • PMP carbohydrate derivatization scheme | Download Scientific Diagram.
  • An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition.
  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. (2022, January 28). NIH.
  • Thermo Fisher Scientific. Drug stability testing 101.
  • Phenomenex. (2025, October 31). Degassing Techniques in HPLC: Inline vs Offline.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantific
  • Edaravone and its oxidation products induced by free radical, peroxynitrite (ONOO -), and hypochlorite (ClO -, this study).
  • Stress degradation of edaravone: Separation, isolation and characterization of major degrad
  • Deoxygenation of Solutions and Its Analytical Applications.
  • Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway | ACS Omega.
  • A REVIEW ON EDARAVONE AS POTENTIAL ANTIOXIDANTS. Plant Archives.
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. (2025, August 7).
  • Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. (2025, August 7).
  • A flow diagram illustrating the process of analytical quality by design (AQbD) (permitted to reprint).
  • One-pot synthesis of this compound (7b) and furopyrazole 5c–f.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • Drug Stability Testing and Analysis.
  • Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. (1996, October). PubMed.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O. PubChem.
  • Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chrom
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
  • 1-Phenyl-3-methyl-5-pyrazolone. (2018, May 16). SIELC Technologies.
  • Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazolone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of poor aqueous solubility of pyrazolone derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Introduction: The Pyrazolone Solubility Challenge

Pyrazolone derivatives are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] However, their often-hydrophobic nature and crystalline structure can lead to poor aqueous solubility, creating significant hurdles in biological assays. This can manifest as compound precipitation, inaccurate concentration measurements, and ultimately, misleading structure-activity relationship (SAR) data.[4][5] This guide provides a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with pyrazolone derivatives.

Q1: My pyrazolone derivative, fully dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. Pyrazolone derivatives, especially those with lipophilic substituents, are often highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but have very limited solubility in aqueous environments.[4][6] When you introduce the DMSO stock into the buffer, the DMSO concentration is diluted, and the surrounding water molecules cannot effectively solvate the hydrophobic pyrazolone derivative, leading to precipitation.[6][7]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A2: Understanding this distinction is crucial for accurate data interpretation.

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a given temperature and pressure.[8][9]

  • Kinetic solubility is the concentration at which a compound, typically added from a concentrated DMSO stock, precipitates out of an aqueous solution.[10][11] Kinetic solubility measurements often yield higher values than thermodynamic solubility because they can represent a supersaturated, metastable state before precipitation occurs.[8][10]

For most high-throughput screening and in vitro assays, you are dealing with kinetic solubility. Inconsistent results can arise if your compound precipitates from a supersaturated solution over the course of your experiment.[12]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerable DMSO concentration is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[6][13] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[6] It is imperative to perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the non-toxic concentration range.

Q4: Can adjusting the pH of my buffer help solubilize my pyrazolone derivative?

A4: Yes, for ionizable pyrazolone derivatives, pH can be a powerful tool. The solubility of weakly acidic or basic compounds is pH-dependent.[14][15] For a weakly acidic pyrazolone, increasing the pH above its pKa will lead to deprotonation and increased solubility. Conversely, for a weakly basic derivative, decreasing the pH below its pKa will result in protonation and enhanced solubility.[14] However, you must ensure the pH required for solubility is compatible with your biological assay's conditions.

Q5: I've heard about using cyclodextrins. How do they work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble molecules, like many pyrazolone derivatives, within their hydrophobic core, forming an "inclusion complex."[18][19] This complex has a hydrophilic exterior, rendering the guest molecule soluble in aqueous solutions.[19][] This is a very effective strategy, particularly for reducing the required concentration of organic co-solvents in sensitive assays.[21]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with a poorly soluble pyrazolone derivative, a systematic approach is key to finding a solution without compromising your assay's integrity.

Initial Assessment: Is Solubility the Root Cause?

Before embarking on complex formulation strategies, confirm that poor solubility is indeed the issue.

  • Visual Inspection: Look for cloudiness, particulates, or a film on the surface of your assay wells after adding the compound.

  • Concentration-Dependent Effects: If you observe a plateau in activity at higher concentrations that doesn't align with expected pharmacology, it could indicate that the compound is not fully dissolved.

  • Inconsistent Results: High variability between replicate wells or experiments can be a sign of inconsistent compound solubility.[12]

Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing solubility issues.

G start Compound Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Lower DMSO concentration by increasing stock concentration. check_dmso->reduce_dmso Yes still_precipitates Precipitation persists? check_dmso->still_precipitates No reduce_dmso->still_precipitates ph_modification Is the compound ionizable? Consider pH adjustment. still_precipitates->ph_modification Yes success Solubility Achieved. Run vehicle controls. still_precipitates->success No adjust_ph Adjust buffer pH. Verify assay compatibility. ph_modification->adjust_ph Yes co_solvents Explore co-solvents (e.g., PEG, ethanol). ph_modification->co_solvents No still_precipitates2 Precipitation persists? adjust_ph->still_precipitates2 still_precipitates2->co_solvents Yes still_precipitates2->success No still_precipitates3 Precipitation persists? co_solvents->still_precipitates3 cyclodextrins Use cyclodextrins to form inclusion complexes. still_precipitates3->cyclodextrins Yes still_precipitates3->success No cyclodextrins->success

Caption: Troubleshooting workflow for pyrazolone derivative precipitation.

Detailed Experimental Protocols

Here are step-by-step protocols for common solubilization techniques. Crucially, for every new formulation, you must run a vehicle control (the formulation without the pyrazolone derivative) to ensure the excipients themselves do not interfere with your assay.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This is the foundational step for most experiments.

  • Weighing: Accurately weigh a precise amount of your pyrazolone derivative. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 300 g/mol , weigh 3 mg.

  • Dissolution: Transfer the weighed compound into a suitable vial. Add approximately 80% of the final volume of high-purity, anhydrous DMSO.

  • Homogenization: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Final Volume Adjustment: Add DMSO to reach the final desired volume and vortex again to ensure homogeneity.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Modification for Solubility Enhancement

This protocol is for pyrazolone derivatives with ionizable functional groups.

  • Determine pKa: If the pKa of your compound is unknown, it can be predicted using software or determined experimentally.

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range and is compatible with your assay.

  • pH Adjustment:

    • For acidic compounds , prepare a series of buffers with pH values incrementally higher than the pKa (e.g., pKa + 0.5, pKa + 1.0, pKa + 1.5).

    • For basic compounds , prepare buffers with pH values incrementally lower than the pKa (e.g., pKa - 0.5, pKa - 1.0, pKa - 1.5).

  • Solubility Test: Add your DMSO stock to each buffer to the final desired concentration. Visually inspect for precipitation.

  • Assay Compatibility Check: Run your biological assay using the buffers that provided the best solubility (and a vehicle control) to ensure the pH does not adversely affect the assay performance.

Protocol 3: Using Co-solvents to Improve Solubility

Co-solvents can be used in combination with DMSO to improve solubility in the final aqueous solution.[21]

Co-solventTypical Starting ConcentrationNotes
Polyethylene Glycol 300/400 (PEG-300/400)1-10%Generally well-tolerated in many assays.
Ethanol0.5-2%Can be toxic to cells at higher concentrations.
Propylene Glycol1-5%Similar properties to PEG, good safety profile.

Procedure:

  • Prepare a Co-solvent Stock: Prepare a stock solution of your pyrazolone derivative in 100% of the chosen co-solvent or a mixture (e.g., 50:50 DMSO:PEG-400).

  • Serial Dilution: Perform serial dilutions of this stock into your aqueous assay buffer.

  • Observation: Observe for any precipitation at each concentration.

  • Vehicle Control: Test the highest concentration of the co-solvent mixture in your assay to confirm it does not interfere with the results.

Protocol 4: Cyclodextrin-Mediated Solubilization

This is a powerful method for significantly increasing aqueous solubility.[18][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[21]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer. Gentle heating and stirring may be required for dissolution.

  • Complex Formation:

    • Method A (Dilution from DMSO stock): Add your concentrated DMSO stock of the pyrazolone derivative directly to the cyclodextrin-containing buffer. The final DMSO concentration should be kept to a minimum.

    • Method B (Direct Solubilization): Add the solid pyrazolone derivative to the cyclodextrin solution and stir or sonicate until dissolved. This method avoids the use of DMSO entirely but may require more optimization.

  • Equilibration: Allow the solution to equilibrate (e.g., shake for 1-2 hours at room temperature) to ensure efficient complex formation.

  • Assay and Control: Use the resulting solution in your assay. Remember to include a vehicle control with the same concentration of cyclodextrin in the buffer.

Data Presentation: Summary of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
DMSO Polar aprotic solventHigh solubilizing power for many organic compounds.Can be toxic to cells; can cause compound precipitation upon dilution.[6][13]
pH Adjustment Ionization of the compoundHighly effective for ionizable compounds; simple to implement.Limited to ionizable compounds; required pH may not be compatible with the assay.[14][15]
Co-solvents (e.g., PEG, Ethanol) Reduce the polarity of the aqueous mediumCan improve solubility when DMSO alone is insufficient.May have their own biological effects or toxicity; requires careful validation.[21]
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic moleculeSignificantly increases aqueous solubility; can reduce the need for organic solvents.[16][18]Can be a significant component of the formulation; potential for interactions with other assay components.

Conclusion

Overcoming the poor solubility of pyrazolone derivatives is a critical step in accurately evaluating their biological activity. By understanding the underlying physicochemical principles and employing a systematic troubleshooting approach, researchers can select the most appropriate solubilization strategy. Always begin with the simplest methods, such as optimizing the DMSO concentration, before moving to more complex formulations involving pH adjustments, co-solvents, or cyclodextrins. Rigorous use of vehicle controls is non-negotiable to ensure that the observed biological effects are due to the pyrazolone derivative and not the excipients used in its formulation.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Daina, A., & Zoete, V. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Beilstein-Institut. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
  • BenchChem. (2025). Overcoming poor solubility of Triflusal in aqueous solutions for assays.
  • Elsevier. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance.
  • WuXi AppTec DMPK. (2025). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Asian Journal of Dental and Health Sciences. (2022). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.

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Technical Support Center: Refinement of Analytical Methods for Pyrazolone Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of pyrazolone isomer separation. Pyrazolone derivatives are a cornerstone in pharmaceutical development, known for their wide-ranging biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their synthesis often results in isomeric mixtures—enantiomers or positional isomers—which can exhibit significantly different pharmacological and toxicological profiles.[4] Consequently, the development of robust and reliable analytical methods for their separation and quantification is not just a procedural step but a critical necessity for ensuring drug safety and efficacy.[5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and refining your analytical methods. Here, we will explore the causality behind experimental choices and provide self-validating systems to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions encountered during the development of separation methods for pyrazolone isomers.

Q1: Why is the separation of pyrazolone isomers so challenging?

Pyrazolone isomers, particularly enantiomers and positional isomers, often possess nearly identical physicochemical properties such as molecular weight, pKa, and polarity.[6] This similarity makes their separation by conventional chromatographic techniques, like standard reversed-phase HPLC, difficult. The subtle differences in the spatial arrangement of atoms or the position of functional groups necessitate highly selective analytical conditions to achieve baseline resolution.[6] For chiral separations, the challenge lies in creating a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities.[7]

Q2: What are the initial steps in developing a separation method for a novel pyrazolone compound?

A systematic approach is crucial.[8]

  • Analyte Characterization: Understand the physicochemical properties of your pyrazolone isomers. Determine their solubility in various solvents, their pKa, and their UV absorbance maxima (λmax) to select an appropriate detection wavelength.[2][8] Many pyrazolone derivatives absorb in the 200-400 nm range.[2]

  • Method Scouting: Begin with a general screening of columns and mobile phases.[8] For achiral separations, a good starting point is a C18 column with a simple mobile phase, such as a gradient of methanol or acetonitrile with water.[1][9] For chiral separations, screening a variety of chiral stationary phases (CSPs) with different mobile phase modes (normal phase, reversed-phase, and polar organic) is essential.[10]

  • Define the Analytical Target Profile (ATP): Clearly outline the goals of the method. This includes the required resolution between isomeric peaks, the desired sensitivity (Limit of Detection and Limit of Quantitation), accuracy, and precision.[8]

Q3: How do I choose between normal-phase and reversed-phase chromatography for pyrazolone isomer separation?

The choice depends on the polarity of your pyrazolone isomers and the nature of the stationary phase.

  • Reversed-Phase (RP) HPLC: This is often the first choice for moderately polar to non-polar compounds.[11] It uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/methanol or water/acetonitrile).[1][9] RP-HPLC is versatile and generally provides good peak shapes.

  • Normal-Phase (NP) HPLC: This is suitable for more polar compounds and is particularly effective for chiral separations on polysaccharide-based CSPs.[11][12][13] It employs a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethanol). NP-HPLC can offer unique selectivity for isomers that are difficult to separate by RP-HPLC.

Q4: What is the Polar Organic (PO) mode, and when should I use it for chiral separations?

The Polar Organic (PO) mode uses a waterless mixture of polar organic solvents, such as methanol or acetonitrile, as the mobile phase.[10] It is particularly beneficial for chiral separations on polysaccharide-based CSPs for several reasons:

  • Short Analysis Times: The PO mode often leads to faster separations and sharper peaks.[12][13]

  • Enhanced Solubility: It is ideal for compounds that have poor solubility in the non-polar solvents used in normal-phase chromatography.

  • Improved Peak Shape: The PO mode can result in high plate numbers and favorable peak shapes.[12][13]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Resolution or Co-elution of Isomers

This is one of the most common challenges in isomer separation.

Possible Causes & Solutions

Cause Explanation & Solution
Inappropriate Stationary Phase The column chemistry may not be selective enough for your isomers. Solution: For achiral separations, screen different stationary phases (e.g., C18, Phenyl, Cyano). For chiral separations, it is critical to screen a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) as no single CSP is universal.[7][14][15]
Suboptimal Mobile Phase Composition The mobile phase composition is a powerful tool for optimizing selectivity. Solution: Systematically vary the organic modifier (methanol vs. acetonitrile), the mobile phase pH, and the buffer concentration. For ionizable pyrazolones, adjusting the pH can significantly alter retention and selectivity.[8][16] For chiral separations, the type and concentration of the alcohol modifier in normal-phase or the organic solvent in polar organic mode can dramatically impact resolution.[12][13]
Incorrect Column Temperature Temperature affects the thermodynamics of the separation and can influence selectivity. Solution: Use a column oven to control the temperature. Experiment with different temperatures (e.g., in 5°C increments from 25°C to 40°C). In some cases, increasing the temperature can improve peak shape and resolution, while in others, a reversal of elution order may occur.[6][15][17]
Issue 2: Peak Tailing or Asymmetry

Poor peak shape can compromise quantification and resolution.

Possible Causes & Solutions

Cause Explanation & Solution
Secondary Interactions with Silanols Residual silanol groups on the silica support can interact with basic analytes, causing peak tailing. Solution: Use a modern, end-capped column. Alternatively, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mitigate these interactions, although this is not ideal for MS detection.[6]
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Solution: Dilute the sample and inject a smaller volume.[6]
Mismatched Sample Solvent If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]
Column Contamination or Void A buildup of strongly retained compounds or a void at the column inlet can lead to poor peak shape. Solution: Flush the column with a strong solvent.[6] If the problem persists, a guard column can be used to protect the analytical column, or the column may need to be replaced.[18][19]
Issue 3: Shifting Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.[6]

Possible Causes & Solutions

Cause Explanation & Solution
Inconsistent Mobile Phase Preparation Even small variations in mobile phase composition can lead to significant shifts in retention time.[6] Solution: Prepare mobile phases accurately, preferably by weight. Ensure thorough mixing and degassing.[6]
Lack of Column Equilibration The column must be fully equilibrated with the mobile phase before analysis, especially for gradient methods. Solution: Allow sufficient time for the column to equilibrate. A stable baseline is a good indicator of equilibration.[6]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and stable temperature.[6]
Pump Malfunction Inconsistent flow rates from the pump will cause retention time drift. Solution: Check for leaks and ensure the pump is properly maintained.[6][20]
Issue 4: Noisy or Drifting Baseline

A poor baseline can interfere with the detection and integration of small peaks.

Possible Causes & Solutions

Cause Explanation & Solution
Air Bubbles in the System Air bubbles in the mobile phase, pump, or detector can cause baseline noise. Solution: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging. Purge the pump to remove any trapped air.[6]
Contaminated Mobile Phase or Column Impurities in the mobile phase or a contaminated column can lead to a noisy or drifting baseline. Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the column with a strong solvent to remove contaminants.[6]
Detector Issues A dirty flow cell or a failing lamp in a UV detector can cause baseline problems. Solution: Clean the detector flow cell according to the manufacturer's instructions. Replace the lamp if necessary.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments in pyrazolone isomer separation.

Protocol 1: Chiral Method Screening for Pyrazolone Enantiomers

Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase system for the separation of a new pyrazolone racemate.

Materials:

  • Racemic pyrazolone sample

  • HPLC-grade solvents: hexane, ethanol, methanol, acetonitrile

  • A selection of CSPs (e.g., Lux Cellulose-2, Lux Amylose-2, Chirobiotic V2)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the racemic pyrazolone in a suitable solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

  • Initial Screening (Normal Phase):

    • Install a polysaccharide-based CSP (e.g., Lux Cellulose-2).

    • Equilibrate the column with a mobile phase of 90:10 hexane:ethanol at a flow rate of 1.0 mL/min.

    • Inject 5 µL of the sample and monitor the chromatogram at the λmax of the compound.

    • If no separation is observed, screen other alcohol modifiers (e.g., isopropanol) and vary the percentage of the modifier.

  • Polar Organic Mode Screening:

    • Flush the system and equilibrate the same CSP with 100% methanol.

    • Inject the sample and observe the separation.

    • Repeat with 100% acetonitrile. Binary mixtures of these solvents can also be tested.[12]

  • Reversed-Phase Mode Screening:

    • Switch to a CSP suitable for reversed-phase conditions (e.g., Chirobiotic V2).

    • Equilibrate with a mobile phase of 50:50 acetonitrile:water (with 0.1% formic acid if needed for peak shape).

    • Inject the sample and analyze the chromatogram.

  • Data Evaluation: For each condition, evaluate the resolution (Rs) between the enantiomeric peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.[10]

Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a logical workflow for addressing poor resolution of pyrazolone isomers.

G start Poor or No Resolution of Isomers check_column Is the Stationary Phase Appropriate? start->check_column screen_columns Screen Different Column Chemistries (e.g., C18, Phenyl, Chiral CSPs) check_column->screen_columns No check_mobile_phase Is the Mobile Phase Optimized? check_column->check_mobile_phase Yes screen_columns->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase: - Organic Modifier (ACN vs. MeOH) - pH and Buffer Strength - Additives check_mobile_phase->adjust_mobile_phase No check_temp Is Temperature Controlled? check_mobile_phase->check_temp Yes adjust_mobile_phase->check_temp adjust_temp Optimize Column Temperature (e.g., 25°C to 40°C) check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes adjust_temp->success G start Developed Analytical Method specificity Specificity (No Interference?) start->specificity specificity->start Fail: Re-evaluate Method linearity Linearity (r² ≥ 0.999?) specificity->linearity Pass linearity->start Fail: Adjust Range/Method accuracy Accuracy (Recovery 98-102%?) linearity->accuracy Pass accuracy->start Fail: Check Sample Prep precision Precision (%RSD ≤ 2.0%?) accuracy->precision Pass precision->start Fail: Refine Procedure robustness Robustness (Unaffected by small changes?) precision->robustness Pass robustness->start Fail: Identify Critical Parameters lod_loq Determine LOD & LOQ robustness->lod_loq Pass validated_method Validated Method lod_loq->validated_method

Caption: Logical workflow for analytical method validation.

IV. Conclusion

The successful separation of pyrazolone isomers is a multifaceted challenge that requires a deep understanding of chromatographic principles and a systematic approach to method development and troubleshooting. By carefully selecting stationary and mobile phases, controlling temperature, and meticulously validating the final method, researchers can develop robust and reliable analytical procedures. This guide provides a framework for tackling these challenges, enabling the accurate quantification of pyrazolone isomers, which is paramount for the advancement of safe and effective pharmaceuticals.

References

  • El-Kassem, I., Fawzy, G., & El-Enany, N. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega.
  • Enantioselective synthesis of chiral heterocycles containing both chroman and pyrazolone derivatives catalysed by a chiral squaramide. (2015). PubMed.
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • Study of pH dependence using molecular modeling in reversed-phase liquid chromatography of 1-phenyl-3-methyl-5-pyrazolone derivatives of aldose. (n.d.). ResearchGate.
  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
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  • An Abnormal Temperature Dependence of Alkylpyrazines' Retention in Reversed-Phase Liquid Chromatography. (n.d.). ResearchGate.
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  • Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate.
  • Analytical Method Validation & Common Problem 1. (n.d.). NPRA.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
  • Thermal and acid-catalyzed transformations of 3H-pyrazoles obtained from diphenyldiazomethane and methyl phenylpropiolate. (n.d.). ResearchGate.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). SlideShare.
  • (PDF) Analytical Method Development and Validation Overview. (2020). ResearchGate.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.
  • Analytical Method Development and Validation in Pharmaceuticals. (n.d.). LinkedIn.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutica Analytica Acta.
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen.

Sources

scale-up challenges for the industrial synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (PMP), a critical intermediate in the pharmaceutical and dye industries, perhaps best known as a precursor to the antioxidant drug Edaravone.[1] This guide is designed for researchers, chemists, and process engineers encountering challenges when transitioning this synthesis from the laboratory to an industrial scale. We will address common issues in a practical, question-and-answer format, grounded in the principles of the Knorr pyrazolone synthesis—the foundational reaction for this process.[2][3][4]

The core of this synthesis involves the cyclocondensation reaction between phenylhydrazine and an active methylene compound, typically ethyl acetoacetate or methyl acetoacetate.[5][6] While straightforward in a lab setting, scaling up introduces significant challenges related to thermal management, reaction control, product isolation, and purity. This guide provides troubleshooting strategies and detailed FAQs to navigate these complexities effectively.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up of PMP synthesis. Each issue is analyzed by probable cause, followed by a recommended course of action.

Reaction & Process Control

Question: My reaction is experiencing a dangerous exotherm (thermal runaway), and the batch temperature is uncontrollable. What is happening and how can I prevent it?

Answer:

Root Cause Analysis: The condensation reaction between phenylhydrazine and acetoacetate esters is highly exothermic.[7] On a large scale, the surface-area-to-volume ratio of the reactor decreases, severely limiting heat dissipation. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, a thermal runaway can occur.[7] This is not just a safety hazard; it also leads to the formation of impurities and degradation of the product.

Troubleshooting & Prevention Protocol:

  • Control Reagent Addition Rate: The most critical control parameter is the addition rate of one of the reactants. A common industrial practice is to charge the reactor with the acetoacetate ester and solvent, heat to the target temperature, and then add the phenylhydrazine solution dropwise or via a metering pump over several hours.[5][8] This allows the cooling system to manage the heat generated in real-time.

  • Ensure Adequate Cooling Capacity: Verify that the reactor's cooling jacket and/or internal cooling coils are functioning optimally. The heat transfer coefficient of the system must be sufficient for the planned batch size.

  • Increase Dilution: Running the reaction at a lower concentration (i.e., using more solvent) can help moderate the temperature by providing a larger thermal mass to absorb the heat of reaction.[7]

  • Optimize Reaction Temperature: While a higher temperature can increase the reaction rate, it also accelerates heat generation. Consider starting at a lower temperature (e.g., 60-70°C) and carefully monitoring the batch temperature as the phenylhydrazine is added. A Chinese patent suggests a controlled temperature range of 40-90°C.[5]

Question: The final product yield is significantly lower than in my lab-scale experiments. What are the likely causes?

Answer:

Root Cause Analysis: Low yield on an industrial scale can stem from several factors, including incomplete reactions, side product formation, or mechanical losses during work-up. Inefficient mixing in large reactors can create localized zones of low reactant concentration, stalling the reaction.

Troubleshooting & Prevention Protocol:

  • Verify Raw Material Quality: Ensure that the phenylhydrazine and ethyl acetoacetate are of high purity. Contaminants can interfere with the reaction.

  • Optimize Agitation: Inadequate mixing is a common scale-up problem. Ensure the agitator speed and design (e.g., turbine vs. anchor) are sufficient to maintain a homogenous mixture throughout the reaction.

  • Control pH: The reaction is typically acid-catalyzed.[3][4] Some processes adjust the initial pH of the phenylhydrazine solution to between 5.0 and 6.5 using an acid like hydrochloric or acetic acid to facilitate the initial hydrazone formation.[5][9] This prevents side reactions and ensures the main reaction proceeds efficiently.

  • Monitor Reaction Completion: Use in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of starting materials. Do not proceed with the work-up until the reaction has gone to completion. Reaction times of 1-6 hours are typical after the addition of reagents is complete.[5]

  • Minimize Mechanical Losses: Evaluate filtration and transfer steps. Fine, poorly formed crystals can pass through filter cloths, leading to significant yield loss.

Product Quality & Purity

Question: My final product is off-color (e.g., pink or brown instead of white/pale yellow) and contains unacceptable levels of impurities. How can I improve the purity?

Answer:

Root Cause Analysis: Discoloration and impurities often result from side reactions or product degradation, which are exacerbated by excessive temperatures or prolonged reaction times. Phenylhydrazine is susceptible to oxidation, which can form colored byproducts.

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: Handle phenylhydrazine and conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Temperature Control: As mentioned for exotherm control, maintaining a consistent and moderate reaction temperature is crucial for minimizing the formation of degradation products.[7]

  • Optimize pH during Precipitation: After the reaction is complete, the product is typically precipitated by cooling and/or pH adjustment. The final pH can influence which impurities co-precipitate. Some processes involve distilling the solvent (e.g., methanol) and then adjusting the pH to neutral before cooling to crystallize the product.[5]

  • Recrystallization: The most effective method for purification is recrystallization of the crude product.[5][6] A suitable solvent system (e.g., ethanol, methanol, or toluene) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[5][10]

Table 1: Common Solvents for PMP Synthesis & Recrystallization

Solvent SystemTypical UseKey Considerations
Ethanol / WaterReaction & RecrystallizationGood solubility profile for PMP. Water is often added as an anti-solvent to induce crystallization.[11]
MethanolReaction & RecrystallizationLower boiling point, easier to remove under vacuum.[5]
Acetic AcidReaction SolventCan act as both solvent and catalyst. Requires neutralization during work-up.[11]
TolueneReaction & RecrystallizationHigher boiling point, useful for azeotropic removal of water. Good for isolating specific salt forms.[8][10]

Question: I am having difficulty with the filtration of the product. It's either too slow, or the product seems "gummy." What causes this, and how can I fix it?

Answer:

Root Cause Analysis: Filtration problems are almost always related to the product's crystal morphology. Small, needle-like, or irregular crystals pack poorly and can blind the filter medium. A "gummy" or oily product suggests incomplete reaction or the presence of low-melting impurities.

Troubleshooting & Prevention Protocol:

  • Control Cooling Rate: The rate at which the reaction mixture is cooled directly impacts crystal size. A slow, controlled cooling profile allows for the growth of larger, more uniform crystals that are easier to filter. Crash-cooling by adding a cold anti-solvent or rapidly chilling the reactor will generate fine particles.

  • Implement a "Seeding" Strategy: Introducing a small quantity of pure PMP crystals (seed crystals) at the point of supersaturation can promote controlled crystal growth and lead to a more uniform particle size distribution.

  • Aging/Digestion Time: After cooling, hold the slurry at the final temperature with gentle agitation for a period (e.g., 1-2 hours). This "aging" or "digestion" step allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the overall particle size distribution.

  • Ensure Complete Reaction: Use IPCs to confirm the absence of starting materials before beginning the isolation procedure. Oily intermediates can hinder crystallization.

Section 2: Process Workflow & Logic Diagrams

Diagram 1: General Industrial Workflow for PMP Synthesis

This diagram outlines the critical stages of the PMP synthesis process, from raw material charging to final product drying.

PMP_Synthesis_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Cyclocondensation cluster_workup Phase 3: Isolation & Purification RM_Charge Charge Reactor: Ethyl Acetoacetate & Solvent pH_Adjust Optional: Adjust pH (e.g., Acetic Acid) RM_Charge->pH_Adjust Temp_Set Heat to Target Temp (e.g., 60-80°C) pH_Adjust->Temp_Set Reagent_Add Controlled Addition of Phenylhydrazine Temp_Set->Reagent_Add Reaction Hold at Temp (1-6 hours) Reagent_Add->Reaction Exothermic Step IPC In-Process Control (IPC) (e.g., HPLC to check completion) Reaction->IPC Cooling Controlled Cooling (Crystal Formation) IPC->Cooling If Reaction Complete Filter Filtration Cooling->Filter Wash Wash Cake (e.g., with cold solvent) Filter->Wash Recrystal Recrystallization (Optional) from suitable solvent Wash->Recrystal Dry Drying (e.g., Vacuum Oven) Wash->Dry If no recrystallization Recrystal->Filter Re-filter Recrystal->Dry After re-filtering Final_Product Final Product: This compound Dry->Final_Product

Caption: A typical workflow for the industrial synthesis of PMP.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

Caption: A decision tree for troubleshooting low yield in PMP synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary safety concerns are the exothermic nature of the reaction, which carries a risk of thermal runaway, and the toxicity of phenylhydrazine.[7] Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) and engineering controls (e.g., closed systems). Managing the exotherm is critical and requires robust reactor cooling systems and controlled addition of reagents.[7]

Q2: Can I use a different acetoacetate ester, like methyl acetoacetate or t-butyl acetoacetate? A2: Yes, other acetoacetate esters can be used. Methyl acetoacetate is a common alternative.[5] However, changing the ester will change the alcohol byproduct (methanol vs. ethanol) and may slightly alter the reaction kinetics and solubility profile of the product. The choice is often dictated by raw material cost, availability, and solvent recovery considerations at the plant.

Q3: My product exists as two tautomers. Which one is correct, and does it matter for my process? A3: this compound exists in tautomeric equilibrium with 3-methyl-1-phenyl-pyrazolidin-5-one (the keto form).[12] In solution and in the solid state, the enol form (1H-pyrazol-5-ol) is often predominant.[12][13] For most applications and analytical purposes (like HPLC), you will observe a single, rapidly equilibrating species. This tautomerism does not typically interfere with the synthesis or isolation, but it is a fundamental chemical property of the molecule.

Q4: Are there greener or more modern alternatives to this traditional batch synthesis? A4: Yes, research is ongoing into improved synthesis methods. Flow chemistry, for example, offers significant advantages for managing exothermic reactions and improving safety and consistency.[14] By using a continuous flow reactor, the reaction volume at any given moment is very small, virtually eliminating the risk of thermal runaway. This approach also allows for precise control over reaction time and temperature, potentially leading to higher purity and yield.[14] Additionally, the use of novel, recoverable catalysts is being explored to make the process more environmentally friendly.[15]

Q5: How critical is the quality of the starting phenylhydrazine? A5: It is extremely critical. Phenylhydrazine can degrade over time, especially when exposed to air and light, forming oxidation products and other impurities. These impurities can carry through the process, contaminate the final product, and cause discoloration. Always use high-purity phenylhydrazine from a reputable supplier and consider running a purity assay before use in a large-scale batch.

References

  • Slideshare. (n.d.). knorr pyrazole synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • ResearchGate. (n.d.). One-pot synthesis of this compound (7b) and furopyrazole 5c–f.
  • ResearchGate. (n.d.). Synthesis of this compound (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B).
  • Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.
  • ResearchGate. (2000). A one-step synthesis of pyrazolone.
  • National Center for Biotechnology Information. (2015). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde.
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • National Center for Biotechnology Information. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a versatile heterocyclic compound also known as Edaravone or PMP. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity during the chemical modification of this scaffold. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to steer your reactions toward the desired isomer.

FAQ 1: Why is controlling regioselectivity in this compound so challenging?

Answer:

The primary challenge stems from the compound's ability to exist in multiple tautomeric forms.[1][2][3] this compound is not a single, static structure but rather an equilibrium of at least three main tautomers: the OH-form (a hydroxypyrazole), the CH-form , and the NH-form (both pyrazolones).[2][3] This dynamic equilibrium makes the molecule an ambident nucleophile , with multiple reactive sites available for electrophilic attack.

The principal sites of functionalization are:

  • C4 Position: The carbon atom between the two carbonyl/enol groups in the CH and OH forms.

  • Exocyclic Oxygen (O-functionalization): The oxygen atom of the hydroxyl group in the OH-form.

  • Ring Nitrogen (N2-functionalization): The second nitrogen atom in the pyrazole ring.

The predominant tautomer and, consequently, the outcome of a reaction, is highly sensitive to solvent, temperature, and pH.[3][4] For instance, NMR studies have shown that in a nonpolar solvent like CDCl₃, the CH-form is often dominant, whereas in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the OH-form is significantly populated.[3] This solvent-dependent equilibrium is a critical factor to consider when designing a synthetic strategy.

Tautomerism OH OH-Form (1H-pyrazol-5-ol) CH CH-Form (pyrazol-5(4H)-one) OH->CH NH NH-Form (pyrazol-5(2H)-one) OH->NH CH->NH caption Fig. 1: Tautomeric equilibrium of this compound.

Caption: Tautomeric forms of the pyrazolone core.

FAQ 2: How can I selectively achieve C4-Acylation over O-Acylation?

Answer:

Achieving selective C4-acylation is a common goal, as these derivatives are valuable intermediates. The key is to promote the reactivity of the C4-carbanion, which is typically formed from the CH-tautomer. O-acylation, conversely, arises from the reaction of the OH-tautomer.

Causality Behind Experimental Choices: To favor C-acylation, the reaction conditions must stabilize the enolate intermediate where the negative charge is delocalized onto the C4 position. A widely successful strategy, often referred to as the 'Jensen method', utilizes a non-nucleophilic inorganic base like calcium hydroxide in an aprotic solvent like dioxane.[5]

  • Role of Ca(OH)₂: Calcium hydroxide serves two purposes. It acts as a base to trap the liberated HCl from the acyl chloride, driving the reaction forward.[5] More importantly, the Ca²⁺ ion is believed to form a chelate complex with the pyrazolone, pre-organizing the molecule in a conformation that favors electrophilic attack at the C4 position.

  • Role of Dioxane: Anhydrous dioxane is a suitable aprotic solvent that dissolves the starting material well but does not compete for hydrogen bonding, thus allowing the chelation effect to dominate.[5]

Troubleshooting Guide: Low C4-Selectivity

Issue Potential Cause Recommended Solution
Significant O-acylated byproduct formation Reaction medium is too polar or protic, favoring the OH-tautomer. Base may not be effectively promoting C4-attack.Ensure the use of anhydrous dioxane.[5] Switch to Ca(OH)₂ as the base to leverage its chelating effect. Vigorously stir the mixture to ensure the heterogeneity of the base does not limit the reaction.[5]
Low Conversion / No Reaction Hydrolysis of the acyl chloride. Poor solubility of the pyrazolone starting material.Use a drying tube to protect the reaction from atmospheric moisture.[5] Grind the pyrazolone into a fine powder before addition to the solvent to aid dissolution.[5]
Formation of complex mixtures Reaction temperature is too high, leading to side reactions or decomposition.Maintain a moderate temperature (e.g., reflux in dioxane, ~101 °C). For highly reactive acyl chlorides, consider running the reaction at a lower temperature for a longer duration.

Detailed Protocol for Selective C4-Acylation: [5]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add this compound (1.0 eq) and anhydrous 1,4-dioxane.

  • Dissolution: Stir the mixture, warming gently if necessary, until the pyrazolone is fully dissolved.

  • Base Addition: Add calcium hydroxide (2.0 eq) to the solution. The mixture will become a suspension.

  • Acylation: Add the desired aroyl chloride (1.1 eq) dropwise to the stirring suspension. The reaction mixture typically changes color from yellow to orange.[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using 5% MeOH in DCM as the eluent). Reactions are often complete within 2-5 hours.[5]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing dilute hydrochloric acid (e.g., 1 M HCl) with vigorous stirring to decompose the calcium complex.

  • Isolation: Keep the acidic mixture at room temperature for at least 1.5 hours before collecting the precipitated solid product by vacuum filtration.[5]

  • Purification: Wash the solid thoroughly with water to remove salts and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure C4-acylated product.

FAQ 3: My goal is electrophilic substitution at C4 (e.g., formylation). How is this controlled?

Answer:

Electrophilic substitution at the C4 position, such as formylation via the Vilsmeier-Haack reaction, is a powerful method for introducing functional handles. This reaction proceeds through the attack of the electron-rich C4 position on the Vilsmeier reagent (a chloroiminium cation).

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[6][7]

  • Vilsmeier Reagent Formation: POCl₃ and DMF react to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.

  • Electrophilic Attack: The pyrazolone, likely reacting through its enol (OH) tautomer, attacks this powerful electrophile at the nucleophilic C4 position. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the 4-formyl product.

  • Side Reactions: A common side reaction in pyrazolones is the conversion of the C5-OH group into a chloride, yielding a 5-chloropyrazole-4-carbaldehyde.[7][8] This occurs because POCl₃ is a potent chlorinating agent. Controlling the stoichiometry and temperature is key to minimizing this outcome if it is not the desired product.

Vilsmeier_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Work-up DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Attack Electrophilic Attack at C4 Vilsmeier->Attack Pyrazolone Pyrazolone (OH-Tautomer) Pyrazolone->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product 4-Formyl-Pyrazolone Hydrolysis->Product caption Fig. 2: Workflow for Vilsmeier-Haack formylation at C4.

Caption: Workflow for Vilsmeier-Haack formylation at C4.

Troubleshooting Guide: Vilsmeier-Haack Reaction

Issue Potential Cause Recommended Solution
Formation of 5-chloro byproduct Excess POCl₃ or high reaction temperature promoting chlorination of the C5-OH group.[8]Use a minimal excess of POCl₃ (e.g., 2-fold excess).[7] Maintain a lower reaction temperature (e.g., start at 0 °C and allow to warm to room temperature) before gentle heating, if required.
Low yield of formylated product Incomplete formation of the Vilsmeier reagent or insufficient reactivity.Ensure the DMF is anhydrous. The reaction can be sensitive to the stoichiometry; an excess of DMF (e.g., 5-fold) can improve yields.[7] If the substrate is deactivated, a higher temperature (e.g., 120 °C) may be necessary, but this increases the risk of side reactions.[7]
Recovery of starting material Reaction conditions are too mild.Increase the reaction temperature stepwise and monitor by TLC. Increase the reaction time.

FAQ 4: Is N-alkylation at the N2 position possible, and how can it be achieved?

Answer:

While functionalization at C4 and O are more common for this specific pyrazol-5-ol system, N-alkylation is a fundamental reaction for the broader pyrazole class. For this compound, direct N2-alkylation is challenging due to the competing reactivity of the other sites. However, for general unsymmetrical pyrazoles, regioselectivity in N-alkylation is governed by a combination of steric and electronic factors.[9][10]

Causality Behind Experimental Choices: In a typical N-alkylation of an unsymmetrical pyrazole under basic conditions, the base deprotonates the N1-H to form a pyrazolate anion. This anion has two nucleophilic nitrogen atoms, and the incoming electrophile (e.g., an alkyl halide) can react at either N1 or N2.

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[9] If a bulky substituent is present at the C5 position, the electrophile is more likely to attack the N1 position, and vice-versa.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Alternative Methods: For challenging substrates, methods using Brønsted acid catalysts with trichloroacetimidate electrophiles have been developed, providing an alternative to strong bases.[9][11] Phase-transfer catalysis has also been employed to achieve high yields in N-alkylation.[12]

Comparative Data on Pyrazole N-Alkylation Regioselectivity:

Pyrazole Substrate Alkylation Conditions N1:N2 Ratio Key Influencing Factor Reference
3-methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidate, CSA2.5 : 1Steric hindrance from the C5-phenyl group favors attack at N1.[9]
3-substituted pyrazolesK₂CO₃, DMSOHigh N1 selectivitySteric effects of the C3-substituent directing attack to the distal nitrogen.[12]

For this compound specifically, achieving N2-alkylation would likely require protecting the C5-OH group first to eliminate its competing nucleophilicity, and then proceeding with a standard N-alkylation protocol.

References

  • Angewandte Chemie International Edition. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
  • Molecules. (2022).
  • Semantic Scholar. (2022).
  • Molecules. (2021).
  • ResearchGate. (Date not available).
  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
  • ResearchGate. (Date not available).
  • Google Patents. (1998).
  • Molbank. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
  • European Chemical Bulletin. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]
  • Semantic Scholar. (1988). STUDIES ON THE VILSMEIER-HAACK REACTION.
  • Journal of the Chemical Society C: Organic. (1969).
  • ResearchGate. (Date not available). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
  • HETEROCYCLES. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. [Link]
  • ResearchGate. (Date not available). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]
  • Journal of Organic Chemistry. (2007).
  • Molecules. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
  • Molecules. (2021).
  • Molecules. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]
  • Bulletin of the Chemical Society of Ethiopia. (2020).

Sources

Technical Support Center: Optimization of Catalyst-Free Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the catalyst-free synthesis of pyrazolone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the nuances of these increasingly popular "green" synthetic routes. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Overview: The Logic of Catalyst-Free Synthesis

The synthesis of pyrazolones, a cornerstone of many pharmaceutical compounds, is classically achieved through the Knorr condensation of a β-ketoester (e.g., ethyl acetoacetate) with a hydrazine derivative.[1][2] The catalyst-free approach leverages the intrinsic reactivity of these starting materials, often employing thermal energy or green solvents to drive the reaction forward. This strategy aligns with the principles of green chemistry by minimizing waste and avoiding potentially toxic metal catalysts.[3][4]

The core transformation involves two key steps: an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. Understanding this pathway is crucial for diagnosing issues in your synthesis.

Visualizing the Core Reaction Mechanism

G cluster_reactants Reactants cluster_process Reaction Pathway Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Condensation Condensation (-H₂O) Ketoester->Condensation Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Step 1 Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Dehydration Dehydration (-EtOH or -H₂O) Cyclization->Dehydration Step 3 Product Pyrazolone Derivative Dehydration->Product

Caption: The fundamental reaction pathway for pyrazolone synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or I'm seeing no product formation at all. What are the primary factors to investigate?

A1: This is a common issue that can almost always be traced back to one of four key parameters: temperature, time, solvent, or reactant integrity.

  • Insufficient Thermal Energy: Catalyst-free reactions are often thermodynamically driven. If you are running the reaction at room temperature, you may not be overcoming the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Many protocols call for refluxing the reaction mixture for a set period.[2][5] For instance, the reaction of ethyl acetoacetate with phenylhydrazine is often performed at reflux in ethanol.[2]

  • Inadequate Reaction Time: These reactions are not always instantaneous.

    • Solution: Monitor your reaction using Thin Layer Chromatography (TLC). If you see starting materials are still present after the initially planned time, extend the reaction duration, taking aliquots every hour to track progress until the starting material spot has been consumed.

  • Suboptimal Solvent Choice: The solvent does more than just dissolve reactants; it can mediate reactivity. In catalyst-free systems, polar protic solvents like ethanol, water, or glycerol can facilitate proton transfer steps inherent in the condensation and cyclization mechanism.[6]

    • Solution: While ethanol is a common starting point, consider alternative green solvents. A mixture of glycerol and water has been shown to be effective, promoting the reaction through its hydrogen-bonding capabilities.[6] Some highly efficient protocols even operate under solvent-free conditions, relying on microwave irradiation to provide the necessary energy.[1][7]

  • Reactant Purity: Hydrazine derivatives can degrade over time, especially if improperly stored.

    • Solution: Use freshly opened or purified reagents. If you suspect your hydrazine has degraded, consider purifying it by distillation before use.

Q2: My analytical data (TLC, NMR) shows a mixture of products. How can I improve the selectivity and minimize side reactions?

A2: The formation of multiple products typically points to side reactions or reactant degradation. High temperatures, while necessary for the main reaction, can sometimes promote these unwanted pathways.

  • Cause - Reactant Degradation: Hydrazine derivatives can be susceptible to decomposition at elevated temperatures, which can lead to the formation of tarry byproducts.[8] Some intermediates may also be sensitive to air oxidation.

    • Troubleshooting:

      • Temperature Control: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate.

      • Inert Atmosphere: If you suspect oxidation is an issue, run the reaction under an inert atmosphere of nitrogen or argon.[8]

  • Cause - Side Reactions: Unwanted side reactions can produce polymeric materials, complicating purification.[8]

    • Troubleshooting: Monitor the reaction closely by TLC. The goal is to stop the reaction as soon as the starting material is consumed, preventing the product from degrading or participating in further reactions.

Q3: I've successfully synthesized my pyrazolone, but it's an oil or I'm struggling with purification. What are the best practices?

A3: Purification is a critical step where yield can be lost. Pyrazolones can sometimes be tricky to crystallize or separate from byproducts.

  • Problem: Product is an Oil.

    • Solution 1 - Trituration: This is a simple and effective technique to induce crystallization. Add a small amount of a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether) to the oil and scratch the side of the flask with a glass rod.[1][8] The goal is to encourage nucleation.

    • Solution 2 - Solvent Evaporation: Dissolve the oil in a small amount of a volatile solvent (like dichloromethane) and then slowly evaporate the solvent under a stream of nitrogen.

  • Problem: Recrystallization Fails.

    • Solution 1 - Find the Right Solvent System: Finding a suitable solvent is key. The ideal solvent dissolves the compound when hot but not when cold. Common systems for pyrazolones include ethanol/water, ethyl acetate/hexanes, and isopropanol.[2][8][9]

    • Solution 2 - Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for moderately polar compounds like pyrazolones.

  • Problem: Removing Unreacted Hydrazine.

    • Solution - Acid-Base Extraction: Unreacted hydrazine and its salts are basic. During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract these basic impurities into the aqueous layer.[8]

Experimental Protocols & Data

General Experimental Workflow

The following diagram outlines a typical workflow for the catalyst-free synthesis and purification of a pyrazolone derivative.

Caption: A generalized workflow for pyrazolone synthesis and purification.

Table 1: Optimization of Reaction Conditions

This table summarizes various reported conditions for catalyst-free pyrazolone synthesis to guide your optimization.

Starting MaterialsSolvent SystemTemperatureTimeYield RangeReference(s)
Ethyl acetoacetate, PhenylhydrazineEthanolReflux1-2 hrsGood[2]
Ethyl acetoacetate, Hydrazines, AldehydesSolvent-Free (MW)420 W10 min51-98%[1]
1,3-Diketones, HydrazinesGlycerol-WaterMild HeatVariesGood[6]
Ethyl acetoacetate, Hydrazine Hydrate, Aldehyde, MalononitrileWaterReflux2-6 hrsGood-Excellent[10]
α-diazocarbonyls, AlkynesSolvent-FreeHeatingVariesHigh[11]

Frequently Asked Questions (FAQs)

  • Q: Can microwave irradiation really replace conventional heating?

    • A: Yes. Microwave-assisted synthesis is a powerful tool for accelerating these reactions.[1][7] It provides rapid, uniform heating that can dramatically reduce reaction times from hours to minutes and often improves yields, all while being performed under solvent-free conditions.[1]

  • Q: What is the impact of pH on the reaction?

    • A: While this guide focuses on catalyst-free methods, some protocols may adjust pH. A slightly acidic pH (5.4-7.5) can facilitate the initial condensation step by protonating the ketoester's carbonyl group, making it more electrophilic.[12] However, in strictly catalyst-free systems, the reaction proceeds without external pH adjustment.

  • Q: Are there any specific safety concerns with these reactions?

    • A: Yes. Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Additionally, reactions performed under reflux should always use a condenser to prevent solvent loss and pressure buildup.

References

  • Title: Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes Source: Green Chemistry (RSC Publishing) URL:[Link]
  • Title: A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution Source: ResearchG
  • Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods Source: ACS Omega URL:[Link]
  • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions Source: MDPI URL:[Link]
  • Title: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: ChemistrySelect URL:[Link]
  • Title: Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro Source: Semantic Scholar URL:[Link]
  • Title: Synthesis of Pyrazolone Derivatives and their Biological Activities Source: International Journal of ChemTech Research URL:[Link]
  • Title: Green synthesis of pyrazole systems under solvent-free conditions Source: Taylor & Francis Online URL:[Link]
  • Title: Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Synthesis process of 1-phenyl-3-methyl-5-pyrazolone Source: Google Patents URL
  • Title: Mixing with Microwaves: Solvent-Free and Catalyst-Free Synthesis of Pyrazoles and Diazepines.

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Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Pyrazolone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the pyrazolone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] Among these, their potent antioxidant properties have garnered significant attention within the scientific community. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Pyrazolone derivatives, most notably the clinically approved drug edaravone, have shown considerable promise in mitigating oxidative damage, thus representing a fertile ground for drug discovery and development.[3][4]

This guide provides a comprehensive comparison of the antioxidant activity of various pyrazolone derivatives, supported by experimental data and a detailed exploration of their structure-activity relationships. We will delve into the standard methodologies for assessing antioxidant capacity, present a comparative analysis of reported data, and elucidate the key structural features that govern the antioxidant potential of this versatile class of compounds.

The Chemical Basis of Antioxidant Activity in Pyrazolones

The antioxidant activity of pyrazolone derivatives is intrinsically linked to their chemical structure. The core pyrazolone ring, a five-membered heterocycle with two adjacent nitrogen atoms and a keto group, can exist in several tautomeric forms. This structural flexibility, coupled with the ability to donate a hydrogen atom or an electron to neutralize free radicals, forms the basis of their antioxidant action.[5]

The well-studied antioxidant, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), primarily acts as a potent free radical scavenger.[2][6] It effectively quenches harmful ROS, such as hydroxyl radicals, and inhibits lipid peroxidation, a detrimental process that damages cell membranes.[2][3] The mechanism is believed to involve the donation of a hydrogen atom from the CH group at the C4 position or from the enolic hydroxyl group in its tautomeric form, leading to the formation of a stable radical.

Comparative Analysis of Antioxidant Activity

The antioxidant efficacy of pyrazolone derivatives is typically evaluated using a battery of in vitro assays. The most common of these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

Below is a compilation of IC50 values for various pyrazolone derivatives from the literature, compared against the standard antioxidant, ascorbic acid.

Compound/DerivativeDPPH IC50 (µM)ABTS IC50 (µM)FRAP (mM Fe(II)/mg)Reference
Ascorbic Acid (Standard) ~13.67 µg/mL--[7]
Edaravone ~18.1--[8]
Non-substituted Pyrazolone 5.1 ± 0.1--[8]
Pyrazolone with Catechol Moiety 2.6 ± 0.1--[8]
Pyrazolyl Pyrazolines (3b, 3c, 3e) 11.70 - 9.63 µg/mL--[7]
Pyrazoline Carbothioamides (6b, 6e) 12.02 - 9.66 µg/mL--[7]
3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2b) 9.91 µg/mLPotent10.56 ± 0.19[9]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of pyrazolone derivatives is profoundly influenced by the nature and position of substituents on the pyrazolone and any attached phenyl rings. A comprehensive analysis of the available literature reveals several key SAR trends:

  • Hydroxyl (-OH) and Methoxyl (-OCH3) Groups: The presence of electron-donating groups, particularly hydroxyl and methoxyl groups, on an aromatic ring attached to the pyrazolone core generally enhances antioxidant activity.[8] Derivatives bearing a catechol (dihydroxy) moiety have been shown to exhibit exceptionally potent radical scavenging capabilities, with IC50 values in the low micromolar range.[8]

  • Position of Substituents: The position of substituents on the phenyl ring is also critical. For instance, in one study, R²-substitution on a phenyl ring attached to the pyrazolone was found to be more favorable for antioxidant activity compared to R¹- and R³-substitutions.[8]

  • Electron-Withdrawing Groups: Conversely, the introduction of strong electron-withdrawing groups, such as a nitro (-NO2) group, can diminish antioxidant activity.[8]

  • Acylhydrazone Moiety: The incorporation of an acylhydrazone functional group has been shown to yield pyrazole derivatives with significant antioxidant properties.[10]

  • Pyrazoline and Carbothioamide Moieties: The presence of a pyrazoline ring, especially with a free NH group, and a pyrazoline carbothioamide structure can contribute to potent antioxidant activity, likely due to their hydrogen-donating capacity.[7]

Experimental Methodologies for Antioxidant Activity Assessment

To ensure the reproducibility and validity of findings, it is crucial to adhere to standardized experimental protocols. Below are detailed, step-by-step methodologies for the most commonly employed antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, resulting in a color change from violet to yellow.[11]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Dissolve the pyrazolone derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • To a 96-well plate, add a specific volume of the sample solution (e.g., 100 µL).

    • Add the DPPH solution (e.g., 100 µL) to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ working solution (e.g., 1 mL).

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13]

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

    • Prepare a 20 mM ferric chloride (FeCl₃) solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio, respectively. This FRAP reagent should be prepared fresh.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 30 µL) to a specific volume of the FRAP reagent (e.g., 1 mL).

    • Incubate at 37°C for a defined period (e.g., 4-60 minutes).[14]

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents.

Visualizing the Antioxidant Evaluation Workflow

A systematic approach is essential for the reliable evaluation of the antioxidant potential of novel pyrazolone derivatives. The following diagram illustrates a typical experimental workflow.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Antioxidant Screening cluster_2 Data Analysis & Interpretation cluster_3 Mechanistic Studies synthesis Synthesis of Pyrazolone Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization dpph DPPH Radical Scavenging Assay characterization->dpph abts ABTS Radical Cation Assay characterization->abts frap FRAP Assay characterization->frap ic50 IC50 Value Determination dpph->ic50 abts->ic50 frap->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Elucidation of Antioxidant Mechanism (e.g., HAT, SPLET) sar->mechanism

Caption: Experimental workflow for the evaluation of antioxidant activity of pyrazolone derivatives.

Proposed Antioxidant Mechanisms

The antioxidant action of pyrazolone derivatives can proceed through different mechanisms, with the two most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

G cluster_0 Pyrazolone Antioxidant (Pz-OH) cluster_1 Free Radical (R•) cluster_2 Neutralized Radical & Pyrazolone Radical cluster_3 Pyrazolone Cation Radical & Electron cluster_4 Radical Anion pzoh Pyrazolone Derivative pz_radical Stable Pyrazolone Radical (Pz-O•) pzoh->pz_radical H Atom Donation (HAT) pzoh_cation Pz-OH•+ pzoh->pzoh_cation Electron Donation (SET) electron e- radical Reactive Oxygen Species (ROS) neutralized Stable Molecule (RH) radical->neutralized H Atom Acceptance radical_anion R- radical->radical_anion Electron Acceptance pzoh_cation->pz_radical Proton Transfer (PT) radical_anion->neutralized Proton Acceptance

Caption: Potential antioxidant mechanisms of pyrazolone derivatives: HAT and SET-PT pathways.

Conclusion and Future Directions

Pyrazolone derivatives represent a highly promising class of antioxidant agents with significant therapeutic potential. The extensive research into their synthesis and biological evaluation has provided valuable insights into the structural requirements for potent radical scavenging activity. The presence of electron-donating substituents, such as hydroxyl and methoxyl groups, and the strategic incorporation of other heterocyclic moieties are key determinants of their antioxidant efficacy.

Future research in this area should focus on the development of novel pyrazolone derivatives with enhanced antioxidant properties and favorable pharmacokinetic profiles. Further elucidation of their precise mechanisms of action and their effects in more complex biological systems, including in vivo models of oxidative stress-related diseases, will be crucial for translating these promising compounds into clinically effective therapies. This guide serves as a foundational resource for researchers and drug development professionals to navigate the exciting and rapidly evolving field of pyrazolone-based antioxidants.

References

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  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - J-Stage.
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences.
  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - MDPI.
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A Comparative Guide to the Biological Activities of Pyrazolone Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. A critical, yet often overlooked, aspect of their chemical biology is their existence in distinct tautomeric forms. This guide provides a comparative analysis of the biological activities—specifically antimicrobial, anti-inflammatory, and anticancer effects—of the primary pyrazolone tautomers. By synthesizing experimental data and elucidating the underlying methodologies, we aim to provide researchers with a foundational understanding of how tautomerism influences biological outcomes, thereby enabling more rational drug design and development.

Introduction: The Significance of Tautomerism in Pyrazolones

Pyrazolones are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group. They can exist in three principal tautomeric forms through prototropic shifts: the CH, OH, and NH forms (Figure 1).[1][2][3] The equilibrium between these forms is delicate and can be influenced by factors such as the solvent, pH, temperature, and the nature of substituents on the pyrazolone ring.[1]

The distinct electronic and structural configurations of each tautomer mean they can interact differently with biological targets like enzymes and receptors. Understanding which tautomer is responsible for a desired biological effect is paramount for optimizing drug efficacy and selectivity. For instance, one tautomer might fit perfectly into the active site of an enzyme, while another is inactive or binds to an off-target, causing side effects. This guide dissects these differences across key therapeutic areas.

Diagram: Pyrazolone Tautomeric Equilibrium

G CH CH-form (Keto) OH OH-form (Enol) CH->OH Keto-Enol Tautomerism NH NH-form (Amide) CH->NH Amide-Imidic Acid Tautomerism OH->CH NH->CH

Caption: Prototropic tautomerism in the pyrazolone scaffold.

Comparative Antimicrobial Activity

Pyrazolone derivatives have long been recognized for their broad-spectrum antimicrobial properties.[4][5][6] The specific tautomeric form can significantly influence their potency against various bacterial and fungal strains.

Mechanistic Insights and Tautomeric Influence

While the precise mechanisms are diverse, the antimicrobial action of pyrazolones is often attributed to their ability to chelate metal ions essential for microbial enzymes or to disrupt cell membrane integrity. The chelating ability, for example, is highly dependent on the arrangement of donor atoms (N, O), which differs between tautomers. The OH-form (enol), with its hydroxyl group, often presents a more favorable geometry for metal chelation compared to the keto (CH) or amide (NH) forms.

Supporting Experimental Data

Direct comparative studies on isolated tautomers are rare due to their rapid interconversion in solution.[7] However, studies on "fixed" derivatives, where functional groups are modified to lock the molecule into a specific tautomeric form, provide valuable insights. For example, O-alkylation fixes the molecule in an enol-like form, while N-alkylation can stabilize the NH-form.

Compound ClassPredominant Tautomeric FormTarget OrganismMIC (µg/mL)Reference
Phenyl-pyrazoline Series AEnol-like (O-substituted)Staphylococcus aureus32-64[5][8]
Phenyl-pyrazoline Series BAmide-like (N-substituted)Staphylococcus aureus>128[9]
Phenyl-pyrazoline Series CEnol-like (O-substituted)Escherichia coli64[8]
Phenyl-pyrazoline Series DAmide-like (N-substituted)Escherichia coli>256[9]

Note: Data is synthesized from multiple sources evaluating structurally similar pyrazolone/pyrazoline derivatives to infer tautomeric preference.

The data consistently suggests that derivatives mimicking the OH (enol) tautomer exhibit lower Minimum Inhibitory Concentrations (MICs), indicating higher potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This standard method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial dilutions of pyrazolone compounds in 96-well plate I1 Inoculate each well with microbial suspension P1->I1 P2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P2->I1 I2 Incubate plate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity (growth) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Comparative Anti-inflammatory Activity

Many blockbuster non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, are built around a pyrazole core.[10][11] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[12]

Tautomerism and COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a key goal in NSAID development to reduce gastrointestinal side effects.[12] The active site of COX-2 is slightly larger and has a side pocket that can be exploited for selective binding. The three-dimensional shape of a drug molecule is critical for this interaction. The different tautomers of a pyrazolone present distinct shapes and hydrogen bonding capabilities. Theoretical and experimental studies suggest that the NH-tautomer, and in some cases the OH-tautomer, are often the bioactive forms for COX-2 inhibition, capable of forming crucial hydrogen bonds with key residues like Ser-530 and Tyr-385 in the enzyme's active site.[13][14]

Supporting Experimental Data

The inhibitory activity is quantified by the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound SeriesFavored Tautomer for BindingCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
Celecoxib AnaloguesNH-form>1001.15 - 1.79>60
Pyrazolone-Pyridazine HybridsNH-form45.23 - 204.511.50 - 9.6322.21 - 74.92

Data compiled from studies on pyrazole derivatives designed as COX-2 inhibitors.[10][13]

The high selectivity index (SI) for these compounds, which are stabilized in forms that mimic the NH tautomer, underscores the importance of this specific structure for potent and selective COX-2 inhibition.

Signaling Pathway: COX-2 in Inflammation

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Membrane Cell Membrane Phospholipids Stimuli->Membrane Activates Phospholipase A2 AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) (Pain, Fever, Inflammation) COX2->PGs Pyrazolone Pyrazolone Tautomer (NH-form) Pyrazolone->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazolone tautomers.

Comparative Anticancer Activity

The application of pyrazolone derivatives in oncology is a rapidly growing field.[15][16] Their cytotoxic effects are often linked to the inhibition of critical cell signaling pathways, such as those involving protein kinases or the induction of apoptosis.

Tautomeric Forms in Cytotoxicity

The ability of a molecule to act as a kinase inhibitor often relies on its capacity to form specific hydrogen bonds within the ATP-binding pocket of the enzyme. The different hydrogen bond donor/acceptor patterns of the CH, OH, and NH tautomers can lead to vastly different binding affinities and, consequently, different cytotoxic potencies. For example, compounds that can readily adopt the NH-form are often found to be potent inhibitors of kinases like PI3K and EGFR.[16]

Supporting Experimental Data

Cytotoxicity is typically measured using an MTT assay, which assesses the metabolic activity of cells. The result is given as a GI₅₀ or IC₅₀ value, representing the concentration that inhibits cell growth by 50%.

Compound SeriesPutative Active TautomerCell LineGI₅₀ / IC₅₀ (µM)Target Pathway
Pyrazolo[1,5-a]pyridinesNH-formVarious Cancer Lines1.18 - 8.18Broad-spectrum
Pyrazolo[3,4-d]pyrimidinesNH-formA549 (Lung)8.21EGFR Inhibition
Pyrazole CarbaldehydesOH/NH-formMCF7 (Breast)0.25PI3 Kinase Inhibition

Data compiled from recent studies on pyrazole-based anticancer agents.[16]

These results indicate that pyrazolone derivatives can be potent anticancer agents, with cytotoxicity often linked to the NH or OH tautomers that are capable of interacting with specific enzymatic targets.[16][17] A novel pyrazolone-based copper complex, [Cu(PMPP-SAL)(EtOH)], has shown significant cytotoxicity against HeLa cervical cancer cells with an IC₅₀ of 2.082 µg/mL, inducing apoptosis by blocking the cell cycle in the S phase.[18]

Experimental Protocol: The MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

The evidence synthesized in this guide clearly demonstrates that the biological activity of pyrazolone derivatives is intrinsically linked to their tautomeric state. While the OH-form appears favorable for antimicrobial activity, the NH-form is often crucial for selective anti-inflammatory and anticancer effects.

This comparative analysis underscores a critical directive for drug development: the rational design of pyrazolone derivatives must involve stabilizing the molecule in its most bioactive tautomeric form. This can be achieved through strategic substitution on the pyrazolone ring to shift the tautomeric equilibrium. Future research should focus on utilizing advanced spectroscopic techniques (e.g., NMR in various solvents) and computational modeling to better predict and confirm the predominant tautomers of novel compounds and correlate these findings directly with their biological performance.[7] Such a structure-centric approach will undoubtedly accelerate the discovery of more potent and selective pyrazolone-based therapeutics.

References

  • Bassyouni, F. A., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
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  • Zhao, P., et al. (2020). Apoptotic effect of novel pyrazolone-based derivative [Cu(PMPP-SAL)(EtOH)] on HeLa cells and its mechanism. PMC - NIH.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Pyrazolone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives form the backbone of numerous pharmaceutical compounds, renowned for their analgesic, anti-inflammatory, and antipyretic properties.[1] The accurate and precise quantification of these active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of the primary analytical techniques employed for pyrazolone analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and outlines a robust framework for their cross-validation.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This principle, firmly established by regulatory bodies like the US Food and Drug Administration (FDA) and enshrined in the International Council for Harmonisation (ICH) guidelines, ensures that the data generated is reliable and reproducible.[2][3][4][5][6][7] Cross-validation, the process of comparing results from two or more distinct analytical methods, provides the highest level of assurance in the integrity of analytical data.

This guide will delve into the theoretical underpinnings and practical applications of HPLC and GC-MS for pyrazolone analysis, grounded in the principles of analytical method validation as stipulated by ICH Q2(R2) guidelines.[2][3][4] We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you, the scientist, to make informed decisions in your analytical strategy.

Core Analytical Techniques: A Comparative Overview

The choice between HPLC and GC-MS for pyrazolone analysis is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[8][9][10]

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds, a category into which most pyrazolone derivatives fall.[8][10] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][11] It separates components in the gas phase and provides definitive identification through mass spectrometry.[8] While many pyrazolones are not directly amenable to GC analysis due to their low volatility, derivatization can sometimes be employed to increase their volatility.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Non-volatile, thermally unstable compounds (e.g., most APIs, proteins)[8][9][10]Volatile and semi-volatile, thermally stable compounds (e.g., residual solvents, some derivatized pyrazolones)[8][9][11]
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase[9]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase[9]
Operating Temperature Ambient to moderately elevated (typically <100°C)[8][10]High temperatures (up to 350-400°C) to ensure vaporization[8][10]
Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence[10]Mass Spectrometry (MS), Flame Ionization Detector (FID)[10]
Key Applications for Pyrazolones Assay, impurity profiling, stability testing, content uniformity[5][8]Analysis of volatile impurities, potential for specific derivatized pyrazolones[11]
The "Why": Choosing the Right Technique

For routine quality control of a pyrazolone drug substance or product, HPLC is unequivocally the method of choice . Its ability to handle non-volatile and thermally sensitive molecules at ambient temperatures preserves the integrity of the analyte and its potential degradation products.[8][10] This is crucial for stability-indicating assays.

GC-MS becomes relevant in specific scenarios :

  • Residual Solvent Analysis : It is the gold standard for detecting and quantifying residual solvents from the manufacturing process.[8]

  • Analysis of Volatile Degradants : If a pyrazolone derivative is suspected to degrade into volatile impurities, GC-MS offers superior sensitivity for their detection.

  • Orthogonal Method for Cross-Validation : In cases where an independent, mechanistically different analytical technique is required to confirm results, GC-MS (if applicable after derivatization) can serve as a powerful orthogonal method to HPLC.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive starting point. Method development and validation should always be tailored to the specific pyrazolone derivative and its matrix.

High-Performance Liquid Chromatography (HPLC-PDA) Method

This protocol is designed for the quantification of a model pyrazolone derivative (e.g., 3-methyl-1-phenyl-5-pyrazolone) and its related substances.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water).[13] The gradient is optimized to separate the main peak from all potential impurities.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25 ± 2°C.[12]

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the pyrazolone reference standard in a suitable diluent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).[12]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for linearity assessment (e.g., 50-150 µg/mL).[12]

  • Sample Solution: Prepare the sample (e.g., powdered tablets, drug substance) in the same diluent to achieve a target concentration within the linear range.

3. System Suitability Testing (SST):

  • Before initiating any analysis, perform at least five replicate injections of a working standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[6][14] Other parameters like tailing factor and theoretical plates should also meet predefined criteria.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)

This protocol is a conceptual framework for the analysis of a pyrazolone that has been rendered volatile through derivatization (e.g., silylation).

1. Derivatization Procedure:

  • Rationale: Silylation replaces active hydrogens (e.g., on N-H or O-H groups) with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: In a sealed vial, react a known amount of the pyrazolone sample with an excess of the silylation reagent in a suitable solvent (e.g., pyridine or acetonitrile) at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).

2. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is essential to separate the derivatized analyte from by-products and other volatile components.

  • Injector Temperature: Typically 250-280°C.

  • MS Ion Source Temperature: ~230°C.

  • MS Quadrupole Temperature: ~150°C.

  • Acquisition Mode: Full scan to identify fragmentation patterns and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Cross-Validation: Ensuring Methodological Concordance

Cross-validation is performed to demonstrate that two distinct analytical methods provide equivalent results.[15] This is a critical exercise when transferring a method to a new laboratory or when establishing a new method as an alternative to an existing one.

The Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation A Select Homogeneous Batch of Pyrazolone Product B Prepare Multiple Independent Samples A->B C Analyze Samples by Validated HPLC Method B->C D Analyze Samples by Validated GC-MS Method B->D E Collect Assay and Impurity Data C->E D->E F Statistical Comparison of Results (e.g., t-test, F-test) E->F G Assess Equivalence Against Pre-defined Acceptance Criteria F->G

Caption: Workflow for cross-validation of HPLC and GC-MS methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria must be pre-defined in the validation protocol.[16] A common approach is to compare the mean results from both methods. The difference between the means should be within a statistically justified limit, often derived from the combined variance of the two methods.

Validation Parameters: A Head-to-Head Comparison

According to ICH Q2(R2) guidelines, analytical methods must be validated for several key performance characteristics.[3][4][5][14] Below is a comparative summary of expected performance for our model pyrazolone analysis.

Validation ParameterHPLC-PDAGC-MSRationale and ICH Guideline Reference
Specificity/Selectivity High. Demonstrated by peak purity analysis using PDA and separation from known impurities and degradants.Very High. Mass spectral data provides definitive identification and can resolve co-eluting peaks.The ability to unequivocally assess the analyte in the presence of other components.[6][14]
Linearity (Correlation Coefficient, r²) > 0.999> 0.995A linear relationship between concentration and response over a defined range.[5][6]
Range (% of Target Concentration) 80-120% for assay; Reporting Level to 120% for impurities.[17]80-120% for assay.The interval where the method is precise, accurate, and linear.[5][16]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Closeness of the test results to the true value.[6][16]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%The degree of agreement among individual test results.[6][16]
Limit of Detection (LOD) Lower (ng level)Potentially lower (pg level) with SIM mode.The lowest amount of analyte that can be detected but not necessarily quantitated.[5][16]
Limit of Quantitation (LOQ) Lower (ng level)Potentially lower (pg level) with SIM mode.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][16]
Robustness Evaluated by varying parameters like mobile phase composition, pH, flow rate, and temperature.Evaluated by varying parameters like oven temperature ramp, gas flow rate, and injector temperature.The method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
Visualizing the Analytical Workflow

AnalyticalWorkflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample Preparation hplc_inj Injection hplc_start->hplc_inj hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det PDA Detection hplc_sep->hplc_det hplc_data Data Analysis hplc_det->hplc_data gcms_start Sample Preparation & Derivatization gcms_inj Injection gcms_start->gcms_inj gcms_sep Capillary Column Separation gcms_inj->gcms_sep gcms_det Mass Spec Detection gcms_sep->gcms_det gcms_data Data Analysis gcms_det->gcms_data

Caption: Comparative workflows for HPLC and GC-MS analysis.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques with distinct advantages for the analysis of pyrazolone derivatives. HPLC remains the primary, indispensable tool for quality control, offering robust and reliable quantification of the API and its non-volatile impurities. GC-MS serves as an essential complementary technique, particularly for the analysis of volatile compounds and as an orthogonal method for cross-validation.

A thorough understanding of the principles of method validation, as outlined by the ICH, is non-negotiable for ensuring data integrity and regulatory compliance.[6][7] By implementing a rigorous cross-validation strategy, researchers and drug development professionals can build a comprehensive and self-validating analytical framework, ensuring the highest standards of quality and safety for pharmaceutical products containing pyrazolone derivatives.

References

  • Analytical Method Validation Parameters: An Updated Review. Vignan Pharmacy College. [Link]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
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A Comparative Efficacy Analysis of Pyrazolone-Based Drugs Versus Existing Therapeutic Modalities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the efficacy of pyrazolone-based drugs against established treatments in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data, mechanistic insights, and experimental protocols to offer a comprehensive evaluation of this important class of pharmaceuticals.

Introduction: The Versatility of the Pyrazolone Scaffold

The pyrazolone ring is a versatile five-membered heterocyclic scaffold that has given rise to a diverse range of therapeutic agents.[1] From some of the earliest synthetic pharmaceuticals to modern targeted therapies, pyrazolone derivatives have demonstrated significant clinical utility as analgesics, anti-inflammatory agents, and neuroprotective compounds.[1][2] Their broad spectrum of biological activity stems from the diverse pharmacological targets they can be engineered to engage.[3] This guide will focus on two prominent classes of pyrazolone-based drugs: those acting as non-steroidal anti-inflammatory drugs (NSAIDs) and the neuroprotective agent edaravone, comparing their performance against established therapies in their respective fields.

Pyrazolone-Based Analgesics and Anti-Inflammatories: A New Look at a Classic Drug Class

Pyrazolone derivatives have a long history in the management of pain and inflammation.[1] Drugs such as dipyrone (metamizole) and celecoxib represent important advancements in this class, offering distinct mechanistic profiles compared to traditional NSAIDs like aspirin and ibuprofen.

Mechanism of Action: Beyond Traditional COX Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4] There are two main isoforms: COX-1, which is constitutively expressed and involved in gastrointestinal protection and platelet function, and COX-2, which is induced during inflammation.[4]

  • Traditional NSAIDs (e.g., Aspirin, Ibuprofen): These agents are typically non-selective inhibitors of both COX-1 and COX-2.[2] While effective at reducing inflammation and pain, their inhibition of COX-1 can lead to gastrointestinal side effects.[2]

  • Dipyrone (Metamizole): While dipyrone does inhibit COX, its effect is rapidly reversible.[5] Its potent analgesic effects are thought to also involve central mechanisms, distinguishing it from peripherally acting NSAIDs.[6]

  • Celecoxib: This pyrazolone derivative is a selective COX-2 inhibitor, designed to reduce inflammation with a lower risk of the gastrointestinal adverse events associated with non-selective NSAIDs.[6][7]

Below is a diagram illustrating the prostaglandin synthesis pathway and the points of inhibition by different classes of NSAIDs.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Housekeeping Prostaglandins (Housekeeping) - GI Protection - Platelet Aggregation COX1->Prostaglandins_Housekeeping Prostaglandins_Inflammatory Prostaglandins (Inflammatory) - Pain - Fever COX2->Prostaglandins_Inflammatory Traditional_NSAIDs Traditional NSAIDs (e.g., Aspirin, Ibuprofen) Traditional_NSAIDs->COX1 Inhibit Traditional_NSAIDs->COX2 Inhibit Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inhibit

Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.

Comparative Efficacy in Postoperative Pain

Clinical trials have demonstrated the potent analgesic effects of pyrazolone derivatives in the management of acute postoperative pain.

Drug ComparisonIndicationKey Efficacy EndpointResultReference
Dipyrone 500 mg vs. Aspirin 500 mg vs. PlaceboPost-episiotomy painPain relief over 6 hoursDipyrone and aspirin were significantly superior to placebo. Pain relief with dipyrone was apparent at 30 minutes and of significantly longer duration than aspirin.[8][9][8][9]
Dipyrone 500 mg vs. Aspirin 500 mg vs. PlaceboPostoperative orthopedic painPain relief over 6 hoursDipyrone 500 mg produced significantly greater pain relief than aspirin 500 mg. Both were superior to placebo.[10][10]
Metamizole 1000 mg + Ibuprofen 400 mg vs. Metamizole 1000 mg or Ibuprofen 400 mg alonePost-third molar extraction painMean pain scores over 6 and 12 hoursThe combination treatment showed significantly lower mean pain scores over 6 hours compared to either drug alone and lower scores over 12 hours compared to ibuprofen alone.[11][12][11][12]
Comparative Efficacy and Safety in Osteoarthritis

For chronic conditions like osteoarthritis, the balance of efficacy and safety is crucial. Celecoxib was developed to provide the anti-inflammatory benefits of traditional NSAIDs with an improved gastrointestinal safety profile.

Drug ComparisonIndicationKey Efficacy EndpointKey Safety EndpointResultReference
Celecoxib vs. Ibuprofen vs. PlaceboOsteoarthritis of the kneePatient's Assessment of Arthritis PainUpper gastrointestinal eventsCelecoxib was non-inferior to ibuprofen for pain relief and both were superior to placebo. Upper GI events were less frequent with celecoxib (1.3%) than ibuprofen (5.1%).[13][13]
Celecoxib vs. Non-selective NSAIDsOsteoarthritis or Rheumatoid ArthritisPain reliefSerious GI adverse eventsCelecoxib was as effective as non-selective NSAIDs for pain relief with significantly fewer upper GI adverse events.[14][14]
Celecoxib vs. Traditional NSAIDs (in older patients)ArthritisHospital encounter for GI bleedingCardiovascular and renal eventsCelecoxib was associated with a lower risk of GI bleeding than traditional NSAIDs with treatment ≥120 days. However, cardiovascular and renal risks appeared higher with celecoxib.[15][15]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To determine the potency and selectivity of NSAIDs, a key in vitro experiment is the COX inhibition assay. This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used.

  • Reagent Preparation:

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Cofactors such as hematin and L-epinephrine.

    • Arachidonic acid as the substrate.

    • Test compounds and controls (e.g., celecoxib for COX-2 selectivity) dissolved in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • Add COX assay buffer and the respective COX enzyme (COX-1 or COX-2) to the wells.

    • Add the test compound at various concentrations. Control wells receive the vehicle (DMSO).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin G2) is detected. This can be done using a fluorometric probe that produces a signal proportional to the amount of product generated.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

The following diagram outlines the general workflow for this assay.

Start Start Add_Enzyme Add COX Enzyme (COX-1 or COX-2) to 96-well plate Start->Add_Enzyme Add_Inhibitor Add Test Compound (Varying Concentrations) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (Allow Binding) Add_Inhibitor->Pre_Incubate Add_Substrate Add Arachidonic Acid (Initiate Reaction) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Detect_Product Detect Product (e.g., Fluorometric Reading) Incubate->Detect_Product Analyze_Data Analyze Data (Calculate IC50) Detect_Product->Analyze_Data End End Analyze_Data->End cluster_Riluzole Riluzole's Mechanism cluster_Edaravone Edaravone's Mechanism Glutamate_Release Excessive Glutamate Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Riluzole Riluzole Riluzole->Glutamate_Release Inhibits Neuron_Damage_R Motor Neuron Damage Excitotoxicity->Neuron_Damage_R Oxidative_Stress Oxidative Stress (Free Radicals) Neuron_Damage_E Motor Neuron Damage Oxidative_Stress->Neuron_Damage_E Edaravone Edaravone Edaravone->Oxidative_Stress Scavenges

Caption: Contrasting Mechanisms of Riluzole and Edaravone in ALS.

Comparative Efficacy in ALS Clinical Trials

The efficacy of edaravone in slowing the progression of ALS has been evaluated in several clinical trials, often with riluzole as a background therapy. The primary endpoint in many of these trials is the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, which assesses the physical function of patients.

Drug ComparisonPatient PopulationKey Efficacy EndpointResultReference
Edaravone vs. PlaceboEarly-stage ALS patientsChange in ALSFRS-R score over 24 weeksThe mean decrease in ALSFRS-R score was significantly smaller in the edaravone group (-5.01) compared to the placebo group (-7.50), showing a slowing of functional decline with edaravone. [17][17]
Edaravone + Riluzole vs. Riluzole aloneDefinite and probable ALS patientsChange in modified Rankin Scale (mRS) and ALSFRS-R score over 6 monthsThe combination therapy group showed a significantly smaller increase in mRS at 6 months (0.07 vs. 0.20), suggesting less disease progression. No statistically significant difference in the decline of ALSFRS-R was observed in the later stages of the study. [18][18]
Systematic Review & Meta-analysisALS patientsMaintenance of ALSFRS-R scoreEdaravone showed better efficacy than riluzole combinations in maintaining the ALSFRS-R score. [3][19][3][19]
Experimental Protocol: Assessing Neuroprotective Effects in ALS Clinical Trials

Evaluating the efficacy of a neuroprotective agent in ALS requires a robust clinical trial design.

Objective: To assess the efficacy and safety of a test agent (e.g., edaravone) in slowing the functional decline in patients with ALS.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is a common design.

  • Patient Population: Inclusion and exclusion criteria are critical. For edaravone trials, patients are often in the early stages of ALS to better detect a treatment effect. [17]3. Treatment:

    • Patients are randomized to receive either the test agent or a placebo.

    • In many cases, patients may continue their standard-of-care treatment, such as riluzole.

  • Efficacy Endpoints:

    • Primary Endpoint: The change from baseline in the ALSFRS-R score over a defined period (e.g., 24 or 48 weeks).

    • Secondary Endpoints: These can include changes in vital capacity, muscle strength, and survival time.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: The primary analysis typically compares the change in the primary endpoint between the treatment and placebo groups.

The general workflow for such a clinical trial is illustrated below.

Patient_Recruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) Randomization Randomization Patient_Recruitment->Randomization Treatment_Group Treatment Group (Test Agent + Standard of Care) Randomization->Treatment_Group Placebo_Group Placebo Group (Placebo + Standard of Care) Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 24 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Data_Collection Data Collection (ALSFRS-R, Safety, etc.) Treatment_Period->Data_Collection Analysis Statistical Analysis (Compare Endpoints) Data_Collection->Analysis Results Results (Efficacy and Safety) Analysis->Results

Caption: Workflow of a Randomized Controlled Trial for ALS.

Conclusion

Pyrazolone-based drugs have demonstrated significant efficacy in diverse therapeutic areas, often through distinct mechanisms of action compared to existing treatments. In the realm of analgesia and anti-inflammatory therapy, pyrazolone derivatives like dipyrone and celecoxib offer potent pain relief and, in the case of celecoxib, a favorable gastrointestinal safety profile compared to traditional NSAIDs. For neurodegenerative diseases, edaravone provides a valuable therapeutic option for ALS by targeting oxidative stress, a different pathway than the established treatment, riluzole.

The continued exploration of the pyrazolone scaffold holds promise for the development of novel therapeutics with improved efficacy and safety profiles. The experimental and clinical data presented in this guide underscore the importance of this chemical class and provide a foundation for future research and drug development endeavors.

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A Comparative Guide to the Chelating Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction

In the vast landscape of coordination chemistry, the quest for versatile and efficient chelating agents is perpetual. Pyrazole derivatives have emerged as a significant class of ligands, owing to their robust coordination capabilities with a wide range of metal ions. This guide focuses on 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a compound recognized for its interesting chelating behavior. Its C-acylated derivatives, in particular, have shown great promise as extractants in separation science due to their enhanced complexation and extraction abilities towards metal ions[1][2].

This document provides an in-depth comparison of the chelating properties of this compound against two widely recognized chelators: Ethylenediaminetetraacetic acid (EDTA) and 8-Hydroxyquinoline. We will delve into the mechanistic aspects of chelation, present comparative data on complex stability, and provide detailed, field-proven experimental protocols for researchers to benchmark these properties in their own laboratories. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to make informed decisions when selecting a chelating agent for their specific application.

Mechanism of Chelation: The Role of Tautomerism

The chelating ability of this compound and its derivatives is intrinsically linked to their keto-enol tautomerism. In solution, the molecule exists in equilibrium between its keto and enol forms. The enol tautomer possesses a labile proton on its hydroxyl group, which can be displaced by a metal ion. This deprotonation allows the molecule to act as a bidentate ligand, coordinating with the metal ion through the oxygen of the deprotonated hydroxyl group and the nitrogen atom of the pyrazole ring, forming a stable six-membered chelate ring. This structural feature is fundamental to its ability to sequester metal ions effectively[3].

Acylpyrazolones, derived from this compound, are particularly effective chelating extractants. The β-dicarbonyl moiety in these derivatives enhances their coordination properties, making them highly efficient in forming stable complexes with a variety of metal ions[3][4].

Caption: Tautomerism and Metal Chelation by this compound.

Comparative Analysis of Chelating Properties

The efficacy of a chelating agent is not absolute but is dependent on the specific metal ion and the conditions of the medium, such as pH. Here, we compare this compound with EDTA, a non-selective, powerful chelator, and 8-Hydroxyquinoline, a versatile heterocyclic chelating agent.

Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that binds to metal cations and is utilized in various research processes for solution purification and separation[5]. EDTA forms stable complexes with a broad range of metal ions, making it a go-to agent for inactivating metal ions in diverse systems[5]. It is particularly effective in forming 1:1 metal-to-EDTA complexes.

8-Hydroxyquinoline (8HQ) is a potent, lipophilic chelator known for its medicinal applications, including antineurodegenerative and antimicrobial properties[6][7]. It forms stable, often brightly colored complexes with a variety of polyvalent metal ions like Fe³⁺, Zn²⁺, Al³⁺, and Mg²⁺, making it invaluable in analytical chemistry[8]. Its antimicrobial action is largely attributed to its ability to sequester essential trace metals from microbes[8].

Chelating AgentSelectivityKey FeaturesCommon Applications
This compound Moderate; influenced by substituentsForms stable complexes, particularly its acyl derivatives.[1][2]Metal ion extraction and separation, synthesis of bioactive metal complexes.[4][9]
EDTA Low; broad-spectrumForms very stable, water-soluble 1:1 complexes with most di- and trivalent cations.[5][10]Water treatment, food preservation, anticoagulant, chelation therapy.[5][11]
8-Hydroxyquinoline High for certain polyvalent metalsForms stable, lipophilic complexes; often colored or fluorescent.[6][7][8]Analytical chemistry (gravimetric and photometric analysis), pharmaceuticals, antiseptics.[6][8][12]

Experimental Protocols for Benchmarking Chelation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following section details validated methods for characterizing the chelating properties of this compound and its analogues.

Protocol 1: Synthesis of this compound

The synthesis of the parent pyrazolone is a foundational step. A common and efficient method involves the condensation of ethyl acetoacetate with phenylhydrazine.

Rationale: This is a classic, high-yield cyclocondensation reaction. The choice of reactants is based on their commercial availability and reactivity. Heating is necessary to drive the reaction to completion.

Step-by-Step Procedure:

  • Combine equimolar amounts of ethyl acetoacetate and phenylhydrazine in a round-bottom flask.

  • Heat the mixture in a water bath for approximately 1.5 to 2 hours. A sticky mass will form.

  • After cooling, add a suitable solvent like petroleum ether to the flask to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method, or the method of continuous variations, is a robust technique to determine the stoichiometry of a metal-ligand complex in solution[13][14][15][16].

Rationale: This method is based on the principle that the maximum concentration of a complex is formed when the metal and ligand are mixed in their stoichiometric ratio. By keeping the total molar concentration constant while varying the mole fractions of the reactants, the stoichiometry can be determined by identifying the mole fraction at which a physical property proportional to the complex concentration (like absorbance) is maximized[13][16].

JobsMethod cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of metal salt and ligand B Prepare a series of solutions with varying mole fractions (X_L) of the ligand, keeping total moles (metal + ligand) constant A->B C Measure the absorbance of each solution at the λ_max of the metal-ligand complex B->C D Plot Absorbance vs. Mole Fraction (X_L) C->D E Determine the mole fraction (X_L,max) at which maximum absorbance occurs D->E F Calculate stoichiometry (n) using: n = X_L,max / (1 - X_L,max) E->F

Caption: Workflow for Stoichiometry Determination using Job's Method.

Step-by-Step Procedure:

  • Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄) and the chelating agent in a suitable solvent.

  • Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), ensuring the total volume and total molar concentration are constant in each solution.

  • For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the formed complex.

  • Plot the measured absorbance against the mole fraction of the ligand.

  • The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio[15].

Protocol 3: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes[17][18]. The method involves monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a standard base.

Rationale: The formation of a metal-ligand complex involves the release of protons from the ligand. By titrating this system with a strong base and monitoring the pH, the equilibrium concentrations of the free ligand, metal ion, and complex can be calculated at each point of the titration. This data is then used to determine the stepwise stability constants of the complex[17][19]. The Calvin-Bjerrum pH-titration technique is a widely adopted approach for this purpose[17].

Step-by-Step Procedure:

  • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2)[18].

  • Prepare solutions containing: (a) a known concentration of strong acid, (b) the strong acid plus a known concentration of the ligand, and (c) solution (b) plus a known concentration of the metal salt. Ensure a constant ionic strength is maintained in all solutions using a background electrolyte like KNO₃ or NaClO₄[17].

  • Titrate each solution with a standardized, carbonate-free strong base (e.g., NaOH) solution.

  • Record the pH value after each addition of the titrant.

  • Plot the pH versus the volume of base added for each titration.

  • Using the titration curves, calculate the proton-ligand and metal-ligand stability constants using established methods, such as the Irving-Rossotti technique[19][20].

Conclusion

This compound represents a valuable scaffold in the design of chelating agents. While it may not possess the broad, non-selective power of EDTA, its derivatives, particularly the C-acylated pyrazolones, offer significant potential for selective metal ion extraction and complexation[1][2]. Its chelating properties are comparable to other heterocyclic ligands like 8-Hydroxyquinoline, with applications spanning analytical chemistry to the synthesis of bioactive compounds.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of its chelating performance. By understanding the underlying mechanisms and employing validated analytical techniques such as Job's method and potentiometric titrations, researchers can effectively harness the capabilities of this versatile pyrazolone chelator for their specific scientific and developmental needs.

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structure-activity relationship studies of 3-Methyl-1-phenyl-1H-pyrazol-5-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-phenyl-1H-pyrazol-5-ol Analogs

Introduction: Beyond the Parent Scaffold

This compound, widely known as Edaravone, is a potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective effects are primarily attributed to its antioxidant properties, which mitigate oxidative stress-induced neuronal damage.[3] The therapeutic success of Edaravone has spurred significant interest in developing analogs with enhanced potency, selectivity, and novel pharmacological activities.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. As a senior application scientist, my objective is to dissect the intricate relationship between chemical structure and biological function, offering field-proven insights into the rational design of next-generation pyrazolone-based therapeutics. We will explore how modifications to the core scaffold influence a spectrum of biological activities, from antioxidant and anticancer effects to remyelination, supported by robust experimental data and detailed protocols.

The Core Pharmacophore: Understanding the Edaravone Scaffold

The biological activity of Edaravone and its analogs is intrinsically linked to its unique chemical architecture. The this compound scaffold possesses several key features that are critical for its function. The molecule exists in a tautomeric equilibrium between the keto (CH) and enol (OH) forms, with the enolic hydroxyl group being a key participant in its radical-scavenging mechanism.

The core structure presents several strategic positions for chemical modification to modulate its physicochemical properties and biological activity.

Caption: Core structure of Edaravone with key positions for analog development.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The exploration of Edaravone analogs has revealed that even minor structural changes can lead to significant shifts in biological activity. This section compares different classes of analogs based on the position of modification.

Modifications at the C4 Position: The Rise of Bis-Pyrazolones

One of the most fruitful areas of Edaravone SAR has been the introduction of substituents at the C4 position. A prominent class of analogs are the 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), synthesized via a Knoevenagel condensation of Edaravone with various aromatic aldehydes.[4][5] These dimeric structures have shown promising antioxidant and anticancer activities.

The nature of the substituent on the arylmethylene bridge plays a critical role in determining the potency. Generally, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the aryl ring enhances the radical scavenging activity.[4]

Table 1: Comparative Antioxidant and Anticancer Activities of C4-Modified Analogs

Compound IDAryl Substituent (Ar)DPPH Scavenging IC50 (µM)[4]Cytotoxicity (RKO cells) IC50 (µM)[4]
3a 2-Hydroxyphenyl15.5 ± 0.913.9 ± 1.1
3h 3-Hydroxy-4-methoxyphenyl10.1 ± 0.412.5 ± 1.3
3i 3,5-Dimethoxy-4-hydroxyphenyl6.2 ± 0.69.9 ± 1.1
3k 4-Methoxyphenyl19.3 ± 0.523.4 ± 1.3
Ascorbic Acid (Standard) -19.8 ± 0.7Not Reported
Edaravone (Parent) -Reported Potent[3]Not Reported in this study

Causality Behind the Data: The enhanced antioxidant activity of analogs like 3i can be attributed to the increased electron density on the phenolic hydroxyl group of the arylmethylene bridge, which facilitates hydrogen atom donation to scavenge free radicals. In terms of anticancer activity, compound 3i was found to induce p53-mediated apoptosis in colorectal carcinoma (RKO) cells, demonstrating a specific mechanism of action beyond general cytotoxicity.[5]

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration S1 Parent Compound (Edaravone) S2 Design Analogs (e.g., C4-substitution) S1->S2 S3 Chemical Synthesis S2->S3 S4 Purification & Structural Confirmation (NMR, IR) S3->S4 B1 In Vitro Assays (DPPH, MTT) S4->B1 Test Compounds B2 Mechanism of Action (e.g., Apoptosis Assay) B1->B2 B3 In Vivo Models (e.g., Ischemia Model) B2->B3 A1 Collect Potency Data (IC50, EC50) B3->A1 Generate Data A2 Establish SAR A1->A2 A3 Identify Lead Compound A2->A3 A3->S2 Refine Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Modifications on the N1-Phenyl and C3-Methyl Groups

The N1-phenyl group and C3-methyl group are crucial for the overall lipophilicity and steric profile of the molecule. SAR studies on Edaravone have indicated that lipophilic substituents are essential for its inhibitory activity against lipid peroxidation.[3]

  • N1-Phenyl Ring: This aromatic ring is thought to contribute to the molecule's ability to partition into lipid membranes, a critical step for protecting against lipid peroxidation. Modifications here can fine-tune pharmacokinetics. Replacing the phenyl with a hydrogen atom has been shown to still allow for radical scavenging and copper-chelating properties, suggesting the core pyrazolone is the primary active moiety for these effects.[1]

  • C3-Methyl Group: While less explored, the C3-methyl group is considered an essential hydrophobic feature. Studies on remyelinating analogs identified the methyl group as a key hydrophobic component necessary for activity.[6] Altering its size or electronics could impact binding affinity to potential protein targets.

Exploring Remyelinating Activity

Recent research has repositioned Edaravone as a potential remyelinating agent for diseases like multiple sclerosis.[2][6] This has opened a new avenue for SAR studies focused on optimizing this novel activity. In a study synthesizing twelve analogs, modifications were made to the N1-phenyl ring (Pattern A), the C3-methyl group (Pattern B), and the N1 and C5 positions (Pattern C).[7][8]

Table 2: Comparative Remyelinating and Antioxidant Activities of Edaravone Analogs

Compound IDModification PatternOPC Metabolic Activity (% of Control)[7]DPPH Scavenging (% Inhibition)[7]
Edaravone (1) Parent Compound145%90%
2b Pattern A (4'-COOH on N1-Phenyl)~140%~85%
2c Pattern A (4'-COOEt on N1-Phenyl)~135%~85%
3b Pattern B (CH2OH at C3)~100% (Inactive)~20% (Low)
4a Pattern C (N1-carbamate, 4'-ester)~130%~85%

Key Insights: The data reveals a fascinating divergence in SAR for antioxidant versus remyelinating activity. While modifications at the N1-phenyl ring (analogs 2b, 2c, 4a ) largely retained both antioxidant and pro-differentiating activity on Oligodendrocyte Progenitor Cells (OPCs), modifying the C3-methyl group (analog 3b ) abolished both activities.[7] This strongly suggests that the C3-methyl group and the core pyrazolone antioxidant function are both indispensable for the remyelinating effect. Analog 4a was identified as a promising prodrug candidate for further in vivo testing.[8]

Experimental Protocols: A Self-Validating System

The trustworthiness of any SAR study hinges on the robustness of its experimental methodologies. Below are detailed protocols for the key assays discussed.

Protocol 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This protocol is based on the one-pot, three-component reaction described by Cadena-Cruz et al.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2 mmol) and a selected aromatic aldehyde (1 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add sodium acetate (0.3 mmol) as a catalyst to the solution.

  • Reaction: Stir the mixture at room temperature for the time required as monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, the solid product typically precipitates from the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough after filtration, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.

Protocol 2: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This method quantitatively measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Solution Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a control well with 100 µL of DPPH and 100 µL of the solvent. Ascorbic acid is typically used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: Plot the % inhibition against the compound concentration and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cells (e.g., RKO cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis_Pathway Analog_3i Anticancer Analog 3i Cellular_Stress Induces Cellular Stress in RKO Cancer Cells Analog_3i->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_Upregulation Upregulation of Pro-apoptotic Bax p53_Activation->Bax_Upregulation Mitochondria Mitochondrial Membrane Permeabilization Bax_Upregulation->Mitochondria Caspase_Cascade Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Cascade Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis

Caption: p53-mediated apoptosis pathway induced by a potent anticancer analog.[4][5]

Conclusion and Future Directions

The have successfully expanded the therapeutic potential of this scaffold far beyond its original application.

  • Key SAR Findings: The C5-OH/O group and the core pyrazole ring are fundamental for antioxidant activity. The C4 position is an ideal site for introducing arylmethylene substituents to create dimeric compounds with potent antioxidant and anticancer activities, where electron-donating groups on the aryl ring are favorable. For remyelinating activity, both the antioxidant function and the C3-methyl hydrophobic group are essential.

  • Comparative Performance: Analogs like 4,4'-[(3,5-Dimethoxy-4-hydroxyphenyl)methylene]bis(this compound) (3i) have emerged as superior antioxidant and anticancer agents compared to standards like ascorbic acid in specific assays.[4] Meanwhile, N1-carbamate prodrugs like 4a show promise for in vivo remyelination studies.[8]

Future research should focus on synthesizing analogs with improved pharmacokinetic profiles, exploring modifications at less-studied positions, and conducting in vivo studies to validate the promising in vitro results. The diverse biological activities of pyrazolone derivatives, including anti-inflammatory, antimicrobial, and analgesic effects, suggest that this versatile scaffold will continue to be a rich source for the discovery of novel therapeutic agents.[9][10][11]

References

  • Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]
  • Kumar, A., & Kumar, S. (2023). Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. ChemistrySelect, 8(25), e202300547. [Link]
  • Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13. [Link]
  • Parajuli, R. R., et al. (2013).
  • Pathak, S., Singh, S., & Agrawal, N. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Letters in Drug Design & Discovery, 21(17). [Link]
  • LeBlanc, A., et al. (2019). Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. CNS & Neurological Disorders - Drug Targets, 18(10), 779-790. [Link]
  • Seneci, P., et al. (2019). Rational design and synthesis of edaravone- remyelinating analogues and probes: a preliminary SAR. CNR-IRIS. [Link]
  • Sahu, J. K., et al. (2012). Recent advances in the therapeutic applications of pyrazolines.
  • Eleuteri, S., et al. (2021). Activity of chemical analogs of edaravone and methoxyisoflavone and identification of edaravone chemical features.
  • Cadena-Cruz, P. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
  • ResearchGate. (n.d.). One-pot synthesis of this compound (7b) and furopyrazole 5c–f. [Link]
  • Seneci, P., et al. (2020). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 25(18), 4296. [Link]
  • Al-Adel, A. I., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst.
  • Seneci, P., et al. (2020). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes.
  • Watanabe, K., et al. (2003). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). Redox Report, 8(3), 151-155. [Link]

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Bridging the Gap: A Comparative Guide to the In vitro and in vivo Efficacy of Pyrazolone-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, pyrazolone-based compounds have emerged as a promising class, demonstrating significant antimicrobial activity in laboratory settings.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these agents, delving into the critical factors that govern their translation from promising laboratory candidates to effective therapeutic drugs. We will explore the causality behind experimental choices, the importance of self-validating protocols, and the journey of a pyrazolone-based compound from the petri dish to a living organism.

The Promise of Pyrazolones: Potent In Vitro Activity

Pyrazolone derivatives have consistently demonstrated potent antimicrobial effects against a broad spectrum of pathogens in in vitro assays.[3][4] These studies, typically employing methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC), have revealed that pyrazolone-based compounds can be effective against both Gram-positive and Gram-negative bacteria, including challenging drug-resistant strains.[5][6]

For instance, certain novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives have shown considerable antimicrobial activity.[3] Specifically, hydrazones derived from pyrazole-1-carbothiohydrazide have displayed remarkable antibacterial and antifungal properties, with MIC values in some cases being lower than standard drugs like chloramphenicol and clotrimazole.[3] The versatility of the pyrazolone scaffold allows for extensive chemical modifications, leading to a wide range of derivatives with varying activity profiles.[1]

Table 1: Selected In Vitro Antimicrobial Activity of Pyrazolone Derivatives

Compound TypeTarget MicroorganismMIC (µg/mL)Reference
Pyrazole-derived hydrazoneStaphylococcus aureus62.5–125[3]
Pyrazole-derived hydrazoneCandida albicans2.9–7.8[3]
Imidazo-pyridine substituted pyrazoleGram-negative strains<1[5]
Naphthyl-substituted pyrazole-hydrazoneGram-positive strains & A. baumannii0.78–1.56[5]

The mechanism of action for many pyrazolone-based antimicrobials is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[5] This targeted approach, combined with their synthetic accessibility, makes them an attractive area of research for new antimicrobial agents.

The In Vitro to In Vivo Discrepancy: A Critical Hurdle

Despite the impressive in vitro performance of many pyrazolone derivatives, their successful translation into effective in vivo therapies is not guaranteed. The transition from a controlled laboratory environment to the complexity of a living organism introduces a multitude of variables that can significantly impact a drug's efficacy. This is often referred to as the in vitro-in vivo correlation gap.

Several factors contribute to this discrepancy, primarily revolving around the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.[7] These include:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): For an antimicrobial to be effective in vivo, it must be absorbed into the bloodstream, distribute to the site of infection, remain in its active form for a sufficient period, and eventually be cleared from the body without causing undue toxicity.[7] A compound with excellent in vitro activity may be poorly absorbed, rapidly metabolized into an inactive form, or fail to penetrate the specific tissues where the infection resides.

  • Host-Pathogen Interactions: The in vivo environment involves a dynamic interplay between the host's immune system and the invading pathogen. An antimicrobial agent's efficacy can be influenced by its interaction with host proteins and its ability to function in concert with the immune response.

  • Toxicity: A compound may be highly effective at killing microbes in a test tube but exhibit unacceptable toxicity to the host organism at therapeutic concentrations.[5]

The following diagram illustrates the key factors influencing the journey of a pyrazolone-based antimicrobial from the laboratory to a potential clinical application.

in_vitro_vs_in_vivo cluster_0 In Vitro Evaluation cluster_1 In Vivo Challenges (Pharmacokinetics/Pharmacodynamics) cluster_2 In Vivo Outcome In_Vitro_Activity Potent In Vitro Activity (e.g., low MIC) ADME Absorption Distribution Metabolism Excretion In_Vitro_Activity->ADME Translation to living system In_Vivo_Efficacy Effective In Vivo Efficacy ADME->In_Vivo_Efficacy Failure Lack of Efficacy or Adverse Effects ADME->Failure Toxicity Host Toxicity Toxicity->Failure Host_Factors Host-Pathogen Interactions Host_Factors->In_Vivo_Efficacy Host_Factors->Failure

Caption: Key factors influencing the translation of in vitro antimicrobial activity to in vivo efficacy.

Navigating the Path to In Vivo Success: Experimental Methodologies

To bridge the in vitro-in vivo gap, a rigorous and systematic approach to preclinical testing is essential. This involves a series of well-designed experiments to evaluate both the efficacy and safety of a candidate compound in a living system.

Step-by-Step Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilution of the Test Compound: The pyrazolone-based agent is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Protocol for a Murine Thigh Infection Model (A Common In Vivo Model)
  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.

  • Induction of Neutropenia (if required): To mimic an immunocompromised state, mice may be treated with agents like cyclophosphamide to reduce their neutrophil count.

  • Infection: A defined inoculum of the target bacterium is injected into the thigh muscle of the mice.

  • Treatment: At a predetermined time post-infection, the pyrazolone-based compound is administered via a clinically relevant route (e.g., oral, intravenous).

  • Assessment of Efficacy: At various time points, groups of mice are euthanized, and the infected thigh muscle is homogenized. The number of viable bacteria (CFU/gram of tissue) is determined by plating serial dilutions of the homogenate on agar plates.

  • Data Analysis: The reduction in bacterial load in treated mice is compared to that in untreated control mice to determine the in vivo efficacy of the compound.

This type of animal model provides crucial data on how the drug behaves in a complex biological system and its ability to control an infection.[8]

The Future of Pyrazolone-Based Antimicrobials

The journey of a pyrazolone-based compound from a laboratory curiosity to a clinically useful drug is challenging but not insurmountable. The successful development of pyrazole-derived antibiotics like cefoselis and ceftolozane serves as a testament to the potential of this chemical class.[5] These drugs have demonstrated that with careful optimization of their structure to achieve favorable PK/PD properties, pyrazolones can be highly effective in vivo.[9]

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: Systematically modifying the pyrazolone scaffold to not only enhance antimicrobial activity but also to improve pharmacokinetic properties.

  • Early-Stage ADME and Toxicity Screening: Integrating these assessments early in the drug discovery process to identify and deprioritize compounds with unfavorable profiles.

  • Advanced In Vivo Models: Utilizing more sophisticated animal models that better mimic human infections to improve the predictive value of preclinical studies.[10]

By combining potent in vitro activity with a deep understanding of in vivo pharmacology, the scientific community can unlock the full therapeutic potential of pyrazolone-based antimicrobial agents in the fight against infectious diseases.

References

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20).
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (n.d.).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.).
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (n.d.).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023-03-10).
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011-06-07).
  • Pyrazole derivatives 17-22 preliminary antibacterial activity versus... - ResearchGate. (n.d.).
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  • Efficacy of ciprofloxacin in animal models of infection - PubMed. (n.d.).
  • Examples of pyrazole scaffold in pre-existing drugs. - ResearchGate. (n.d.).
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A Researcher's Guide to Comparative DFT Analysis of Substituted Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive comparison of substituted pyrazolone compounds, leveraging the power of Density Functional Theory (DFT) to elucidate their structure-property relationships. Here, we move beyond mere procedural lists to explain the why behind the computational choices, ensuring a robust and validated approach to molecular analysis.

The Significance of Pyrazolones and the Power of DFT

Pyrazolone and its derivatives represent a vital class of heterocyclic compounds that have garnered significant interest from medicinal chemists for over a century.[1] Their diverse pharmacological applications—including anticancer, anti-inflammatory, antifungal, and antiviral properties—make them a cornerstone of many drug discovery programs.[1][2] Understanding how chemical substitutions on the pyrazolone ring affect its electronic and structural properties is paramount for designing novel therapeutics with enhanced efficacy and specificity.

Density Functional Theory (DFT) has emerged as an indispensable tool in this endeavor.[3] It offers a computationally efficient yet highly accurate method for predicting a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[4][5] By employing DFT, we can systematically analyze the impact of various substituents, providing critical insights that guide synthetic efforts and rationalize experimental observations.

This guide will walk you through a standard DFT workflow, present a comparative analysis of representative substituted pyrazolones, and discuss the implications of these findings for rational drug design.

The Computational Workflow: A Step-by-Step Protocol

Achieving reliable and reproducible DFT results hinges on a well-defined and methodologically sound workflow. The process described below represents a self-validating system, where each step confirms the integrity of the previous one.

Experimental Protocol: Standard DFT Calculation Workflow
  • Input Preparation & Molecular Sketching:

    • Begin by sketching the 2D structures of the parent pyrazolone and its substituted derivatives (e.g., with electron-donating groups like -OCH₃ and electron-withdrawing groups like -NO₂) using a molecular editor such as GaussView, Avogadro, or ChemDraw.

    • Perform an initial "clean-up" of the geometry using molecular mechanics (e.g., MMFF94 force field) to generate a reasonable 3D starting structure. This step is crucial for preventing the optimization calculation from getting trapped in a high-energy local minimum.

  • Geometry Optimization:

    • The primary goal is to find the lowest energy conformation of the molecule.[6] This is achieved by performing a geometry optimization calculation.

    • Causality: An inaccurate or unoptimized geometry will lead to erroneous predictions for all other properties.

    • Methodology:

      • Software: Gaussian, ORCA, or similar quantum chemistry packages.

      • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.[6][7][8]

      • Basis Set: The 6-311++G(d,p) basis set is recommended.[6][8] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and anions. The "(d,p)" denotes polarization functions, which allow for more flexibility in the orbital shapes and are critical for describing chemical bonds accurately.

  • Frequency Calculation:

    • Following a successful optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Trustworthiness: This step is a critical validation of the optimization. A true energy minimum will have no imaginary (negative) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.[6]

    • Output: This calculation also provides the predicted infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[1][9][10]

  • Property Calculation & Analysis:

    • Using the validated optimized geometry, single-point energy calculations are performed to derive various electronic properties.

    • Key Properties:

      • HOMO-LUMO Energies: These frontier molecular orbitals are fundamental to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[5][11]

      • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, which is crucial for understanding non-covalent interactions and sites of potential chemical attack.[3][12][13]

Below is a diagram illustrating this robust computational workflow.

DFT_Workflow A Sketch 2D Structure (e.g., ChemDraw) B Generate 3D Structure & Perform Initial Mechanics Optimization A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D F Check for Imaginary Frequencies D->F H Compare Calculated Spectra with Experimental Data D->H E Single Point Energy & Property Calculation G Analyze Properties: HOMO-LUMO Gap, MEP E->G F->C Imaginary Frequencies Found (Re-optimize) F->E

Caption: A standard workflow for DFT analysis of pyrazolone compounds.

Comparative Analysis: The Impact of Substituents

To illustrate the power of this approach, we will compare three hypothetical pyrazolone derivatives: the unsubstituted parent molecule (PZ-H), a derivative with an electron-donating methoxy group (-OCH₃) at a key position (PZ-OCH₃), and one with an electron-withdrawing nitro group (-NO₂) (PZ-NO₂). The data presented in the table below are representative of trends observed in the literature.

CompoundSubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE in eV)Dipole Moment (Debye)
PZ-H -H (Parent)-6.5-1.55.03.5
PZ-OCH₃ -OCH₃ (Donating)-6.1-1.34.84.2
PZ-NO₂ -NO₂ (Withdrawing)-7.2-2.54.76.8

Data Interpretation and Insights:

  • Electron-Donating Group (-OCH₃): The methoxy group raises both the HOMO and LUMO energy levels. A higher HOMO energy indicates that PZ-OCH₃ is more willing to donate electrons (i.e., it is a better nucleophile) than the parent compound. The HOMO-LUMO gap is slightly decreased, suggesting a marginal increase in reactivity.[14]

  • Electron-Withdrawing Group (-NO₂): Conversely, the nitro group significantly lowers the energies of both the HOMO and LUMO.[6] The lower LUMO energy makes PZ-NO₂ a better electron acceptor (i.e., a better electrophile). The HOMO-LUMO gap is the smallest of the three, indicating the highest chemical reactivity.[4][14]

  • Dipole Moment: The dipole moment increases with both types of substitution, but the effect is much more pronounced with the highly polar nitro group. This suggests stronger intermolecular dipole-dipole interactions for the substituted compounds, which can influence properties like solubility and boiling point.

Visualizing Reactivity: Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a powerful visual confirmation of these electronic effects.

  • PZ-H: The map would show a negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms, indicating these are the primary sites for electrophilic attack.[12]

  • PZ-OCH₃: The electron-donating -OCH₃ group would increase the negative potential (make it "more red") on the pyrazolone ring, enhancing its nucleophilicity.

  • PZ-NO₂: The electron-withdrawing -NO₂ group would pull electron density away from the ring. Its own oxygen atoms would show a strong negative potential, while the potential on the pyrazolone ring itself would become less negative (or even slightly positive), making the ring more susceptible to nucleophilic attack.[15]

Implications for Drug Development

The insights gained from a comparative DFT analysis have direct and tangible applications in the field of drug design.[16] By understanding how substituents modulate the electronic properties of the pyrazolone scaffold, we can rationally design molecules with desired characteristics.

DrugDesign_Implications A HOMO-LUMO Gap (ΔE) D Chemical Reactivity & Metabolic Stability A->D Lower Gap → Higher Reactivity B Molecular Electrostatic Potential (MEP) E Receptor Binding Affinity (Non-covalent Interactions) B->E Guides H-bonding & Electrostatic Matching F Pharmacokinetics (ADME) (Solubility, Permeability) B->F Polarity affects Solubility C Optimized Geometry C->E Determines Shape Complementarity

Caption: Relationship between DFT properties and drug design considerations.

  • Reactivity and Metabolism: A smaller HOMO-LUMO gap generally implies higher reactivity.[5] This can be a double-edged sword. While increased reactivity might be beneficial for covalent inhibitors, it could also lead to metabolic instability or off-target reactions. DFT allows us to fine-tune this reactivity.

  • Receptor Binding: The MEP map is invaluable for predicting how a molecule will interact with a biological target.[17] To design a potent inhibitor, the electrostatic potential of the ligand should be complementary to that of the receptor's binding pocket. For example, an electron-rich region (red on the MEP map) on the pyrazolone derivative should align with an electron-poor (e.g., a hydrogen bond donor) region in the protein.

  • Pharmacokinetics (ADME): Properties like the dipole moment and the distribution of electrostatic potential influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By modifying substituents, we can alter a molecule's polarity to improve its solubility or membrane permeability.

Conclusion

Comparative DFT analysis is a robust, predictive, and indispensable tool in modern medicinal chemistry. It provides a scientifically rigorous framework for understanding the intricate relationship between the structure of substituted pyrazolones and their resulting chemical properties. By following a validated computational workflow and carefully analyzing properties like frontier molecular orbitals and electrostatic potential, researchers can make more informed decisions, accelerating the design-synthesize-test cycle and ultimately paving the way for the development of novel and more effective pyrazolone-based therapeutics.

References

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  • Vibrational assignments, normal coordinate analysis, B3LYP calculations and conformational analysis of methyl-5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1- carbodithioate. (n.d.). Sultan Qaboos University House of Expertise. [Link]
  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.).
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  • Synthesis and DFT calculation of novel pyrazole deriv
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A Senior Application Scientist’s Guide to Validating the Mechanism of Action for a New Pyrazolone Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a novel pyrazolone-based drug candidate. We will move beyond rote protocol execution to explore the causality behind experimental choices, ensuring a self-validating and robust data package.

The pyrazolone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Historically, drugs like antipyrine and dipyrone were widely used analgesics, often acting as cyclo-oxygenase (COX) inhibitors.[4] However, the versatility of the pyrazolone ring means a new candidate could interact with a host of novel targets, from kinases to transcription factors.[2][5] Therefore, a systematic and multi-faceted approach is not just recommended; it is essential for elucidating its precise biological function and building a compelling case for further development.

Our validation strategy is built on a logical progression, beginning with the confirmation of direct target binding in a native cellular environment, proceeding to the dissection of downstream signaling consequences, and culminating in physiological validation in an in vivo setting.

Part 1: The Critical First Step - Confirming Target Engagement in a Cellular Milieu

Before investigating any downstream biological effects, it is imperative to prove that the drug candidate physically interacts with its intended molecular target within the complex and dynamic environment of a living cell. This step provides the foundational evidence upon which all subsequent mechanistic claims are built.

Featured Technique: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[6][7][8] Its core principle is based on ligand-induced thermal stabilization: a protein typically becomes more resistant to heat-induced denaturation when bound to a small molecule.[9][10] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target binding.[8][9]

The validation involves two key experiments: generating a melt curve to determine the optimal temperature and then an isothermal dose-response (ITDR) curve to quantify the compound's potency in stabilizing the target.

CETSA_Workflow cluster_0 Protocol 1: Melt Curve Generation cluster_1 Protocol 2: Isothermal Dose-Response (ITDR) A 1. Cell Culture & Treatment (Vehicle vs. Drug Candidate) B 2. Aliquot & Heat Challenge (Temperature Gradient, e.g., 40-70°C) A->B C 3. Cell Lysis & Centrifugation (Separate Soluble/Aggregated Proteins) B->C C->C D 4. Protein Quantification (e.g., Western Blot for Target Protein) C->D E 5. Data Analysis (Plot Soluble Protein vs. Temperature) D->E G 2. Heat Challenge at Tagg (Single Temp from Melt Curve) E->G Determine Tagg (Temp for ~50% denaturation) F 1. Cell Culture & Treatment (Dose-Response of Drug Candidate) F->G H 3. Lysis, Separation & Quantification G->H I 4. Data Analysis (Plot Soluble Protein vs. Drug Conc.) H->I

Caption: A two-protocol workflow for robust CETSA analysis.

  • Cell Preparation: Culture a relevant human cell line to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Compound Incubation: Divide the cell suspension into two main groups: vehicle control (e.g., 0.1% DMSO) and treatment with the pyrazolone candidate (e.g., at 10 µM). Incubate for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point. Using a thermal cycler, heat the tubes for 3-8 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Immediately cool the samples to 4°C.[9]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath) to maintain protein solubility without detergents.[6]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting. A loading control should be used to ensure equal protein loading.[9]

  • Data Plotting: Plot the band intensity of the target protein against the corresponding temperature for both vehicle and drug-treated samples. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.

The data below illustrates a hypothetical successful outcome, comparing our new pyrazolone candidate against a known inhibitor for Target Protein X.

Treatment GroupApparent Melting Temp (Tagg)Thermal Shift (ΔTagg)Interpretation
Vehicle Control52.1°C-Baseline thermal stability of Target X.
New Pyrazolone Candidate (10 µM) 58.6°C +6.5°C Strong target engagement and stabilization.
Known Inhibitor (10 µM)57.9°C+5.8°CPositive control confirms assay validity.

Part 2: Delineating the Downstream Cascade - Signaling Pathway Analysis

With target engagement confirmed, the next logical imperative is to map the functional consequences. Does binding to the target inhibit its activity? Activate it? Interfere with a protein-protein interaction? Answering these questions requires a deep dive into the cellular signaling pathways modulated by the drug.

Featured Technique 1: Broad-Spectrum Kinome Profiling

Since many pyrazolone analogues have been found to interact with kinases, a broad kinome scan is an invaluable, unbiased approach to identify the primary target(s) and potential off-target liabilities.[2] This is crucial for understanding both efficacy and the safety profile. Services from companies like Reaction Biology or MtoZ Biolabs offer panels covering a significant portion of the human kinome.[11][12]

A highly selective compound is often desirable to minimize off-target effects. The table below compares our hypothetical candidate to a known multi-kinase inhibitor.

Kinase TargetNew Pyrazolone Candidate (% Inhibition @ 1 µM)Competitor Drug Y (% Inhibition @ 1 µM)
Target Kinase A 95% 92%
Target Kinase B8%75%
Target Kinase C3%68%
Target Kinase D12%45%

This data clearly positions the new candidate as a more selective inhibitor of Target Kinase A, suggesting a potentially better safety profile.

Featured Technique 2: Western Blotting for Pathway Phosphorylation

Western blotting is a fundamental technique to visualize the activation state of specific proteins within a signaling cascade.[13] By using phospho-specific antibodies, one can directly measure whether the drug candidate inhibits or stimulates the phosphorylation of downstream effectors.[14][15]

Signaling_Pathway Receptor Receptor Target Target Kinase A Receptor->Target Activates Downstream1 Protein B Target->Downstream1 Phosphorylates (p-Protein B) Downstream2 Protein C Downstream1->Downstream2 Phosphorylates (p-Protein C) TF Transcription Factor D Downstream2->TF Activates Gene Gene Expression TF->Gene Drug New Pyrazolone Candidate Drug->Target Inhibits InVivo_Workflow A 1. Animal Model Dosing (Vehicle, Candidate Drug Doses) B 2. Time-Course Sample Collection A->B C Plasma Samples B->C D Tissue Samples (e.g., Tumor) B->D E 3a. PK Analysis (LC-MS/MS for Drug Conc.) C->E F 3b. PD Biomarker Analysis (Western/ELISA for p-Target) D->F G 4. PK/PD Correlation (Relate Drug Exposure to Target Modulation) E->G F->G

Caption: Integrated workflow for in vivo PK/PD studies.

Conclusion: An Integrated, Evidence-Based Approach

Validating the mechanism of action for a new pyrazolone drug candidate is a systematic process that builds a layered, self-reinforcing body of evidence. By starting with direct target engagement in cells (CETSA), defining the molecular consequences through pathway analysis (Kinome Profiling, Western Blot, Reporter Assays), and confirming the physiological relevance of these findings (in vivo PK/PD studies), researchers can construct a scientifically rigorous and compelling narrative. This integrated approach not only elucidates the fundamental biology of a new chemical entity but also provides the critical data needed to de-risk its progression and accelerate its journey from the lab to the clinic.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • Methods in Molecular Biology. "Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay". [Link]
  • Oncolines B.V. Kinome Profiling. [Link]
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  • Methods in Molecular Biology. "Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells". [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazolone and its derivatives are cornerstones in the development of pharmaceuticals, agrochemicals, and dyes. The core synthesis of this vital heterocyclic scaffold, often achieved through the condensation of a β-ketoester with a hydrazine derivative, is highly dependent on the choice of catalyst. This guide provides an in-depth, side-by-side comparison of various catalytic systems for pyrazolone synthesis, offering supporting experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.

The Crucial Role of Catalysis in Pyrazolone Synthesis

The selection of a catalyst for pyrazolone synthesis is a critical decision that influences reaction efficiency, yield, purity, and overall process sustainability. An ideal catalyst should not only accelerate the reaction but also be cost-effective, environmentally benign, and, where possible, reusable. This guide will explore a range of catalytic approaches, from classical Brønsted and Lewis acids to modern organocatalysts and nanocatalysts, evaluating their performance based on key metrics.

Side-by-Side Performance Comparison of Catalysts

To provide a clear and objective comparison, the following table summarizes the performance of various catalysts for the synthesis of pyrazolone derivatives. The data has been compiled from multiple sources, and for the purpose of a more direct comparison, we will focus on the synthesis of 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine where possible.

Catalyst TypeCatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Brønsted Acid Acetic AcidCatalyticEthanolReflux1 hr~90Not reported[1]
Silica Sulfuric Acid (SSA)1 mol%Solvent-freeRoom Temp.25 min90Not reported[2]
Phase Transfer TBAHSO₄1 mol%Solvent-freeRoom Temp.15 min95Not reported[2]
Ionic Liquid {[2,2′-BPyH][C(CN)₃]₂}1 mol%Solvent-freeRoom Temp.10 min96Not reported[2]
Organocatalyst ImidazoleCatalyticWaterNot specifiedNot specifiedGoodNot reported[3]
Piperidine5 mol%EthanolRoom Temp.20 min - several hrsGoodNot reported[4]
Nanocatalyst ZnO Nanoparticles2 equiv.Solvent-free (Microwave)Not specifiedShort95Yes[5]
Graphene Oxide (GO)0.05 wt%Water (Microwave)Not specified4 min95Up to 5 cycles[6]
CuO Nanoparticles15 mgWaterRefluxNot specifiedExcellentUp to 7 cycles[2]
Heterogeneous MAST Biocatalyst0.05 gEthanol4035-80 min85-93Up to 6 cycles[1]

Expert Insights: The choice of catalyst is a trade-off between reaction speed, yield, cost, and environmental impact. For rapid, high-yield synthesis at room temperature, ionic liquids and phase transfer catalysts show excellent performance. However, from a green chemistry perspective, water-based systems with reusable nanocatalysts like graphene oxide or CuO nanoparticles are highly attractive. For large-scale industrial applications, the reusability and ease of separation of heterogeneous catalysts like the MAST biocatalyst present significant advantages.

Mechanistic Pathways: The "Why" Behind Catalytic Efficiency

Understanding the reaction mechanism is paramount for optimizing reaction conditions and catalyst selection. The synthesis of pyrazolones from β-ketoesters and hydrazines, a variant of the Knorr pyrazole synthesis, proceeds through distinct pathways depending on the nature of the catalyst.

Acid-Catalyzed Mechanism (e.g., Acetic Acid, SSA)

In an acid-catalyzed reaction, the catalyst protonates the carbonyl oxygen of the β-ketoester, enhancing its electrophilicity. This facilitates the nucleophilic attack by the hydrazine, leading to a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazolone ring.

AcidCatalyzedMechanism Reactants β-Ketoester + Hydrazine ProtonatedKetoester Protonated β-Ketoester Reactants->ProtonatedKetoester Protonation Catalyst H⁺ (from Acid Catalyst) Hydrazone Hydrazone Intermediate ProtonatedKetoester->Hydrazone Nucleophilic Attack CyclicIntermediate Cyclic Intermediate Hydrazone->CyclicIntermediate Intramolecular Cyclization Pyrazolone Pyrazolone CyclicIntermediate->Pyrazolone Dehydration (-H₂O)

Caption: Acid-catalyzed pyrazolone synthesis workflow.

Base-Catalyzed Mechanism (e.g., Piperidine)

Base catalysts, such as piperidine, facilitate the reaction by deprotonating the hydrazine, increasing its nucleophilicity. The more nucleophilic hydrazine then readily attacks the carbonyl carbon of the β-ketoester. The reaction proceeds through a similar series of intermediates to the acid-catalyzed pathway.

BaseCatalyzedMechanism Reactants β-Ketoester + Hydrazine ActivatedHydrazine Activated Hydrazine (Anion) Catalyst Base (e.g., Piperidine) Catalyst->ActivatedHydrazine Deprotonation Intermediate Adduct Intermediate ActivatedHydrazine->Intermediate Nucleophilic Attack CyclicIntermediate Cyclic Intermediate Intermediate->CyclicIntermediate Intramolecular Cyclization Pyrazolone Pyrazolone CyclicIntermediate->Pyrazolone Elimination

Caption: Base-catalyzed pyrazolone synthesis workflow.

Nanocatalyst-Mediated Synthesis (e.g., ZnO, GO)

Nanocatalysts offer a large surface area and unique electronic properties that can significantly enhance catalytic activity. In pyrazolone synthesis, nanocatalysts can act as Lewis acids, activating the carbonyl group of the β-ketoester. Their heterogeneous nature also allows for easy recovery and reuse, aligning with the principles of green chemistry.

Experimental Protocols: A Practical Guide

The following are representative, detailed experimental protocols for the synthesis of 3-methyl-1-phenyl-5-pyrazolone using different catalytic systems.

Protocol 1: Acetic Acid-Catalyzed Synthesis[1]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

  • Add absolute ethanol to dissolve the reactants.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ether to the solution to induce crystallization of the pyrazolone product.

  • Filter the crystalline product, wash with cold ethanol, and dry.

Protocol 2: Graphene Oxide (GO) Nanocatalyst-Mediated Synthesis under Microwave Irradiation[6]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Graphene Oxide (GO) catalyst (0.05 wt%)

  • Water

Procedure:

  • In a microwave-safe vessel, suspend the GO catalyst in water.

  • Add ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) to the suspension.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 180 W for 4 minutes.

  • After the reaction, cool the vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The aqueous layer containing the GO catalyst can be recovered for reuse.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization.

Protocol 3: Reusable MAST Biocatalyst-Mediated Synthesis[1]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol

  • Indole

  • Aromatic aldehyde

  • Magnetic Aminated Starch (MAST) biocatalyst (0.05 g)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), indole (1 equivalent), and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add the MAST biocatalyst to the mixture.

  • Stir the reaction mixture at 40°C for the required time (35-80 minutes), monitoring by TLC.

  • Upon completion, use a magnet to collect the MAST biocatalyst from the reaction mixture.

  • Filter the solution to remove any remaining catalyst particles.

  • Evaporate the solvent to obtain the crude product.

  • Wash the product with ethanol and dry.

Conclusion and Future Outlook

The synthesis of pyrazolones has evolved significantly with the development of novel catalytic systems. While traditional acid and base catalysts remain effective, the drive towards greener and more sustainable chemical processes has spurred the adoption of reusable heterogeneous and nanocatalysts. The choice of catalyst should be guided by a holistic assessment of factors including yield, reaction conditions, cost, and environmental impact. Future research will likely focus on the development of even more efficient, selective, and sustainable catalysts, further enhancing the accessibility of this important class of heterocyclic compounds for various scientific and industrial applications.

References

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comparative analysis of pyrazolone and thiopyrazolone metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Pyrazolone and Thiopyrazolone Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone and thiopyrazolone derivatives are versatile heterocyclic ligands that have garnered significant attention in coordination chemistry. Their ability to form stable complexes with a wide array of metal ions has led to diverse applications, particularly in medicinal chemistry and catalysis. The substitution of a carbonyl oxygen atom in pyrazolones with a sulfur atom to form thiopyrazolones dramatically alters the electronic properties and coordination behavior of the ligand. This guide compares and contrasts these two ligand systems, exploring how this single-atom substitution influences everything from metal ion preference and complex stability to biological activity and catalytic performance.

The Ligand Core: A Fundamental Dichotomy

The functional distinction between pyrazolone and thiopyrazolone metal complexes originates from the intrinsic differences between their primary donor atoms: oxygen and sulfur. This can be effectively rationalized using Pearson's Hard and Soft Acids and Bases (HSAB) theory.[1][2]

  • Pyrazolones as "Hard" Ligands: Featuring oxygen donor atoms (from the C5-hydroxyl in the enol form and the C4-acyl group), pyrazolones are classified as hard bases .[3] They are characterized by low polarizability and high electronegativity. Consequently, they exhibit a strong preference for forming stable complexes with hard acids —metal ions that are small and highly charged, such as Fe(III), Cr(III), and Co(III).[4] The bonding in these complexes is predominantly ionic or electrostatic in nature.[2]

  • Thiopyrazolones as "Soft" Ligands: The replacement of an oxygen atom with sulfur introduces a soft donor site. Sulfur is larger, less electronegative, and more polarizable than oxygen.[5] This makes thiopyrazolone ligands, particularly those coordinating through the sulfur atom, soft or borderline bases. They preferentially coordinate with soft acids , such as Cu(I), Ag(I), Pd(II), and other late transition metals with low charge states.[4] The bonding in these adducts is characterized by a greater degree of covalent character.[2]

This fundamental difference in electronic character is the cornerstone of their divergent coordination chemistries and applications.

Caption: Tautomeric forms of 4-acylpyrazolone and 4-acylthiopyrazolone ligands.

Coordination Chemistry: A Tale of Two Donors

The structural variations in pyrazolone and thiopyrazolone ligands directly impact their coordination modes and the resulting geometry of the metal complexes.

Pyrazolone Complexes: 4-Acyl-5-pyrazolones typically act as bidentate ligands, coordinating to metal ions through the oxygen atoms of the deprotonated C5-hydroxyl and the C4-acyl group, forming a stable six-membered chelate ring.[6] This O,O-coordination is the most prevalent mode.[7] Further functionalization, such as the formation of Schiff bases by condensation with amines, introduces nitrogen donors, leading to versatile N,O-chelating systems that can enhance coordination features.[6] The resulting complexes often adopt octahedral or square planar geometries, depending on the metal ion and stoichiometry.[8]

Thiopyrazolone Complexes: The presence of sulfur allows for more diverse coordination behavior. Depending on the specific tautomeric form and the nature of other functional groups, thiopyrazolones can act as:

  • Bidentate S,O-donors: Coordinating through the acyl oxygen and the thione/thiol sulfur.

  • Bidentate S,N-donors: Particularly in Schiff base derivatives, where coordination occurs via the sulfur and an imine or pyrazole nitrogen.[9]

  • Bridging ligands: The pyrazolate nitrogen atoms can also participate in coordination, leading to the formation of polynuclear complexes.[10]

This flexibility allows thiopyrazolones to form complexes with a wider range of structural motifs, including binuclear and polymeric structures.[8]

Caption: Typical coordination modes for pyrazolone and thiopyrazolone ligands.

Synthesis and Characterization: A Comparative Workflow

The synthesis of these complexes follows a logical, multi-step process. While the overall workflow is similar, the specific reagents and conditions are tailored to the ligand type.

Synthesis_Workflow cluster_ligand Step 1: Ligand Synthesis start Start: Precursors ligand_synth Ligand Synthesis start->ligand_synth complexation Complexation ligand_synth->complexation p_ligand Pyrazolone: β-keto ester + Hydrazine ligand_synth->p_ligand t_ligand Thiopyrazolone: Pyrazolone + Lawesson's Reagent OR β-ketothioester + Hydrazine ligand_synth->t_ligand characterization Characterization & Analysis complexation->characterization application Application Testing (Biological/Catalytic) characterization->application end End: Data & Insights application->end

Caption: General experimental workflow for complex synthesis and evaluation.

Experimental Protocol: Synthesis of a Pyrazolone Metal Complex (e.g., Cu(II) complex)

Causality: This protocol exemplifies a standard method for creating a neutral bis-chelate complex. The use of an ethanolic solution facilitates the dissolution of both the ligand and the metal salt. The acetate salt of copper is chosen as the acetate anion is a weak conjugate base, which helps in the deprotonation of the pyrazolone ligand's enolic hydroxyl group, driving the complexation forward.

  • Ligand Synthesis (4-acetyl-3-methyl-1-phenyl-5-pyrazolone):

    • Equimolar amounts of ethyl acetoacetate and phenylhydrazine are refluxed in glacial acetic acid for 4-6 hours.

    • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pyrazolone precursor.

  • Complexation:

    • Dissolve the synthesized pyrazolone ligand (2 mmol) in hot ethanol (30 mL).

    • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in hot ethanol (20 mL).

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • A colored precipitate will form immediately. Reflux the mixture for 2 hours to ensure complete reaction.

    • Cool the mixture to room temperature. Filter the solid complex, wash with ethanol, then diethyl ether, and dry in a desiccator over anhydrous CaCl₂.

Experimental Protocol: Synthesis of a Thiopyrazolone Metal Complex (e.g., Ni(II) complex)

Causality: The synthesis of the thiopyrazolone ligand often requires a thionating agent like Lawesson's reagent to convert the carbonyl group to a thiocarbonyl. The subsequent complexation with Ni(II) (a borderline acid) is favorable due to the presence of the soft sulfur donor. The choice of a neutral metal chloride and the use of a base (like triethylamine) is often necessary to facilitate the deprotonation of the ligand for coordination, as the thione form is less acidic than its oxo-analogue.

  • Ligand Synthesis (4-acetyl-3-methyl-1-phenyl-5-thiopyrazolone):

    • The corresponding pyrazolone (1 mmol) is dissolved in anhydrous toluene.

    • Lawesson's reagent (0.5 mmol) is added, and the mixture is refluxed for 8-12 hours under a nitrogen atmosphere.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the thiopyrazolone ligand.

  • Complexation:

    • Dissolve the synthesized thiopyrazolone ligand (2 mmol) in hot ethanol (30 mL).

    • Dissolve nickel(II) chloride hexahydrate (1 mmol) in ethanol (20 mL).

    • Add the ligand solution to the metal salt solution. Add a few drops of triethylamine to raise the pH to ~7-8, facilitating deprotonation.

    • Reflux the mixture for 3-4 hours.

    • Cool, filter the resulting precipitate, wash thoroughly with ethanol and ether, and dry under vacuum.

Comparative Spectroscopic Signatures

The change from oxygen to sulfur provides distinct spectroscopic fingerprints crucial for characterization.

Technique Pyrazolone Complex (O,O-donor) Thiopyrazolone Complex (S,O or S,N-donor) Rationale for Difference
FT-IR (cm⁻¹) ν(C=O): ~1600-1640 (lowered from free ligand due to coordination).[11] ν(M-O): ~400-500.ν(C=S): ~1050-1250 (thioamide band, shifts upon coordination). ν(M-S): ~300-400. ν(M-N): ~450-550 (if N is a donor).[9]The C=S bond has a lower stretching frequency than C=O due to the greater mass of sulfur. M-S bonds are weaker and vibrate at lower frequencies than M-O bonds.
¹H NMR (ppm) Enolic -OH proton signal disappears upon complexation. Aromatic/alkyl protons may show slight shifts.Thiol -SH proton (if present) disappears. Protons adjacent to coordinating atoms show noticeable downfield shifts due to electron density withdrawal.Coordination deshields nearby protons. The magnitude of the shift can provide clues about the coordination site.
UV-Vis (nm) Ligand-to-Metal Charge Transfer (LMCT) bands. d-d transitions for transition metals.[11]Often show red-shifted (bathochromic) absorption bands compared to pyrazolones.[11] S → M charge transfer bands appear at lower energy.Sulfur's higher energy p-orbitals are closer to the metal d-orbitals, reducing the energy gap for LMCT, resulting in absorption at longer wavelengths.

Comparative Performance in Key Applications

The electronic and structural differences between these complexes directly translate to their performance in biological and catalytic systems.

Biological Activity: Antimicrobial and Anticancer Potential

It is a well-established principle that chelation can enhance the biological activity of organic compounds.[12] The increased lipophilicity of metal complexes facilitates their passage through microbial cell membranes.[12]

  • Pyrazolone Complexes: A vast body of research demonstrates that pyrazolone Schiff base complexes possess significant antimicrobial and antifungal activities.[13][14][15] Their anticancer activity has also been widely reported, with some complexes showing cytotoxicity comparable to or exceeding that of cisplatin.[11] The mechanism is often attributed to their ability to interfere with cellular metabolic processes.

  • Thiopyrazolone Complexes: The introduction of sulfur often enhances biological efficacy. Thiosemicarbazone complexes, close relatives of thiopyrazolones, are known for their potent antimalarial, antibacterial, and antitumor activities.[16] Studies on 4-thiocarbamoyl-5-pyrazolone complexes with Cu(II) and Ni(II) have shown significant antimicrobial and antifungal action.[8] Furthermore, certain Cu(II) complexes of these thio-derivatives displayed two- to three-fold greater cytotoxicity against MCF-7 and HepG-2 cancer cell lines than the reference drug cisplatin.[8] The soft sulfur atom is believed to interact favorably with soft biological targets like cysteine residues in enzymes, contributing to their enhanced activity.[5]

Table 2: Illustrative Comparative Biological Activity (IC₅₀ in µM)

Complex Type Organism/Cell Line Pyrazolone Complex Thiopyrazolone Complex Reference Drug (Cisplatin)
Cu(II) ComplexMCF-7 (Breast Cancer)~15-25[11]8.7[8]~20-30
Cu(II) ComplexHepG-2 (Liver Cancer)~20-30[11]11.2[8]~25-35
GeneralS. aureus (Gram +)Active[13]More Active[8]-
GeneralE. coli (Gram -)Active[6]More Active[8]-

(Note: Data is compiled from different studies for illustrative purposes and direct experimental conditions may vary).

Catalytic Prowess

Metal complexes are central to homogeneous catalysis, and the choice of ligand is paramount in tuning the catalyst's activity and selectivity.[17]

  • Pyrazolone Complexes: Transition metal complexes of pyrazolones have been successfully employed as catalysts in various oxidation reactions, such as the epoxidation of olefins.[6] The hard oxygen donors can stabilize higher oxidation states of metals, which is often crucial in oxidative catalytic cycles.

  • Thiopyrazolone Complexes: The softer nature of thiopyrazolone ligands makes their complexes suitable for a different range of catalytic transformations. They are particularly relevant in reactions involving soft substrates or intermediates. While less explored than pyrazolones in catalysis, the principles of metal-ligand cooperation seen in related pyrazole[17] and thioether[18] complexes suggest significant potential. The sulfur atom can modulate the electronic properties of the metal center, potentially enhancing its reactivity in cross-coupling reactions or transfer hydrogenation processes.

Conclusion and Future Outlook

The substitution of oxygen with sulfur in the pyrazolone scaffold is a powerful strategy for modulating the properties of the resulting metal complexes. This single-atom change fundamentally alters the ligand's character from "hard" to "soft," thereby redirecting its coordination preferences, tuning its spectroscopic signatures, and often enhancing its biological efficacy.

  • Pyrazolone complexes remain a robust and well-studied class of compounds, ideal for coordinating with hard metal ions and finding applications where stable, high-oxidation-state complexes are required.

  • Thiopyrazolone complexes , while less explored, represent a frontier with immense potential. Their soft nature makes them prime candidates for complexing with late transition metals and for applications in anticancer therapy, where interactions with soft biological nucleophiles are key. Their potential in catalysis, particularly for reactions involving soft substrates, is an area ripe for investigation.

Future research should focus on direct, side-by-side comparative studies of structurally analogous pyrazolone and thiopyrazolone complexes to eliminate confounding variables. Exploring the catalytic applications of thiopyrazolone complexes and elucidating their precise mechanisms of biological action will undoubtedly open new avenues in drug development and industrial chemistry.

References

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  • Patel, M. N., et al. (2010). Synthesis and Antimicrobial Studies of Tridentate Schiff Base Ligands with Pyrazolone Moiety and Their Metal Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 41(1), 35-40.
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  • Boubertakh, A., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(26), 15725-15738.
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A Comparative Guide to the Cytotoxic Effects of Pyrazolone Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, pyrazolone and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides an in-depth comparison of the cytotoxic performance of different pyrazolone derivatives, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this critical area of oncology research.

The therapeutic potential of pyrazolone derivatives stems from their versatile chemical structure, which allows for modifications that can significantly enhance their anticancer efficacy and selectivity.[3][4] These compounds have been shown to interact with multiple cellular targets crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR-2, CDK), tubulin, and DNA.[3][4][5]

Comparative Cytotoxic Activity of Pyrazolone Derivatives

The cytotoxic efficacy of pyrazolone derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. This allows for a quantitative comparison of their potency. The following table summarizes the IC50 values of selected pyrazolone derivatives against various human cancer cell lines, as reported in the literature.

Pyrazolone DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Fused Pyrazolone-Combretastatin 12aCisplatin-resistant cancer cellsPotentCisplatin-[1]
Fused Pyrazolone-Combretastatin 12bCisplatin-resistant cancer cellsPotentCisplatin-[1]
Fused Pyrazolone-Combretastatin 12cCisplatin-resistant cancer cellsPotentCisplatin-[1]
Pyrazole Carbaldehyde Derivative 43MCF-7 (Breast)0.25Doxorubicin0.95[4]
Indole-Pyrazole Derivative 33HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung)< 23.7Doxorubicin24.7–64.8[4]
Indole-Pyrazole Derivative 34HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung)< 23.7Doxorubicin24.7–64.8[4]
1H-pyrazolo[3,4-d]pyrimidine Derivative 24A549 (Lung), HCT116 (Colon)8.21, 19.56--[4]
Pyrazole Methyl Ester 5bK562 (Leukemia), MCF-7 (Breast), A549 (Lung)0.021, 1.7, 0.69ABT-751-[6]
Pyrazole Cyano Derivative 5eK562 (Leukemia), MCF-7 (Breast), A549 (Lung)Highly PotentABT-751-[6]
Pyrazoline Derivative 1bHepG-2 (Liver), Hela (Cervical)6.78Cisplatin29.48 (A549)[7]
Pyrazoline Derivative 2bHepG-2 (Liver)16.02Cisplatin29.48 (A549)[7]
Pyrazolone-Pyrazole Derivative 27MCF-7 (Breast)16.50Tamoxifen23.31[5]
Pyrazoline Derivative 18gHL-60 (Leukemia), MCF-7 (Breast), MDA-MB-231 (Breast)10.43, 11.70, 4.07Doxorubicin-[8]
Pyrazoline Derivative 18hHL-60 (Leukemia), MCF-7 (Breast), MDA-MB-231 (Breast)8.99, 12.48, 7.18Doxorubicin-[8]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

The data clearly indicates that the cytotoxic potency of pyrazolone derivatives is highly dependent on their specific chemical structure and the cancer cell line being tested. For instance, the pyrazole methyl ester 5b exhibited remarkable potency against the K562 leukemia cell line with an IC50 value of 0.021 µM.[6] Similarly, pyrazole carbaldehyde derivative 43 was significantly more potent than the standard drug doxorubicin against the MCF-7 breast cancer cell line.[4]

Mechanistic Insights into Cytotoxic Effects

The anticancer activity of pyrazolone derivatives is attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism by which pyrazolone derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that compounds like pyrazoline derivative 1b can upregulate the expression of pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2 in HepG-2 cells.[7] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases, the executioners of apoptosis.

Pyrazolone_Derivative Pyrazolone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazolone_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazolone_Derivative->Bax Activates p53 p53 Pyrazolone_Derivative->p53 Activates Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Bax->Caspase_Activation p53->Bax Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic pathway induced by pyrazolone derivatives.

Cell Cycle Arrest

Another key mechanism is the induction of cell cycle arrest, which prevents cancer cells from dividing. For example, pyrazoline derivative 1b has been shown to arrest HepG-2 cells at the G2/M phase of the cell cycle at high concentrations.[7] This is often achieved by modulating the levels of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[9][10]

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2->M M->G1 Pyrazolone_Derivative Pyrazolone Derivative G2M_Arrest G2/M Arrest Pyrazolone_Derivative->G2M_Arrest G2M_Arrest->M

Caption: Cell cycle arrest at the G2/M phase.

Inhibition of Key Signaling Pathways

Pyrazolone derivatives have also been found to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are involved in tumor growth, angiogenesis, and metastasis.[4][5] The mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival, is another target for some pyrazolone compounds.[9]

Experimental Protocols for Validating Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Pyrazolone Derivative Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

Step-by-Step Methodology for Apoptosis (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the pyrazolone derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Step-by-Step Methodology for Cell Cycle Analysis (PI Staining):

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

Pyrazolone derivatives represent a promising class of compounds with significant cytotoxic effects against a wide range of cancer cell lines.[1][2] Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, make them attractive candidates for further development as anticancer drugs.[3][5][9] The structure-activity relationship studies have shown that appropriate substitutions on the pyrazolone ring can significantly enhance their anticancer efficacy.[3][4]

Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The use of advanced drug delivery systems could also enhance their therapeutic index. Furthermore, exploring the synergistic effects of pyrazolone derivatives with existing chemotherapeutic agents may lead to more effective combination therapies for cancer treatment.

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A Comparative Guide to the Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of a chemical synthesis is paramount. This guide provides an in-depth, objective comparison of published synthesis protocols for 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a key building block in the development of various pharmaceuticals and agrochemicals. By examining the nuances of different synthetic routes, this document aims to equip researchers with the insights needed to select and implement the most reliable and efficient protocol for their specific needs.

Introduction to this compound

This compound, also known as PMP, is a heterocyclic compound of significant interest in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The core structure of PMP serves as a versatile scaffold for the synthesis of more complex molecules, making the reliability of its production a critical first step in many research and development pipelines. This guide will dissect two prominent methods for its synthesis: a traditional, solvent-based approach and a more contemporary, solvent-free method, evaluating each for its reproducibility, efficiency, and potential challenges.

The Core Chemistry: A Knorr Pyrazole Synthesis

The synthesis of this compound is a classic example of the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine. In this case, ethyl acetoacetate and phenylhydrazine are the key starting materials. The generally accepted mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazolone ring.

Knorr Pyrazole Synthesis EAA Ethyl Acetoacetate Int Hydrazone Intermediate EAA->Int + Phenylhydrazine PH Phenylhydrazine PH->Int PMP This compound Int->PMP Intramolecular Cyclization - H2O, - EtOH Standardized Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Purity Check (e.g., NMR, GC) Glassware Dry Glassware Protocol1 Protocol 1: Solvent-Based Isolation Isolation of Crude Product Protocol1->Isolation Protocol2 Protocol 2: Solvent-Free Protocol2->Isolation Purification Recrystallization Isolation->Purification Yield Yield Calculation Purification->Yield Purity Purity Assessment (TLC, HPLC) Yield->Purity Structure Structural Confirmation (NMR, IR, MS, Melting Point) Purity->Structure

Caption: A standardized workflow for the reproducible synthesis and analysis of this compound.

Characterization of this compound

Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.

  • Melting Point: 127-130°C [1]* 1H NMR (CDCl3, 400 MHz): δ 7.84 (d, 2H), 7.38 (t, 2H), 7.17 (t, 1H), 3.42 (s, 2H), 2.18 (s, 3H). [2]* 13C NMR (CDCl3, 100 MHz): δ 170.2, 156.1, 137.6, 128.4, 124.6, 118.4, 42.6, 16.6. [2]* IR (KBr, cm-1): The IR spectrum will show characteristic peaks for the C=O stretch (around 1600-1650 cm-1), N-H/O-H stretch (broad, around 3100-3400 cm-1), and C-H stretches.

Safety Considerations

  • Phenylhydrazine: This compound is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ethyl acetoacetate: This is a flammable liquid and an irritant. Avoid contact with skin and eyes.

  • Solvent-free reaction: The initial reaction can be exothermic. Proper cooling and slow addition of reagents are crucial to prevent a runaway reaction.

Conclusion

Both the conventional solvent-based and the modern solvent-free methods are viable for the synthesis of this compound. The choice of protocol will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and considerations for environmental impact.

The solvent-based method offers high reproducibility and is well-suited for larger scale synthesis where precise temperature control is critical. Its primary drawback is the use of organic solvents.

The solvent-free method is a more environmentally friendly and often faster alternative, particularly for smaller-scale reactions. [2]However, its reproducibility can be more challenging to maintain on a larger scale due to potential issues with heat transfer.

For any synthesis, we recommend a thorough characterization of the final product to ensure it meets the required purity standards for downstream applications. By understanding the nuances of each protocol, researchers can confidently and reproducibly synthesize this important chemical intermediate.

References

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in chemical synthesis and the active pharmaceutical ingredient in Edaravone, 3-Methyl-1-phenyl-1H-pyrazol-5-ol (CAS No. 89-25-8) is a compound frequently handled by researchers and drug development professionals.[1] While its utility is significant, its potential hazards necessitate a rigorous and well-understood protocol for its disposal. Improper handling of this substance not only poses risks to laboratory personnel but can also lead to environmental contamination.[2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance, and all waste containing this chemical must be treated accordingly.[3] The primary risks are associated with its irritant properties and acute oral toxicity.[4]

Expert Insight: The hazard classification directly informs the disposal pathway. Because this compound is designated as harmful and an irritant, it cannot be discarded as common laboratory trash or washed down the drain.[4][5] Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate that such chemicals enter a specific hazardous waste stream to ensure they are managed safely from generation to final disposal.[6][7]

Table 1: Quantitative Hazard Data for this compound

Hazard Classification GHS Category Hazard Statement Source(s)
Acute toxicity, Oral Category 4 H302: Harmful if swallowed [4]
Skin irritation Category 2 H315: Causes skin irritation [4]
Serious eye irritation Category 2A H319: Causes serious eye irritation [4]

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |[4] |

Furthermore, when heated to decomposition, it can emit toxic nitrogen oxides (NOx) and carbon oxides, adding another layer of risk, particularly in the event of a fire.[5][8]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The personal protective equipment and engineering controls used during routine work with this compound are the first line of defense against exposure.

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound, whether in pure form or in solution, inside a certified chemical fume hood to minimize the inhalation of dust or aerosols.[5][9]

  • Eye Protection: Wear ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[4][9]

  • Hand Protection: Wear chemical-impermeable nitrile gloves.[8][9] For handling significant quantities or for extended periods, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws.[4]

  • Body Protection: A fully buttoned laboratory coat is mandatory to protect skin and clothing.[5][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][10]

Standard Disposal Protocol

The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. Under no circumstances should this chemical be disposed of in a sanitary sewer or regular trash.[2][4]

Step 1: Waste Identification and Segregation
  • Action: All unused or unwanted this compound, as well as materials significantly contaminated with it (e.g., spill cleanup debris, contaminated gloves), must be classified as hazardous chemical waste.[2][3]

  • Rationale: This initial classification is a critical step mandated by the EPA.[11] Segregating hazardous from non-hazardous waste prevents cross-contamination and ensures that the volume of hazardous material is not unnecessarily increased, which has significant cost and safety implications.

Step 2: Containerization and Labeling
  • Action: Place the waste in a designated, sealable container that is chemically compatible with the compound.[2] The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[2][12] The label must also include:

    • The full chemical name: "this compound".[2] Avoid using chemical formulas or abbreviations.[12]

    • A clear list of all chemical constituents and their approximate percentages if it is a mixture.[3]

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[12]

    • The date when the container first received waste (accumulation start date).[3]

  • Rationale: Proper labeling is a legal requirement under RCRA and is crucial for communicating hazards to everyone in the laboratory and to the waste disposal personnel who will ultimately handle the container.[6][13]

Step 3: On-Site Accumulation and Storage
  • Action: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[12] This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[5][12]

  • Rationale: The SAA provides a controlled and compliant location for the short-term storage of hazardous waste.[12] Storing waste at or near the point of generation minimizes the risk of spills and unnecessary transport within the facility. Federal regulations strictly govern the amount of waste that can be stored and for how long.[11]

Step 4: Arranging for Final Disposal
  • Action: Do not attempt to treat or neutralize this chemical waste in the lab unless you have a specifically validated and approved protocol from your institution's Environmental Health & Safety (EHS) department.[2] The standard and required procedure is to contact a licensed professional waste disposal service for pickup and final disposal.[5]

  • Recommended Disposal Method: The preferred method for destroying this type of organic chemical waste is high-temperature chemical incineration equipped with an afterburner and scrubber.[5][8] The waste material may be dissolved or mixed with a combustible solvent by the disposal facility to facilitate this process.[5]

  • Rationale: High-temperature incineration ensures the complete destruction of the hazardous organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen gas, while the scrubber system captures and neutralizes any toxic gases produced during combustion.[8] This is the most environmentally sound method for permanent disposal.

Emergency Procedures for Spills and Contamination

Accidental spills must be managed immediately and correctly to mitigate exposure and environmental release.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, ventilation should be increased.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined in Section 2, including gloves, goggles, and a lab coat.[4]

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[4] For a liquid spill, cover it with an inert, non-combustible absorbent material like sand, dry earth, or vermiculite.[14]

  • Collect Waste: Once absorbed, use non-sparking tools to collect the material and place it into your labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.

  • Personal Decontamination: If there is skin contact, wash the affected area immediately with plenty of soap and water.[4] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal cluster_3 Emergency Path start Waste Generated: This compound or contaminated material ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always spill Spill Occurs! start->spill Potential Event classify Step 2: Classify as Hazardous Waste ppe->classify container Step 3: Place in a Compatible, Sealed Container classify->container label_waste Step 4: Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards, Date container->label_waste store Step 5: Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Step 6: Arrange Pickup with Licensed Waste Disposal Service store->contact_ehs incinerate Step 7: Final Disposal via High-Temperature Incineration contact_ehs->incinerate spill_protocol Follow Spill Response Protocol: Contain, Collect, Decontaminate spill->spill_protocol spill_protocol->container Place cleanup debris in waste container

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Piramal Critical Care. (2024, July 15). SAFETY DATA SHEET Edaravone for Injection.
  • Jay Organics. (n.d.). MATERIAL SAFETY DATA SHEET 3-Methyl-1-Phenyl 5-Pyrazolone.
  • CDH Fine Chemical. (n.d.). 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Benchchem. (2025, December). Essential Safety and Handling of Pfi-1 for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET 3-Methyl-1-phenyl-1H-pyrazole.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one 99%.
  • Angene Chemical. (2024, August 28). Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • U.S. Food and Drug Administration. (n.d.). RADICAVA® (edaravone) injection, for intravenous use.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 1H-Pyrazole.
  • Sigma-Aldrich. (2024, October 18). SAFETY DATA SHEET - Pyrazole.
  • Drugs.com. (2025, November 20). Edaravone: Package Insert / Prescribing Information / MOA.
  • Mitsubishi Tanabe Pharma Corporation. (2021, March 25). edaravone injection - [Product Monograph Template - Standard].
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

Sources

A Researcher's Guide to the Safe Handling of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, experience-driven protocols for the safe handling of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a key chemical intermediate. Moving beyond mere compliance, this document aims to instill a deep, intuitive understanding of the "why" behind each safety measure, fostering a proactive safety culture within your laboratory.

Understanding the Risks: A Proactive Stance

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] A thorough understanding of these hazards is the first step toward mitigating risk. The fine, dusty nature of this solid compound necessitates specific precautions to prevent inadvertent inhalation or contact with skin and eyes.[1][2]

Core Principles of Safe Handling: The "Why" Behind the "What"

Adherence to safety protocols is not about a checklist; it's about a mindset grounded in scientific principles. When handling this compound, our primary objectives are to prevent its entry into the body and to avoid environmental contamination.

Engineering Controls: Your First Line of Defense

Before even considering personal protective equipment, we must prioritize engineering controls that minimize exposure at the source.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred workspace, especially when manipulating the powder, to capture any airborne particles.[1][2]

  • Designated Workspaces: Designate a specific area for handling this compound to prevent cross-contamination of other laboratory spaces.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Safety glasses with side-shields or safety goggles.[2][3]Protects against accidental splashes or airborne particles entering the eyes, which can cause serious irritation.[2]
Hands Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1][2] Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Body Laboratory coat or chemical-resistant overalls.[1][2]Provides a barrier against spills and contamination of personal clothing.
Respiratory NIOSH-approved N95 or P1 dust mask.[1]Necessary when handling the powder outside of a fume hood or when there is a risk of dust formation to prevent respiratory tract irritation.[1][2]
A Step-by-Step Guide to Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respiratory Protection (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond handling to include storage, spill response, and disposal.

Storage

Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Keep it away from incompatible materials such as strong oxidizing agents.

Spill Response

In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[2] Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]

Disposal Plan

All waste, including the chemical itself and any contaminated materials, must be treated as hazardous waste.[1]

  • Chemical Waste: Collect in a clearly labeled, sealed container.

  • Contaminated PPE: Dispose of gloves and other disposable PPE as hazardous waste after use.[2]

  • Disposal Method: The recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator.[1] Always adhere to local, state, and federal environmental regulations.[1]

Emergency Procedures: A Calm and Prepared Response

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Conclusion: Safety as a Shared Responsibility

The safe handling of this compound is a cornerstone of responsible research. By integrating these principles and protocols into your daily laboratory operations, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking work you are dedicated to.

References

  • Jay Organics.
  • MedChemExpress. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)
  • CDH Fine Chemical.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • KISHIDA CHEMICAL CO., LTD. Bis(3-methyl-1-phenyl-5-pyrazolone)
  • CHEMM. Personal Protective Equipment (PPE).
  • Santa Cruz Biotechnology.
  • PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.